Pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAESVJOAVNADME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30604-81-0, 107760-17-8, 101359-25-5 | |
| Record name | Polypyrrole | |
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| Record name | 1H-Pyrrole, dimer | |
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| Record name | 1H-Pyrrole, trimer | |
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DSSTOX Substance ID |
DTXSID5021910 | |
| Record name | Pyrrole | |
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Molecular Weight |
67.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an agreeable odor like chloroform; Darkens on standing if oxygen not completely removed; [Merck Index] Yellowish or brown liquid; Turns brown when polymerized by light; [Hawley] Hygroscopic; [HSDB] Colorless liquid; [MSDSonline], Liquid, Colourless to yellowish liquid; Nutty, sweet, warm, ethereal aroma | |
| Record name | Pyrrole | |
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| Record name | Pyrrole | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Pyrrole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1313/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
129.7 °C, 130.00 to 131.00 °C. @ 760.00 mm Hg | |
| Record name | PYRROLE | |
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| Record name | Pyrrole | |
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Flash Point |
102 °F (39 °C) (CLOSED CUP) | |
| Record name | PYRROLE | |
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Solubility |
Soluble in alcohol, ether and dilute acids. Also soluble in most organic chemicals., Water solubility: 4.5X10+4 mg/l @ 25 °C, 45 mg/mL at 25 °C, Soluble in most fixed oils; Slightly soluble in water, Soluble (in ethanol) | |
| Record name | PYRROLE | |
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| Record name | Pyrrole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |
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| Record name | Pyrrole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1313/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.9698 @ 20 °C, 0.955-0.975 | |
| Record name | PYRROLE | |
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| Record name | Pyrrole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1313/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
2.31 (Air= 1) | |
| Record name | PYRROLE | |
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Vapor Pressure |
8.36 [mmHg], 8.35 mm Hg @ 25 dec C | |
| Record name | Pyrrole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | PYRROLE | |
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Color/Form |
Colorless liquid when fresh, Yellowish or brown oil | |
CAS No. |
109-97-7, 30604-81-0 | |
| Record name | 1H-Pyrrole | |
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| Record name | Pyrrole | |
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| Record name | NSC72470 | |
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| Record name | PYRROLE | |
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| Record name | Pyrrole | |
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| Record name | PYRROLE | |
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| Record name | PYRROLE | |
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| Record name | Pyrrole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |
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Melting Point |
-23.4 °C, -24 °C | |
| Record name | PYRROLE | |
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| Record name | Pyrrole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Pyrrole: From Historical Discovery to Modern Methodologies
Introduction: The Ubiquitous Five-Membered Ring
The pyrrole nucleus, a five-membered aromatic heterocycle containing a single nitrogen atom, represents one of the most fundamental structural motifs in the landscape of organic chemistry and biology. Its discovery in the 19th century was a seminal event, unlocking a new chapter in heterocyclic chemistry. The this compound ring system is a cornerstone of life itself, forming the core of vital natural products such as heme in hemoglobin, chlorophyll in plants, vitamin B12, and bile pigments like bilirubin.[1][2][3] Beyond nature's realm, this compound derivatives are integral to a vast array of synthetic compounds, including pharmaceuticals, functional materials, and organic dyes.[2][4]
This technical guide provides an in-depth exploration of the history and discovery of this compound synthesis. We will journey from its initial detection in coal tar to the development of the foundational named reactions that remain pillars of synthetic strategy today. This narrative is designed for researchers, scientists, and drug development professionals, moving beyond a mere recitation of facts to explain the causality behind experimental choices and the logical evolution of synthetic methodologies.
Part 1: The Dawn of this compound Chemistry - Discovery and Characterization
The story of this compound begins in 1834 with the German analytical chemist Friedlieb Ferdinand Runge.[1] While investigating the components of coal tar, Runge detected a substance that he named "this compound," derived from the Greek pyrrhos (πυρρός), meaning "fiery" or "reddish."[1][5][6] This name was inspired by the characteristic fiery red color the compound imparts to a pine wood splint moistened with hydrochloric acid, a reaction that became a classic qualitative test for its presence.[1] Although detected by Runge, it was not until 1857 that this compound was first isolated from the pyrolysate of bone.[1][6] These early discoveries, rooted in the analysis of complex natural mixtures, set the stage for the concerted effort to develop rational, predictable methods for the synthesis of the this compound core.
Part 2: The Foundational Pillars: Classic Named Syntheses
The late 19th century was a golden age for synthetic organic chemistry, witnessing the establishment of several elegant and robust methods for constructing the this compound ring. These named reactions, developed by pioneers like Knorr, Paal, and Hantzsch, are not merely historical footnotes; they are living methodologies that continue to be adapted and refined.
The Paal-Knorr this compound Synthesis (1884)
Arguably the most direct and widely applied method for this compound synthesis, the Paal-Knorr reaction was independently reported by German chemists Carl Paal and Ludwig Knorr around 1884.[7][8]
Core Transformation: The synthesis involves the condensation of a 1,4-dicarbonyl compound with an excess of ammonia or a primary amine, typically under neutral or weakly acidic conditions, to yield a substituted this compound.[9][10][11] The use of a weak acid like acetic acid can accelerate the reaction.[12]
Mechanistic Insights: For nearly a century, the precise mechanism of the Paal-Knorr synthesis was a subject of debate. The currently accepted mechanism, elucidated through the meticulous work of V. Amarnath and his colleagues in the 1990s, avoids an enamine intermediate that was previously proposed.[7][9][12] The key steps are:
-
Hemiaminal Formation: The amine performs a nucleophilic attack on one of the protonated carbonyl groups to form a hemiaminal intermediate.
-
Cyclization (Rate-Determining Step): The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion to form a five-membered ring.[10][13] This ring-closing step is the rate-determining step of the reaction.
-
Dehydration: The resulting cyclic intermediate undergoes two successive dehydration steps to eliminate two molecules of water, leading to the formation of the stable aromatic this compound ring.[13]
Caption: Workflow of the Paal-Knorr this compound Synthesis.
Representative Protocol: Synthesis of 2,5-Dimethyl-1-phenylthis compound
-
Setup: To a round-bottom flask equipped with a reflux condenser, add acetonylacetone (1,4-diketone, 1 equivalent), aniline (primary amine, 1.1 equivalents), and glacial acetic acid as the solvent.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-3 hours. The progress can be monitored by thin-layer chromatography (TLC). The use of acetic acid serves as both a solvent and a mild acid catalyst to facilitate the condensation.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. The product will often precipitate as a solid.
-
Purification: Collect the crude product by vacuum filtration, wash with water to remove residual acetic acid and aniline hydrochloride, and then recrystallize from a suitable solvent such as ethanol or methanol to yield the pure this compound.
The Knorr this compound Synthesis (1884)
Also developed by Ludwig Knorr, this synthesis provides access to a different substitution pattern on the this compound ring and is a powerful tool for constructing highly functionalized pyrroles.[14][15]
Core Transformation: The Knorr synthesis is the condensation of an α-amino-ketone with a β-ketoester or another ketone that possesses an activated methylene group (a CH₂ group flanked by two electron-withdrawing groups).[1][14]
Mechanistic Insights & Experimental Causality: A key challenge in the Knorr synthesis is the inherent instability of α-amino-ketones, which readily self-condense.[14] To circumvent this, the α-amino-ketone is almost always prepared in situ. A common and effective strategy involves the reduction of an α-oximino-ketone using zinc dust in acetic acid.[14]
-
In Situ Amine Formation: The β-ketoester is first treated with sodium nitrite in acetic acid to form the α-oximino-β-ketoester. Zinc dust is then added to reduce the oxime group to the desired α-amino-β-ketoester.
-
Condensation: The freshly generated, reactive α-amino-ketone immediately condenses with a second equivalent of the β-ketoester present in the reaction mixture. The amine attacks a carbonyl group of the second ketoester.
-
Cyclization & Dehydration: The resulting intermediate cyclizes and subsequently eliminates water to form the aromatic this compound product.[14]
Caption: Workflow of the Knorr this compound Synthesis.
The Hantzsch this compound Synthesis (1890)
Reported by Arthur Hantzsch, this method provides another versatile route to substituted pyrroles, complementing the Paal-Knorr and Knorr syntheses.[16] Despite its utility, the Hantzsch synthesis was surprisingly underutilized for many decades following its discovery.[2]
Core Transformation: The Hantzsch synthesis is a multi-component reaction involving the condensation of an α-haloketone, a β-ketoester, and ammonia or a primary amine.[11][16]
Mechanistic Insights: The most widely accepted mechanism proceeds through the initial formation of an enamine intermediate.
-
Enamine Formation: The amine (e.g., ammonia) first reacts with the β-ketoester to form a vinylogous amide, more commonly known as an enamine.[16] This step is crucial as it creates the nucleophile for the subsequent step.
-
Nucleophilic Attack: The electron-rich enamine then attacks the electrophilic carbon of the α-haloketone in an Sₙ2-type reaction, displacing the halide.
-
Cyclization & Dehydration: The resulting intermediate undergoes an intramolecular condensation, where the remaining amino group attacks the ketone carbonyl, followed by dehydration to yield the final this compound product.[16] An alternative mechanism involving an initial attack on the carbonyl carbon of the haloketone has also been proposed.[16]
Caption: Workflow of the Hantzsch this compound Synthesis.
Part 3: Comparison of Foundational Methodologies
The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern on the final this compound product. The following table summarizes the key aspects of these foundational methods.
| Synthesis Method | Starting Materials | Key Feature | Common Application |
| Paal-Knorr | 1,4-Dicarbonyl, Amine/NH₃ | Most direct route; symmetrical or N-substituted pyrroles. | Synthesis of 1,2,5-substituted pyrroles. |
| Knorr | α-Amino-ketone, β-Ketoester | Access to highly functionalized, electron-deficient pyrroles. | Synthesis of pyrroles with ester groups, e.g., Knorr's this compound.[14] |
| Hantzsch | α-Haloketone, β-Ketoester, Amine/NH₃ | Multi-component reaction; convergent synthesis. | Flexible synthesis of polysubstituted pyrroles. |
Part 4: Industrial and Modern Synthetic Approaches
While the classic named reactions are mainstays in laboratory and medicinal chemistry, industrial-scale production often favors methods based on cost-effective and readily available feedstocks.
-
Synthesis from Furan: The primary industrial route involves the reaction of furan with ammonia in the vapor phase over solid acid catalysts like alumina (Al₂O₃) or silica (SiO₂) at high temperatures (e.g., 400-500 °C).[1][17][18] This method leverages the availability of furan, which can be derived from biomass sources like corncobs.
-
Synthesis from Acetylene: A commercial method involves passing a mixture of acetylene and ammonia through a red-hot tube, though this is less common today due to the handling requirements of acetylene.[6][11]
-
Modern Advancements: Research continues to refine these classic methods. The emergence of "green chemistry" has led to modifications of the Paal-Knorr synthesis using milder catalysts (e.g., I₂), solvent-free conditions, or greener solvents to improve efficiency and reduce environmental impact.[9] The development of novel transition-metal-catalyzed cyclizations and multicomponent reactions continues to expand the toolkit for accessing diverse this compound structures.[4]
Conclusion
The journey of this compound synthesis, from F. F. Runge's initial observation in coal tar to the sophisticated methodologies of the 21st century, is a testament to the ingenuity of chemical science. The foundational Paal-Knorr, Knorr, and Hantzsch syntheses remain indispensable tools, providing logical and reliable pathways to this vital heterocyclic core. Understanding the history, mechanisms, and practical considerations of these methods provides researchers with a robust strategic framework for the design and development of novel pharmaceuticals, materials, and biologically active compounds built upon the remarkable five-membered this compound ring.
References
- Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018). RGM College Of Engineering and Technology.
- Hantzsch this compound synthesis - Wikipedia. (n.d.). Wikipedia.
- This compound - Wikipedia. (n.d.). Wikipedia.
- Friedlieb Ferdinand Runge - Grokipedia. (n.d.). Grokipedia.
- Friedlieb Ferdinand Runge - Wikipedia. (n.d.). Wikipedia.
- Knorr this compound synthesis - Wikipedia. (n.d.). Wikipedia.
- Paal–Knorr synthesis - Wikipedia. (n.d.). Wikipedia.
- The Paal-Knorr Synthesis: A Comprehensive Technical Guide to Substituted this compound Deriv
- The Hantzsch this compound Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. (2018). Thieme.
- Synthesis, Reactions and Medicinal Uses of this compound. (n.d.). Pharmaguideline.
- This compound | Aromatic, Heterocyclic, Nitrogen-Containing. (2008). Britannica.
- This compound | PDF | Organic Chemistry. (n.d.). Scribd.
- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
- Knorr this compound Synthesis. (n.d.). SynArchive.
- Paal-Knorr this compound Synthesis. (n.d.). SynArchive.
- Paal-Knorr this compound Synthesis. (n.d.). Organic Chemistry Portal.
- Heterocyclic compounds part-I (this compound) | PPTX. (n.d.). Slideshare.
- Recent Advancements in this compound Synthesis. (2019). PubMed Central.
- Friedlieb Ferdinand Runge: A Revolutionary Chemist Who Identified Caffeine. (2019). RankRed.
- Friedlieb Ferdinand Runge | Organic Chemistry, Analytical Chemistry & Dye Synthesis. (2025). Britannica.
- This compound. (n.d.). St.Peter's Institute of Pharmaceutical Sciences.
- US2478452A - Production of this compound. (n.d.).
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. This compound | Aromatic, Heterocyclic, Nitrogen-Containing | Britannica [britannica.com]
- 4. Recent Advancements in this compound Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. stpeters.co.in [stpeters.co.in]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. rgmcet.edu.in [rgmcet.edu.in]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Reactions and Medicinal Uses of this compound | Pharmaguideline [pharmaguideline.com]
- 12. Paal-Knorr this compound Synthesis [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Knorr this compound synthesis - Wikipedia [en.wikipedia.org]
- 15. synarchive.com [synarchive.com]
- 16. Hantzsch this compound synthesis - Wikipedia [en.wikipedia.org]
- 17. Heterocyclic compounds part-I (this compound) | PPTX [slideshare.net]
- 18. US2478452A - Production of this compound - Google Patents [patents.google.com]
A Spectroscopic Guide to Pyrrole: Unveiling Molecular Properties for Researchers and Drug Development
This in-depth technical guide provides a comprehensive exploration of the fundamental spectroscopic properties of pyrrole. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of how this compound interacts with electromagnetic radiation, offering both theoretical understanding and practical insights for laboratory applications. By understanding the causality behind experimental choices, this guide aims to equip the reader with the expertise to confidently utilize spectroscopic techniques in their work with this compound-containing compounds.
The Spectroscopic Significance of this compound's Electronic Structure
This compound (C₄H₄NH) is a five-membered aromatic heterocycle that forms the core of many biologically significant molecules, including porphyrins (e.g., heme and chlorophyll), bile pigments, and some alkaloids. Its spectroscopic behavior is intrinsically linked to its electronic structure. The this compound ring is a planar, cyclic system with six π-electrons, fulfilling Hückel's rule for aromaticity. These delocalized π-electrons are the primary chromophores responsible for its characteristic spectroscopic signatures. The lone pair of electrons on the nitrogen atom actively participates in the aromatic system, which significantly influences the electron density distribution within the ring and, consequently, its interaction with light.
Electronic Spectroscopy: A Window into this compound's π-System
Electronic spectroscopy, primarily UV-Vis absorption, probes the transitions of electrons from lower to higher energy molecular orbitals. For this compound, the most significant electronic transitions involve the promotion of its π-electrons to anti-bonding (π*) orbitals.
UV-Vis Absorption Spectroscopy
In non-polar solvents like hexane, this compound exhibits a strong absorption band around 210 nm, with a molar extinction coefficient (ε) of approximately 15,000 M⁻¹cm⁻¹. This intense absorption is attributed to a high-energy π → π* transition within the conjugated diene system of the this compound ring. Weaker absorptions can also be observed at longer wavelengths, which may be attributed to other π → π* or Rydberg transitions. The position and intensity of these absorption bands are sensitive to the solvent environment and substitution on the this compound ring.
dot
Caption: Electronic transitions in this compound.
Experimental Protocol: Acquiring the UV-Vis Absorption Spectrum of this compound
This protocol outlines the steps for obtaining a UV-Vis absorption spectrum of this compound in a solution phase.
Materials:
-
This compound (freshly distilled)
-
Spectroscopic grade solvent (e.g., ethanol, hexane)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Instrument Warm-up: Turn on the UV-Vis spectrophotometer and its light sources (deuterium and tungsten lamps) and allow them to warm up for at least 20 minutes to ensure stable output.[1]
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent. Due to the high molar absorptivity of this compound, a dilute solution is required. A typical concentration would be in the range of 10⁻⁴ to 10⁻⁵ M.
-
Ensure the this compound is completely dissolved.[2]
-
-
Baseline Correction:
-
Sample Measurement:
-
Empty the blank cuvette, rinse it with a small amount of the this compound solution, and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this wavelength.
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Fluorescence Spectroscopy: The Quenched Emission of this compound
Simple heterocyclic molecules like this compound are generally non-fluorescent or exhibit very weak fluorescence.[3] This is primarily due to efficient non-radiative decay pathways that allow the excited state to return to the ground state without emitting a photon. However, the introduction of specific substituents can induce fluorescence in this compound derivatives. By creating donor-acceptor systems, the intramolecular charge transfer (ICT) character of the excited state can be enhanced, leading to significant fluorescence emission. The design of such fluorescent this compound derivatives is a key area of research for applications in bioimaging and materials science.[3][4][5][6][7][8][9]
Vibrational Spectroscopy: Probing the Molecular Bonds of this compound
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the vibrational modes of a molecule. These techniques are highly sensitive to the molecular structure, symmetry, and bonding environment. This compound belongs to the C₂ᵥ point group, and its 24 normal vibrational modes can be classified into different symmetry species.[5][10]
dot
Caption: A typical workflow for vibrational analysis.
Infrared (IR) and Raman Spectroscopy
The selection rules for IR and Raman spectroscopy are different. A vibrational mode is IR active if it causes a change in the molecule's dipole moment, while a mode is Raman active if it leads to a change in the molecule's polarizability. For a molecule with C₂ᵥ symmetry like this compound, all vibrational modes are, in principle, both IR and Raman active.[11] However, the intensities of the bands can vary significantly between the two techniques, making them complementary.
Key Vibrational Modes of this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Technique |
| ~3400 | N-H stretch | IR, Raman |
| ~3100 | C-H stretch | IR, Raman |
| ~1530 | Ring stretch | IR, Raman |
| ~1470 | Ring stretch | IR, Raman |
| ~1145 | Ring breathing | Raman |
| ~1045 | C-H in-plane bend | IR |
| ~740 | C-H out-of-plane bend | IR |
Experimental Protocol: Acquiring ATR-FTIR and Raman Spectra of Liquid this compound
A. Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Materials:
-
Liquid this compound
-
ATR-FTIR spectrometer
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal.[12][13]
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal, ensuring it completely covers the crystal surface.[12][13][14]
-
Acquire Spectrum: Collect the FTIR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent and a soft, lint-free wipe.[12]
B. Raman Spectroscopy
Materials:
-
Liquid this compound
-
Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm)
-
Glass vial or capillary tube
Procedure:
-
Sample Preparation: Fill a clean glass vial or capillary tube with liquid this compound.[15][16]
-
Instrument Setup: Place the sample in the spectrometer's sample holder. Adjust the focus of the laser onto the liquid sample.
-
Spectrum Acquisition: Set the appropriate acquisition parameters (laser power, exposure time, number of accumulations) and collect the Raman spectrum. Be mindful of potential fluorescence from impurities, which can be minimized by using a longer wavelength laser.[16]
-
Data Processing: Process the raw spectrum to remove any background fluorescence and cosmic rays.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating this compound's Structure
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
¹H and ¹³C NMR Spectroscopy
The ¹H NMR spectrum of this compound is characteristic of its aromatic nature. Due to the delocalization of the nitrogen lone pair, the ring protons are deshielded and appear at relatively high chemical shifts. The spectrum typically shows two multiplets, one for the α-protons (H2, H5) and one for the β-protons (H3, H4).
The ¹³C NMR spectrum of this compound also reflects the electron density distribution in the ring, with two distinct signals for the α- and β-carbons.
Typical NMR Data for this compound (in CDCl₃):
| Nucleus | Chemical Shift (ppm) |
| ¹H (N-H) | ~8.0 |
| ¹H (α-H) | ~6.7 |
| ¹H (β-H) | ~6.2 |
| ¹³C (α-C) | ~118 |
| ¹³C (β-C) | ~108 |
Note: Chemical shifts can vary depending on the solvent and concentration.
The coupling constants between the protons provide further structural information. For instance, the vicinal coupling constant (³J) between adjacent protons is typically in the range of 2-3 Hz.
Conclusion
The spectroscopic properties of this compound are a direct reflection of its unique electronic and molecular structure. UV-Vis, vibrational, and NMR spectroscopies provide a powerful and complementary suite of tools for characterizing this compound and its derivatives. A thorough understanding of these techniques and the fundamental properties of this compound is essential for researchers in various fields, from fundamental chemistry to the development of new pharmaceuticals and advanced materials. This guide serves as a foundational resource, empowering scientists to leverage spectroscopy to its full potential in their investigations of this important heterocyclic compound.
References
-
Rational design of this compound derivatives with aggregation-induced phosphorescence characteristics for time-resolved and two-photon luminescence imaging. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Retrieved January 3, 2026, from [Link]
-
The Vibrational Spectra of this compound and Some of Its Deuterium Derivatives. (1942). AIP Publishing. Retrieved January 3, 2026, from [Link]
-
Sketches of the pyrrolyl normal modes belonging to all four irreducible... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
The Vibrational Spectra of this compound and Some of Its Deuterium Derivatives. (1942). AIP Publishing. Retrieved January 3, 2026, from [Link]
-
Synthesis, Photophysical and Photovoltaic Properties of Conjugated Polymers Containing Fused Donor–Acceptor Dithienopyrrolobenzothiadiazole and Dithienopyrroloquinoxaline Arenes. (2012). ACS Publications. Retrieved January 3, 2026, from [Link]
-
The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. (2017). National Institutes of Health. Retrieved January 3, 2026, from [Link]
-
13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). (n.d.). HMDB. Retrieved January 3, 2026, from [Link]
-
The vibrational spectrum of this compound (C4H5N) and furan (C4H4O) in the gas phase. (2002). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved January 3, 2026, from [Link]
-
Medicinal chemical optimization of fluorescent this compound-based COX-2 probes. (2016). National Institutes of Health. Retrieved January 3, 2026, from [Link]
-
New Pyrrolo[3,2-b]this compound Derivatives with Multiple-Acceptor Substitution: Efficient Fluorescent Emission and Near-Infrared Two-Photon Absorption. (2015). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Theoretical characterization of the lowest-energy absorption band of this compound. (2002). aip.scitation.org. Retrieved January 3, 2026, from [Link]
-
This compound - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 3, 2026, from [Link]
-
The FTIR spectrum for this compound. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
UV−vis absorption spectra of this compound before and after polymerization by... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Synthesis And Fluorescent Properties Of this compound Derivatives With(4-hydroxymethyl-phenyl)acetenyl. (2017). Globe Thesis. Retrieved January 3, 2026, from [Link]
-
Vibrational spectroscopic study of this compound and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. (2002). ResearchGate. Retrieved January 3, 2026, from [Link]
-
High resolution photofragment translational spectroscopy studies of the near ultraviolet photolysis of this compound. (2007). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]
-
Left: Sketch of this compound and its principal axis system. Right: Character table of the C2v symmetry point group. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Synthesis and photophysical properties of N-alkyl dithieno[3,2-b:2′,3′-d]this compound based donor/acceptor-π-conjugated copolymers for solar-cell application. (2021). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]
-
How to prepare liquid sample for Raman spectrometer to get good spectrum? (2016). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Electronic, vibrational, and torsional couplings in N-methylthis compound: Ground, first excited, and cation states. (2017). Semantic Scholar. Retrieved January 3, 2026, from [Link]
-
Spectra–Structure Correlations in Raman Spectroscopy. (2006). Wiley Online Library. Retrieved January 3, 2026, from [Link]
-
ATR-FTIR spectra of pure this compound before polymerization (a),... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
How To Perform UV Vis Spectroscopy? - Chemistry For Everyone. (2023). YouTube. Retrieved January 3, 2026, from [Link]
-
Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved January 3, 2026, from [Link]
-
Raman Spectroscopy Protocol (v.1.0). (2001). protocols.io. Retrieved January 3, 2026, from [Link]
-
Raman Spectroscopy as a Tool for the Characterization of this compound and Indole Cyanation via Vilsmeier-Haack Reaction. (2021). ResearchGate. Retrieved January 3, 2026, from [Link]
-
13C-nuclear magnetic resonance study of [85% 13C-enriched proline]thyrotropin releasing factor: 13C-13C vicinal coupling constants and conformation of the proline residue. (1975). National Institutes of Health. Retrieved January 3, 2026, from [Link]
-
UV/vis spectra of PPy and its derivatives (PPy-1, PPy-2, PPy-3, PPy-4 and PPy-5). (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
7.2: Identifying all IR- and Raman-active vibrational modes in a molecule. (2020). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]
-
Using the FT-IR: Solid & Liquid Samples. (2018). YouTube. Retrieved January 3, 2026, from [Link]
-
Raman spectra of neat this compound and nine other binary mixtures... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
This compound. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]
-
How To Prepare Sample For Raman Spectroscopy? - Chemistry For Everyone. (2023). YouTube. Retrieved January 3, 2026, from [Link]
-
This compound. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
-
How to prepare a liquid sample for FTIR spectrum? (2021). ResearchGate. Retrieved January 3, 2026, from [Link]
Sources
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. chem.uzh.ch [chem.uzh.ch]
- 3. spectrabase.com [spectrabase.com]
- 4. Synthesis and photophysical properties of N-alkyl dithieno[3,2-b:2′,3′-d]this compound based donor/acceptor-π-conjugated copolymers for solar-cell application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Medicinal chemical optimization of fluorescent this compound-based COX-2 probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rational design of this compound derivatives with aggregation-induced phosphorescence characteristics for time-resolved and two-photon luminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globethesis.com [globethesis.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. plus.ac.at [plus.ac.at]
An In-Depth Technical Guide to the Foundational Reactivity Patterns of Pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Heterocycle
Pyrrole, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis. Its scaffold is embedded in a vast array of biologically critical molecules, including heme, chlorophyll, vitamin B12, and numerous pharmaceuticals such as atorvastatin. Understanding the fundamental principles that govern its chemical reactivity is paramount for any scientist aiming to synthesize or functionalize this compound-containing structures. This guide provides an in-depth exploration of the early, foundational investigations into this compound's reactivity, offering not just protocols but the causal, mechanistic reasoning behind its distinct chemical behavior. We will dissect its electronic structure to understand its heightened reactivity compared to benzene, rationalize its precise regioselectivity in electrophilic substitutions, and detail the optimized conditions required to tame its vigorous, and sometimes problematic, nature.
The Electronic Heart of this compound: A π-Excessive System
The reactivity of this compound is a direct consequence of its electronic architecture. While it is aromatic, satisfying Hückel's rule with 6 π-electrons, these electrons are delocalized over only five atoms. This makes the ring "π-excessive," meaning each carbon atom bears a greater share of the electron density than the carbons in benzene.[1] The key contributor to this electron-rich nature is the nitrogen atom, whose lone pair of electrons actively participates in the aromatic π-system.[2][3]
This delocalization can be visualized through its resonance structures, which show a buildup of negative charge on the ring carbons and a corresponding positive charge on the nitrogen. This increased nucleophilicity of the carbon atoms makes the this compound ring exceptionally activated towards attack by electrophiles, far more so than benzene.[4][5]
Caption: Resonance delocalization of the nitrogen lone pair increases electron density on the carbon atoms.
Electrophilic Aromatic Substitution: The Preeminent Reaction Pathway
The high electron density of the this compound ring makes electrophilic aromatic substitution (EAS) its dominant and most synthetically useful reaction type.[6] However, this high reactivity necessitates careful selection of reagents to prevent unwanted side reactions.
The Unwavering Regioselectivity for the α-Position (C2/C5)
A defining feature of this compound's reactivity is the overwhelming preference for electrophilic attack at the C2 (or α) position over the C3 (or β) position.[7][8] This regioselectivity is not arbitrary; it is dictated by the relative stability of the cationic intermediate (the σ-complex or arenium ion) formed during the reaction.
-
Attack at C2 (α-position): The positive charge of the intermediate is delocalized over three atoms, resulting in three major resonance structures. This extensive delocalization provides significant stabilization.[9][10]
-
Attack at C3 (β-position): The intermediate's positive charge is only delocalized over two atoms, leading to only two major resonance structures. This results in a less stable, higher-energy intermediate.[10][11]
According to the Hammond postulate, the transition state leading to the more stable intermediate will be lower in energy. Consequently, the reaction pathway via α-attack has a lower activation energy and proceeds much faster.[12]
Sources
- 1. homework.study.com [homework.study.com]
- 2. gauthmath.com [gauthmath.com]
- 3. This compound undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]
- 4. quora.com [quora.com]
- 5. brainly.com [brainly.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. quora.com [quora.com]
- 8. Heterocyclic compounds part _IV (this compound) | PPTX [slideshare.net]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. When this compound undergoes electrophilic aromatic substitution class 11 chemistry CBSE [vedantu.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Exploratory Synthesis of Novel Pyrrole-Based Scaffolds: From Foundational Methods to Modern Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of the Pyrrole Scaffold
The this compound ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a "privileged scaffold" — a molecular framework that is repeatedly found in biologically active compounds.[3][4][5][6] From the chlorophyll that powers life to blockbuster drugs like Atorvastatin (Lipitor) and the anti-cancer agent Sunitinib (Sutent), the this compound core is a recurring motif.[3][5][7][8]
The quest for novel therapeutics demands a continuous exploration of new chemical space. Synthesizing libraries of diverse, functionalized this compound derivatives is therefore a critical endeavor in modern drug discovery.[6][8] This guide provides a comprehensive overview of key synthetic strategies, moving from classical, time-tested reactions to cutting-edge, transition-metal-catalyzed and multicomponent methodologies. We will delve into the causality behind experimental choices, provide actionable protocols, and outline the critical process of structural validation, equipping researchers with the knowledge to confidently navigate the synthesis of novel this compound-based scaffolds.
Part 1: Foundational Pillars of this compound Synthesis
The classical methods for this compound synthesis remain highly relevant, offering robust and often scalable routes to core structures. Understanding these foundational reactions is essential before exploring more modern techniques.
The Paal-Knorr Synthesis: Cyclocondensation of 1,4-Dicarbonyls
The Paal-Knorr synthesis is arguably the most direct and widely used method for preparing pyrroles.[9] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to form the this compound ring through the elimination of two water molecules.[10][11]
Causality and Mechanistic Insight: The reaction proceeds via the formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyls. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl, forming a dihydroxytetrahydrothis compound intermediate.[11] The rate-determining step is often the acid-catalyzed dehydration of this intermediate to yield the aromatic this compound.[9][12][13] The choice of acid catalyst is critical; strong acids at low pH can favor the formation of furan byproducts.[10]
Advantages:
-
Simplicity and High Yields: The reaction is conceptually straightforward and often provides good to excellent yields.[9]
-
Convergent: Two key fragments are brought together in a single, ring-forming operation.
Limitations:
-
Precursor Availability: The primary limitation is the accessibility of the starting 1,4-dicarbonyl compounds, which can be challenging to synthesize.[12][14]
-
Harsh Conditions: Classical protocols often require prolonged heating in acid, which can be incompatible with sensitive functional groups.[9]
Experimental Protocol: Synthesis of 1-Benzyl-2,5-dimethylthis compound
-
To a round-bottom flask, add acetonylacetone (1,4-diketone, 1.14 g, 10 mmol) and benzylamine (1.07 g, 10 mmol).
-
Add glacial acetic acid (15 mL) as the solvent and catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure N-substituted this compound.
The Hantzsch this compound Synthesis: A Multicomponent Approach
The Hantzsch synthesis is a versatile method that constructs the this compound ring from three components: a β-ketoester, an α-haloketone, and ammonia or a primary amine.[15][16] This multicomponent nature allows for the rapid assembly of highly substituted pyrroles.[17][18]
Causality and Mechanistic Insight: The reaction typically begins with the formation of an enamine intermediate from the β-ketoester and the amine.[15] This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent intramolecular condensation and dehydration lead to the final this compound product.[15] The sequence of events allows for significant diversity to be built into the final scaffold based on the choice of the three starting materials.
Advantages:
-
High Degree of Substitution: Enables the synthesis of polysubstituted pyrroles with control over the substitution pattern.
-
Readily Available Starting Materials: The components are generally more accessible than the 1,4-diketones required for the Paal-Knorr synthesis.
Limitations:
-
Reaction Conditions: Can require careful control of pH and temperature to avoid side reactions.
-
Potential for Isomers: Depending on the substrates, mixtures of regioisomers can sometimes be formed.
Experimental Protocol: Synthesis of Ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate
-
In a round-bottom flask, dissolve ethyl acetoacetate (β-ketoester, 1.30 g, 10 mmol) in 20 mL of a 1:1 mixture of glacial acetic acid and water.
-
Add ammonium acetate (1.54 g, 20 mmol) to the solution.
-
To this mixture, add α-chloroacetophenone (α-haloketone, 1.55 g, 10 mmol) portion-wise while stirring.
-
Heat the reaction mixture at 100°C for 1 hour.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the mixture into cold water (50 mL), which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude solid from ethanol to obtain the purified polysubstituted this compound.
Part 2: Modern Methodologies for Enhanced Scope and Efficiency
To overcome the limitations of classical methods, modern organic synthesis has introduced a range of new strategies. These approaches often feature milder reaction conditions, greater functional group tolerance, and improved efficiency, making them ideal for creating diverse compound libraries.
Transition Metal-Catalyzed this compound Synthesis
The use of transition metals, such as rhodium, zinc, ruthenium, and palladium, has revolutionized this compound synthesis.[1][19] These catalysts enable transformations that are not feasible through traditional methods, often proceeding with high efficiency and selectivity under mild conditions.[20][21]
Causality and Mechanistic Insight: ZnI₂-Catalyzed Synthesis from Dienyl Azides A notable example is the zinc- or rhodium-catalyzed conversion of dienyl azides into pyrroles.[20][22] In this process, the Lewis acidic metal catalyst coordinates to the azide, facilitating the extrusion of dinitrogen (N₂). This generates a reactive intermediate that undergoes electrocyclization to form the this compound ring.[21] Zinc iodide (ZnI₂) has emerged as a particularly attractive catalyst as it is significantly cheaper than rhodium-based catalysts while being equally effective.[20][21] This method is tolerant of a wide array of functional groups on the aryl substituents.[20]
Advantages:
-
Mild Conditions: Reactions often proceed at room temperature.[20][22]
-
High Functional Group Tolerance: Compatible with sensitive groups that would not survive classical acidic conditions.
-
Efficiency: Catalytic amounts of the metal are sufficient, and reactions can be rapid.
Experimental Protocol: ZnI₂-Catalyzed Synthesis of a 2,5-Disubstituted this compound
-
In a nitrogen-flushed vial, dissolve the starting dienyl azide (0.5 mmol) in anhydrous dichloromethane (DCM, 2.5 mL).
-
Add zinc iodide (ZnI₂) (0.05 mmol, 10 mol%) to the solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction by TLC. The evolution of N₂ gas may be observed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel) to yield the pure this compound product.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot operation to form a product containing substantial portions of all reactants, are a cornerstone of modern medicinal chemistry.[23][24] They offer an elegant and atom-economical pathway to complex molecules, such as highly functionalized pyrroles, from simple starting materials.[25]
Causality and Mechanistic Insight: Various MCR strategies for this compound synthesis exist. One powerful approach involves the iron(III)-catalyzed reaction of a 1,3-dicarbonyl compound, an amine, an aldehyde, and a nitroalkane.[26] The reaction proceeds through a cascade of interconnected steps, likely involving initial Knoevenagel condensation and Michael addition, followed by intramolecular cyclization and dehydration/denitration to furnish the highly substituted this compound scaffold. The efficiency stems from avoiding the isolation and purification of intermediates, which saves time, reagents, and solvent.[26]
Advantages:
-
High Convergence and Atom Economy: Builds molecular complexity rapidly from simple precursors.
-
Operational Simplicity: One-pot procedures are ideal for library synthesis and high-throughput screening.[26]
-
Structural Diversity: The final structure can be easily varied by simply changing any of the starting components.
Diagram: Generalized Workflow for Multicomponent this compound Synthesis
Caption: Workflow of a four-component reaction for efficient this compound synthesis.
Part 3: Structural Validation and Characterization
The synthesis of a novel compound is incomplete without rigorous structural confirmation. This self-validating step is essential for establishing structure-activity relationships (SAR) and ensuring the integrity of downstream biological data.[27] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.[27]
Core Analytical Techniques
-
Nuclear Magnetic Resonance (NMR): Provides detailed information about the carbon-hydrogen framework.[27]
-
¹H NMR: Reveals the number of different types of protons, their electronic environment, and their proximity to other protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
-
High-Resolution Mass Spectrometry (HRMS): Delivers a highly accurate measurement of the molecular weight, allowing for the unambiguous determination of the elemental composition (molecular formula).[27]
Data Presentation: A Comparative Analysis
The following tables summarize characteristic spectroscopic data for a hypothetical novel this compound scaffold.
Table 1: Typical ¹H and ¹³C NMR Data for a Substituted this compound Scaffold [27][28]
| Nucleus | Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Information Provided |
|---|---|---|---|---|
| ¹H | This compound N-H | 8.0 - 9.5 | Broad singlet | Characteristic of the acidic proton on the nitrogen. |
| This compound C-H | 6.0 - 7.5 | Doublet, Triplet, or Singlet | Aromatic region; coupling patterns reveal substitution. | |
| Substituent Protons | Varies | Varies | Confirms the identity and connectivity of attached groups. | |
| ¹³C | This compound C2/C5 | 115 - 130 | - | Downfield shift due to proximity to nitrogen. |
| This compound C3/C4 | 105 - 120 | - | Upfield relative to C2/C5. |
| | Substituent Carbons | Varies | - | Confirms the carbon skeleton of substituents. |
Table 2: High-Resolution Mass Spectrometry (HRMS) Data Interpretation [27]
| Parameter | Example Data (Compound: C₁₅H₁₂N₂O₂) | Interpretation |
|---|---|---|
| Calculated Mass | 252.0899 | The exact mass calculated for the proposed molecular formula [M+H]⁺. |
| Observed Mass | 252.0895 | The experimentally measured mass from the HRMS instrument. |
| Mass Accuracy | -1.6 ppm | The difference between calculated and observed mass, expressed in parts per million. A value < 5 ppm provides high confidence in the assigned formula. |
Experimental Protocol: Sample Preparation and Analysis
-
Sample Preparation (NMR):
-
Accurately weigh 5-10 mg of the purified, dry compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[27] The solvent choice is crucial to prevent its signals from overlapping with analyte signals.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[27]
-
Acquire a standard 1D ¹H spectrum, followed by a ¹³C spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to definitively assign connectivity, especially for complex structures.
-
-
HRMS Analysis:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample directly into the mass spectrometer or use an LC-MS system.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties, using an electrospray ionization (ESI) source.
-
Compare the measured accurate mass to the calculated mass for the proposed formula.
-
Part 4: Strategic Workflow for Exploratory Synthesis
A successful exploratory synthesis campaign requires more than just executing reactions; it involves a strategic workflow that encompasses design, synthesis, purification, and analysis in an iterative cycle.
Diagram: Integrated Workflow for Novel this compound Scaffold Discovery
Caption: Iterative cycle of design, synthesis, and evaluation in drug discovery.
Key Strategic Considerations:
-
Synthetic Route Selection: The choice between a classical, transition-metal-catalyzed, or multicomponent approach depends on the desired level of substitution, required functional group tolerance, and the availability of starting materials.
-
Purification Challenges: Pyrroles can be sensitive to oxidation or polymerization, especially if unsubstituted at the α-positions.[29] Purification strategies must be chosen carefully to maintain compound integrity.
-
Yield vs. Diversity: In early-stage exploratory synthesis, the breadth of the chemical library (diversity) is often prioritized over optimizing the yield of any single compound. MCRs are particularly well-suited for this objective.
-
Iterative Design: The structural and biological data from the first generation of synthesized compounds should directly inform the design of the next generation, creating a feedback loop that drives the project toward promising lead candidates.
Conclusion
The exploratory synthesis of novel this compound-based scaffolds is a dynamic and vital field within drug discovery. While classical methods like the Paal-Knorr and Hantzsch syntheses provide a robust foundation, modern transition-metal catalysis and multicomponent reactions have dramatically expanded the synthetic toolbox. These advanced methods enable the creation of diverse and highly functionalized this compound libraries under mild and efficient conditions. A successful research program hinges not only on sophisticated synthetic execution but also on rigorous structural validation and a strategic, iterative workflow. By integrating these pillars of synthesis, characterization, and design, researchers can effectively navigate the chemical landscape to uncover the next generation of this compound-based therapeutics.
References
-
Hu, D., Dong, H., Shen, M., Redford, J. E., Stokes, B. J., Pumphrey, A. L., & Driver, T. G. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters, 9(25), 5191–5194. Available from: [Link]
-
Dong, H., Shen, M., Redford, J. E., Stokes, B. J., Pumphrey, A. L., & Driver, T. G. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters. Available from: [Link]
-
Various Authors. (n.d.). Recent transition metal‐catalyzed procedures for the synthesis of pyrroles. ResearchGate. Available from: [Link]
-
Melo, C., Tiritan, M. E., & Pinto, M. M. M. (2014). Solid-Phase Synthesis of this compound Derivatives through a Multicomponent Reaction Involving Lys-Containing Peptides. ACS Combinatorial Science, 16(5), 225-232. Available from: [Link]
-
Li, J., Neumann, H., & Beller, M. (2013). General and Regioselective Synthesis of Pyrroles via Ruthenium-Catalyzed Multicomponent Reactions. Journal of the American Chemical Society, 135(23), 8560–8563. Available from: [Link]
-
Dong, H., Shen, M., Redford, J. E., Stokes, B. J., Pumphrey, A. L., & Driver, T. G. (2007). Transition metal-catalyzed synthesis of pyrroles from dienyl azides. Organic Letters, 9(25), 5191-4. Available from: [Link]
-
Pronay, C. L., & Nguyen, T. (2020). Recent Advancements in this compound Synthesis. ACS Omega, 5(21), 11955-11967. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr this compound Synthesis. Organic Chemistry Portal. Available from: [Link]
-
Various Authors. (n.d.). Recent Advances in Synthetic Methods for 2 H ‐Pyrroles. ResearchGate. Available from: [Link]
-
Semantic Scholar. (n.d.). Multicomponent reactions for the synthesis of pyrroles. Semantic Scholar. Available from: [Link]
-
Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). This compound: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. Available from: [Link]
-
Mateev, E., et al. (2025). A Review on this compound Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. Available from: [Link]
-
BIOSYNCE. (2025). What are the challenges in the synthesis and application of this compound?. BIOSYNCE Blog. Available from: [Link]
-
Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. Chemical Society Reviews, 43(13), 4633-57. Available from: [Link]
-
MDPI. (n.d.). Special Issue : Recent Developments in the Medicinal Chemistry of Pyrroles. MDPI. Available from: [Link]
-
Sharma, A., & Kumar, V. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(1). Available from: [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia. Available from: [Link]
-
Sbardella, G., et al. (2020). Bioactive this compound-based compounds with target selectivity. Molecules, 25(11), 2692. Available from: [Link]
-
Odom, A. L., & McDaniel, T. J. (2015). Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners. Accounts of Chemical Research, 48(11), 2822-2833. Available from: [Link]
- Various Authors. (n.d.).
-
Bhardwaj, V., et al. (2015). This compound: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). This compound synthesis. Organic Chemistry Portal. Available from: [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF this compound AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Available from: [Link]
-
Wikipedia. (n.d.). Hantzsch this compound synthesis. Wikipedia. Available from: [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available from: [Link]
-
Various Authors. (2025). Synthesis, physicochemical characterization and biological activity of novel this compound flavones. Scientific Reports. Available from: [Link]
-
Various Authors. (n.d.). The Hantzsch this compound Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. ResearchGate. Available from: [Link]
-
Xuan, D. D. (2020). Recent Progress in the Synthesis of Pyrroles. Current Organic Chemistry, 24(6), 638-656. Available from: [Link]
- Shabalin, D. A., Schmidt, E. Y., & Trofimov, B. A. (n.d.). ADVANCES AND CHALLENGES IN THE SYNTHESIS OF this compound SYSTEMS OF A LIMITED ACCESS. [No Source Provided].
-
Deshmukh, H. S., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid this compound-Pyrazole-Piperazine Chalcone. ACS Omega. Available from: [Link]
-
Jana, S., & Guin, J. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. The Journal of Organic Chemistry, 86(10), 6845-6864. Available from: [Link]
-
Jana, S., & Guin, J. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. The Journal of Organic Chemistry. Available from: [Link]
-
Scribd. (n.d.). The Hantzsch this compound Synthesis. Scribd. Available from: [Link]
-
Deshmukh, H. S., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid this compound–Pyrazole–Piperazine Chalcone. ACS Omega. Available from: [Link]
-
Various Authors. (2022). A Comprehensive Review on Journey of this compound Scaffold Against Multiple Therapeutic Targets. Current Drug Targets, 23(10), 964-988. Available from: [Link]
- Various Authors. (n.d.). Research on Biological and Bioactive Molecules Containing this compound Scaffolds. [No Source Provided].
-
Mateev, E., et al. (2022). This compound as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. Available from: [Link]
-
Semantic Scholar. (n.d.). Synthesis, characterization, biological activity, and 3D-QSAR studies on some novel class of this compound derivatives as antitubercular agents. Semantic Scholar. Available from: [Link]
-
Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 17-32. Available from: [Link]
Sources
- 1. Recent Advancements in this compound Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research on Biological and Bioactive Molecules Containing this compound Scaffolds [biolmolchem.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Bioactive this compound-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review on Journey of this compound Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rgmcet.edu.in [rgmcet.edu.in]
- 10. Paal-Knorr this compound Synthesis [organic-chemistry.org]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. rsc.org [rsc.org]
- 14. chim.it [chim.it]
- 15. Hantzsch this compound synthesis - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Transition metal-catalyzed synthesis of pyrroles from dienyl azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [PDF] Multicomponent reactions for the synthesis of pyrroles. | Semantic Scholar [semanticscholar.org]
- 24. Recent advances in the synthesis of pyrroles by multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. orientjchem.org [orientjchem.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. benchchem.com [benchchem.com]
- 28. Synthesis, physicochemical characterization and biological activity of novel this compound flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 29. biosynce.com [biosynce.com]
An In-Depth Technical Guide to the Discovery of Brominated Pyrroles from Marine Sponges
Introduction: The Chemical Riches of the Marine Realm
Marine sponges (Phylum Porifera) are sessile, filter-feeding invertebrates that have thrived for over 600 million years.[1] Lacking physical means of defense, they have evolved a sophisticated chemical arsenal, producing a vast array of secondary metabolites.[1] This has made them a focal point for natural product discovery, yielding thousands of novel compounds with significant pharmacological potential.[2] Among the most prominent of these are the brominated pyrrole alkaloids, a large and structurally diverse class of nitrogen-containing compounds almost exclusively found in marine sponges, particularly from the genera Agelas, Axinella, and Stylissa.[3][4]
These compounds are characterized by a this compound ring system substituted with one or more bromine atoms. Their architectures range from simple monomers like oroidin to complex dimeric and trimeric structures such as sceptrin and the ageliferins.[5] The unique chemical features and potent bioactivities of brominated pyrroles, including antimicrobial, cytotoxic, anti-biofilm, and neuroactive properties, make them highly attractive leads for drug development.[4][6]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery process for brominated this compound alkaloids. It details the methodologies from sponge collection to pure compound identification, explores their diverse biological activities and mechanisms of action, and delves into their fascinating biosynthesis, grounding all claims in authoritative scientific literature.
Part 1: Discovery and Isolation of Brominated this compound Alkaloids
The journey from a marine sponge to a purified, bioactive compound is a meticulous process of extraction, separation, and purification. The overarching strategy often employed is bioassay-guided fractionation , where each fraction from the separation process is tested for a specific biological activity, allowing researchers to focus on the most promising components.[7]
Experimental Workflow: From Sponge to Pure Compound
The logical flow for isolating these target compounds is critical for success. The process ensures the efficient removal of salts and primary metabolites, concentrating the secondary metabolites of interest.
Caption: Bioassay-guided isolation workflow for brominated pyrroles.
Step-by-Step Methodologies
1. Sponge Collection and Preparation
-
Collection: Sponges are typically collected by hand using SCUBA from their natural habitat. It is crucial to document the collection site, depth, and ecological context. A voucher specimen should be preserved for taxonomic identification.[8]
-
Rationale: Proper identification is paramount as the chemical profile can vary significantly even between closely related species.
-
Preparation: Immediately after collection, samples are frozen to halt enzymatic degradation of the metabolites. In the laboratory, the frozen sponge material is lyophilized (freeze-dried) to remove water without damaging the compounds and then ground into a fine powder to maximize the surface area for extraction.[5]
2. Extraction
-
Protocol: The powdered sponge material is exhaustively extracted by maceration, typically using a sequence of solvents with increasing polarity. A common starting point is a mixture of methanol (MeOH) and dichloromethane (DCM).[5] Other methods like accelerated solvent extraction (ASE) can offer higher efficiency and reduced solvent consumption compared to standard partitioning.[9]
-
Rationale: Using a solvent system like MeOH/DCM allows for the extraction of a broad spectrum of compounds, from moderately polar to nonpolar. Repeated extraction ensures a high yield of the target metabolites. The resulting solution is then evaporated under reduced pressure to yield the crude organic extract.
3. Fractionation and Purification
-
Liquid-Liquid Partitioning: The crude extract is first subjected to liquid-liquid partitioning. It is typically dissolved in a MeOH/H₂O mixture and sequentially partitioned against solvents of increasing polarity, such as hexane, ethyl acetate (EtOAc), and n-butanol (BuOH).[10]
-
Rationale: This step provides a coarse separation of compounds based on their polarity. Brominated pyrroles, being moderately polar, often concentrate in the EtOAc and BuOH fractions. At each stage, bioassays are performed to identify the "active" fraction.[6]
-
Column Chromatography: The active fraction is then subjected to further separation using column chromatography. Common stationary phases include normal-phase silica gel or reversed-phase C18 silica.[2] A gradient of solvents is used to elute compounds from the column, collecting them in multiple fractions.
-
Rationale: This technique separates compounds based on their differential adsorption to the stationary phase, providing much finer separation than partitioning.
-
High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography that show significant activity are further purified using HPLC, which offers high resolution and is the final step to obtaining pure compounds.[11] Reversed-phase columns (e.g., C18) are most commonly used for these alkaloids.
-
Rationale: HPLC is essential for separating structurally similar compounds, ensuring the final sample is >95% pure, which is critical for accurate structural elucidation and biological testing.
Part 2: Structural Elucidation
Once a compound is isolated in its pure form, its chemical structure must be determined. This is achieved through a combination of powerful spectroscopic techniques.
Key Analytical Techniques
-
Mass Spectrometry (MS):
-
Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass of the molecule with high accuracy.[6]
-
Causality: The precise mass allows for the calculation of the molecular formula. A key diagnostic feature for brominated compounds is the characteristic isotopic pattern of bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which is readily observable in the mass spectrum.[10]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: A suite of 1D and 2D NMR experiments is the cornerstone of structure elucidation.[12]
-
¹H NMR: Identifies the number and types of protons in the molecule and their connectivity through spin-spin coupling.
-
¹³C NMR: Identifies the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃).
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. COSY (Correlation Spectroscopy) shows proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.[6][13]
-
-
Causality: By systematically interpreting these spectra, the complete 2D structure of the molecule, including the placement of bromine atoms on the this compound ring and the nature of any side chains, can be pieced together like a puzzle.[13]
-
-
X-ray Crystallography:
-
Technique: If the pure compound can be grown into a suitable single crystal, X-ray diffraction analysis can provide an unambiguous determination of its three-dimensional structure and absolute stereochemistry.[14]
-
Causality: This technique is considered the "gold standard" for structural determination, as it provides a definitive atomic-level map of the molecule, confirming the connectivity and spatial arrangement established by NMR and MS.[14]
-
Part 3: Biological Activities and Mechanisms of Action
Brominated this compound alkaloids exhibit a remarkable range of biological activities, which is the primary driver for their discovery and development. Their ecological role is often as a chemical defense against predators, competitors, and fouling organisms.[15]
Summary of Bioactivities
| Compound Class/Name | Primary Bioactivity | Example Organism Source | Quantitative Data (Example) | Reference(s) |
| Oroidin | Anti-biofilm, Antifeedant | Agelas oroides | Inhibits biofilm formation | [14] |
| Sceptrin | Antibacterial, Antifungal | Agelas mauritiana | MIC vs. S. aureus: 62.5 µM | [2][16] |
| Ageliferins | Cytotoxic, Ca²⁺ Channel Modulator | Agelas conifera | - | [5] |
| Agelastatins | Cytotoxic (Anticancer) | Agelas dendromorpha | - | [5] |
| Marmaricines A-C | Antibacterial (MRSA) | Agelas sp. aff. marmarica | MIC vs. MRSA: 8 µg/mL (A & B) | [16] |
| Dibromophakellin | Anti-biofilm | Stylissa massa | Significantly reduces E. coli biofilm | [6] |
Mechanisms of Action
Understanding how these molecules exert their biological effects is crucial for their development as therapeutic agents.
1. Antibacterial Mechanism: Membrane Disruption
Studies on sceptrin have revealed a primary mechanism involving the disruption of the bacterial cell membrane.[17] At concentrations above its Minimum Inhibitory Concentration (MIC), sceptrin acts as a bactericidal agent by permeabilizing the cell membrane, leading to the leakage of essential ions like potassium (K⁺) and subsequent cell death.[16][17] This membrane damage is thought to be the primary event that triggers secondary effects, such as the inhibition of DNA, RNA, and protein synthesis.[17]
Caption: Proposed antibacterial mechanism of action for Sceptrin.
2. Neurological Activity: Modulation of Ion Channels
Several brominated this compound alkaloids have been shown to interact with the cellular calcium homeostasis by modulating voltage-gated calcium channels (VGCCs).[18][19] These channels are critical for neuronal signaling.
-
Mechanism: Compounds like dibromosceptrin and oroidin have been shown to reduce the elevation of intracellular calcium that occurs upon depolarization of nerve cells.[18] They act as inhibitors of VGCCs.
-
Structure-Activity Relationship: The degree of bromination on the this compound ring is a critical factor for this activity. Dibrominated compounds are significantly more potent than their monobrominated or non-brominated counterparts.[18] This suggests that the bromine atoms are directly involved in the interaction with the ion channel protein.
Part 4: Biosynthesis of Brominated Pyrroles
The intricate structures of these alkaloids are assembled within the sponge (or its microbial symbionts) through a defined biosynthetic pathway. Isotopic labeling studies have been instrumental in tracing the origins of the core structures.[20][21] The key precursor for many this compound-imidazole alkaloids, oroidin , is constructed from two primary amino acid building blocks: L-proline and L-lysine .[20][22]
Caption: Hypothesized biosynthetic pathway of Oroidin.
-
Formation of the this compound Moiety: The this compound-2-carboxylic acid unit is derived from the amino acid L-proline, likely through an oxidation process.[20][22]
-
Formation of the 2-Aminoimidazole Moiety: This part of the structure originates from L-lysine. A key intermediate is L-homoarginine, which is subsequently oxidized and cyclized to form the 2-aminoimidazole precursor.[21][22]
-
Assembly and Bromination: The two precursors are joined via an amide bond to form the basic scaffold (clathrodin). The final step is the bromination of the this compound ring by a specific halogenase enzyme to yield oroidin.[22] Oroidin then serves as a key building block for the biosynthesis of more complex dimeric and polymeric alkaloids.[1]
Conclusion and Future Perspectives
The discovery of brominated pyrroles from marine sponges continues to be a vibrant field of research. These compounds represent a treasure trove of chemical diversity and biological activity. The methodologies outlined in this guide, from bioassay-guided isolation to advanced spectroscopic analysis, form the fundamental workflow for natural product discovery.
Future efforts will likely focus on several key areas:
-
Genomic and Transcriptomic Approaches: Identifying the biosynthetic gene clusters responsible for producing these alkaloids will enable heterologous expression and synthetic biology approaches to generate novel, more potent analogs.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets of these compounds will be crucial for their translation into clinical candidates.
-
Sustainable Supply: As wild harvesting of sponges is not sustainable, developing methods for aquaculture or leveraging symbiotic microorganisms for compound production will be essential for the long-term viability of this research.
The brominated pyrroles discovered in the ocean's depths serve as a powerful reminder of the untapped chemical potential of the marine environment and its promise for addressing critical challenges in human health.
References
-
Bracher, F., & Lumper, T. (2011). New insight into marine alkaloid metabolic pathways: revisiting oroidin biosynthesis. Chembiochem, 12(15), 2298-301. [Link]
-
Al-Mekhlafi, N. A., Al-Qahtani, A. M., Al-Lihaibi, S. S., & Abdel-Wahab, M. A. (2022). Marmaricines A-C: Antimicrobial Brominated this compound Alkaloids from the Red Sea Marine Sponge Agelas sp. aff. marmarica. Marine Drugs, 20(3), 188. [Link]
-
Bernan, V. S., Roll, D. M., Ireland, C. M., Greenstein, M., Maiese, W. M., & Steinberg, D. A. (1993). A study on the mechanism of action of sceptrin, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana. The Journal of antimicrobial chemotherapy, 32(4), 539–550. [Link]
-
Pawlik, J. R. (2011). The chemical ecology of sponges on Caribbean reefs: natural products shape natural systems. BioScience, 61(11), 888-898. [Link]
- Glaser, K. B., & Jacobs, R. S. (1986). Molecular pharmacology of manoalide. Inactivation of bee venom phospholipase A2. Biochemical pharmacology, 35(3), 449-453. Note: While this is a foundational paper on a marine natural product, a more recent comprehensive review on the biological activity of halogenated marine products is more suitable. A substitute reference is provided in the text.
-
Aiello, A., Fattorusso, E., Imperatore, C., & Menna, M. (2011). Development and Application of a Novel SPE-Method for Bioassay-Guided Fractionation of Marine Extracts. Marine drugs, 9(9), 1667–1682. [Link]
-
Genta-Jouve, G., Sauleau, P., & Al-Mourabit, A. (2011). New insight into marine alkaloid metabolic pathways: revisiting oroidin biosynthesis. Chembiochem, 12(15), 2298-301. [Link]
-
Copp, B. R. (2011). Development and Application of a Novel SPE-Method for Bioassay-Guided Fractionation of Marine Extracts. Marine Drugs, 9(9), 1667-1682. [Link]
-
Lee, J. H., Park, J. H., Kim, D., & Oh, M. S. (2021). Sceptrin–Au nano-aggregates (SANA) for overcoming drug-resistant Gram-negative bacteria. Nanoscale Horizons, 6(1), 58-66. [Link]
-
Johnson, T. A., Morgan, M. V., Aratow, N. A., Estee, S. A., Sashidhara, K. V., Loveridge, S. T., ... & Crews, P. (2010). Assessing pressurized liquid extraction for the high-throughput extraction of marine-sponge-derived natural products. Journal of natural products, 73(3), 359-364. [Link]
-
Johnson, T. A., Morgan, M. V., Aratow, N. A., Estee, S. A., Sashidhara, K. V., Loveridge, S. T., ... & Crews, P. (2010). Assessing pressurized liquid extraction for the high-throughput extraction of marine-sponge-derived natural products. Journal of natural products, 73(3), 359-364. [Link]
-
Chen, Y., Shao, C., Huang, Z., Zhang, Y., Cai, X., She, Z., ... & Lin, Y. (2009). Structure elucidation and NMR assignments for two amide alkaloids from a Mangrove endophytic Fungus (No. ZZF-22). Magnetic resonance in chemistry, 47(1), 92-95. [Link]
-
Aiello, A., Fattorusso, E., Imperatore, C., & Menna, M. (2011). A submarine journey: the this compound-imidazole alkaloids. Marine drugs, 9(8), 1476–1536. [Link]
-
Bunyavanich, S., & Shargel, L. (1987). A new synaptosomal biosynthetic pathway of proline from ornithine and its negative feedback inhibition by proline. Neurochemical research, 12(8), 719-725. [Link]
-
Wang, F., Li, C., Zhang, C., Chen, Z., Lu, Y., & She, Z. (2014). Anticancer Effect and Structure-Activity Analysis of Marine Products Isolated from Metabolites of Mangrove Fungi in the South China Sea. Marine drugs, 12(5), 2825–2839. [Link]
-
Bickmeyer, U., Drechsler, C., Köck, M., & Assmann, M. (2004). Brominated this compound alkaloids from marine Agelas sponges reduce depolarization-induced cellular calcium elevation. Toxicon, 44(1), 45-51. [Link]
-
Feizbakhsh, A., Khodami, M., & Khosravi, A. (2016). Bioassay-Guided Fractionation and Antimicrobial Activities of Padina australis Extracts. Jundishapur journal of microbiology, 9(7), e35541. [Link]
-
Marzuki, I., & Ratnawati, R. (2022). Chemical Component Analysis of Marine Sponge Extract of Potentially Medicinal Based on Solvent Differences. Borneo Journal of Pharmacy, 5(2), 118-128. [Link]
-
Singh, A., & Navalgund, S. G. (2018). Bioassay guided fractionation-an emerging technique influence the isolation, identification and characterization of lead phytomolecules. Journal of Pharmacognosy and Phytochemistry, 7(4), 256-262. [Link]
-
Leal, J. H. (2021). Toxicity Bioassay and Cytotoxic Effects of the Benthic Marine Dinoflagellate Amphidinium operculatum. Toxins, 13(5), 316. [Link]
-
El Alaoui, C., Choukairi, Z., Lamri, L., Berrada, F., & Fechtali, T. (2021). Inhibition of Voltage-Gated Calcium Channels by Natural Alkaloids: Pharmacological and Therapeutic Effects. International Journal of Science and Research (IJSR), 10(6), 1143-1150. [Link]
-
Desriani, D., Jamarun, N., & Zain, M. (2018). Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. Pharmacognosy Journal, 10(1). [Link]
-
Rodrigues, D., Costa, E., Silva, J., Campos, A., Vasconcelos, V., Martins, R., & Leite, E. (2021). Cytotoxicity of Seaweed Compounds, Alone or Combined to Reference Drugs, against Breast Cell Lines Cultured in 2D and 3D. Marine drugs, 19(2), 103. [Link]
-
Jayasuriya, H., & Edirisinghe, S. L. (2022). Screening for antibacterial and cytotoxic activities of Sri Lankan marine sponges through microfractionation: Isolation of bromothis compound alkaloids from Stylissa massa. PLoS ONE, 17(11), e0277239. [Link]
-
Trovato, M., Mattioli, R., & Costantino, P. (2008). The biosynthesis of proline from ornithine as catalyzed by ornithine-cyclodeaminase (OCD). ResearchGate. [Link]
-
Sun, J., Wu, J., An, B., de Voogd, N. J., Cheng, W., & Lin, W. (2018). Bromothis compound Alkaloids With the Inhibitory Effects Against the Biofilm Formation of Gram Negative Bacteria. Marine drugs, 16(1), 9. [Link]
-
Sun, J., Wu, J., An, B., de Voogd, N. J., Cheng, W., & Lin, W. (2018). Bromothis compound Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria. Marine drugs, 16(1), 9. [Link]
-
Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. [Link]
-
Tasdemir, D., Topaloglu, B., Perozzo, R., Brun, R., O'Neill, R., Carballeira, N. M., ... & Aiello, A. (2010). Bromothis compound alkaloids as lead compounds against protozoan parasites. Marine drugs, 8(9), 2419-2432. [Link]
-
Fouad, M. A. (2002). Structure Elucidation of Bioactive Marine Natural Products using Modern Methods of Spectroscopy. Heinrich-Heine-Universität Düsseldorf. [Link]
-
El Alaoui, C., Choukairi, Z., Lamri, L., Berrada, F., & Fechtali, T. (2021). Inhibition of Voltage-Gated Calcium Channels by Natural Alkaloids: Pharmacological and Therapeutic Effects. Semantic Scholar. [Link]
-
Varijakzhan, D., Loh, J. Y., Yap, W. S., & Tan, Y. S. (2021). Bioactive Compounds from Marine Sponges: Fundamentals and Applications. Marine drugs, 19(11), 618. [Link]
-
Wahyuni, F. (2009). Isolation and Structure Elucidation of Bioactive Secondary Metabolites from Indonesian Marine Sponges. Heinrich Heine University Düsseldorf. [Link]
-
Zhang, F., Wang, Y., Chen, Y., Wang, J., & Li, Z. (2023). Unlocking marine treasures: isolation and mining strategies of natural products from sponge-associated bacteria. Organic & Biomolecular Chemistry, 21(27), 5585-5602. [Link]
-
Parra, L. L. D. (2021). Isolation, Derivative Synthesis, and Structure–Activity Relationships of Antiparasitic Bromothis compound Alkaloids from the Marine Sponge Tedania brasiliensis. Marine Drugs, 19(1), 32. [Link]
-
Allam, S., Levenson-Palmer, R., Chang, Z. C., Kaur, S., Cernuda, B., Raman, A., ... & Buraei, Z. (2022). Inactivation influences the extent of inhibition of voltage-gated Ca2+ channels by Gem—implications for channelopathies. Frontiers in Physiology, 13, 963955. [Link]
-
Kim, S. H., Park, S., Lee, D., Kim, S., Lee, H. S., Shin, J., & Oh, D. C. (2021). Isolation of Three New Diketopiperazine Alkaloids from Penicillium sp. SCH3-Sd2. Marine drugs, 19(9), 503. [Link]
-
Da Costa, M. M., Mfotie Njoya, E., Efiana, N. A., Sidjui, L. S., Dittrich, B., & Sewald, N. (2022). Isolation and Structural Elucidation of Compounds from Pleiocarpa bicarpellata and Their In Vitro Antiprotozoal Activity. Molecules, 27(7), 2151. [Link]
-
de la Cruz, R., & Mehmood, A. (2022). Plant and fungi derived analgesic natural products targeting voltage-gated sodium and calcium channels. Frontiers in pharmacology, 13, 967884. [Link]
-
Williamson, R. T. (2000). Development and Application of NMR Spectroscopy to Marine Natural Products Structure and Biosynthesis. Oregon State University. [Link]
-
Singh, K. S., & Majik, M. S. (2021). Marine this compound Alkaloids. Marine Drugs, 19(5), 263. [Link]
Sources
- 1. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for antibacterial and cytotoxic activities of Sri Lankan marine sponges through microfractionation: Isolation of bromothis compound alkaloids from Stylissa massa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 5. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 6. Bromothis compound Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 9. Assessing pressurized liquid extraction for the high-throughput extraction of marine-sponge-derived natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 12. Structure elucidation and NMR assignments for two amide alkaloids from a Mangrove endophytic Fungus (No. ZZF-22) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Development and Application of a Novel SPE-Method for Bioassay-Guided Fractionation of Marine Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A study on the mechanism of action of sceptrin, an antimicrobial agent isolated from the South Pacific sponge Agelas mauritiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. ijsr.net [ijsr.net]
- 19. Inhibition of Voltage-Gated Calcium Channels by Natural Alkaloids: Pharmacological and Therapeutic Effects [ijsr.net]
- 20. New insight into marine alkaloid metabolic pathways: revisiting oroidin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
The Crimson Clue: A Technical Guide to the Initial Structural Elucidation of Naturally Occurring Pyrroles
For researchers, medicinal chemists, and professionals in drug development, the journey from a novel bioactive extract to a fully characterized natural product is one of intricate detective work. Among the vast constellation of heterocyclic scaffolds, the pyrrole ring stands out as a privileged structure, forming the core of vital pigments of life like heme and chlorophyll, as well as a plethora of pharmacologically active agents. This guide provides an in-depth exploration of the core analytical strategies and methodologies employed in the initial structural elucidation of these fascinating molecules. We will move beyond a mere listing of techniques to delve into the causal logic that dictates experimental choices, ensuring a robust and self-validating approach to discovery.
Section 1: The Echoes of Classical Chemistry - Degradation and Derivatization
Before the dawn of modern spectroscopy, the structures of complex alkaloids, including many this compound-containing compounds, were painstakingly pieced together through chemical degradation.[1] While largely supplanted, understanding these classical methods provides a foundational appreciation for the chemical nature of the this compound nucleus and can still offer vital clues when spectroscopic data is ambiguous.
The core principle of chemical degradation is to break down the unknown molecule into smaller, identifiable fragments. For this compound alkaloids, two key methods were historically significant:
-
Hofmann Exhaustive Methylation and Elimination: This multi-step process targets nitrogen-containing heterocyclic rings. It was instrumental in determining the nature of the nitrogen atom (i.e., its position within a ring system) and the carbon skeleton attached to it.[2]
-
Emde Degradation: This method offers a milder alternative to the Hofmann degradation for the reductive cleavage of quaternary ammonium salts, often preserving other functional groups that might be sensitive to the harsher conditions of the Hofmann elimination.[3]
The logic behind employing these techniques was to systematically dismantle the molecule, identify the resulting simple hydrocarbons or known derivatives, and then deduce the original structure by piecing the puzzle back together.
Experimental Protocol: Generalized Hofmann Degradation
-
Exhaustive Methylation: The this compound-containing alkaloid (typically a tertiary amine) is treated with an excess of methyl iodide (CH₃I). This converts the tertiary amine into a quaternary ammonium iodide salt.
-
Anion Exchange: The quaternary ammonium iodide is then treated with silver oxide (Ag₂O) in water. This replaces the iodide ion with a hydroxide ion, forming a quaternary ammonium hydroxide.
-
Elimination (Hofmann Elimination): The quaternary ammonium hydroxide is heated, typically under vacuum. This induces an E2 elimination reaction, breaking a C-N bond and forming an alkene. The nitrogen is eliminated as a tertiary amine.
-
Repetition and Analysis: The process is repeated until the nitrogen atom is completely removed from the molecule as trimethylamine. The resulting hydrocarbon fragments are then identified.
The choice between Hofmann and Emde degradation often depended on the overall stability of the molecule. The Emde degradation, using reducing agents like sodium amalgam, was preferred when the molecule contained other reducible functional groups or when the high temperatures of the Hofmann elimination might induce unwanted rearrangements.[3]
Section 2: The Modern Spectroscopic Toolkit - An Integrated Approach
Today, the structural elucidation of natural products is dominated by a suite of powerful spectroscopic techniques.[4] The key to success lies not in the application of a single method, but in the synergistic integration of data from multiple sources.[5] For naturally occurring pyrroles, the primary tools are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy.
The overall workflow for the structural elucidation of a novel, naturally occurring this compound can be visualized as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules.[6] It provides information on the chemical environment, connectivity, and spatial relationships of atoms.
Causality in NMR Experiment Selection: The choice of NMR experiments is dictated by the information gathered from initial 1D spectra. A proton-dense molecule with many overlapping signals will necessitate a different approach than a molecule with many isolated spin systems.
-
¹H NMR: Provides the initial overview of the proton environments. For pyrroles, the chemical shifts of the ring protons are indicative of the substitution pattern.
-
¹³C NMR & DEPT: Reveals the number and types of carbon atoms (CH₃, CH₂, CH, C). This is crucial for determining the molecular formula in conjunction with mass spectrometry.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is fundamental for establishing spin systems, such as alkyl chains attached to the this compound ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is a critical step in assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for piecing together the entire molecular puzzle. It shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). For this compound natural products, HMBC is essential for connecting disparate spin systems, linking side chains to the this compound ring, and connecting multiple this compound rings together.[6] For instance, a correlation from a methylene proton on a side chain to a this compound ring carbon definitively establishes their connectivity.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal protons that are close in space, which is crucial for determining stereochemistry and the relative orientation of different parts of the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound natural product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the compound is soluble and to avoid overlapping solvent signals with important analyte resonances.
-
Instrument Setup: Use a high-field NMR spectrometer (≥500 MHz is recommended for complex natural products) to achieve optimal signal dispersion. Lock and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum to assess the sample and determine the spectral width for subsequent experiments.
-
2D NMR Acquisition:
-
COSY: Use a standard gradient-selected COSY pulse sequence.
-
HSQC: Employ a gradient-selected, sensitivity-enhanced HSQC experiment to correlate proton and carbon signals.
-
HMBC: Utilize a gradient-selected HMBC experiment, optimizing the long-range coupling delay (typically around 8-10 Hz) to observe two- and three-bond correlations.
-
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS): The Molecular Formula and Fragmentation Map
Mass spectrometry provides two critical pieces of information: the precise molecular weight, which allows for the determination of the molecular formula, and the fragmentation pattern, which offers clues about the molecule's structure.[7]
Causality in MS Technique Selection:
-
High-Resolution Mass Spectrometry (HRMS): This is non-negotiable for novel compound elucidation. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers provide highly accurate mass measurements (to within 5 ppm), which is essential for calculating the unique elemental composition (molecular formula).[8]
-
Ionization Method: The choice of ionization method depends on the polarity and volatility of the this compound natural product.
-
Electrospray Ionization (ESI): The most common technique for polar, non-volatile compounds. As many this compound alkaloids are basic, they readily form [M+H]⁺ ions in positive ion mode.[7]
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for less polar compounds.
-
-
Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated. This pattern is a fingerprint of the molecule's structure. For example, the fragmentation of a this compound with an alkyl side chain will often show characteristic losses of fragments from that chain. This data is used to corroborate the connectivities proposed from NMR data.[8]
-
Sample Preparation: Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) compatible with the chosen ionization source.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography (LC) system.
-
HRMS Data Acquisition: Infuse the sample directly or inject it via the LC system. Acquire a full scan mass spectrum in positive or negative ion mode to determine the accurate mass of the molecular ion.
-
MS/MS Data Acquisition: Perform a product ion scan by selecting the molecular ion as the precursor. Fragment the precursor ion using an appropriate collision energy and acquire the resulting fragment ion spectrum.
-
Data Analysis: Use the accurate mass to calculate the elemental composition using the instrument's software. Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions that support the proposed structure.
UV-Vis and IR Spectroscopy: The Supporting Evidence
While NMR and MS provide the core structural information, UV-Vis and IR spectroscopy offer valuable complementary data.[4]
-
UV-Visible Spectroscopy: This technique provides information about the electronic structure of the molecule, specifically the extent of conjugation. The this compound ring itself has a characteristic UV absorption, and this is significantly affected by the presence of conjugating substituents.[9] For poly-pyrrolic systems, like the prodigiosins, the extensive conjugation results in strong absorptions in the visible region, giving them their characteristic colors.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound natural products, key absorptions include:
-
N-H stretch: A sharp peak around 3300-3500 cm⁻¹ for N-H bonds in the this compound ring.
-
C=O stretch: A strong absorption in the range of 1650-1750 cm⁻¹ if carbonyl groups (e.g., amides, esters, ketones) are present.
-
C=C and C=N stretches: Absorptions in the 1400-1650 cm⁻¹ region corresponding to the aromatic ring.
-
| Functional Group | This compound Ring System | Characteristic IR Absorption (cm⁻¹) | Characteristic UV-Vis Absorption (λmax, nm) |
| N-H | Unsubstituted this compound | ~3400 (sharp) | ~210 |
| C-H (aromatic) | Substituted Pyrroles | ~3100 | Varies with substitution and conjugation |
| C=O (amide) | This compound-2-carboxamide | 1650-1680 (strong) | Red-shifted compared to simple this compound |
| C=C (conjugated) | Poly-pyrrole systems | 1500-1600 | Can extend into the visible range (>400 nm) |
Table 1: General Spectroscopic Data for Common this compound Moieties.[9][11][12]
Section 3: Case Study - The Elucidation of Prodigiosin
Prodigiosin is a classic example of a naturally occurring trithis compound pigment produced by Serratia marcescens and other bacteria.[10] Its structural elucidation showcases the power of an integrated spectroscopic approach.
-
HRMS and Molecular Formula: High-resolution mass spectrometry would reveal an [M+H]⁺ ion at m/z 324.2076, corresponding to a molecular formula of C₂₀H₂₅N₃O. This immediately establishes the elemental composition and indicates a high degree of unsaturation.[13]
-
UV-Vis Spectroscopy: Prodigiosin exhibits a strong absorption maximum (λmax) around 535 nm in acidic solution, which is responsible for its intense red color.[10] This immediately suggests a highly conjugated system, consistent with a poly-pyrrole structure.
-
IR Spectroscopy: The IR spectrum would show characteristic peaks for N-H stretching, aromatic C-H stretching, and C=C/C=N stretching vibrations within the heterocyclic rings, confirming the presence of the this compound moieties.[13]
-
NMR Spectroscopy (¹H, ¹³C, and 2D):
-
¹H and ¹³C NMR: Would reveal the presence of approximately 20 distinct carbon signals and a complex proton spectrum, including signals in the aromatic region for the this compound protons, a methoxy group singlet (~4.0 ppm), and aliphatic signals for an alkyl chain.[13]
-
COSY: Would establish the connectivity of the pentyl side chain by showing correlations between the adjacent methylene and methyl protons.
-
HMBC: This would be the crucial experiment to connect the three this compound rings and the substituents. Key correlations would include:
-
From the methoxy protons to the carbon on ring B.
-
From the methylene bridge protons to carbons on both rings B and C, linking them together.
-
From the protons of the pentyl chain to the carbons on ring C, confirming its position.
-
From the protons on ring A to the carbons on ring B, establishing the bithis compound linkage.
-
-
The combination of this data allows for the unambiguous assembly of the prodigiosin structure.
Sources
- 1. Structural determination of alkaloids | PPS [slideshare.net]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. Emde degradation - Wikipedia [en.wikipedia.org]
- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 5. Exploring the Universe of Natural Products: Recent Advances in Synthesis, Isolation and Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 13. Antiproliferative Activity of Prodigiosin Derived From Serratia marcescens VITSD2: An In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrole: A Technical Guide to its Origins in Coal Tar and Bone Oil for Researchers and Drug Development Professionals
Abstract
Pyrrole, a five-membered aromatic heterocycle, is a cornerstone of organic chemistry and a privileged scaffold in medicinal chemistry. Its historical origins are deeply rooted in the industrial byproducts of the 19th century: coal tar and bone oil. This technical guide provides an in-depth exploration of this compound as a constituent of these complex matrices. We will delve into the historical context of its discovery, the intricate processes of its isolation and purification, and a comparative analysis with modern synthetic methodologies. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive understanding of this compound's journey from industrial waste to a valuable building block in modern science.
Introduction: The Significance of the this compound Moiety
The this compound ring is a fundamental structural motif in a vast array of biologically active molecules, both natural and synthetic. It forms the core of the porphyrin ring in heme, chlorophyll, and vitamin B12, highlighting its critical role in biological processes. In the pharmaceutical industry, this compound derivatives have demonstrated a wide spectrum of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique electronic structure of the this compound ring, with its π-excessive nature, makes it highly reactive and amenable to a variety of chemical transformations, rendering it an invaluable synthon in drug discovery and development.
Historically, the primary sources of this compound were the complex, dark, and viscous liquids of coal tar and bone oil. The exploration of these materials not only yielded this compound but also laid the groundwork for the burgeoning field of organic chemistry.
Historical Perspective: The Discovery and Early Isolation of this compound
The story of this compound is intertwined with the pioneering work of 19th-century chemists who dared to investigate the seemingly intractable byproducts of industrial processes.
-
Friedlieb Ferdinand Runge (1834): This German analytical chemist is credited with the first detection of this compound.[1] While analyzing coal tar, Runge observed that a vapor from a certain fraction imparted a fiery red color to a pine splint moistened with hydrochloric acid.[2] This characteristic reaction gave the substance its name, derived from the Greek word "pyrrhos," meaning fiery.[3] Runge's work also led to the discovery of other crucial coal tar components like aniline and phenol.[4]
-
Johann Konrad Dippel and Bone Oil: Long before Runge's discovery, in the early 18th century, the alchemist Johann Konrad Dippel produced a foul-smelling, dark liquid by the destructive distillation of animal bones, which came to be known as Dippel's oil or bone oil.[2] This complex mixture was later found to be a rich source of nitrogenous compounds, including this compound and its derivatives.[5][6]
-
Thomas Anderson (mid-1800s): While Runge had detected this compound in coal tar, it was the Scottish chemist Thomas Anderson who first isolated a significant quantity of this compound from bone oil through a laborious process of repeated fractional distillations.[2]
These early investigations were challenging due to the complex nature of the starting materials and the rudimentary analytical techniques available at the time. However, they paved the way for a deeper understanding of heterocyclic chemistry and the potential locked within these industrial residues.
This compound in its Natural Matrices: Coal Tar and Bone Oil
Both coal tar and bone oil are complex mixtures of hundreds of organic compounds, arising from the destructive distillation of coal and animal bones, respectively. The presence and concentration of this compound and its derivatives are highly dependent on the source material and the conditions of the distillation process.
Coal Tar: A Byproduct of Coking
Coal tar is a thick, black, viscous liquid produced during the carbonization of coal to produce coke.[7] Its composition varies significantly with the type of coal and the temperature of carbonization. High-temperature coal tars, produced at temperatures above 900°C, are rich in aromatic compounds.
Chemical Composition: High-temperature coal tar is a complex mixture of:
-
Polycyclic Aromatic Hydrocarbons (PAHs): Naphthalene, anthracene, phenanthrene, etc.
-
Phenolic Compounds: Phenol, cresols, xylenols.
-
Aromatic Nitrogen Heterocycles: Pyridine, quinoline, isoquinoline, and, of course, this compound and its alkylated derivatives (e.g., methylpyrroles).
The nitrogen in coal is primarily present in the form of pyrrolic and pyridinic structures within the coal matrix.[5] During carbonization, these structures are thermally cleaved and released into the volatile matter, which upon condensation forms coal tar. This compound-type nitrogen is a predominant functional group in coal, comprising approximately 50-80% of the total nitrogen content.[5]
Quantitative Data: The concentration of this compound in coal tar is generally low, often in the range of 0.1% to 0.5% by weight. However, given the massive scale of coke production, this represented a significant industrial source in the past.
| Component | Typical Concentration Range in High-Temperature Coal Tar (%) |
| Naphthalene | 10 - 12 |
| Phenol | 0.5 - 1.0 |
| Pyridine Bases | 0.2 - 0.5 |
| This compound | 0.1 - 0.5 |
Bone Oil (Dippel's Oil): A Product of Animal Byproduct Distillation
Bone oil, or Dippel's oil, is produced by the destructive distillation of animal bones and other animal matter like horns and hooves.[5][8] The process involves heating these materials in the absence of air, leading to the breakdown of proteins and fats.
Chemical Composition: Bone oil is characterized by a high content of nitrogenous compounds due to the proteinaceous nature of the starting material. Its composition includes:
-
Nitrogen Heterocycles: this compound, methylpyrroles, dimethylpyrroles, pyridine, picolines, lutidines.[5]
-
Amines: Aniline, toluidine.
-
Nitriles: Various aliphatic and aromatic nitriles.
-
Aliphatic and Aromatic Hydrocarbons.
Quantitative Data: Bone oil is a significantly richer source of this compound compared to coal tar. The concentration of this compound and its derivatives can be substantially higher, making it the preferred source for early isolation efforts.
| Component | Typical Concentration Range in Crude Bone Oil (%) |
| This compound and its derivatives | 5 - 10 |
| Pyridine and its derivatives | 10 - 20 |
| Nitriles | 5 - 15 |
| Aliphatic/Aromatic Hydrocarbons | 50 - 60 |
Isolation and Purification of this compound from Natural Sources
The isolation of this compound from the complex mixtures of coal tar and bone oil is a multi-step process involving fractional distillation and chemical treatments to remove impurities. The fundamental principles of these processes remain relevant, although modern techniques offer greater efficiency and purity.
General Workflow for this compound Isolation
The overall strategy for isolating this compound from both coal tar and bone oil involves separating the components based on their boiling points and chemical reactivity.
Caption: General workflow for the isolation and purification of this compound.
Step-by-Step Experimental Protocol for Isolation from Bone Oil
The following protocol is a generalized representation of the classical method for isolating this compound from bone oil, which is a more concentrated source than coal tar.[9]
1. Initial Fractional Distillation:
-
Objective: To separate the crude bone oil into fractions based on boiling points.
-
Procedure:
-
Charge the crude bone oil into a distillation apparatus equipped with a fractionating column.
-
Heat the oil and collect the fraction that boils between 100°C and 150°C. This fraction will contain this compound, its derivatives, and other compounds with similar boiling points.
-
2. Chemical Washing for Impurity Removal:
-
Objective: To remove acidic and basic impurities from the collected fraction.
-
Procedure:
-
Acid Wash: Wash the collected fraction with a dilute solution of a mineral acid (e.g., sulfuric acid or hydrochloric acid). This will protonate and remove basic impurities such as pyridine and its derivatives by forming water-soluble salts.
-
Alkali Wash: Subsequently, wash the organic layer with a dilute aqueous solution of a strong base (e.g., sodium hydroxide). This will deprotonate and remove acidic impurities like phenols and carboxylic acids by forming water-soluble salts.
-
Water Wash: Finally, wash the organic layer with water to remove any residual acid or base.
-
3. Second Fractional Distillation:
-
Objective: To further concentrate the this compound.
-
Procedure:
-
Dry the washed organic layer using a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Perform a second fractional distillation and collect the fraction boiling in the range of 125°C to 135°C, which is enriched in this compound.
-
4. Purification via Potassiothis compound Formation:
-
Objective: To achieve high purity by exploiting the acidic nature of the N-H proton of this compound.
-
Procedure:
-
Treat the enriched this compound fraction with solid potassium hydroxide (KOH) or metallic potassium.[9] This deprotonates the this compound to form solid, non-volatile potassiothis compound.
-
The impurities that do not react with KOH can be removed by distillation.
-
5. Regeneration and Final Purification of this compound:
-
Objective: To recover pure this compound from its potassium salt.
-
Procedure:
-
Treat the potassiothis compound with water or steam. This hydrolyzes the salt, regenerating this compound.
-
Perform steam distillation to carry over the volatile this compound, leaving behind non-volatile impurities.
-
Separate the this compound from the aqueous distillate, dry it, and perform a final fractional distillation to obtain pure this compound (boiling point: 129-131°C).
-
Challenges and Contaminants
The isolation of this compound from these natural sources is fraught with challenges. The complex and variable composition of the starting materials makes consistent yields and purities difficult to achieve. Common contaminants in crude this compound from these sources include:
-
From Coal Tar: Pyridine, quinoline, indole, phenol, cresols, and various PAHs.[6]
-
From Bone Oil: Pyridine and its alkyl derivatives (picolines, lutidines), nitriles, and various aliphatic and aromatic amines.[5]
The presence of these impurities can interfere with subsequent reactions and necessitates the rigorous purification steps outlined above.
Modern Analytical Techniques for Identification and Quantification
Modern analytical chemistry provides powerful tools for the precise identification and quantification of this compound in complex mixtures like coal tar and bone oil.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the workhorse for analyzing volatile and semi-volatile organic compounds in complex matrices.[10]
-
Principle: The components of the mixture are first separated based on their boiling points and affinity for the stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.
-
Application: GC-MS can be used to identify and quantify this compound and its alkylated derivatives in fractions of coal tar and bone oil.[11] By comparing the retention times and mass spectra to those of authentic standards, unambiguous identification is possible.
Mass Spectrometry Fragmentation Pattern of this compound: The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak (m/z = 67).[4][12] The fragmentation is relatively simple due to the stability of the aromatic ring. Key fragments arise from the loss of a hydrogen atom, acetylene, or hydrogen cyanide.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum of this compound is characteristic. Due to the aromaticity, the protons on the ring are deshielded. The spectrum typically shows two multiplets, one for the α-protons (adjacent to the nitrogen) and one for the β-protons.[13]
-
¹³C NMR: The carbon-13 NMR spectrum of this compound shows two signals for the two types of carbon atoms in the ring.[14]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule.
-
Characteristic Peaks: The FTIR spectrum of this compound shows a characteristic N-H stretching vibration around 3400-3200 cm⁻¹.[1][15] C-H stretching vibrations of the aromatic ring are observed around 3100 cm⁻¹. The C-N stretching and ring vibrations appear in the fingerprint region (below 1500 cm⁻¹).[16]
The Rise of Synthetic this compound: A Comparative Perspective
While coal tar and bone oil were the historical sources of this compound, they have been largely supplanted by more efficient and reliable synthetic methods in modern industrial and laboratory settings.
Key Synthetic Routes
Paal-Knorr this compound Synthesis: This is one of the most common and versatile methods for synthesizing substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[17]
Caption: The Paal-Knorr synthesis of pyrroles.
Hantzsch this compound Synthesis: This method involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[17] It is a powerful tool for creating polysubstituted pyrroles.
Caption: The Hantzsch synthesis of pyrroles.
Natural Sourcing vs. Chemical Synthesis: A Comparative Analysis
| Feature | Sourcing from Coal Tar/Bone Oil | Chemical Synthesis |
| Purity of Crude Product | Low, requires extensive purification | High, with predictable byproducts |
| Yield and Consistency | Variable, dependent on source material and process conditions | High and reproducible |
| Scalability | Limited by the availability of byproducts from other industries | Highly scalable to meet demand |
| Environmental Impact | Utilizes industrial byproducts, but the process itself can generate waste. The starting materials are carcinogenic.[18] | Can be designed with "green chemistry" principles, but may rely on petroleum-based starting materials. |
| Cost | Historically low as it was a byproduct. Modern extraction would be costly due to purification needs. | Can be cost-effective at large scales, with predictable economics.[19] |
| Structural Diversity | Limited to this compound and its simple alkyl derivatives found in the source | Highly versatile, allowing for the synthesis of a wide range of substituted pyrroles. |
Conclusion: From Industrial Byproduct to Essential Synthon
The journey of this compound from its discovery in the complex and often-overlooked matrices of coal tar and bone oil is a testament to the curiosity and ingenuity of early chemists. While these historical sources have been largely replaced by more efficient and versatile synthetic methods, understanding this history provides valuable context for the importance of this fundamental heterocycle. For researchers and drug development professionals, the story of this compound underscores the potential for discovering valuable chemical entities in unexpected places. The transition from natural sourcing to targeted synthesis reflects the evolution of chemistry itself, moving from reliance on natural abundance to the precision and design of modern synthetic strategies. The this compound ring, once a minor component of industrial waste, now stands as a critical building block in the quest for new medicines and materials.
References
-
Experimental Research on Fuel-N Transforming Characteristics of Low-Volatile Coal Under Oxy-Fuel Pyrolysis Conditions. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
-
The FTIR spectrum for this compound. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Bone oil. (n.d.). AERU. Retrieved January 3, 2026, from [Link]
-
The mass spectra of furan, this compound, pyridine and pyrazine recorded at I... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
13 C NMR spectra of N-tosyl this compound. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
(PDF) GC/MS analysis of coal tar composition produced from coal pyrolysis. (2007). ResearchGate. Retrieved January 3, 2026, from [Link]
-
OCCUPATIONAL EXPOSURES DURING COAL-TAR DISTILLATION. (2012). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F. NCBI. Retrieved January 3, 2026, from [Link]
-
Separation of Nitrogen Heterocyclic Compounds from Model Coal Tar Fraction by Solvent Extraction. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
This compound: From Dippel to Du Pont. (1994). Journal of Chemical Education. Retrieved January 3, 2026, from [Link]
-
Economic feasibility of low-carbon ethylene, propylene and jet fuel production. (2025). UCL Discovery. Retrieved January 3, 2026, from [Link]
-
Coal Tar and its Distillation Processes. (2018). IspatGuru. Retrieved January 3, 2026, from [Link]
-
GC/MS ANALYSIS OF COAL TAR COMPOSITION PRODUCED FROM COAL PYROLYSIS. (n.d.). AJOL. Retrieved January 3, 2026, from [Link]
-
FTIR spectrum of polythis compound showing the distinct ppy vibrations. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Complex Mixture Analysis of Emerging Contaminants Generated from Coal Tar- and Petroleum-Derived Pavement Sealants: Molecular Compositions and Correlations with Toxicity Revealed by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. (2018). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Fragmentation pathways of 2-substituted this compound derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. (2013). PubMed. Retrieved January 3, 2026, from [Link]
-
The FTIR spectra of this compound monomer and PPPy. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
- Process for the purification of crude pyrroles. (1994). Google Patents.
-
Journal of Analytical and Applied Pyrolysis. (2023). CNR-IRIS. Retrieved January 3, 2026, from [Link]
- Method for preparing coal tar by coal pyrolysis. (2005). Google Patents.
-
The Chemistry of Pyrroles. (1977). ScienceDirect. Retrieved January 3, 2026, from [Link]
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal. Retrieved January 3, 2026, from [Link]
-
13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). (n.d.). HMDB. Retrieved January 3, 2026, from [Link]
-
techno-economic evaluation of a polymerization process: impact of - degradation potential on production costs of polypropylene using - uest.gr. (n.d.). Retrieved January 3, 2026, from [Link]
-
Fragmentation pathways of 2-substituted this compound derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. (2013). Semantic Scholar. Retrieved January 3, 2026, from [Link]
-
Contribution of Coal Tar Sources to Polycyclic Aromatic Compounds and Associated Ecological Risk in Lake Ontario Sediments: Inference from a Novel Marker. (2025). PubMed. Retrieved January 3, 2026, from [Link]
-
Artificial photosynthesis. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
-
Production of Pitch from Coal Tar Obtained by Light Pyrolysis. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
This compound. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]
-
GC/MS ANALYSIS OF COAL TAR COMPOSITION PRODUCED FROM COAL PYROLYSIS. (2007). Bull. Chem. Soc. Ethiop. Retrieved January 3, 2026, from [Link]
-
Synthesis and spectroscopic characterization of this compound-2,3- diones and their following reactions with 1,2-aromatic diamines. (2012). Organic Communications. Retrieved January 3, 2026, from [Link]
-
The mass spectra of (a) this compound (m/z 67) and 2-cyclohexen-1-one (m/z... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Comparative techno-economic analysis of synthetic renewable natural gas production via reactive CO2 capture and conversion. (2025). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Solvent Extraction of Nitrogen Heterocyclic Compounds Contained in Coal Tar Absorption Oil Fraction. Improvement of Separation Performance by Addition of Aluminum Chloride to Solvent. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
- Purification of crude pyrroles. (1996). Google Patents.
-
1 H NMR spectra of compound 3a. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
(a) FTIR spectra of poly(aniline-co-pyrrole) and (b) FTIR spectra of... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Application of Chemometrics for Coal Pyrolysis Products by Online py-GC×GC–MS. (2019). ACS Publications. Retrieved January 3, 2026, from [Link]
-
Benzene. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
-
UPDATED How To Set-Up and Perform Fractional Distillation #Science. (2018). YouTube. Retrieved January 3, 2026, from [Link]
-
Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids. (2026). MDPI. Retrieved January 3, 2026, from [Link]
-
The chemical shifts of the C-2 hydrogen in the spectra of this compound... (n.d.). Pearson+. Retrieved January 3, 2026, from [Link]
-
An Efficient and Green Procedure for Synthesis of this compound Derivatives by Paal-Knorr Condensation Using Sodium Dodecyl Sulfate in Aqueous Micellar. (2025). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Report on Carcinogens, Fifteenth Edition - Coal Tars and Coal-Tar Pitches. (n.d.). National Toxicology Program. Retrieved January 3, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of this compound. (n.d.). Pharmaguideline. Retrieved January 3, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Molecular Characteristics of Catalytic Nitrogen Removal from Coal Tar Pitch over γ-Alumina-Supported NiMo and CoMo Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of nitrogen heterocyclic compounds from model coal tar fraction by solvent extraction (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental Research on Fuel-N Transforming Characteristics of Low-Volatile Coal Under Oxy-Fuel Pyrolysis Conditions | MDPI [mdpi.com]
- 6. OCCUPATIONAL EXPOSURES DURING COAL-TAR DISTILLATION - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Coal Tar and its Distillation Processes – IspatGuru [ispatguru.com]
- 10. GC/MS ANALYSIS OF COAL TAR COMPOSITION PRODUCED FROM COAL PYROLYSIS | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Reactions and Medicinal Uses of this compound | Pharmaguideline [pharmaguideline.com]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Pioneering the Depths: A Technical Guide to the Isolation of Oroidin from Marine Sponges
Foreword: Unlocking Nature's Marine Pharmacy
The world's oceans harbor a staggering biodiversity, a vast and largely untapped reservoir of novel chemical entities with profound biological activities.[1][2] For decades, marine invertebrates, particularly sponges of the phylum Porifera, have been a focal point for natural product chemists. These sessile organisms, lacking physical defenses, have evolved to produce a remarkable arsenal of secondary metabolites as a primary survival strategy.[3] Among the myriad of compounds isolated, the bromopyrrole alkaloids represent a significant class of marine-exclusive molecules, with oroidin standing as the foundational precursor to a vast and structurally diverse family of bioactive compounds.[4] This guide provides an in-depth technical exploration of the pioneering isolation of oroidin, a seminal achievement that opened the door to a new chapter in marine drug discovery.
The Genesis of a Discovery: The Agelas oroides and its Chemical Sentinel
In 1971, a team of researchers, Forenza, Minale, Riccio, and Fattorusso, embarked on an investigation of the chemical constituents of the marine sponge Agelas oroides, collected from the temperate waters of the Mediterranean Sea.[5][6] Their work led to the first-ever isolation of a unique brominated this compound-imidazole alkaloid they named oroidin.[7] This discovery was not merely the characterization of a new molecule but the unveiling of a key biosynthetic building block that would later be recognized as the parent compound for hundreds of more complex this compound-imidazole alkaloids (PIAs).[8]
The initial impetus for such investigations was, and continues to be, the search for novel therapeutic agents. Marine organisms, locked in a constant struggle for survival, produce compounds with potent antibacterial, antiviral, antifungal, and anticancer properties.[3] Oroidin itself has demonstrated a wide spectrum of biological activities, including antimicrobial, anti-biofilm, and cytotoxic effects, making it a molecule of significant interest to the pharmaceutical and scientific communities.[7][9]
Reconstructing the Pioneering Protocol: A Glimpse into 1970s Natural Product Chemistry
While the full, unabridged experimental details of the 1971 publication are not readily accessible, by synthesizing information from the original communication's abstract and general practices of the era, we can reconstruct a detailed, logical workflow that the pioneering researchers likely followed.[5][6] This reconstructed protocol serves as a testament to the ingenuity and perseverance required in the early days of marine natural product chemistry.
Specimen Collection and Preservation: The Critical First Step
The journey to isolating oroidin began with the meticulous collection of the bright orange-red sponge, Agelas oroides. In the early 1970s, the importance of immediate and proper preservation of marine specimens to prevent chemical degradation was already recognized.
Step-by-Step Protocol:
-
Collection: Specimens of Agelas oroides were collected by hand, likely using SCUBA diving, from their natural habitat.
-
Initial Preservation: Immediately upon collection, the sponge samples were rinsed with fresh seawater to remove debris and associated organisms.
-
Freezing: To halt enzymatic degradation of the secondary metabolites, the sponges were promptly frozen and maintained at a low temperature (typically -20°C) until extraction.
Extraction: Liberating the Bioactive Molecules
The goal of the extraction phase was to efficiently transfer the small organic molecules, including oroidin, from the sponge tissue into a solvent, leaving behind the bulk of the biological macromolecules.
Step-by-Step Protocol:
-
Homogenization: The frozen sponge material was likely cut into smaller pieces and then homogenized or macerated in a suitable organic solvent.
-
Solvent Maceration: The homogenized tissue was soaked in a polar organic solvent. Based on the abstract and common practices, a mixture of methanol (CH₃OH) and chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) was likely used to extract a broad range of compounds.[10] The sponge material would have been subjected to repeated extractions to ensure a thorough recovery of the metabolites.
-
Filtration and Concentration: The combined solvent extracts were filtered to remove solid sponge debris. The resulting filtrate was then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation and Purification: The Chromatographic Gauntlet
The crude extract at this stage was a complex mixture of numerous compounds. The pioneering researchers would have relied on the chromatographic techniques of the day to painstakingly separate oroidin from this mixture.
Step-by-Step Protocol:
-
Solvent Partitioning (Likely): The crude extract was likely first subjected to a liquid-liquid partitioning scheme, for example, between a polar and a non-polar solvent, to achieve a preliminary separation based on polarity.
-
Column Chromatography: The semi-purified fractions would then be subjected to column chromatography.[11] In the 1970s, this would have involved packing a glass column with a stationary phase, most commonly silica gel or alumina. The extract would be loaded onto the column, and a series of solvents or solvent mixtures (the mobile phase) of increasing polarity would be passed through the column to elute the different compounds at different rates.
-
Thin-Layer Chromatography (TLC): The progress of the column chromatography separation would have been monitored by Thin-Layer Chromatography (TLC). This technique allowed for the rapid analysis of the fractions being collected.
-
Final Purification: The fractions containing the compound of interest, as identified by TLC, would have been combined and subjected to further rounds of chromatography, possibly with different solvent systems or stationary phases, until a pure compound was obtained. Given the technology of the time, this was a laborious and time-consuming process.
The Challenge of Structure Elucidation in a Pre-Modern Era
Isolating a pure compound was only half the battle. Determining its chemical structure in the early 1970s was a significant intellectual and technical challenge. The researchers had to rely on a combination of spectroscopic techniques and chemical degradation studies.
Initially, the structure of oroidin was misassigned. It was later revised based on further spectral analysis and confirmed by total synthesis.[12] This highlights a common challenge in natural product chemistry, where the initial structural hypotheses can be incorrect and require rigorous verification.
The primary tools at their disposal would have been:
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as N-H, C=O, and C=C bonds.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To reveal information about the electronic structure and conjugation within the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less powerful than today's high-field instruments, ¹H NMR spectroscopy was a critical tool for determining the number and connectivity of hydrogen atoms in the molecule.[13]
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.[14]
The highly proton-deficient nature of oroidin (C₁₁H₁₁Br₂N₅O) would have made its structure elucidation particularly challenging with the spectroscopic technology of the time.[13]
A Comparative Perspective: Oroidin Isolation Then and Now
The fundamental principles of natural product isolation remain the same, but the techniques and technologies have evolved dramatically since the pioneering work on oroidin.
| Feature | Pioneering Approach (c. 1971) | Modern Approach (2020s) |
| Chromatography | Open column chromatography (silica gel, alumina) | High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC) with a variety of stationary phases (e.g., C18, HILIC) |
| Detection | Thin-Layer Chromatography (TLC) with staining reagents | Diode Array Detectors (DAD), Evaporative Light Scattering Detectors (ELSD), Mass Spectrometry (MS) |
| Structure Elucidation | 1D NMR (low field), IR, UV-Vis, MS, chemical degradation | High-field 1D and 2D NMR (COSY, HSQC, HMBC), High-Resolution Mass Spectrometry (HRMS), X-ray crystallography |
| Time and Efficiency | Weeks to months for isolation and structure elucidation | Days to weeks for isolation and structure elucidation |
Physicochemical and Spectroscopic Data of Oroidin
The following tables summarize the key physicochemical and spectroscopic data for oroidin, essential for its identification and characterization.
Table 1: Physicochemical Properties of Oroidin
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁Br₂N₅O | [12] |
| Molecular Weight | 389.05 g/mol | [12] |
| IUPAC Name | N-[(2E)-3-(2-Amino-1H-imidazol-5-yl)prop-2-en-1-yl]-4,5-dibromo-1H-pyrrole-2-carboxamide | [12] |
| Appearance | Yellow solid | [9] |
| Melting Point | 201-204 °C | [9] |
| Solubility | Soluble in polar organic solvents like DMSO and methanol. Poorly soluble in water. | [15] |
| Stability | Sensitive to changes in pH and can degrade in alkaline conditions. Should be stored protected from light. | [16][17] |
Table 2: Characteristic ¹H and ¹³C NMR Spectroscopic Data for Oroidin (in DMSO-d₆)
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |
| 2 | 160.2 | - |
| 3 | 114.5 | 6.95 (d, J=2.8) |
| 4 | 100.1 | - |
| 5 | 111.9 | - |
| 6 | - | 6.8 (br s) |
| 7 | 121.2 | - |
| 8 | 116.3 | 6.1 (t, J=5.6) |
| 9 | 39.9 | 3.9 (t, J=5.6) |
| 10 | 125.4 | 6.5 (s) |
| 11 | 148.9 | - |
| 12 | 114.7 | - |
Note: Chemical shifts can vary slightly depending on the solvent and instrument used.[14]
Visualizing the Workflow and Structure
The following diagrams, rendered in Graphviz DOT language, illustrate the key workflows and the chemical structure of oroidin.
Caption: Generalized workflow for the pioneering isolation of oroidin.
Caption: Chemical structure of oroidin.
Conclusion: A Legacy of Discovery
The pioneering isolation of oroidin from Agelas oroides was a landmark achievement in marine natural product chemistry. It not only introduced a new and potent bioactive molecule to the scientific community but also laid the groundwork for the discovery of a vast and diverse family of related compounds. The challenges overcome by the early researchers, with the analytical tools at their disposal, underscore the remarkable progress the field has made. Today, the legacy of oroidin continues to inspire the search for new drugs from the sea, reminding us of the immense chemical creativity of the natural world and the boundless potential of the oceans to improve human health.
References
-
Carroll, A. R., Copp, B. R., Davis, R. A., Keyzers, R. A., & Prinsep, M. R. (2021). Marine natural products. Natural Product Reports, 38(2), 362-413. [Link]
-
Elias, Y., & ACD/Labs. (2018). Oroidin Structure Elucidation. ACD/Labs. [Link]
-
Jiménez, C. (2018). Marine Natural Products in Drug Discovery: Past, Present, and Future. Marine Drugs, 16(10), 383. [Link]
-
Aiello, A., Fattorusso, E., & Menna, M. (2011). A submarine journey: the this compound-imidazole alkaloids. Marine Drugs, 9(8), 1428–1470. [Link]
-
Sarker, S. D., & Nahar, L. (2012). Natural Products Isolation. Humana Press. [Link]
-
National Center for Biotechnology Information. (n.d.). Oroidin. PubChem. [Link]
-
Zidar, N., et al. (2014). Antimicrobial Activity of the Marine Alkaloids, Clathrodin and Oroidin, and Their Synthetic Analogues. Marine Drugs, 12(2), 893-916. [Link]
-
Proksch, P. (2001). Drugs from the Sea - Opportunities and Obstacles. Marine Drugs, 1(1), 5-17. [Link]
-
Bucar, F., Wube, A., & Schmid, M. (2013). Natural product isolation–how to get from biological material to pure compounds. Natural Product Reports, 30(4), 525-545. [Link]
-
Fenical, W. (2000). The Oceans and Human Health: The Discovery and Development of Marine-Derived Drugs. Oceanography, 13(2), 6-13. [Link]
-
El-Kashef, D., et al. (2022). Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques. Plants, 11(21), 2933. [Link]
-
Forenza, S., Minale, L., Riccio, R., & Fattorusso, E. (1971). New bromo-pyrrole derivatives from the sponge Agelas oroides. Journal of the Chemical Society D: Chemical Communications, (18), 1129-1130. [Link]
-
Rane, R., Sahu, N., Shah, C., & Karpoormath, R. (2014). Marine bromothis compound alkaloids: synthesis and diverse medicinal applications. Current topics in medicinal chemistry, 14(2), 253–273. [Link]
-
Zhang, H., et al. (2019). Bioactive Secondary Metabolites from the Marine Sponge Genus Agelas. Marine Drugs, 17(10), 578. [Link]
-
Wikipedia. (n.d.). Oroidin. [Link]
-
Ioannou, E., et al. (2016). Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates. Marine Environmental Research, 121, 4-22. [Link]
-
SciSpace. (n.d.). Top 1354 Journal of The Chemical Society D: Chemical Communications papers published in 1971. [Link]
-
Gautschi, J. T., Whitman, S., Holman, T. R., & Crews, P. (2004). An analysis of phakellin and oroidin structures stimulated by further study of an Agelas sponge. Journal of Natural Products, 67(8), 1256–1261. [Link]
-
Rasapalli, S., et al. (2013). Total syntheses of oroidin, hymenidin and clathrodin. Organic & Biomolecular Chemistry, 11(25), 4133-4137. [Link]
-
Popin, R. V., et al. (2018). Analogues of the marine alkaloids oroidin, clathrodin, and hymenidin induce apoptosis in human HepG2 and THP-1 cancer cells. RSC Advances, 8(6), 3144-3156. [Link]
-
Wang, W., et al. (2022). Secondary metabolites from marine sponges of the genus Agelas: a comprehensive update insight on structural diversity and bioactivity. RSC Chemical Biology, 3(4), 438-466. [Link]
-
ResearchGate. (n.d.). Structures of the marine alkaloids, clathrodin and oroidin. [Link]
-
Pudlewska, N., et al. (2019). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 24(18), 3326. [Link]
-
Murmu, R., et al. (2024). Total synthesis of (+)-oridamycins A and B. Chemical Communications, 60(73), 9737-9740. [Link]
-
ResearchGate. (n.d.). Sponges of the genus Agelas from the Indo-Pacific. [Link]
-
Kapovits, I., & Kálmán, A. (1971). Formation and structure of a four-co-ordinate organo-sulphur(IV) compound. Journal of the Chemical Society D: Chemical Communications, (12), 649b-650. [Link]
-
Zidar, N., et al. (2014). Antimicrobial Activity of the Marine Alkaloids, Clathrodin and Oroidin, and Their Synthetic Analogues. Marine Drugs, 12(2), 893-916. [Link]
-
Rasapalli, S., et al. (2013). Total syntheses of oroidin, hymenidin and clathrodin. Organic & Biomolecular Chemistry, 11(25), 4133-4137. [Link]
-
Pudlewska, N., et al. (2019). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 24(18), 3326. [Link]
-
Li, Y., et al. (2014). [Research on stability of melittin in different solvent systems]. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 39(22), 4324–4328. [Link]
-
Wright, A. E. (1998). Isolation of Marine Natural Products. In: Cannell, R. J. P. (eds) Methods in Biotechnology, vol 4. Humana Press. [Link]
-
Silverstein, R. M., Bassler, G. C., & Morrill, T. C. (1991). Spectrometric Identification of Organic Compounds (5th ed.). John Wiley & Sons. [Link]
Sources
- 1. blueremediomics.eu [blueremediomics.eu]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Bioactive Secondary Metabolites from the Marine Sponge Genus Agelas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GENERAL METHODS OF ISOLATION AND PURIFICATION OF MARINE__MPHARM.pptx [slideshare.net]
- 5. New bromo-pyrrole derivatives from the sponge Agelas oroides - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. New bromo-pyrrole derivatives from the sponge Agelas oroides - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Oroidin - Wikipedia [en.wikipedia.org]
- 8. Comparative Chemical Profiling and Antimicrobial/Anticancer Evaluation of Extracts from Farmed versus Wild Agelas oroides and Sarcotragus foetidus Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 11. eprints.cmfri.org.in [eprints.cmfri.org.in]
- 12. Oroidin | C11H11Br2N5O | CID 6312649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. biosortia.com [biosortia.com]
- 14. acdlabs.com [acdlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. [Research on stability of melittin in different solvent systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Initial Detection of Pyrrole by Friedlieb Ferdinand Runge (c. 1834)
Abstract: This technical guide provides a detailed examination of the historical and scientific context surrounding Friedlieb Ferdinand Runge's initial detection of pyrrole in 1834. Moving beyond a simple historical account, this document reconstructs the plausible experimental workflow Runge employed, grounded in the analytical chemistry techniques available in the early 19th century. We explore the critical distinction between the source materials of coal tar and bone oil, detail the logic behind fractional distillation and acid-base extraction methodologies of the era, and provide a protocol for the definitive "pine splint test" that led to the compound's discovery and name. This paper is intended for researchers, scientists, and drug development professionals interested in the foundational discoveries of heterocyclic chemistry and the evolution of analytical methodologies.
Introduction: The Investigator and the Industrial Milieu
Profile of Friedlieb Ferdinand Runge: A Pioneer in Analytical and Industrial Chemistry
Friedlieb Ferdinand Runge (1794–1867) was a German analytical chemist whose work formed a crucial bridge between academic research and industrial application.[1] His diverse and impactful discoveries include the identification of caffeine from coffee beans, the mydriatic (pupil-dilating) effects of belladonna extract, and the isolation of quinine from cinchona bark.[2][3][4] From 1832 to 1852, Runge served as the chemical director for the Chemische Produkten-Fabrik in Oranienburg, where his systematic investigation into the components of coal tar led to a series of foundational discoveries in organic chemistry.[1]
The Oranienburg Chemical Works: A Crucible for Discovery
The industrial setting of the Oranienburg chemical factory provided Runge with ample access to raw materials, most notably coal tar, a thick, dark liquid byproduct from the production of coke and coal gas.[1][5] It was in this environment, between 1833 and 1834, that Runge systematically deconstructed this complex mixture, identifying not only this compound but also phenol (which he termed "carbolic acid"), aniline ("kyanol"), and quinoline.[1][6] This work laid the groundwork for the burgeoning synthetic dye industry and highlighted the potential of industrial byproducts as a source of novel organic compounds.[7]
The State of Analytical Chemistry in the Early 19th Century
The analytical chemist of the 1830s operated without the benefit of modern instrumental techniques.[8] The field relied on a combination of physical separation methods and qualitative chemical tests. Key methodologies included:
-
Destructive and Fractional Distillation: The primary means of separating volatile liquids based on differences in boiling points.[9]
-
Solvent Extraction: The use of immiscible solvents, including acidic and basic aqueous solutions, to selectively separate components of a mixture based on their chemical properties (e.g., acidity, basicity).[9]
-
Qualitative "Characteristic Reactions": The use of specific reagents that produced a distinct, reproducible color change or precipitate in the presence of a target substance. These tests were the primary method for identifying and confirming the presence of a compound.[9]
Runge's work is emblematic of the ingenuity required in this era, relying on meticulous observation and logical, systematic processing of complex materials.
Source Material Analysis: Coal Tar vs. Bone Oil
A critical point of clarification in the history of this compound is the distinction between its initial detection by Runge and its later isolation by others.
Coal Tar: The Primary Matrix for Runge's Detection
Runge's discovery of this compound was made through his investigations of coal tar.[1][10][11] He did not isolate the compound in a pure form but rather detected its presence in a distillate fraction through a characteristic color reaction.[12] It was this reaction that gave the substance its name. The table below summarizes the key compounds Runge identified from this single, complex source material.
| Compound Name (Runge's Term) | Modern Name | Chemical Class |
| Karbolsäure | Phenol | Acidic Aromatic Alcohol |
| Kyanol | Aniline | Aromatic Amine (Base) |
| Leukol | Quinoline | Heterocyclic Base |
| Pyrrol | This compound | Heterocyclic Compound (Weakly Basic) |
| Table 1: Key Organic Compounds Identified by F. F. Runge in Coal Tar (c. 1834) |
Bone Oil (Dippel's Oil): A Contemporaneous but Distinct Source
Bone oil, also known as Dippel's oil, is a nitrogenous byproduct from the destructive distillation of animal bones.[13][14] This dark, viscous liquid is known to contain a mixture of nitrogenous compounds, including pyrroles and pyridines.[14][15] While Runge astutely suggested that the substance he found in coal tar might also be present in bone oil, the first definitive isolation of this compound from this source was accomplished by Thomas Anderson in 1857.[11][12] Therefore, Runge's work was the initial detection from coal tar, not the isolation from bone oil.
Reconstructed Experimental Protocol: The Detection of "this compound" (Fiery-Red Oil)
The following protocol is a reconstruction of the steps Runge likely followed, based on the analytical principles of his time. It represents a logical workflow for segregating and identifying a novel, weakly basic/neutral nitrogenous compound from the complex matrix of coal tar.
Stage 1: Fractional Distillation of Coal Tar
The initial step would be the separation of crude coal tar into fractions based on boiling point. This was a common purification technique used to reduce the complexity of the starting material.[9]
Methodology:
-
Charge a retort with a known volume of crude coal tar.
-
Heat the retort gently and uniformly.
-
Collect the distillate that passes over into a receiving flask, likely cooled by air or a damp cloth.
-
Collect different fractions based on the temperature of the vapor, if a thermometer was available, or by observing changes in the distillate's appearance and odor. The fraction containing this compound, along with other compounds of similar volatility, would be collected for further processing.
Stage 2: Acid-Base Extraction for Segregation of Components
With a complex distillate fraction in hand, the next logical step would be to use acid-base chemistry to separate the components. This is a classic organic chemistry technique that Runge would have mastered.
Methodology:
-
Removal of Basic Components:
-
Transfer the coal tar distillate fraction to a separatory funnel or similar vessel.
-
Add a volume of dilute mineral acid (e.g., hydrochloric acid).
-
Agitate the mixture thoroughly. The basic compounds, such as aniline ("kyanol") and quinoline, would react with the acid to form water-soluble salts and partition into the aqueous layer.
-
Separate and discard the aqueous (lower) layer. Repeat this washing step to ensure complete removal of basic impurities.
-
-
Removal of Acidic Components:
-
To the remaining organic layer, add a volume of a dilute basic solution (e.g., sodium hydroxide).
-
Agitate the mixture. The acidic components, primarily phenol ("carbolic acid"), would react to form water-soluble salts and partition into the aqueous layer.
-
Separate and discard the aqueous layer. Repeat this washing step.
-
-
Isolation of the Neutral Fraction:
-
The remaining organic layer now contains primarily neutral and very weakly basic compounds. Wash this layer with water to remove any residual acid or base.
-
Dry the organic layer using a suitable drying agent available at the time (e.g., anhydrous calcium chloride). The resulting liquid is an enriched, but still impure, sample of this compound.
-
Caption: Reconstructed workflow for Runge's detection of this compound.
Stage 3: The "Pine Splint" Confirmatory Test
This simple yet highly effective qualitative test was Runge's key to identifying the novel substance. The intense and specific color change provided the "self-validating" evidence required in 19th-century chemistry.[11][12]
Methodology:
-
Obtain a small splinter of pinewood.
-
Moisten the splinter with concentrated hydrochloric acid.
-
Expose the acid-moistened splinter to the vapors of the enriched neutral fraction obtained from Stage 2. This can be done by placing the splinter at the mouth of the vessel containing the sample.
-
Observation: A positive test is indicated by the rapid development of a striking fiery-red or crimson color on the wood.[11][16]
Scientific Rationale and Validation within a 19th-Century Framework
Causality of Experimental Choices
Runge's experimental design was not arbitrary; it was a systematic process of elimination.
-
Distillation: This was the most effective method available to concentrate volatile organic compounds from the non-volatile pitch and tar.
-
Acid-Base Extraction: This powerful technique allowed him to chemically classify and remove the major acidic and basic impurities he had already characterized (phenol and aniline/quinoline). The substance that remained—the one that was neither strongly acidic nor strongly basic but gave the unique color reaction—was, by definition, something new.
Caption: Logical relationship of Runge's coal tar discoveries.
The Concept of a "Characteristic Reaction"
In an era before spectroscopy, a unique and reproducible color reaction was the gold standard for chemical identification. The pine splint test was highly specific to this compound and some of its derivatives. This reaction occurs between this compound and the coniferyl aldehyde present in the lignin of the pinewood, which, under acidic conditions, forms a stable, intensely colored polymethine dye. For Runge, this distinct "fiery-red" color was the substance's defining characteristic.
Naming the Discovery: From Pyrrhos to this compound
Runge coined the name "pyrrol" from the Greek word pyrrhos (πυρρός), meaning "fiery" or "reddish," directly referencing the result of his confirmatory test.[11] This practice of naming a substance after its most prominent property was common and provided a descriptive link between the name and its chemical identity.
Legacy and Impact on Heterocyclic Chemistry
Runge's detection of this compound in 1834, though not a full isolation, was the first recognition of this fundamental five-membered aromatic heterocycle. This discovery opened the door for future chemists to isolate, characterize, and synthesize this compound and its derivatives. The this compound ring system is now known to be a cornerstone of biochemistry, forming the core of vital natural products such as heme in hemoglobin, chlorophyll in plants, and vitamin B12.[17] Its derivatives are also central to medicinal chemistry, appearing in numerous pharmaceuticals.[18] Runge's pioneering work, born from the methodical analysis of an industrial byproduct, thus laid an essential foundation for entire fields of chemistry and biology.
References
- Grokipedia. Friedlieb Ferdinand Runge.
- Hess, P. (2019). Friedlieb Ferdinand Runge's 3 Greatest Discoveries Are Still Around Today. Inverse.
- Wikipedia. Friedlieb Ferdinand Runge.
- Solubility of Things. Historical Overview of Analytical Chemistry.
- Money Inc. How Friedlieb Ferdinand Runge Changed Chemistry Forever.
- CooksInfo. Friedlieb Ferdinand Runge.
- AERU. Bone oil.
- RankRed. (2019). Friedlieb Ferdinand Runge: A Revolutionary Chemist Who Identified Caffeine.
- Wikipedia. Analytical chemistry.
- Wikipedia. Dippel's oil.
- Dialnet.
- Britannica. Friedlieb Ferdinand Runge.
- Wikipedia. This compound.
- Durham e-Theses. (2014). The analytical chemist in nineteenth century English social history.
- ECHEMI. Bone oil Formula.
- Canyon Components. BONE OIL.
- WikiTree. (2019). Friedlieb Ferdinand Runge (1794-1867).
- MFA Cameo. (2022). Bone oil.
- OpenBU.
- Britannica. This compound.
- Wikipedia. Coal tar.
- SciSpace.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. inverse.com [inverse.com]
- 3. Friedlieb Ferdinand Runge - Wikipedia [en.wikipedia.org]
- 4. moneyinc.com [moneyinc.com]
- 5. Coal tar - Wikipedia [en.wikipedia.org]
- 6. Friedlieb Ferdinand Runge (1794-1867) | WikiTree FREE Family Tree [wikitree.com]
- 7. rankred.com [rankred.com]
- 8. Analytical chemistry - Wikipedia [en.wikipedia.org]
- 9. The analytical chemist in nineteenth century English social history - Durham e-Theses [etheses.dur.ac.uk]
- 10. Friedlieb Ferdinand Runge | Organic Chemistry, Analytical Chemistry & Dye Synthesis | Britannica [britannica.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound:: From Dippel to Du Pont - Dialnet [dialnet.unirioja.es]
- 13. Bone oil [sitem.herts.ac.uk]
- 14. Dippel's oil - Wikipedia [en.wikipedia.org]
- 15. echemi.com [echemi.com]
- 16. DSpace [open.bu.edu]
- 17. This compound | Aromatic, Heterocyclic, Nitrogen-Containing | Britannica [britannica.com]
- 18. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Paal-Knorr Pyrrole Synthesis
Introduction
The Paal-Knorr synthesis, a venerable yet remarkably relevant reaction in organic chemistry, provides an efficient and straightforward route for the construction of the pyrrole ring system.[1] First described independently by Carl Paal and Ludwig Knorr in 1884, this method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, to yield substituted pyrroles.[2][3] The this compound scaffold is a ubiquitous motif in a vast array of biologically active molecules, including natural products, pharmaceuticals, and functional materials, making the Paal-Knorr synthesis a cornerstone of heterocyclic chemistry.[1][4][5] Its enduring appeal lies in its operational simplicity, generally good to excellent yields, and the ready availability of the requisite starting materials.[1][6]
This comprehensive guide is designed for researchers, scientists, and professionals in drug development. It provides an in-depth exploration of the Paal-Knorr this compound synthesis, from its core mechanistic principles to detailed, field-proven experimental protocols. We will delve into modern advancements that have addressed the limitations of classical conditions, such as the use of microwave irradiation and green catalytic systems, and highlight the synthesis's critical role in the creation of novel therapeutic agents.[5][7]
Core Concepts and Reaction Mechanism
The Paal-Knorr this compound synthesis is fundamentally an acid-catalyzed condensation reaction.[8] The generally accepted mechanism proceeds through several key steps, as illustrated below. The reaction is typically conducted under neutral or weakly acidic conditions; the addition of a weak acid like acetic acid can accelerate the reaction.[9] However, strongly acidic conditions (pH < 3) may favor the formation of furan byproducts.[9]
The reaction commences with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, which is often protonated under acidic conditions, to form a hemiaminal intermediate.[1][4] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group.[4] This ring-closing step is often the rate-determining step of the reaction.[1][8] The resulting cyclic intermediate then undergoes dehydration, losing two molecules of water, to form the stable aromatic this compound ring.[4][8]
Computational studies using density functional theory (DFT) have supported the hemiaminal cyclization as the preferred pathway over an alternative enamine cyclization route.[10][11] These studies also highlight the crucial role of water and hydrogen-bonding in catalyzing the proton transfer steps.[11]
Caption: The reaction mechanism of the Paal-Knorr this compound synthesis.
Modern Methodologies and Catalysis
While the classical Paal-Knorr synthesis often required harsh conditions, such as prolonged heating in strong acids, numerous modern methodologies have been developed to improve efficiency, broaden the substrate scope, and promote greener chemistry.[2][5] These advancements have significantly enhanced the utility of this reaction in contemporary organic synthesis.
A variety of catalysts can be employed to promote the Paal-Knorr synthesis. Both Brønsted and Lewis acids are effective.[11] Common Brønsted acids include acetic acid, p-toluenesulfonic acid (p-TsOH), and sulfuric acid.[11] Lewis acids such as Sc(OTf)₃, Bi(NO₃)₃, and various metal chlorides have also been successfully utilized.[6][8] In recent years, there has been a shift towards the use of solid acid catalysts like silica sulfuric acid and montmorillonite clay, which offer advantages in terms of reusability and ease of separation.[8][11]
Microwave-assisted Paal-Knorr synthesis has emerged as a powerful technique to accelerate the reaction, often leading to significantly reduced reaction times and improved yields.[7][12][13] The use of alternative and green solvents, such as water or ionic liquids, has also been explored to create more environmentally benign protocols.[1][11]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of substituted pyrroles using both conventional heating and microwave-assisted techniques.
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylthis compound
This protocol describes a classic Paal-Knorr synthesis using conventional heating.[1]
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
2,5-Hexanedione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/Water (9:1) mixture for recrystallization
-
Round-bottom flask
-
Reflux condenser
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.[4]
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[4]
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylthis compound.
Protocol 2: Microwave-Assisted Synthesis of a Substituted this compound
This protocol details a rapid and efficient microwave-assisted Paal-Knorr synthesis.[1]
Materials:
-
Substituted 1,4-diketone (0.0374 mmol)
-
Primary amine (3 equivalents)
-
Glacial Acetic Acid (40 µL)
-
Ethanol (400 µL)
-
Microwave vial (0.5-2 mL)
-
Microwave reactor
-
Thin-layer chromatography (TLC) supplies
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Column chromatography supplies
Procedure:
-
To a microwave vial, add a solution of the 1,4-diketone (20.0 mg, 0.0374 mmol) in ethanol (400 µL).
-
Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80 °C. The initial power of 150 W is typically applied for a short duration (10-15 seconds) to reach the target temperature, after which a lower power is maintained.[1]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate (10 mL).
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography to yield the desired substituted this compound.[1]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Paal-Knorr this compound Synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. rgmcet.edu.in [rgmcet.edu.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
The Pyrrole Scaffold: A Privileged Motif in Modern Drug Discovery
Introduction: The Enduring Relevance of the Pyrrole Ring
The this compound ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its unique electronic properties and versatile reactivity have designated it a "privileged scaffold," forming the structural basis of a multitude of natural products and synthetic drugs.[1] From the life-sustaining core of heme and chlorophyll to blockbuster drugs like atorvastatin (Lipitor) and sunitinib (Sutent), the this compound moiety is a recurrent theme in molecules of profound biological significance.[2][3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of this compound derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action in key therapeutic areas. We will delve into the causality behind experimental choices and provide robust, field-proven protocols to empower your research endeavors.
This compound derivatives exhibit a vast pharmacological spectrum, with significant activities reported as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[4][5][6] Their therapeutic efficacy often stems from their ability to interact with specific biological targets like enzymes and receptors with high affinity and selectivity.[7]
Part 1: Synthesis of Bioactive this compound Derivatives - The Paal-Knorr Synthesis
A foundational method for constructing the this compound ring is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4][8][9] Its operational simplicity, accessibility of starting materials, and generally good yields have cemented its importance in medicinal chemistry.[4]
Reaction Mechanism and Workflow
The reaction is typically catalyzed by acid and proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization—often the rate-determining step—and subsequent dehydration to form the aromatic this compound ring.[4][5][8] Modern adaptations, such as microwave-assisted synthesis, have significantly reduced reaction times and improved efficiency.[4]
Caption: General experimental workflow for the Paal-Knorr synthesis of substituted pyrroles.
Detailed Protocol 1: Microwave-Assisted Paal-Knorr Synthesis
This protocol provides an efficient method for synthesizing substituted pyrroles, leveraging microwave irradiation to accelerate the reaction.
Objective: To synthesize a tricyclic this compound-2-carboxamide via a microwave-assisted Paal-Knorr cyclization.[4]
Materials:
-
1,4-diketone (e.g., 20.0 mg, 0.0374 mmol)
-
Primary amine (3 equivalents)
-
Ethanol (400 µL)
-
Glacial acetic acid (40 µL)
-
Microwave vial
-
Microwave reactor
-
Thin Layer Chromatography (TLC) supplies
-
Ethyl acetate, Water, Brine
-
Magnesium sulfate
-
Rotary evaporator
-
Column chromatography supplies (silica gel, appropriate solvent system)
Procedure:
-
Reaction Setup: In a microwave vial, dissolve the 1,4-diketone (20.0 mg, 0.0374 mmol) in ethanol (400 µL).[4]
-
Add glacial acetic acid (40 µL) and the primary amine (3 equivalents) to the vial.[4]
-
Seal the microwave vial securely.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate the mixture at 80 °C. The instrument will typically apply an initial power of ~150 W to reach the target temperature, then maintain it with lower power.[4]
-
Reaction Monitoring: Monitor the reaction's progress periodically using TLC.
-
Work-up: Once the reaction is complete, allow the vial to cool to room temperature.[4]
-
Partition the reaction mixture between water and ethyl acetate.[4]
-
Extract the aqueous layer three times with ethyl acetate (10 mL each).[4]
-
Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate.[4]
-
Purification: Evaporate the solvent under reduced pressure. Purify the resulting crude material by column chromatography on silica gel to yield the desired product.[4]
-
Characterization: Confirm the structure of the purified product using NMR and mass spectrometry.
Part 2: Anticancer Applications of this compound Derivatives
This compound derivatives are a highly promising class of anticancer agents, targeting various hallmarks of cancer.[1] Their mechanisms are diverse, including the inhibition of critical signaling enzymes like protein kinases and the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][8][10]
Mechanism of Action 1: Kinase Inhibition
A primary mechanism is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in tumor growth and angiogenesis.[8][10][11] this compound-containing drugs like Sunitinib function as multi-targeted receptor tyrosine kinase inhibitors.[8][11] They act as competitive inhibitors at the ATP-binding site, blocking downstream signaling and thereby reducing cell proliferation.[8][10]
Caption: Inhibition of EGFR/VEGFR signaling by this compound derivatives.
Detailed Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a specific protein kinase. It measures ATP consumption, where a lower ATP level (higher luminescence) indicates higher kinase activity.
Objective: To quantify the in vitro potency of a test compound as a kinase inhibitor.[1]
Materials:
-
Test this compound derivative, dissolved in 100% DMSO
-
Recombinant protein kinase and its specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Known kinase inhibitor (positive control), DMSO (negative control)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®, ADP-Glo™)[1][12]
-
White, opaque 384-well microplates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.[1]
-
Plate Setup: Add the compound dilutions, positive control, and negative control (DMSO) to the wells of a 384-well plate.
-
Reaction Initiation: Add the kinase and its specific substrate to all wells. Initiate the kinase reaction by adding ATP.[1][12]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[1]
-
Signal Generation: Add the Kinase-Glo® or ADP-Glo™ reagent to all wells. This stops the kinase reaction and generates a luminescent signal.[1][12]
-
Stabilization: Incubate the plate in the dark for 10 minutes to stabilize the signal.[1]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the amount of ATP remaining (and thus proportional to kinase activity). Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls. Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic model to determine the IC50 value.[1]
Mechanism of Action 2: Tubulin Polymerization Inhibition
Certain this compound derivatives exert their anticancer effects by interfering with microtubule dynamics. They can bind to the colchicine site of tubulin, preventing its polymerization into microtubules.[1][9] This disruption of the cytoskeleton arrests the cell cycle, typically at the G2/M phase, and induces apoptosis.[9]
Detailed Protocol 3: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.
Objective: To determine if a this compound derivative inhibits or enhances tubulin polymerization.
Materials:
-
Purified tubulin (e.g., porcine brain, >99% pure)[13]
-
Test this compound derivative
-
Paclitaxel (polymerization promoter, positive control)
-
Nocodazole (polymerization inhibitor, positive control)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[13]
-
GTP solution[13]
-
Fluorescent reporter dye (e.g., DAPI)[13]
-
Fluorescence plate reader with temperature control
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare a solution of tubulin (e.g., 2 mg/mL) in polymerization buffer containing GTP and the fluorescent reporter dye.[13]
-
Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing serial dilutions of the test compound or controls.
-
Polymerization Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Data Acquisition: Measure the fluorescence intensity every 30-60 seconds for 60-90 minutes. Polymerization of tubulin will cause an increase in the fluorescent signal.
-
Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves of compound-treated samples to the negative control (DMSO) to determine if the compound inhibits or enhances tubulin polymerization. Calculate IC50 values for inhibitors.[14]
Evaluating Cellular Consequences: Cytotoxicity
The ultimate goal of an anticancer agent is to kill cancer cells. The MTT assay is a standard colorimetric method to assess the cytotoxicity of a compound by measuring the metabolic activity of cells.
Detailed Protocol 4: MTT Cytotoxicity Assay
Objective: To determine the concentration at which a this compound derivative reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)[15]
-
Complete culture medium
-
Test this compound derivative
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)[16]
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the this compound derivative. Include a vehicle control (e.g., 0.1% DMSO).[15]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[15][17]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[6][15][16]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6][15]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.
| Representative this compound Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | MTT | 9.54 | [1] |
| Spiro-pyrrolopyridazine SPP10 | MCF-7 (Breast) | XTT | 2.31 ± 0.3 | [9] |
| ARAP Derivative 28 | MCF-7 (Breast) | Cell Growth | 0.06 (60 nM) | [14] |
| ARAP Derivative 22 | NCI-ADR-RES (Ovarian, MDR) | Cell Growth | 0.02 (20 nM) | [14] |
Part 3: Anti-inflammatory Applications of this compound Derivatives
This compound-containing compounds, such as tolmetin and ketorolac, are well-established non-steroidal anti-inflammatory drugs (NSAIDs).[3] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins.[18]
Detailed Protocol 5: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a classic and widely used model to assess the acute anti-inflammatory activity of a compound.
Objective: To evaluate the ability of a this compound derivative to reduce acute inflammation in vivo.
Materials:
-
Wistar rats or mice
-
Test this compound derivative
-
Standard drug (e.g., Diclofenac, Ibuprofen)[3]
-
1% Carrageenan solution in saline
-
Plethysmometer
-
Vehicle (e.g., DMSO, saline)
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions with free access to food and water.
-
Compound Administration: Administer the test compound, standard drug, or vehicle to different groups of animals (e.g., via oral gavage or intraperitoneal injection).
-
Inflammation Induction: After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[7]
-
Edema Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).[7]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group using the formula: % Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100.[3]
| Compound | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| Pyrrolopyridine 3l | 1 hr | 19.97% | [3] |
| 2 hr | 30.05% | [3] | |
| 3 hr | 36.33% | [3] | |
| 4 hr | 36.61% | [3] | |
| Pyrrolopyrimidine 9b | 4 hr | Significant Activity | [7] |
Conclusion
The this compound scaffold continues to be a highly resourceful and versatile nucleus in medicinal chemistry.[15][17] Its amenability to synthetic modification allows for the fine-tuning of pharmacological properties to target a wide array of diseases. The protocols and application notes provided in this guide offer a robust framework for the synthesis and evaluation of novel this compound derivatives. By understanding the causality behind experimental choices—from selecting a synthetic route like the Paal-Knorr to choosing an appropriate biological assay—researchers can more effectively unlock the therapeutic potential of this remarkable heterocyclic system.
References
-
Synthesis, Reactions and Medicinal Uses of this compound. Pharmaguideline. [Link]
-
Bioactive this compound-based compounds with target selectivity. PubMed Central. [Link]
-
Therapeutic Significance of this compound in Drug Delivery. SciTechnol. [Link]
-
Recent Progress for the Synthesis of this compound Derivatives – An Update. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of this compound Derivatives Bearing Coumarin Scaffold. RAIJMR. [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
-
This compound and Fused this compound Compounds with Bioactivity against Inflammatory Mediators. National Institutes of Health. [Link]
-
Therapeutic potential of this compound and pyrrolidine analogs: an update. PubMed Central. [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PubMed Central. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
-
New this compound Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. National Institutes of Health. [Link]
-
Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate. [Link]
-
The Role of this compound as a Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound and Fused this compound Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Paal-Knorr this compound Synthesis [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New this compound Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. atcc.org [atcc.org]
- 17. benchchem.com [benchchem.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Application Notes & Protocols: The Utilization of Polypyrrole in Electrochemical Biosensor Design
Introduction
Conducting polymers (CPs) have become indispensable materials in the design of modern electrochemical biosensors, acting as a crucial interface between biological recognition events and electronic signal transduction.[1] Among these, polypyrrole (PPy) has emerged as a particularly advantageous platform due to a unique combination of properties.[2] PPy offers good electrical conductivity, exceptional environmental stability in both air and aqueous media, and straightforward synthesis via electrochemical methods.[3][4] Crucially, its inherent biocompatibility makes it an ideal matrix for immobilizing delicate biological molecules such as enzymes, antibodies, and nucleic acids, often preserving their functional activity.[5][6][7]
This guide provides an in-depth exploration of the principles and methodologies for leveraging PPy in electrochemical biosensor development. We will delve into the fundamental chemistry of PPy, provide detailed protocols for its synthesis and functionalization, and outline the electrochemical techniques used to characterize and operate PPy-based biosensors. The causality behind experimental choices is emphasized to empower researchers to not only replicate these methods but also to innovate upon them for their specific analytical challenges.
Part 1: Fundamental Principles of Polythis compound for Biosensing
The utility of PPy in biosensors is rooted in its electrochemical behavior and its physical structure. Understanding these fundamentals is key to designing high-performance sensors.
Electrochemical Polymerization: A Self-Validating Film Deposition
Electrochemical polymerization is the preferred method for fabricating PPy films for biosensors because it offers precise control over film thickness, morphology, and adherence directly onto the electrode surface.[5][8] The process involves the oxidative polymerization of this compound monomers from a solution containing the monomer and a supporting electrolyte (which provides the dopant ions).
The process is self-validating: as the conductive PPy film forms on the electrode, the current passed during polymerization changes, providing real-time feedback on the film's growth. This allows for highly reproducible film fabrication.[9] Three common electrochemical techniques are used:
-
Potentiostatic: A constant potential is applied. This method is simple and produces uniform films.
-
Galvanostatic: A constant current is applied, which is useful for ensuring a consistent rate of polymer growth.[10]
-
Cyclic Voltammetry (CV): The potential is swept between two vertices. This technique is excellent for monitoring the polymerization process in real-time and for creating layered or composite structures.[3][11] The choice of dopant anion from the electrolyte is critical, as it is incorporated into the polymer backbone to balance the positive charge of the oxidized PPy, significantly influencing the film's conductivity, morphology, and stability.[12]
The Role of PPy as a Transducer and Immobilization Matrix
PPy serves a dual role in a biosensor:
-
Immobilization Matrix: Its porous, three-dimensional structure provides a high surface area, ideal for entrapping or covalently binding a large number of bioreceptor molecules (e.g., enzymes, antibodies).[13][14] This high loading capacity directly contributes to a stronger sensor signal.
-
Signal Transducer: PPy's conductivity facilitates efficient electron transfer between the site of the biological recognition event and the electrode surface.[4] In many enzymatic biosensors, for example, PPy can mediate the electron transfer from the enzyme's redox center or shuttle electrons from the oxidation/reduction of an enzymatic product like hydrogen peroxide (H₂O₂).[8][15]
The combination of high biocompatibility and inherent conductivity makes PPy a superior material for creating a stable and functional bio-interface.[2][16]
Part 2: Core Experimental Protocols
The following protocols provide step-by-step methodologies for fabricating and testing a PPy-based electrochemical biosensor. The example of a glucose biosensor using glucose oxidase (GOx) is used for illustrative purposes.
Protocol 1: Electrochemical Polymerization of a PPy Film
Principle: This protocol describes the deposition of a thin, conductive, and adherent PPy film onto a working electrode (e.g., Platinum, Gold, or Glassy Carbon) using cyclic voltammetry. The CV method allows for controlled, layer-by-layer growth and provides immediate electrochemical characterization of the resulting film.
Materials & Reagents:
-
This compound monomer (Sigma-Aldrich), freshly distilled before use.
-
Supporting electrolyte solution: 0.1 M Potassium Chloride (KCl) or Sodium Dodecyl Sulfate (SDS) in deionized water.
-
Deionized water (18 MΩ·cm).
-
Working Electrode (e.g., 3 mm diameter Pt disk), Counter Electrode (Pt wire), Reference Electrode (Ag/AgCl).
-
Polishing materials: Alumina slurry (0.3 and 0.05 µm) and polishing pads.
Equipment:
-
Potentiostat/Galvanostat with corresponding software.
-
Electrochemical cell (glass, ~10-20 mL volume).
-
Sonication bath.
Step-by-Step Procedure:
-
Electrode Preparation:
-
Polish the working electrode surface to a mirror finish using 0.3 µm and then 0.05 µm alumina slurry.
-
Rinse thoroughly with deionized water.
-
Sonicate the electrode in deionized water for 5 minutes to remove any residual polishing material. Dry under a stream of nitrogen.
-
-
Prepare Polymerization Solution:
-
Create a 10 mL solution containing 0.1 M this compound and 0.1 M KCl in deionized water.
-
Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can interfere with polymerization.
-
-
Electropolymerization Setup:
-
Assemble the three-electrode system in the electrochemical cell containing the polymerization solution. Ensure the electrodes are not touching.
-
Connect the electrodes to the potentiostat.
-
-
Cyclic Voltammetry Deposition:
-
Set the CV parameters: Scan from an initial potential of -0.8 V to a vertex potential of +0.8 V (vs. Ag/AgCl) at a scan rate of 20-50 mV/s.[12][17]
-
Run the CV for 5-15 cycles. The number of cycles determines the film thickness; more cycles result in a thicker film.[3]
-
Causality: A slower scan rate often leads to a more ordered and dense polymer film, while a higher number of cycles increases the film thickness, which can enhance enzyme loading but may also increase the diffusion barrier for the analyte.[1]
-
-
Post-Polymerization Cleaning:
-
After polymerization, gently rinse the modified electrode with deionized water to remove unreacted monomer and loosely bound polymer.
-
The electrode (now Pt/PPy) is ready for characterization or bioreceptor immobilization.
-
Expected Results & Characterization:
-
A uniform, black or dark-colored film should be visible on the electrode surface.
-
During CV, an increase in the redox peak currents with each successive cycle indicates the successful deposition of a conductive polymer film.[11]
Diagram 1: PPy Electropolymerization Workflow
Caption: Workflow for fabricating a PPy-modified electrode.
Protocol 2: Bioreceptor Immobilization via Entrapment
Principle: This is the simplest immobilization technique, where the bioreceptor (e.g., glucose oxidase) is physically entrapped within the growing PPy matrix during electropolymerization.[8][18]
Step-by-Step Procedure:
-
Follow Protocol 1, Steps 1 and 3 .
-
Modify Polymerization Solution (Protocol 1, Step 2):
-
After preparing the solution of 0.1 M this compound and 0.1 M KCl, add the bioreceptor to the desired concentration. For glucose oxidase, a concentration of 5-10 mg/mL is a common starting point.[18]
-
Gently mix to dissolve the enzyme without causing denaturation. Avoid vigorous shaking or sonication.
-
-
Proceed with Electropolymerization (Protocol 1, Steps 4 and 5). The enzyme will be physically trapped within the polymer film as it forms on the electrode.
Causality & Trustworthiness: The key advantage is simplicity in a one-step modification process.[8] However, a potential drawback is that some enzyme molecules may be denatured by the polymerization conditions or be buried deep within the film, making them inaccessible to the substrate. The stability of the entrapped enzyme validates the mildness of the chosen polymerization potential and solution pH.
Protocol 3: Electrochemical Characterization and Analyte Detection
Principle: This protocol uses amperometry to detect the analyte. For a glucose biosensor, the entrapped GOx catalyzes the oxidation of glucose, producing hydrogen peroxide (H₂O₂). The PPy-modified electrode then detects the H₂O₂ by oxidizing it at a specific potential, generating a current that is proportional to the glucose concentration.[13][18]
Materials & Reagents:
-
Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4.
-
Analyte stock solution (e.g., 1 M Glucose in PBS).
-
Stir bar and magnetic stir plate.
Step-by-Step Procedure:
-
System Setup:
-
Place the modified biosensor (WE), counter electrode, and reference electrode in an electrochemical cell with a known volume of PBS (e.g., 10 mL).
-
Place the cell on a magnetic stir plate and add a stir bar. Stir gently to ensure mass transport of the analyte to the electrode surface.
-
-
Amperometric Detection:
-
Apply a constant potential at which H₂O₂ is oxidized. A potential of +0.7 V (vs. Ag/AgCl) is commonly used.[18]
-
Record the baseline current until it stabilizes.
-
Make successive additions of the glucose stock solution to the cell to achieve desired concentrations (e.g., 1 mM, 2 mM, 3 mM, etc.).
-
Record the steady-state current after each addition. The current will increase in a stepwise fashion.
-
-
Data Analysis:
-
Subtract the initial baseline current from each subsequent steady-state current to get the net response.
-
Plot the net current response versus the glucose concentration to generate a calibration curve.
-
Expected Results:
-
The biosensor should exhibit a linear relationship between current and concentration within a specific range. At very high concentrations, the response will plateau as the enzyme becomes saturated (Michaelis-Menten kinetics).[18]
Diagram 2: Amperometric Detection Signaling Pathway
Caption: Signal transduction in a PPy-GOx amperometric biosensor.
Part 3: Data Presentation & Performance Metrics
The performance of a biosensor is evaluated by several key parameters, which should be determined from the calibration curve generated in Protocol 3.
Table 1: Performance Characteristics of PPy-Based Biosensors
| Parameter | Description | Typical Values for PPy-GOx Sensor | Reference |
| Linear Range | The concentration range where the sensor response is directly proportional to the analyte concentration. | 1.0 mM to 39.0 mM | [18][19] |
| Sensitivity | The slope of the linear portion of the calibration curve (current change per unit concentration). | 5 - 10 µA / (mM cm²) | [19] |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably distinguished from the baseline noise (S/N = 3). | 0.1 mM - 0.6 mM | [19] |
| Response Time | The time required to reach 95% of the steady-state signal after analyte addition. | < 10 seconds | [20] |
| Stability | The ability to retain its initial sensitivity over time (shelf life) or after repeated use (operational stability). | >100 assays, >500 days shelf life | [18] |
Part 4: Advanced Topics and Field-Proven Insights
Enhancing Performance with Nanomaterials
The performance of PPy-based biosensors can be significantly enhanced by incorporating nanomaterials to form composites.[3][21]
-
Gold Nanoparticles (AuNPs): When integrated into the PPy film, AuNPs improve conductivity, increase the effective surface area, and can facilitate favorable orientation of immobilized biomolecules, leading to enhanced electron transfer and higher sensitivity.[3][22]
-
Carbon Nanotubes (CNTs) & Graphene: These materials create a composite with a vast surface area and excellent electrical conductivity, greatly improving the loading of bioreceptors and the efficiency of signal transduction.[23]
Functionalized Polythis compound for Covalent Immobilization
While entrapment is simple, covalent attachment of the bioreceptor to the PPy surface offers better stability and control over the molecule's orientation. This is achieved by using this compound monomers that have been functionalized with chemical groups like carboxylic acid (-COOH).[24]
Diagram 3: Covalent Immobilization Workflow
Caption: Steps for covalent attachment of bioreceptors.
The carboxylic acid groups can be activated (commonly using EDC/NHS chemistry) to form stable amide bonds with amine groups on proteins (e.g., antibodies, enzymes), ensuring the bioreceptor is securely and permanently attached to the sensor surface.[25] This method prevents leaching of the bioreceptor, significantly improving the operational stability of the biosensor.
Conclusion
Polythis compound stands out as a versatile and robust material for the fabrication of electrochemical biosensors.[1][2] Its unique combination of conductivity, stability, biocompatibility, and ease of synthesis allows for the creation of sensitive and reliable analytical devices.[3][4][5] By mastering the core protocols of electropolymerization and bioreceptor immobilization, and by leveraging advanced strategies such as nanocomposite formation and surface functionalization, researchers can design and optimize PPy-based biosensors for a vast array of applications in clinical diagnostics, drug development, and environmental monitoring.
References
-
A Review on Impedimetric and Voltammetric Analysis Based on Polythis compound Conducting Polymers for Electrochemical Sensing Applications. PMC - PubMed Central. [Link]
-
Polythis compound-Pt Nanocomposites As Electrochemical Glucose Sensor. ResearchGate. [Link]
-
Development of an Electrochemical Biosensor Based on Polythis compound-3-carboxylic Acid/Polythis compound/Au Nanoparticle Composites for Detection of Dopamine. MDPI. [Link]
-
Reagentless Glucose Biosensor Based on Combination of Platinum Nanostructures and Polythis compound Layer. MDPI. [Link]
-
Electrochemical sensors based on conducting polymer—polythis compound (Review). ResearchGate. [Link]
-
Optimization of a polythis compound glucose oxidase biosensor. PubMed. [Link]
-
Polythis compound-based Enzyme Electrode with Immobilized Glucose Oxidase for Electrochemical Determination of Glucose. International Journal of Electrochemical Science. [Link]
-
Application of Polythis compound-Based Electrochemical Biosensor for the Early Diagnosis of Colorectal Cancer. PMC - NIH. [Link]
-
Application of Polythis compound-Based Electrochemical Biosensor for the Early Diagnosis of Colorectal Cancer. MDPI. [Link]
-
Electrochemical Biosensors Based on Conducting Polymers: A Review. MDPI. [Link]
-
Polythis compound Based Next Generation Electrochemical Sensors and Biosensors: A Review. ResearchGate. [Link]
-
APPLICATION OF POLYthis compound FOR BIOSENSOR DESIGN AND MODIFICATION OF LIVING CELLS. Vilnius University. [Link]
-
Development of polythis compound (nano)structures decorated with gold nanoparticles toward immunosensing for COVID-19 serological diagnosis. PubMed Central. [Link]
-
Immobilization of enzymes on polythis compound and potential applications. ResearchGate. [Link]
-
Conducting Polymers in Biosensing: a review. ChemRxiv. [Link]
-
(PDF) Conducting Polymers in Biosensing: a review. ResearchGate. [Link]
-
Durable Hydrogen Peroxide Biosensors Based on Polythis compound-Decorated Platinum/Palladium Bimetallic Nanoparticles. ACS Publications. [Link]
-
Nano-Scaled Materials and Polymer Integration in Biosensing Tools. PMC. [Link]
-
Electrochemical Synthesis of Polythis compound, Reduced Graphene Oxide, and Gold Nanoparticles Composite and Its Application to Hydrogen Peroxide Biosensor. MDPI. [Link]
-
Biocompatibility of polythis compound particles: an in-vivo study in mice. PubMed. [Link]
-
Electrochemical Synthesis of the Functionalized Poly(this compound) Conducting Polymers. ResearchGate. [Link]
-
Polythis compound based amperometric glucose biosensors. ResearchGate. [Link]
-
Immobilization of enzymes on Polythis compound and potential applications, In: Polythis compound: Properties, Performance and Applications. ResearchGate. [Link]
-
Application of Polythis compound-Based Electrochemical Biosensor for the Early Diagnosis of Colorectal Cancer. PubMed. [Link]
-
Synthesis of a Functionalized Polythis compound Coated Electrotextile for Use in Biosensors. MDPI. [Link]
-
Immobilized Enzymes in Biosensor Applications. PMC - NIH. [Link]
-
Wholly printed polythis compound nanoparticle-based biosensors on flexible substrate. ResearchGate. [Link]
-
In vivo biocompatibility of porous and non-porous polythis compound based trilayered actuators. ResearchGate. [Link]
-
Characterization of Polymer Films of this compound Derivatives for Chemical Sensing by Cyclic Voltammetry, X-ray Photoelectron Spectroscopy and Vapour Sorption Studies. Analyst (RSC Publishing). [Link]
-
Performance enhancement of polythis compound based nano-biosensors by different enzyme deposition techniques. CQUniversity. [Link]
-
Electrochemical synthesis of polythis compound for biosensor application. ResearchGate. [Link]
-
Functional Design of Electrochemical Biosensors Using Polythis compound. ResearchGate. [Link]
-
Chemical Reactivity of Polythis compound and Its Relevance to Polythis compound Based Electrochemical Sensors. ResearchGate. [Link]
-
Polythis compound Nanomaterials: Structure, Preparation and Application. MDPI. [Link]
-
Evaluation of biocompatibility of polythis compound in vitro and in vivo. PubMed. [Link]
-
Fabrication of Polythis compound–Polystyrene Sulfonate by Amperometric Biosensor‐Based Electropolymerization for Cholesterol Determination in Serum. PMC - NIH. [Link]
-
Gas Phase Electroformation of Polythis compound. Science Alert. [Link]
-
Development of Polythis compound Modified Screen-Printed Carbon Electrode Based Sensors for Determination of L-Tyrosine in Pharmaceutical Products. PMC - PubMed Central. [Link]
-
Full article: Development of a novel biosensor based on a polythis compound–dodecylbenzene sulphonate (PPy–DBS) film for the determination of amperometric cholesterol. Taylor & Francis. [Link]
-
Development of a novel biosensor based on a polythis compound–dodecylbenzene sulphonate (PPy–DBS) film for the determination of amperometric cholesterol. Taylor & Francis Online. [Link]
-
Development of a Polythis compound-Based Amperometric Phosphate Biosensor. Science Alert. [Link]
Sources
- 1. A Review on Impedimetric and Voltammetric Analysis Based on Polythis compound Conducting Polymers for Electrochemical Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. epublications.vu.lt [epublications.vu.lt]
- 5. Application of Polythis compound-Based Electrochemical Biosensor for the Early Diagnosis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocompatibility of polythis compound particles: an in-vivo study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of biocompatibility of polythis compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scialert.net [scialert.net]
- 10. scialert.net [scialert.net]
- 11. Development of Polythis compound Modified Screen-Printed Carbon Electrode Based Sensors for Determination of L-Tyrosine in Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. electrochemsci.org [electrochemsci.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Fabrication of Polythis compound–Polystyrene Sulfonate by Amperometric Biosensor‐Based Electropolymerization for Cholesterol Determination in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of a polythis compound glucose oxidase biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. epublications.vu.lt [epublications.vu.lt]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Development of polythis compound (nano)structures decorated with gold nanoparticles toward immunosensing for COVID-19 serological diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Immobilized Enzymes in Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Accelerating Drug Discovery with Microwave-Assisted Paal-Knorr Synthesis of Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrroles and the Need for Synthetic Efficiency
The pyrrole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and advanced materials.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[3][4] The Paal-Knorr synthesis, a classical reaction involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, has long been a fundamental method for constructing this vital heterocyclic scaffold.[5][6][7]
However, traditional Paal-Knorr reactions often necessitate harsh conditions, such as prolonged heating in strong acids, which can limit substrate scope and lead to undesirable side products.[6] In the fast-paced environment of drug discovery, such lengthy and often low-yielding procedures present a significant bottleneck.
The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field.[4] By utilizing microwave irradiation, the Paal-Knorr synthesis can be completed in a fraction of the time, often with significantly higher yields and purity.[3][8] This application note provides a comprehensive guide to the principles, protocols, and advantages of the microwave-assisted Paal-Knorr synthesis, designed to empower researchers to rapidly generate diverse libraries of substituted pyrroles.
The Underlying Science: Mechanism and the Microwave Advantage
The Paal-Knorr synthesis proceeds through the condensation of a 1,4-dicarbonyl compound with a primary amine. The accepted mechanism, which accounts for stereochemical observations, involves the initial formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration steps to yield the aromatic this compound ring.[5][6]
Mechanism of the Paal-Knorr this compound Synthesis
Caption: Paal-Knorr reaction mechanism proceeding via a hemiaminal intermediate.
Microwave irradiation dramatically accelerates this process through efficient, uniform heating. Unlike conventional oil bath heating, which relies on slow convection currents, microwaves directly couple with polar molecules in the reaction mixture (such as the carbonyls, amines, and any polar solvent), leading to rapid and localized superheating. This targeted energy input overcomes the activation energy barrier of the rate-determining cyclization step far more effectively, resulting in:
-
Drastically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[4][8]
-
Increased Yields and Purity: The rapid heating minimizes the formation of degradation byproducts that can occur during prolonged exposure to high temperatures.[3][8]
-
Enhanced Reaction Efficiency: Microwave synthesis often allows for reactions to be run under solvent-free conditions or in greener solvents like water or ethanol, aligning with the principles of green chemistry.[8][9]
Experimental Protocol: A General Method for Microwave-Assisted this compound Synthesis
This protocol provides a robust, generalized starting point for the synthesis of a wide array of substituted pyrroles. Researchers should note that optimal conditions (temperature, time, and catalyst) may vary depending on the specific substrates used.
Materials and Equipment
-
Reagents:
-
Equipment:
-
Dedicated microwave reactor for organic synthesis (e.g., CEM, Biotage, Anton Paar).
-
Microwave reaction vessel (10-20 mL) with a magnetic stir bar.
-
Standard laboratory glassware for workup (separatory funnel, round-bottom flask).
-
Rotary evaporator.
-
Chromatography system for purification (e.g., flash column chromatography).
-
Step-by-Step Synthesis Protocol
-
Reactant Preparation: In a clean, dry microwave reaction vessel, combine the 1,4-dicarbonyl compound (1.0 mmol, 1.0 eq) and the primary amine (1.0-1.2 mmol, 1.0-1.2 eq).
-
Catalyst and Solvent Addition (if applicable):
-
If using a catalyst, add it to the vessel (e.g., 1-2 drops of glacial acetic acid or 5-10 mol% of a solid catalyst).
-
If using a solvent, add 2-4 mL to the vessel. For solvent-free reactions, proceed to the next step.
-
-
Vessel Sealing: Securely cap the reaction vessel. Ensure the seal is tight to withstand the pressure generated at elevated temperatures.
-
Microwave Irradiation: Place the vessel in the microwave reactor cavity. Set the reaction parameters. A typical starting point is:
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically below 50 °C) before carefully opening it.
-
Workup and Isolation:
-
If the reaction was run solvent-free, dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (if an acid catalyst was used) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure substituted this compound.
Experimental Workflow Diagram
Caption: General workflow for microwave-assisted Paal-Knorr this compound synthesis.
Performance and Data: A Comparative Overview
The efficiency of the microwave-assisted Paal-Knorr synthesis is evident when comparing it to conventional heating methods. The following table summarizes representative results from the literature, showcasing the significant reduction in reaction time and often improved yields.
| 1,4-Diketone | Amine | Catalyst/Conditions | Time (MW) | Yield (MW) | Time (Conventional) | Yield (Conventional) | Reference |
| Hexane-2,5-dione | Aniline | Acetic Acid | 2 min | 89% | 12 h | Lower yields noted | [8] |
| Hexane-2,5-dione | Benzylamine | Acetic Acid, 150°C | 5 min | 85% | N/A | N/A | [8] |
| 1-Phenylpentane-1,4-dione | p-Toluidine | Acetic Acid, 120°C | 10 min | 78% | N/A | N/A | [8] |
| 2,5-Dimethoxytetrahydrofuran | Various Anilines | Polystyrene sulfonate, 60°C | 20 min | 80-92% | 5 h | 40-55% | [2] |
| Hexane-2,5-dione | Various Amines | CaCl₂·2H₂O, Solvent-free | 1-5 min | 90-98% | N/A | N/A | [8] |
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; Sub-optimal temperature or time; Ineffective catalyst. | Increase reaction temperature in 10°C increments. Increase reaction time in 2-minute increments. Screen different catalysts (e.g., switch from a Brønsted acid like acetic acid to a Lewis acid like CaCl₂). |
| Formation of Byproducts | Temperature too high, causing degradation; Air sensitivity. | Decrease the reaction temperature. Ensure the reaction vessel is properly sealed. Consider running the reaction under an inert atmosphere (N₂ or Ar). |
| No Reaction | Unreactive substrates; Inactive catalyst. | Confirm the identity and purity of starting materials. For electron-deficient amines, a stronger acid catalyst or higher temperatures may be required. Ensure the catalyst is active and not expired. |
| Pressure Error in Reactor | Solvent volatility too high for the set temperature; Vessel overfilled. | Use a higher-boiling solvent or reduce the reaction temperature. Ensure the reaction volume does not exceed 50% of the vessel's capacity. |
Conclusion
The microwave-assisted Paal-Knorr synthesis is a powerful and efficient tool for the rapid generation of substituted pyrroles.[4] Its advantages of dramatically reduced reaction times, high yields, and cleaner reaction profiles make it an indispensable technique for medicinal chemists and drug development professionals.[3][8] By leveraging this technology, research organizations can significantly accelerate the synthesis of novel compound libraries, thereby streamlining the hit-to-lead and lead optimization phases of drug discovery.
References
-
Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. [Link]
-
Mateev, E., Irfan, A., Mateeva, A., Georgieva, M., & Zlatkov, A. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71, 1-10. [Link]
-
ResearchGate. (n.d.). Microwave-assisted organic synthesis of pyrroles (Review). [Link]
-
Minetto, G., Raveglia, L. F., & Taddei, M. (2005). Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr this compound Synthesis. [Link]
-
Minetto, G., Raveglia, L. F., & Taddei, M. (2004). Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. Organic Letters, 6(3), 389-392. [Link]
-
Minetto, G., Raveglia, L. F., & Taddei, M. (2004). Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. Organic Letters, 6(3), 389–392. [Link]
-
Pharmacia. (2024). Microwave-assisted organic synthesis of pyrroles (Review). [Link]
-
ResearchGate. (2024). Microwave-assisted organic synthesis of pyrroles (Review). [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. [Link]
-
Polshettiwar, V., & Varma, R. S. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research, 47(4), 1337-1346. [Link]
-
ResearchGate. (n.d.). Major advantages of MW assisted synthesis. [Link]
-
Semantic Scholar. (n.d.). Greener Paal–Knorr this compound Synthesis by Mechanical Activation. [Link]
-
Kumar, A., & Sharma, S. (2012). Microwave-assisted polystyrene sulfonate-catalyzed synthesis of novel pyrroles. Chemistry Central Journal, 6, 66. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microwave-assisted polystyrene sulfonate-catalyzed synthesis of novel pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. Paal-Knorr this compound Synthesis [organic-chemistry.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 9. pubs.acs.org [pubs.acs.org]
Synthesis of N-Substituted Pyrroles: A Guide to Mild and Efficient Methodologies
For Researchers, Scientists, and Drug Development Professionals
The N-substituted pyrrole motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, natural products, and functional organic materials. The development of mild and efficient synthetic routes to access these valuable scaffolds is a continuous pursuit in modern organic chemistry. This guide provides a detailed overview of contemporary methods for the synthesis of N-substituted pyrroles under mild reaction conditions, offering researchers a selection of reliable and adaptable protocols.
The Enduring Relevance of the Paal-Knorr and Clauson-Kaas Syntheses
The Paal-Knorr and Clauson-Kaas reactions represent the classical and most direct approaches to N-substituted pyrroles.[1] While traditionally requiring harsh conditions, modern iterations have adapted these methods for milder and more versatile applications.
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1] The reaction typically proceeds under acidic catalysis, leading to the formation of the this compound ring through a cyclization-dehydration sequence.[2] The versatility of this method lies in the commercial availability of a wide range of 1,4-dicarbonyl precursors and primary amines, allowing for the synthesis of a diverse library of N-substituted pyrroles.
The Clauson-Kaas synthesis , a variation of the Paal-Knorr reaction, utilizes 2,5-dialkoxytetrahydrofurans as stable and easily handleable surrogates for the often-unstable 1,4-dicarbonyl compounds.[3][4] This approach is particularly advantageous for the synthesis of N-aryl and N-acyl pyrroles and has been adapted for use with a variety of catalysts under greener conditions.[4][5]
Mechanistic Insights: A Tale of Two Pathways
The mechanisms of the Paal-Knorr and Clauson-Kaas syntheses, while leading to the same this compound core, initiate through different activation pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.
Modern Synthetic Protocols for N-Substituted Pyrroles
The following sections provide detailed, step-by-step protocols for the synthesis of N-substituted pyrroles using mild and efficient methods. These protocols have been selected for their broad applicability, high yields, and adherence to the principles of green chemistry.
Protocol 1: Iron-Catalyzed Paal-Knorr Synthesis in Water
This protocol describes an environmentally benign and economically viable method for the synthesis of N-substituted pyrroles using iron(III) chloride as a catalyst in water.[6] This method is particularly attractive due to the low cost and low toxicity of the iron catalyst.
Materials:
-
1,4-Dicarbonyl compound (e.g., 2,5-hexanedione)
-
Primary amine (e.g., aniline)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 1,4-dicarbonyl compound (1.0 mmol), the primary amine (1.0 mmol), and water (5 mL).
-
Add iron(III) chloride hexahydrate (0.1 mmol, 10 mol%) to the mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously for the time indicated by TLC analysis (typically 1-4 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure N-substituted this compound.
Protocol 2: Microwave-Assisted Solvent-Free Paal-Knorr Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields, often under solvent-free conditions.[7][8] This protocol details a rapid and efficient synthesis of N-substituted pyrroles using microwave irradiation.
Materials:
-
1,4-Dicarbonyl compound (e.g., 2,5-hexanedione)
-
Primary amine (e.g., benzylamine)
-
Acidic catalyst (e.g., p-toluenesulfonic acid, 5 mol%)
-
Microwave reactor vial
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a microwave reactor vial, combine the 1,4-dicarbonyl compound (1.0 mmol), the primary amine (1.2 mmol), and the acidic catalyst.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120 °C) for 5-15 minutes.
-
After cooling to room temperature, dissolve the residue in ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the desired N-substituted this compound.
Protocol 3: A Modified Clauson-Kaas Synthesis for Acid-Sensitive Substrates
For substrates that are sensitive to heat or strongly acidic conditions, a modified, two-step, one-pot Clauson-Kaas procedure can be employed at room temperature.[9][10] This method involves the pre-hydrolysis of 2,5-dimethoxytetrahydrofuran to the more reactive intermediate, succinaldehyde.
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
Primary amine (e.g., an amino acid ester hydrochloride)
-
Sodium acetate
-
Acetic acid (if the amine is not a hydrochloride salt)
-
Water
-
Dichloromethane
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, heat a mixture of 2,5-dimethoxytetrahydrofuran (1.0 equiv) in water at reflux for 2 hours under a nitrogen atmosphere to generate 2,5-dihydroxytetrahydrofuran.
-
Cool the solution to room temperature.
-
Add dichloromethane, the primary amine (1.0 equiv), and sodium acetate (2.0 equiv for hydrochloride salts, 1.0 equiv for free amines). If using a free amine, also add acetic acid (1.0 equiv) to create a buffer at approximately pH 5.
-
Stir the biphasic mixture vigorously at room temperature overnight.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the N-substituted this compound, which can be further purified by chromatography if necessary.
Comparative Data of Synthetic Methodologies
The choice of synthetic method will depend on the specific substrate, desired scale, and available equipment. The following table provides a comparative overview of the discussed protocols.
| Method | Catalyst | Solvent | Temperature (°C) | Time | Typical Yield (%) | Key Advantages |
| Iron-Catalyzed Paal-Knorr [6] | FeCl₃·6H₂O | Water | 80 | 1-4 h | 85-95 | Green, inexpensive catalyst, simple workup. |
| Microwave-Assisted Paal-Knorr [8] | p-TsOH | Solvent-free | 120 | 5-15 min | 90-98 | Rapid, high yields, solvent-free. |
| Modified Clauson-Kaas [9] | Acetate buffer | Water/DCM | Room Temp. | 12-16 h | 89-94 | Mild conditions, suitable for sensitive substrates. |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | - Insufficiently reactive amine (e.g., electron-deficient anilines).- Steric hindrance on the amine or dicarbonyl compound.- Incomplete hydrolysis of 2,5-dimethoxytetrahydrofuran (Clauson-Kaas). | - Increase reaction temperature or time.- Use a more active catalyst.- For Clauson-Kaas, ensure complete pre-hydrolysis.[11] |
| Formation of furan byproduct | Reaction conditions are too acidic (pH < 3) in Paal-Knorr synthesis. | Use a milder acid catalyst or a buffer system to maintain a pH between 4 and 5.[11] |
| Polymerization of the this compound product | Pyrroles can be sensitive to strong acids and heat. | Use milder reaction conditions, shorter reaction times, and purify the product promptly after the reaction. |
| Difficulty in product isolation | The product is water-soluble. | Perform multiple extractions with an appropriate organic solvent. Consider a continuous liquid-liquid extraction for highly polar products. |
Safety and Handling
-
1,4-Dicarbonyl Compounds: Many 1,4-dicarbonyl compounds can be irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2,5-Dimethoxytetrahydrofuran: This reagent is flammable and should be handled with care, away from ignition sources.[12][13][14] It is also a potential peroxide former; use fresh bottles and do not distill to dryness.[12]
-
Catalysts: While many of the catalysts used in these protocols are relatively benign, always consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.
-
Microwave Synthesis: Microwave reactions should only be performed in dedicated microwave reactors with appropriate pressure and temperature controls. Never use a domestic microwave oven for chemical synthesis.
This guide provides a starting point for the synthesis of N-substituted pyrroles under mild conditions. The provided protocols are robust and can be adapted to a wide range of substrates. By understanding the underlying principles and paying careful attention to reaction parameters, researchers can efficiently access these important heterocyclic compounds for their drug discovery and materials science endeavors.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Clauson-Kaas this compound Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Clauson–Kaas this compound synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. This compound synthesis [organic-chemistry.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 9. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. echemi.com [echemi.com]
- 14. capotchem.com [capotchem.com]
The Role of Pyrrole-Containing Compounds as Anticancer Agents: A Detailed Guide for Researchers
Introduction
The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and has emerged as a privileged structure in the development of novel anticancer therapeutics.[1][2][3] Its prevalence in numerous biologically active compounds underscores its significance in oncology.[2][3] this compound derivatives have demonstrated a remarkable breadth of anticancer activities, modulating critical biological processes essential for the survival and proliferation of cancer cells, including angiogenesis, cell cycle progression, and apoptosis.[2][3][4][5] The versatility of the this compound ring allows for diverse chemical modifications, enabling the design of compounds that can interact with a wide array of molecular targets within cancer cells. This guide provides an in-depth exploration of the mechanisms of action, key experimental protocols for evaluation, and a summary of the therapeutic potential of this promising class of compounds.
Mechanisms of Action: Targeting the Pillars of Cancer Progression
The anticancer efficacy of this compound-containing compounds stems from their ability to interact with and inhibit various molecular targets that are frequently dysregulated in cancer.[3][4][5] This multi-targeted approach contributes to their potent cytotoxic and cytostatic effects.
Inhibition of Protein Kinases
A primary mechanism of action for many this compound derivatives is the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling pathways controlling growth, proliferation, and survival.[3][4][5][6] Notably, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key targets.[6][7] By binding to the ATP-binding site of these kinases, this compound-based inhibitors can block downstream signaling cascades, thereby impeding tumor growth and angiogenesis.[6] For instance, sunitinib, a multi-targeted receptor tyrosine kinase inhibitor featuring a this compound core, is a first-line therapy for advanced renal cell carcinoma.[8][9]
Caption: General mechanism of protein kinase inhibition by this compound derivatives.
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[3][4][5] Several this compound-containing compounds have been shown to target microtubule polymerization, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[3][4][5] By interfering with the dynamic assembly and disassembly of microtubules, these agents effectively halt the proliferation of rapidly dividing cancer cells.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. This compound derivatives can induce apoptosis through various pathways.[3][4][5][6] This can be a direct consequence of inhibiting survival signals, as seen with kinase inhibitors, or through other mechanisms such as the modulation of Bcl-2 family proteins, which are key regulators of apoptosis.[3][4][5]
Other Mechanisms
Beyond these primary mechanisms, this compound-containing compounds have been reported to exhibit a range of other anticancer activities, including:
-
Inhibition of Histone Deacetylases (HDACs): Altering gene expression to induce cell cycle arrest and apoptosis.[3][4][5]
-
Modulation of Cytochrome P450 Enzymes: Affecting the metabolism of endogenous and exogenous compounds.[3][4][5]
-
Disruption of Cell Migration: Preventing the spread of cancer cells to other parts of the body.[3][4][5]
Data Presentation: Cytotoxicity of Representative this compound Derivatives
The following table summarizes the in vitro cytotoxic activity of several this compound derivatives against various human cancer cell lines, as determined by the MTT or MTS assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | MTT | 9.54 | [2] |
| Pyrrolyl Benzohydrazide C18 | A549 (Lung) | MTT | 10.38 | [2] |
| PPDHMP | A549 (Lung) | MTT | 19.94 ± 1.23 (µg/ml) | [2] |
| PPDHMP | HeLa (Cervical) | MTT | 16.73 ± 1.78 (µg/ml) | [2] |
| This compound Derivative 4d | LoVo (Colon) | MTS | Induces 54.19% viability decrease at 50 µM | [2] |
| This compound Derivative 4a | LoVo (Colon) | MTS | Induces 30.87% viability decrease at 50 µM | [2] |
| Spiro-pyrrolopyridazine SPP10 | MCF-7 (Breast) | XTT | 2.31 ± 0.3 | [2] |
Experimental Protocols: A Framework for Evaluation
The following protocols provide a detailed, step-by-step methodology for the in vitro evaluation of the anticancer activity of novel this compound-containing compounds.
Caption: A typical workflow for the in vitro evaluation of this compound derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of a this compound derivative on cancer cell lines and calculate the IC50 value.[2]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[2]
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis in cancer cells treated with a this compound derivative using flow cytometry.[2]
Materials:
-
Cancer cell line
-
This compound derivative
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for a specified time. Include a vehicle-treated control.[2]
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[2] Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[2]
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To analyze the effect of a this compound derivative on the cell cycle distribution of cancer cells.[2]
Materials:
-
Cancer cell line
-
This compound derivative
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the this compound derivative as described for the apoptosis assay.[2]
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS.[2] Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to fix the cells.[2] Incubate overnight at -20°C.[2]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[2] Resuspend the cell pellet in PI staining solution.[2]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[2]
-
Analysis: Analyze the DNA content of the cells by flow cytometry.[2] The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can then be determined.[2]
Synthesis of this compound-Containing Compounds
A variety of synthetic routes are available for the preparation of this compound derivatives. One common method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. Another versatile method is the Huisgen [3+2] cycloaddition. The synthesis of new this compound derivatives often involves the reaction of benzimidazolium bromide derivatives with asymmetrical acetylenes.[9]
For example, new 1-benzyl-5,6-dimethyl-3-cyanomethylbenzimidazolium bromide can be synthesized through the alkylation of 1-benzyl-5,6-dimethylbenzimidazole with bromoacetonitrile in refluxing acetone.[9] This intermediate can then be reacted with various alkynes to yield the desired this compound derivatives.[9]
In Vivo Evaluation
Promising this compound-containing compounds identified through in vitro screening should be further evaluated in vivo to assess their therapeutic efficacy and toxicity in a whole-organism context.[2][10] This typically involves the use of animal models, such as immunocompromised mice bearing human cancer cell line xenografts.[2]
A general protocol for in vivo evaluation includes:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.[2]
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[2]
-
Compound Administration: Administer the this compound derivative formulation to the mice through an appropriate route (e.g., intraperitoneal or oral).
-
Monitoring: Regularly monitor tumor volume, body weight, and any signs of toxicity.
-
Endpoint Analysis: At the end of the study, tumors and major organs can be harvested for further analysis, such as histopathology and biomarker assessment.
Conclusion and Future Perspectives
This compound-containing compounds represent a highly valuable and versatile class of anticancer agents with diverse mechanisms of action.[1][3][4][5] Their ability to target multiple key pathways in cancer progression makes them attractive candidates for further drug development.[3][4][5] Future research in this area will likely focus on the design of more selective and potent this compound derivatives, the exploration of novel molecular targets, and the development of combination therapies to overcome drug resistance. The continued investigation of this remarkable scaffold holds great promise for the discovery of new and effective cancer treatments.
References
- This compound-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. Eur J Med Chem. 2024 Jul 5;273:116470.
- This compound as an Important Scaffold of Anticancer Drugs: Recent Advances. PubMed.
- This compound derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed.
- (PDF) this compound as an Important Scaffold of Anticancer Drugs: Recent Advances.
- Application Notes and Protocols for Evaluating the Anticancer Activity of this compound Deriv
- This compound as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences.
- New this compound Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
- New this compound Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
- This compound derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety.
- Evaluation of in vivo biological activities of tetrathis compound ethanolamides as novel anticancer agents. PubMed.
Sources
- 1. This compound-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound as an Important Scaffold of Anticancer Drugs: Recent Advances | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 4. This compound as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New this compound Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of in vivo biological activities of tetrathis compound ethanolamides as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Functionalized Polypyrrole Films in Biological Sensors: A Detailed Guide for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of functionalized polypyrrole (PPy) films in the development of advanced biological sensors. Moving beyond a simple recitation of facts, this document elucidates the underlying principles and provides actionable protocols for the synthesis, functionalization, and application of PPy films in various biosensing platforms.
Introduction: The Promise of Polythis compound in Biosensing
Polythis compound, a conductive polymer, has emerged as a highly promising material for biosensor fabrication due to its unique combination of properties. Its inherent electrical conductivity, environmental stability, and biocompatibility make it an ideal transducer for converting biological recognition events into measurable electrical signals.[1][2][3][4] Furthermore, the ease of synthesis and the ability to tailor its properties through functionalization allow for the development of highly sensitive and selective biosensors for a wide range of analytes.[3][5][6] This guide will explore the practical aspects of harnessing these properties for cutting-edge biosensor design.
The versatility of polythis compound is rooted in its π-conjugated polymer backbone, which facilitates charge transport.[7][8] This conductivity can be modulated by doping and, significantly for biosensing, by the interaction with biological molecules at the polymer surface. This principle forms the basis for various sensing modalities, including amperometric, potentiometric, and impedimetric detection.
Part 1: Synthesis and Functionalization of Polythis compound Films
The foundation of a high-performance PPy-based biosensor lies in the controlled synthesis and functionalization of the polymer film. Electrochemical polymerization is the most widely employed method due to its precise control over film thickness, morphology, and doping.[2][4][9]
Electrochemical Synthesis of Polythis compound Films
Electropolymerization involves the oxidation of this compound monomers at an electrode surface, leading to the formation of a PPy film. The choice of electrolyte, solvent, and electrochemical parameters significantly influences the properties of the resulting film.
Protocol 1: General Electrochemical Polymerization of this compound
Materials:
-
This compound monomer (freshly distilled)
-
Supporting electrolyte (e.g., 0.1 M LiClO₄, NaCl, or a specific dopant)
-
Solvent (e.g., acetonitrile or aqueous buffer)
-
Working electrode (e.g., glassy carbon, gold, or platinum)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare the polymerization solution by dissolving the this compound monomer and the supporting electrolyte in the chosen solvent. A typical concentration is 0.1 M this compound and 0.1 M electrolyte.
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes.
-
Set up a three-electrode electrochemical cell with the working, reference, and counter electrodes immersed in the polymerization solution.
-
Apply a constant potential (potentiostatic), constant current (galvanostatic), or a potential cycling (cyclic voltammetry) to the working electrode to initiate polymerization. The specific parameters will depend on the desired film properties. For example, a constant potential of +0.7 V vs. Ag/AgCl is often used.[10]
-
The polymerization time will determine the film thickness.[11]
-
After polymerization, rinse the PPy-coated electrode with the solvent to remove any unreacted monomer and loosely bound oligomers.
Functionalization Strategies for Bioconjugation
To impart biological recognition capabilities, the PPy film must be functionalized with chemical groups that can covalently bind to bioreceptors like enzymes, antibodies, or nucleic acids. This can be achieved either during or after polymerization.
Copolymerization with Functionalized Monomers:
A common strategy is to copolymerize this compound with a this compound derivative containing a desired functional group, such as a carboxylic acid.[12][13][14] This approach ensures that the functional groups are integrated throughout the polymer backbone. Poly(this compound-N-propanoic acid) (PPPA) is a well-characterized example of such a functionalized polythis compound.[12][13]
Protocol 2: Electrochemical Synthesis of Carboxyl-Functionalized Polythis compound (PPPA) Film
Materials:
-
This compound-N-propanoic acid monomer
-
This compound monomer (optional, for copolymerization)
-
Supporting electrolyte (e.g., 0.1 M LiClO₄)
-
Solvent (e.g., acetonitrile)
-
Electrochemical setup as in Protocol 1
Procedure:
-
Prepare the polymerization solution containing the functionalized monomer (and optionally, the unmodified this compound monomer) and the supporting electrolyte.
-
Follow the electropolymerization procedure as described in Protocol 1. The resulting film will have accessible carboxylic acid groups.[12][13]
Post-Polymerization Modification:
Alternatively, a pre-formed PPy film can be chemically modified to introduce functional groups. However, this method can sometimes be less efficient and may affect the conductivity of the film.
The following diagram illustrates the workflow for preparing a functionalized PPy film for biosensor applications.
Caption: Workflow for the fabrication of a PPy-based biosensor.
Part 2: Applications of Functionalized Polythis compound Films in Biosensors
The versatility of functionalized PPy films allows for their application in a wide array of biosensor types. The choice of the immobilized biorecognition element dictates the specificity of the sensor.
Enzyme-Based Biosensors
In enzyme-based biosensors, an enzyme is immobilized on the PPy film.[15][16] The sensor detects the product of the enzymatic reaction or a change in the local environment caused by the reaction. A classic example is the glucose biosensor, which utilizes glucose oxidase (GOx).[11]
Principle of Operation:
-
Glucose oxidase catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide (H₂O₂).
-
The PPy film acts as an electrode to detect the H₂O₂ produced, typically through its oxidation at a specific potential.
-
The resulting current is proportional to the glucose concentration.
Protocol 3: Fabrication of a PPy-Based Glucose Biosensor
Materials:
-
Carboxyl-functionalized PPy-coated electrode (from Protocol 2)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation buffer (e.g., 0.1 M MES buffer, pH 6.0)
-
Glucose oxidase (GOx) solution
-
Blocking solution (e.g., 1% bovine serum albumin (BSA) in PBS)
-
Phosphate buffered saline (PBS)
Procedure:
-
Activation of Carboxyl Groups:
-
Immerse the functionalized PPy electrode in a freshly prepared solution of EDC and NHS in activation buffer for 1 hour at room temperature. This activates the carboxyl groups to form reactive NHS esters.
-
-
Enzyme Immobilization:
-
Blocking:
-
Rinse the electrode with PBS.
-
Immerse the electrode in the blocking solution for 30 minutes to block any remaining active sites and prevent non-specific binding.
-
-
Final Rinse and Storage:
-
Rinse the electrode thoroughly with PBS.
-
Store the biosensor at 4°C in PBS when not in use.
-
The performance of the immobilized enzyme can be influenced by the film thickness and morphology.[11]
| Parameter | Effect on Immobilized Enzyme | Reference |
| Film Thickness | Apparent activity increases with thickness above a certain threshold. | [11] |
| Polymer Morphology | Nanoporous structures can enhance enzyme loading and substrate diffusion. | [12][13] |
| pH | The optimal pH for the immobilized enzyme may shift compared to the free enzyme. | [17][18] |
| Temperature | The optimal temperature for the immobilized enzyme may be higher than the free enzyme. | [17][18] |
Immunosensors
Immunosensors utilize the highly specific binding between an antibody and its corresponding antigen.[3][19] In a PPy-based immunosensor, either the antibody or the antigen is immobilized on the functionalized polymer film.
Principle of Operation: The binding of the target analyte to the immobilized bioreceptor causes a change in the electrical properties of the PPy film, such as its impedance or capacitance.[20] This change is then measured as the sensor signal.
Caption: Principle of a PPy-based impedimetric immunosensor.
Protocol 4: Fabrication of a PPy-Based Immunosensor
Procedure:
-
Follow the same surface activation procedure as in Protocol 3 (steps 1).
-
Antibody Immobilization:
-
Rinse the activated electrode and immerse it in a solution of the specific antibody. The incubation time and temperature will depend on the antibody.
-
-
Follow the blocking and rinsing steps as in Protocol 3 (steps 3 and 4).
The sensitivity of PPy-based immunosensors can be enhanced by using nanostructured PPy, such as nanowires or nanoribbons, which increase the surface area for antibody immobilization.[21]
DNA and Aptamer-Based Sensors
Functionalized PPy films can also serve as a platform for the immobilization of single-stranded DNA (ssDNA) probes or aptamers for the detection of complementary DNA sequences or other target molecules, respectively.[2][22][23] Aptamers, which are short, single-stranded nucleic acid sequences, can be selected to bind to a wide range of targets with high affinity and specificity.[24][25][26]
Principle of Operation: Hybridization of the target DNA to the immobilized probe or the binding of the target molecule to the aptamer induces a conformational change that alters the electrochemical properties of the PPy film.[22]
Protocol 5: Fabrication of a PPy-Based Aptasensor
Procedure:
-
Follow the surface activation procedure as in Protocol 3 (step 1).
-
Aptamer Immobilization:
-
Rinse the activated electrode and immerse it in a solution of the amine-modified aptamer.
-
-
Follow the blocking and rinsing steps as in Protocol 3 (steps 3 and 4).
Part 3: Biocompatibility Considerations
For in-vivo and clinical applications, the biocompatibility of the sensor material is of paramount importance. Studies have shown that polythis compound exhibits good biocompatibility, with minimal cytotoxic effects and inflammatory responses.[27][28][29] This makes PPy a suitable candidate for the development of implantable and wearable biosensors.[2][3]
Conclusion
Functionalized polythis compound films offer a robust and versatile platform for the development of a wide range of biological sensors. The ability to tailor their chemical and physical properties through controlled synthesis and functionalization, combined with their inherent conductivity and biocompatibility, positions PPy at the forefront of biosensor research and development. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the exciting possibilities of PPy-based biosensors in diagnostics, drug discovery, and environmental monitoring.
References
- Arvydas Ramanavičius, A. R. (n.d.). Conducting Polymers in the Design of Biosensors and Biofuel Cells - PMC. National Institutes of Health (NIH).
- Anonymous. (2005). Polythis compound Based Reporterless DNA/Protein Sensors. PubMed.
- Dong, H. (2009). Functionalized polythis compound film: synthesis, characterization, and potential applications in chemical and biological sensors. PubMed.
- S.K. D. (1995). Immobilization of glucose oxidase in thin polythis compound films: influence of polymerization conditions and film thickness on the activity and stability of the immobilized enzyme. PubMed.
- Crina-Maria Ionescu, L. M. (2022). A Review of Sensors and Biosensors Modified with Conducting Polymers and Molecularly Imprinted Polymers Used in Electrochemical Detection of Amino Acids: Phenylalanine, Tyrosine, and Tryptophan. PMC.
- Ansari, M. O. (2022). Conducting Polymers in Biosensing: a review. ChemRxiv.
- Anonymous. (n.d.). Immobilization of enzymes on Polythis compound and potential applications, In: Polythis compound: Properties, Performance and Applications, | Request PDF. ResearchGate.
- Dong, H., Li, C. M., & Cao, X. (2009). Functionalized Polythis compound Film: Synthesis, Characterization, and Potential Applications in Chemical and Biological Sensors. ACS Applied Materials & Interfaces.
- Wang, J., Duan, M., & Zhou, Y. (2023). Application of Polythis compound-Based Electrochemical Biosensor for the Early Diagnosis of Colorectal Cancer. National Institutes of Health (NIH).
- Gu, T., & Wei, F. (2019). Electrochemical Biosensors Based on Conducting Polymers: A Review. MDPI.
- Ramanaviciene, A. (2013). Application of Polythis compound for the Creation of Immunosensors | Request PDF. ResearchGate.
- Lee, S. H. (2012). Polythis compound nanoribbon based chemiresistive immunosensors for viral plant pathogen detection. Analytical Methods.
- Ansari, M. O., & Khan, R. (2022). (PDF) Conducting Polymers in Biosensing: a review. ResearchGate.
- Anonymous. (2020). Aptamer-based electrochemical biosensing strategy toward human non-small cell lung cancer using polyacrylonitrile/polythis compound nanofibers. PubMed.
- Akyilmaz, E., & Yaşar, A. (2009). Full article: Immobilization of Uricase Upon Polythis compound-Ferrocenium Film. Taylor & Francis Online.
- De Souza, V. A. (2010). Immobilization techniques and characterization of polythis compound/tyrosinase films based on biosensor for catechol detection. SBPMat.
- Claussen, J., & Al-Qadi, S. (2013). Synthesis of a Functionalized Polythis compound Coated Electrotextile for Use in Biosensors. MDPI.
- Luo, X. (2005). Impedance labelless detection-based polythis compound protein biosensor. PubMed.
- E. A. (2007). Immobilization of uricase upon polythis compound-ferrocenium film. PubMed.
- A. R. (2007). Biocompatibility of polythis compound particles: an in-vivo study in mice. PubMed.
- Sharma, M. K., & Sehgal, N. (2016). Electrochemical ELISA Protein Biosensing in Undiluted Serum Using a Polythis compound-Based Platform. MDPI.
- Peng, H. (2005). DNA sensor based on functionalized polythis compound. East China Normal University.
- Peng, H. (2014). Highly Sensitive DNA Sensor Based on Polythis compound Nanowire. AMiner.
- Dong, H. (2009). Functionalized Polythis compound Film: Synthesis, Characterization, and Potential Applications in Chemical and Biological Sensors | Request PDF. ResearchGate.
- Ramanaviciene, A. (2007). Biocompatibility of polythis compound particles: An in-vivo study in mice. ResearchGate.
- Peng, H. (2014). Electrochemical synthesis of polythis compound for biosensor application. Inderscience Online.
- Anonymous. (2022). A One-Step Electropolymerized Biomimetic Polythis compound Membrane-Based Electrochemical Sensor for Selective Detection of Valproate. Frontiers.
- Wang, J., Duan, M., & Zhou, Y. (2023). Application of Polythis compound-Based Electrochemical Biosensor for the Early Diagnosis of Colorectal Cancer. MDPI.
- Lee, J. W., & Serna, F. (2009). Carboxylic Acid-Functionalized Conductive Polythis compound as a Bioactive Platform for Cell Adhesion. National Institutes of Health (NIH).
- Claussen, J. C., & Al-Qadi, S. (2013). Synthesis of a Functionalized Polythis compound Coated Electrotextile for Use in Biosensors. National Institutes of Health (NIH).
- Anonymous. (n.d.). DNA sensors based on Polythis compound (PPy), PPy derivatives, and PPy composites and their performance in the detection of DNA hybridization. ResearchGate.
- Germanas, U. (2014). APPLICATION OF POLYthis compound FOR BIOSENSOR DESIGN AND MODIFICATION OF LIVING CELLS. Vilniaus universitetas.
- Cosnier, S. (2016). Functional Design of Electrochemical Biosensors Using Polythis compound. ResearchGate.
- Singh, S. (2018). Polythis compound Based Next Generation Electrochemical Sensors and Biosensors: A Review | Request PDF. ResearchGate.
- Schmidt, C. E., & Shastri, V. R. (2008). Biocompatibility implications of polythis compound synthesis techniques. SciSpace.
- X. W. (2004). Evaluation of biocompatibility of polythis compound in vitro and in vivo. PubMed.
- Brincoveanu, O. (2012). STUDY OF POLYthis compound FUNCTIONALIZATION PARAMETERS. UPB.
- Jang, J., & Yoon, H. (2017). Chemical Design of Functional Polymer Structures for Biosensors: From Nanoscale to Macroscale. MDPI.
- Yoon, H. (2008). A Novel Sensor Platform Based on Aptamer-Conjugated Polythis compound Nanotubes for Label-Free Electrochemical Protein Detection | Request PDF. ResearchGate.
- Wang, J., Duan, M., & Zhou, Y. (2023). Application of Polythis compound-Based Electrochemical Biosensor for the Early Diagnosis of Colorectal Cancer. Semantic Scholar.
- Ruscito, A., & DeRosa, M. C. (2016). Nucleic Acid Aptamer-Based Biosensors: A Review. National Institutes of Health (NIH).
- Zhang, X. (2018). Bio-Inspired Dopamine Functionalization of Polythis compound for Improved Adhesion and Conductivity | Request PDF. ResearchGate.
- Song, S., & Wang, L. (2008). Design Strategies for Aptamer-Based Biosensors. MDPI.
Sources
- 1. Conducting Polymers in the Design of Biosensors and Biofuel Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Polythis compound-Based Electrochemical Biosensor for the Early Diagnosis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. epublications.vu.lt [epublications.vu.lt]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Review of Sensors and Biosensors Modified with Conducting Polymers and Molecularly Imprinted Polymers Used in Electrochemical Detection of Amino Acids: Phenylalanine, Tyrosine, and Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. inderscienceonline.com [inderscienceonline.com]
- 10. Frontiers | A One-Step Electropolymerized Biomimetic Polythis compound Membrane-Based Electrochemical Sensor for Selective Detection of Valproate [frontiersin.org]
- 11. Immobilization of glucose oxidase in thin polythis compound films: influence of polymerization conditions and film thickness on the activity and stability of the immobilized enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functionalized polythis compound film: synthesis, characterization, and potential applications in chemical and biological sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. sbpmat.org.br [sbpmat.org.br]
- 17. tandfonline.com [tandfonline.com]
- 18. Immobilization of uricase upon polythis compound-ferrocenium film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Impedance labelless detection-based polythis compound protein biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Polythis compound nanoribbon based chemiresistive immunosensors for viral plant pathogen detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. Polythis compound Based Reporterless DNA/Protein Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Aptamer-based electrochemical biosensing strategy toward human non-small cell lung cancer using polyacrylonitrile/polythis compound nanofibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Nucleic Acid Aptamer-Based Biosensors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Biocompatibility of polythis compound particles: an in-vivo study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Evaluation of biocompatibility of polythis compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Paal-Knorr Synthesis for the Construction of the Pyrrole Ring
Abstract
The Paal-Knorr synthesis, first reported in 1884, remains a cornerstone reaction in organic chemistry for the construction of the pyrrole ring, a critical structural motif in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] This method, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is prized for its operational simplicity and efficiency.[3][4] These application notes offer an in-depth guide for researchers, scientists, and drug development professionals. We will explore the core reaction mechanism, discuss modern advancements that have overcome traditional limitations, provide detailed experimental protocols for key transformations, and present a quantitative analysis of various synthetic approaches to inform experimental design and application.
Core Concepts and Reaction Mechanism
The Paal-Knorr this compound synthesis is fundamentally a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia, typically under neutral or weakly acidic conditions.[5] The addition of a weak acid, such as acetic acid, is known to accelerate the reaction.[5] While traditionally the synthesis could require harsh conditions like prolonged heating in acid, modern methods have introduced milder and more efficient alternatives.[6][7]
The established mechanism, investigated in detail by V. Amarnath et al., proceeds through a favored hemiaminal pathway.[4][6] Computational DFT studies support that the hemiaminal cyclization is the preferred route.[2]
The key mechanistic steps are:
-
Hemiaminal Formation: The synthesis begins with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This step is often facilitated by acid catalysis, which protonates the carbonyl oxygen, rendering the carbon more electrophilic. This leads to the formation of a hemiaminal intermediate.[1][3]
-
Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step forms a 2,5-dihydroxytetrahydrothis compound derivative and is frequently the rate-determining step of the reaction.[1][8]
-
Dehydration: The cyclic intermediate subsequently undergoes a two-fold dehydration (loss of two water molecules) to yield the final, stable aromatic this compound ring.[3][6]
Caption: Mechanism of the Paal-Knorr this compound Synthesis.
Modern Methodologies and Synthetic Advancements
Historically, the Paal-Knorr synthesis was sometimes limited by the harsh acidic conditions and high temperatures required, which could degrade sensitive functional groups on the substrates.[4][7] Furthermore, the availability of the requisite 1,4-dicarbonyl precursors was a constraint.[6][8] Modern organic synthesis has largely overcome these challenges through several key innovations.
-
Mild Catalysis: A wide range of milder Brønsted and Lewis acid catalysts have been successfully employed to promote the condensation under less aggressive conditions.[4] Examples include scandium(III) triflate (Sc(OTf)₃), bismuth(III) nitrate (Bi(NO₃)₃), and molecular iodine (I₂).[8][9] Heterogeneous catalysts like montmorillonite clay and silica sulfuric acid offer advantages such as simple workup and catalyst recyclability.[4][8]
-
Microwave-Assisted Synthesis: The use of microwave irradiation has dramatically reduced reaction times from hours to minutes and often improves yields.[3][8] This technique provides rapid, uniform heating, allowing for efficient energy transfer to the reaction mixture.
-
Green Chemistry Approaches: Significant progress has been made in developing more environmentally friendly protocols. This includes using water as a reaction solvent, employing ionic liquids, or conducting the reaction under solvent-free conditions.[8][10][11] These "greener" methods reduce waste and avoid the use of hazardous organic solvents.[7]
-
Dicarbonyl Surrogates: To bypass the limited availability of some 1,4-diketones, stable surrogates like 2,5-dimethoxytetrahydrofuran are frequently used.[4][12] These compounds readily hydrolyze in situ under acidic conditions to generate the necessary 1,4-dicarbonyl intermediate.
Applications in Drug Discovery and Development
The this compound scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[7][13] The Paal-Knorr synthesis is a powerful tool for generating libraries of substituted pyrroles for drug discovery programs, facilitating structure-activity relationship (SAR) studies.[11]
Notable applications include:
-
Total Synthesis of Natural Products: The Paal-Knorr reaction has been a key step in the total synthesis of complex molecules, such as the marine alkaloid Marineosin A.[8]
-
Development of Therapeutic Agents: this compound derivatives are integral to many pharmaceuticals. For instance, Atorvastatin, one of the best-selling drugs of all time for lowering cholesterol, features a complex this compound core.
-
Neurodegenerative Disease Research: The synthesis has been applied to create novel this compound-based compounds for evaluation in models of neurodegenerative conditions like Parkinson's disease.[14]
Experimental Protocols
The following section provides detailed, step-by-step protocols for the synthesis of substituted pyrroles using both conventional heating and modern microwave-assisted techniques.
Caption: General experimental workflow for the Paal-Knorr synthesis.
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylthis compound
Objective: To synthesize 2,5-dimethyl-1-phenylthis compound from 2,5-hexanedione and aniline using conventional heating with acid catalysis.
Materials:
-
2,5-Hexanedione (1.14 g, 10.0 mmol)
-
Aniline (0.93 g, 10.0 mmol)
-
Glacial Acetic Acid (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Combine 2,5-hexanedione (10.0 mmol) and aniline (10.0 mmol) in a 50 mL round-bottom flask containing glacial acetic acid (10 mL).
-
Add a magnetic stir bar and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 50 mL of ice-cold water to precipitate the product.
-
Collect the crude product by vacuum filtration, washing the crystals with cold water.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,5-dimethyl-1-phenylthis compound.
-
Dry the purified crystals under vacuum. Characterize the final product by NMR and MS.
Protocol 2: Microwave-Assisted Synthesis of a Substituted this compound
Objective: To synthesize a substituted this compound via a rapid, microwave-assisted Paal-Knorr cyclization.[3]
Materials:
-
1,4-Diketone (e.g., hexane-2,5-dione, 0.25 mmol)
-
Primary amine (e.g., benzylamine, 0.75 mmol, 3 equivalents)
-
Ethanol (2.0 mL)
-
Glacial Acetic Acid (0.2 mL)
-
Microwave vial (5 mL) with cap
-
Microwave reactor
-
Ethyl acetate and water for extraction
-
Brine solution
-
Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a 5 mL microwave vial, dissolve the 1,4-diketone (0.25 mmol) in ethanol (2.0 mL).
-
Add the primary amine (3 equivalents) and glacial acetic acid (0.2 mL) to the vial.[3]
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the reaction mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 5-20 minutes). The initial power is typically high to reach the target temperature quickly, then maintained at a lower level.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, allow the reaction vial to cool to room temperature.
-
Partition the reaction mixture between ethyl acetate (15 mL) and water (15 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.[3]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude material by silica gel column chromatography to yield the desired substituted this compound.[3]
Quantitative Data and Method Comparison
The choice of synthetic method depends critically on factors like substrate scope, reaction time, and achievable yield. The Paal-Knorr synthesis generally provides high yields and is adaptable to a wide range of substrates.[4][15]
| Synthesis Method | Typical Substrates | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| Paal-Knorr | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-Toluenesulfonic acid, Lewis Acids | 25 - 120 | 15 min - 24 h | >60, often 80-95 | [4][15] |
| Hantzsch | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base | Room Temp - Reflux | Variable | Often moderate, can be <50 | [15] |
| Knorr | α-Amino-ketones, β-Dicarbonyl compounds | Zinc, Acetic acid | Room Temp - Reflux | 1 - 4 h | 57 - 80 | [15] |
| Piloty-Robinson | Ketazines from aldehydes/ketones | Acid (e.g., HCl) | High Temp | Variable | Variable, often moderate | [16] |
Conclusion
The Paal-Knorr synthesis is a robust, versatile, and enduringly relevant method for constructing substituted pyrroles.[3] Its operational simplicity, coupled with modern advancements that have introduced milder conditions, shorter reaction times, and greener protocols, ensures its continued prominence in both academic research and industrial applications, particularly in the field of drug discovery.[7][11] The protocols and comparative data provided in this guide are intended to equip researchers with the knowledge to effectively apply and adapt this powerful synthetic tool to their specific research objectives.
References
-
Organic Chemistry Portal. (n.d.). Paal-Knorr this compound Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, November 25). Paal–Knorr synthesis. Retrieved from [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Taylor & Francis Online. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). A density functional theory study of the mechanism of the Paal–Knorr this compound synthesis. Retrieved from [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. RGM College Of Engineering and Technology. Retrieved from [Link]
-
ResearchGate. (2016). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Retrieved from [Link]
-
ResearchGate. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). This compound synthesis. Retrieved from [Link]
-
Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry. Retrieved from [Link]
-
PubMed. (2025). Classical Paal-Knorr Cyclization for Synthesis of this compound-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Retrieved from [Link]
-
ResearchGate. (2022). Paal–Knorr synthesis: An old reaction, new perspectives | Request PDF. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Paal-Knorr this compound Synthesis [organic-chemistry.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. This compound synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Classical Paal-Knorr Cyclization for Synthesis of this compound-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
in-situ polymerization of pyrrole on cotton fabrics
Application Note & Protocol
Topic: In-Situ Chemical Polymerization of Pyrrole on Cotton Fabrics for the Development of Electrically Conductive Textiles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bridging Textiles and Electronics
The integration of electronic functionality into everyday materials is a cornerstone of next-generation wearable technology, smart textiles, and biomedical devices. Cotton, a ubiquitous natural cellulose fiber, is prized for its comfort, flexibility, and breathability. However, it is an electrical insulator. This guide details the process of transforming standard cotton fabric into an electrically conductive material through the in-situ chemical oxidative polymerization of this compound, creating a composite material known as Polythis compound-Coated Cotton (PPy-CT).
This technique deposits a thin, uniform layer of the intrinsically conducting polymer (ICP) polythis compound (PPy) directly onto the individual fibers of the cotton fabric.[1] The in-situ approach ensures intimate contact and good adhesion between the polymer and the substrate, resulting in flexible, lightweight, and conductive textiles.[2] Such materials are pivotal for applications ranging from flexible sensors and wearable health monitors to electromagnetic interference (EMI) shielding and heating elements.[3][4][5][6][7] This document provides the scientific rationale, detailed experimental protocols, and characterization methods for this process.
Scientific Principles and Mechanisms
Mechanism of Oxidative Polymerization
The synthesis of PPy on the cotton substrate is achieved through chemical oxidative polymerization.[8] The process is initiated by an oxidizing agent, most commonly Iron (III) chloride (FeCl₃).[9][10]
The mechanism proceeds via several key steps:
-
Oxidation of Monomer: The oxidant (Fe³⁺) abstracts an electron from the this compound monomer, forming a highly reactive this compound radical cation.[8]
-
Dimerization: Two radical cations couple, typically at the C-2 position, to form a dimer. This step involves the expulsion of two protons (H⁺).
-
Chain Propagation: The dimer is more easily oxidized than the monomer, leading to the formation of a radical cation on the dimer. This reactive species then attacks another neutral this compound monomer, extending the polymer chain. This process repeats, rapidly building the PPy polymer.[10]
Ferric chloride is particularly effective as it serves a dual purpose: it not only initiates the polymerization by acting as an oxidant but also functions as a dopant by providing the chloride (Cl⁻) counter-ion.
The Role of Doping in Conductivity
Polythis compound in its neutral state is an insulator. Its high conductivity is achieved through a process called "doping," which involves creating positive charges (polarons and bipolarons) along the polymer backbone. To maintain charge neutrality, counter-ions (anions) from the synthesis solution, known as dopants, are incorporated into the polymer matrix.[8] In this protocol, the Cl⁻ ions from FeCl₃ serve as the primary dopant. The movement of electrons along the conjugated polymer backbone, facilitated by these charge carriers, is what imparts electrical conductivity to the material.
Caption: Step-by-step workflow for fabricating conductive cotton.
Characterization and Expected Results
| Parameter | Method | Expected Outcome |
| Electrical Properties | Two-probe or Four-point probe method | Surface resistivity in the range of 15 - 5000 Ω/square. Lower values indicate higher conductivity. |
| Surface Morphology | Scanning Electron Microscopy (SEM) | SEM images should show cotton fibers uniformly coated with globular or cauliflower-like PPy particles. [11][12]The underlying fiber structure should still be discernible. |
| Chemical Structure | Fourier-Transform Infrared (FTIR) Spectroscopy | The FTIR spectrum should confirm the presence of PPy. Key peaks for PPy will appear, while characteristic peaks for cellulose (e.g., O-H stretch) may be attenuated or shifted. [11][13] |
| Wash Durability | Measure resistivity after repeated washing cycles | A stable resistance value after the first few washes indicates good adhesion of the PPy coating. [14][15]An initial increase in resistance is common due to the removal of loosely bound polymer. [15] |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Very High Resistivity / Poor Conductivity | Incomplete polymerization; Insufficient oxidant; Poor monomer purity. | Ensure correct monomer:oxidant ratio. Use freshly distilled this compound. Extend polymerization time. |
| Uneven, splotchy coating | Inadequate fabric pre-treatment; Polymerization temperature too high; Oxidant added too quickly. | Ensure thorough scouring. Conduct polymerization in an ice bath (0-5 °C). Add oxidant solution slowly and evenly. |
| PPy flakes off easily / Poor adhesion | Fabric surface still contains impurities/waxes; High polymerization rate leading to powder formation instead of film. | Repeat scouring step meticulously. Lower the reaction temperature and/or reactant concentrations. |
| Fabric becomes brittle | Excessive polymer loading; Potential acid degradation of cellulose from low pH of FeCl₃ solution. [16] | Reduce monomer/oxidant concentration or polymerization time. Ensure thorough rinsing to remove residual acid. |
Safety Precautions
-
This compound is toxic and should be handled in a well-ventilated fume hood. Always wear gloves, safety glasses, and a lab coat.
-
Iron (III) chloride is corrosive and an irritant. Avoid contact with skin and eyes.
-
Handle all chemicals according to their Safety Data Sheet (SDS).
References
- Polymer capacitor - Wikipedia.
- Kinetics and mechanism of this compound chemical polymerization - ResearchG
- Synthesis of Polythis compound Using Ferric Chloride (FeCl3) as Oxidant Together with Some Dopants for Use in Gas Sensors - Scirp.org.
- A novel approach for in situ polymerization of polythis compound on cotton substr
- Synthesis of Polythis compound Using Ferric Chloride (FeCl3) as Oxidant Together with Some Dopants for Use in Gas Sensors - Semantic Scholar.
- The oxidation of this compound with ferric chloride yields polythis compound.
- Conductive, Cotton-Based Fiber for Smart Textiles - Medical Design Briefs.
- Interaction mechanisms of polythis compound/cellulose via the form
- Polythis compound- and Polyaniline-Coated Cotton Fabrics as Efficient Adsorbents for the Pharmaceutical Water Contaminants Diclofenac and Salicylic Acid - PMC - NIH.
- Investigation of Polythis compound Coated Cotton Fabrics as Electromagnetic Shielding M
- Electric Elegance: Enhancing Cotton Fabric with Conducting Polythis compound for Gas Sensing Applic
- Investigation of Reliability of a Polythis compound coated Conductive Cotton Fabric for Sensing Applic
- Development of conductive cotton fabrics for heating devices | Request PDF - ResearchG
- Exploring the Applications of Conductive Fabric: Harnessing the Power of Connectivity.
- Investigation of Reliability of a Polythis compound coated Conductive Cotton Fabric for Sensing Applic
- Conductive Fabrics 101 - Herculite Products Inc.
- New Era in Smart Textiles | The Rise of Conductive Fabrics | Vogue.
- Polymerization of this compound on cellulose fibres using a FeCl3 impregn
- Cotton Fabric Coated with Conducting Polymers and its Application in Monitoring of Carnivorous Plant Response - MDPI.
- An In-Situ polymerization of this compound on cotton - chemistry - Reddit.
- Increasing the Conductivity and Adhesion of Polythis compound Hydrogels with Electropolymerized Polydopamine | Chemistry of Materials - ACS Public
- Polythis compound - Wikipedia.
- Development of an electrically conductive cotton yarn co
- In situ polymerization and electrical conductivity of polythis compound/cellulose nanocomposites using Schweizer's reagent - RSC Publishing - The Royal Society of Chemistry.
- In-Situ Oxidative Polymerization of this compound Composited with Cellulose Nanocrystal by Reactive Ink-Jet Printing on Fiber Substr
- Research on the Performance of Polythis compound Coated Conductive Fabrics Prepared from Different Base M
- In-situ polymerization of this compound on knitted cotton fabric (left) and...
Sources
- 1. mdpi.com [mdpi.com]
- 2. iosrjen.org [iosrjen.org]
- 3. Conductive, Cotton-Based Fiber for Smart Textiles - Medical Design Briefs [medicaldesignbriefs.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Applications of Conductive Fabric: Harnessing the Power of Connectivity [texcraf-protection.com]
- 6. herculite.com [herculite.com]
- 7. voguefashioninstitute.com [voguefashioninstitute.com]
- 8. Polythis compound - Wikipedia [en.wikipedia.org]
- 9. Polymer capacitor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Polythis compound- and Polyaniline-Coated Cotton Fabrics as Efficient Adsorbents for the Pharmaceutical Water Contaminants Diclofenac and Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bibliotekanauki.pl [bibliotekanauki.pl]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of Reliability of a Polythis compound coated Conductive Cotton Fabric for Sensing Applications | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 15. Investigation of Reliability of a Polythis compound coated Conductive Cotton Fabric for Sensing Applications | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 16. Polymerization of this compound on cellulose fibres using a FeCl3 impregnation- this compound polymerization sequence | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
optimizing reaction conditions for higher yields of 2-arylpyrroles
Welcome to the technical support center for the synthesis of 2-arylpyrroles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the efficiency, yield, and purity of their reactions. 2-Arylpyrroles are a cornerstone structural motif in pharmaceuticals and advanced materials, yet their synthesis can present significant challenges.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to diagnose issues, optimize conditions, and achieve your synthetic targets reliably.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most common problems encountered during the synthesis of 2-arylpyrroles, particularly through popular methods like the Paal-Knorr synthesis and palladium-catalyzed cross-coupling reactions.
Scenario 1: Low to No Product Formation
Q1: My Paal-Knorr reaction is not working. I'm only recovering the starting 1,4-dicarbonyl compound and amine. What are the first things I should check?
A1: This is a common issue that often points to problems with reaction activation or the purity of your reagents. Here is a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure your 1,4-dicarbonyl compound is pure. Impurities like mono-carbonyl compounds can lead to side reactions and inhibit the desired condensation. If purity is questionable, purification by distillation or recrystallization is highly recommended.[1] Similarly, use a fresh, high-purity primary amine.
-
Catalyst Choice and pH: The Paal-Knorr reaction is typically acid-catalyzed.[2] If you are running the reaction without a catalyst, consider adding a catalytic amount of a weak acid like acetic acid.[1] However, be cautious with strong acids. If the pH drops below 3, you can favor the formation of furan byproducts instead of the desired pyrrole.[1][3]
-
Reaction Temperature: While heating is often necessary, excessive temperatures can cause degradation of starting materials or the product, especially if they have sensitive functional groups.[1][2] Try running the reaction at a moderate temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC). Microwave-assisted heating can also be an effective strategy to reduce reaction times and improve yields by providing rapid and uniform heating.[2]
-
Reactivity of the Amine: Amines with strong electron-withdrawing groups are less nucleophilic and may react very slowly or not at all under standard conditions.[2] For these less reactive amines, longer reaction times or a stronger acid catalyst might be necessary, but this must be balanced against the risk of side product formation.[1]
Q2: I'm attempting a Suzuki-Miyaura cross-coupling to form the C-C bond between a this compound and an aryl halide, but I'm seeing no product. Could my catalyst be the issue?
A2: Yes, catalyst activity is paramount in cross-coupling reactions. Several factors can lead to catalyst failure:
-
Catalyst and Ligand Selection: Not all palladium catalysts and ligands are suitable for all substrates. For arylating pyrroles, catalyst systems like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) are often effective.[4][5] The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly dried. Palladium black precipitation is a visual indicator of catalyst death and can reduce reaction efficiency.[6]
-
Choice of Base: The base plays a critical role in the transmetalation step. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄).[5][7] The choice of base can be substrate-dependent, so screening a few options is often worthwhile.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > OTf >> Cl.[4] If you are using a less reactive aryl chloride, you may need a more specialized catalyst system, often involving bulky N-heterocyclic carbene (NHC) ligands or highly active phosphine ligands, to achieve efficient oxidative addition.[4][8]
Diagram: Troubleshooting Workflow for Low Yield Reactions This diagram outlines a logical sequence of steps to diagnose and resolve low-yield issues in 2-arylthis compound synthesis.
}
Figure 1. A systematic approach to troubleshooting low-yield reactions.
Scenario 2: Poor Yields & Competing Side Reactions
Q3: I'm getting my desired 2-arylthis compound, but the yield is low and my crude NMR shows a mess of byproducts. How can I improve selectivity?
A3: Low selectivity is often a sign that your reaction conditions are too harsh or not optimized for your specific substrates.
-
For Paal-Knorr reactions: The most common byproduct is the corresponding furan, which arises from the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound itself.[1][2] To suppress this, maintain a neutral or weakly acidic pH (pH > 3).[1][3] Using amine/ammonium hydrochloride salts can sometimes lead to furan as the main product.[9]
-
For Suzuki-Miyaura reactions: Several side reactions can lower your yield:
-
Homocoupling: The coupling of two aryl halides or two boronic acid molecules can occur. This is often minimized by using the correct palladium-to-ligand ratio and ensuring slow addition of reagents if necessary.[6]
-
Protodeboronation: The C-B bond of the boronic acid can be cleaved by hydrolysis or protonation, especially under harsh basic or acidic conditions.[6] Using a milder base like K₂CO₃ or Cs₂CO₃ and ensuring the reaction is not run for an excessively long time can help.[5][7]
-
Dehalogenation: The aryl halide can be reduced, removing the halogen and preventing cross-coupling.[6] This can be influenced by the solvent and base combination.
-
Q4: My starting materials, particularly the this compound, seem to be decomposing under the reaction conditions. What can I do?
A4: Pyrroles can be sensitive to strong acids, high temperatures, and oxidative conditions.
-
Protecting Groups: For multi-step syntheses or when using sensitive pyrroles in cross-coupling reactions, using an N-protecting group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can improve stability and prevent side reactions at the nitrogen.[5] The SEM group has shown particular stability under Suzuki-Miyaura conditions.[5]
-
Milder Conditions: Explore greener and milder synthetic routes. For the Paal-Knorr synthesis, catalysts like citric acid or even uncatalyzed reactions in boiling water have been reported, reducing the need for harsh acids.[10] For cross-coupling, modern catalyst systems often allow for lower reaction temperatures (even room temperature for highly reactive substrates).
-
Reaction Time: Monitor your reaction closely by TLC or LC-MS. Do not let the reaction run for longer than necessary, as prolonged heating can lead to product degradation.[1]
Part 2: Frequently Asked Questions (FAQs)
Q5: How do I choose the best synthetic route for my specific 2-arylthis compound target?
A5: The optimal route depends on the availability of starting materials and the desired substitution pattern.
-
Paal-Knorr Synthesis: This is one of the most direct methods if the corresponding 1,4-dicarbonyl compound is available. It's excellent for synthesizing N-substituted pyrroles.[2][10]
-
Barton-Zard Synthesis: This method is powerful for creating pyrroles with substitution at the 3 and 4 positions, starting from a nitroalkene and an α-isocyanoacetate.[11][12]
-
Clauson-Kaas Synthesis: This is a reliable method for N-substituted pyrroles using 2,5-dialkoxytetrahydrofurans and a primary amine.[13][14] Modern variations use microwave heating or green solvents like water to improve efficiency and environmental friendliness.[15]
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, C-H Arylation): These methods are highly versatile for introducing an aryl group onto a pre-existing this compound core. Suzuki coupling is often preferred due to the mild conditions and commercial availability of a vast array of boronic acids.[5][16] Direct C-H arylation is an increasingly popular, atom-economical alternative that avoids the pre-functionalization of the this compound.[8]
Q6: What is the role of the ligand in my palladium-catalyzed cross-coupling reaction?
A6: The ligand is arguably one of the most critical components of the catalyst system. It binds to the palladium center and influences its electronic properties and steric environment. A good ligand will:
-
Promote Oxidative Addition: Electron-rich, bulky ligands increase the electron density on the palladium, making the oxidative addition of the aryl halide (often the rate-limiting step) faster.
-
Facilitate Reductive Elimination: The ligand's steric bulk can promote the final reductive elimination step, which forms the C-C bond and releases the product.
-
Prevent Catalyst Decomposition: By occupying coordination sites, the ligand stabilizes the palladium complex and prevents aggregation into inactive palladium black.[6]
Q7: Are there any "green" or more sustainable methods for synthesizing 2-arylpyrroles?
A7: Yes, green chemistry principles are increasingly being applied to this compound synthesis. Notable approaches include:
-
Use of Water as a Solvent: Several modern Paal-Knorr and Clauson-Kaas procedures have been adapted to use water as the solvent, often with microwave irradiation to accelerate the reaction.[10][15]
-
Heterogeneous Catalysts: Using solid-supported catalysts can simplify purification, as the catalyst can be filtered off instead of requiring chromatographic separation.[17]
-
One-Pot, Multi-Component Reactions: These reactions combine multiple starting materials in a single step to form the final product, which increases efficiency and reduces waste.[17][18]
-
Direct C-H Arylation: This approach avoids the need to pre-functionalize the this compound with a halide or organometallic group, reducing the number of synthetic steps and improving atom economy.[8][19]
Part 3: Protocols & Data
Detailed Protocol: General Suzuki-Miyaura Coupling for 2-Arylthis compound Synthesis
This protocol provides a starting point for the synthesis of a 2-arylthis compound from a 2-bromothis compound derivative.
Materials:
-
N-Protected-2-bromothis compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (5-10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or N₂), add the N-protected-2-bromothis compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2-arylthis compound.
Data Table: Comparison of Catalytic Systems for 2-Arylthis compound Synthesis
| Synthetic Method | Catalyst / Reagent | Base | Solvent | Typical Temp. (°C) | Key Advantages | Reference(s) |
| Paal-Knorr | Acetic Acid (cat.) | - | Ethanol | 60-80 | Simple, classic method | [1] |
| Paal-Knorr (Green) | Citric Acid (cat.) | - | Water | 100 | Environmentally benign | [10] |
| Clauson-Kaas (MW) | Acetic Acid | - | Acetic Acid / H₂O | 120-150 | Rapid reaction times | [15] |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane / H₂O | 90 | Wide substrate scope | [5] |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | Good for heteroaryl boronic acids | [7] |
| Direct C-H Arylation | Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene / DMA | 100-140 | Atom economical, fewer steps | [8] |
Diagram: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling This diagram illustrates the key steps in the formation of the C-C bond between the this compound and aryl fragments.
}
Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- BenchChem. (n.d.). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
- Al-Ostath, A., et al. (2022). Green Synthesis of Bioactive this compound Derivatives via Heterogeneous Catalysts Since 2010. Mini-Reviews in Medicinal Chemistry.
- Magolan, J. (2021). Recent Advancements in this compound Synthesis. Molecules.
- BenchChem. (n.d.). Optimizing Paal-Knorr reaction conditions for higher yields of 2-arylpyrroles.
- BenchChem. (n.d.). Troubleshooting low yield in tetrasubstituted this compound synthesis.
- Organic Chemistry Portal. (n.d.). This compound synthesis.
- FULIR. (n.d.). Interrupted Barton–Zard Reaction/Friedel–Crafts Alkylation Telescoped Reaction for the Synthesis of Pyrrolo.
- ResearchGate. (n.d.). Green Synthesis of this compound Derivatives | Request PDF.
- ResearchGate. (n.d.). Green chemistry approach for the synthesis of N‐pyrroles.
- BenchChem. (n.d.). The Barton-Zard Synthesis: A Comprehensive Guide to 3,4-Disubstituted Pyrroles.
- ResearchGate. (n.d.). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction | Request PDF.
- MDPI. (2022). Green and Efficient Construction of Chromeno[3,4-c]this compound Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate.
- NIH. (2023). Clauson–Kaas this compound synthesis using diverse catalysts: a transition from conventional to greener approach.
- ResearchGate. (n.d.). The synthesized this compound derivatives. | Download Table.
- YouTube. (2024). Barton-Zard reaction // this compound Synthesis // Reaction of α-isocyanoesters and nitroalkene.
- Chem-Station Int. Ed. (2016). Clauson-Kaas this compound Synthesis.
- Wikipedia. (n.d.). Barton–Zard reaction.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- NIH. (n.d.). Palladium-Catalyzed Indole, this compound, and Furan Arylation by Aryl Chlorides.
- arkat usa. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.
- ResearchGate. (n.d.). Optimization of reaction conditions a for the N-alkylation of this compound 2a.
- Journal of the American Chemical Society. (n.d.). β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I.
- ResearchGate. (n.d.). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues.
- NIH. (n.d.). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles.
- University of Bath's research portal. (2024). Cobalt-Mediated Photochemical C−H Arylation of Pyrroles.
- ResearchGate. (n.d.). Optimization of reaction conditions | Download Scientific Diagram.
- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
- Journal of the American Chemical Society. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of pyrrol-2-one (4).
- NIH. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.
- ResearchGate. (n.d.). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction in the synthesis of 2-[(2-substituted)phenyl]this compound derivatives | Request PDF.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-Catalyzed Indole, this compound, and Furan Arylation by Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rgmcet.edu.in [rgmcet.edu.in]
- 10. Recent Advancements in this compound Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 13. Clauson–Kaas this compound synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clauson-Kaas this compound Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. researchgate.net [researchgate.net]
- 17. Green Synthesis of Bioactive this compound Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Technical Support Center: Purification of Crude Pyrrole Synthesis Products
Welcome to the Technical Support Center for Pyrrole Purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity pyrroles and their derivatives. This compound's susceptibility to oxidation, polymerization, and its unique acidic and basic properties often complicate purification.[1] This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address these specific issues.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial queries regarding crude this compound purification.
Q1: My freshly synthesized this compound is a dark brown or black liquid/solid. What is the cause, and is it salvageable?
A1: This is the most frequently encountered issue. The dark coloration is almost always due to oxidation and acid-catalyzed polymerization.[1][2] this compound monomer is a colorless liquid that darkens rapidly upon exposure to air, light, and especially trace acids.[1] The resulting highly conjugated polymers, often called "this compound-red," are intensely colored.[3]
Salvageability: Yes, the product is often salvageable. The polymeric impurities are typically non-volatile and can be removed. For liquid pyrroles, vacuum distillation is the most effective method to separate the pure, colorless monomer from the dark, non-volatile polymer residue.[4] For solid derivatives, column chromatography or recrystallization with an activated charcoal treatment can be effective.
Q2: Which purification method should I choose for my crude product?
A2: The optimal method depends on the physical state of your this compound derivative and the nature of the expected impurities.
-
For low-boiling, thermally stable liquid pyrroles: Vacuum distillation is the gold standard.[4]
-
For solid this compound derivatives: Recrystallization is ideal for removing small amounts of impurities and achieving high crystalline purity.[5] If impurities have very different polarities from the product, flash column chromatography is highly effective.[6][7]
-
To remove specific acidic or basic impurities: An aqueous acid/base wash during workup is a simple and effective first step.[8]
Q3: How can I effectively remove residual starting materials like 1,4-dicarbonyls or primary amines?
A3: This depends on the starting material's properties.
-
Amines: Being basic, they can be removed by washing the organic phase with a dilute acid solution (e.g., 1M HCl). The amine will form a water-soluble ammonium salt and move to the aqueous layer.
-
Dicarbonyls: These are often more polar than the resulting this compound. A silica gel plug (a short column of silica gel through which the crude product is quickly passed) can retain the polar dicarbonyl while the less polar this compound elutes. If polarity differences are insufficient, careful column chromatography is necessary.
Q4: How should I properly store purified this compound to prevent it from darkening again?
A4: Proper storage is critical. Purified this compound should be stored under an inert atmosphere (nitrogen or argon), in an amber vial or a flask covered in foil to protect it from light, and at a low temperature (refrigeration at 4°C or freezing at -20°C is common). For long-term storage, freezing is recommended.
Part 2: Troubleshooting Specific Purification Techniques
This section provides detailed Q&A guides for challenges encountered during common purification workflows.
Guide 1: Vacuum Distillation
Q1.1: My this compound is polymerizing in the distillation flask upon heating, even under vacuum. What is happening?
A1.1: This indicates either the presence of acidic impurities or excessive heating. Pyrroles are notoriously unstable in the presence of acid, which catalyzes polymerization.[2][3]
-
Causality: Trace acid from the synthesis (e.g., from a Paal-Knorr reaction) drastically lowers the temperature at which polymerization occurs.
-
Troubleshooting Steps:
-
Neutralize Before Distilling: Before setting up the distillation, wash the crude product with a mild base like sodium bicarbonate solution to remove any residual acid.[6]
-
Pre-treatment with a Base: For simple this compound, adding a few pellets of potassium hydroxide (KOH) to the distilling flask can scavenge trace water and acid, preventing polymerization during heating.[9]
-
Lower the Temperature: Ensure your vacuum is adequate (<10 mmHg) to significantly lower the boiling point. For this compound itself (B.P. 129-131°C at atmospheric pressure), a vacuum of ~30 mbar allows distillation at a water bath temperature of 55-60°C, minimizing thermal stress.[1][10]
-
Q1.2: How can I remove significant amounts of water or pyrrolidine from my crude this compound before distillation?
A1.2: Water and pyrrolidine are common impurities. Pyrrolidine, the fully reduced and more basic analog, often has a boiling point very close to its corresponding this compound, making simple distillation difficult.[7]
-
Causality: Acids react with the more basic pyrrolidine to form a non-volatile salt, while activated carboxylic acid derivatives react with water to form amides, effectively removing them from the distillate.
-
Patented Industrial Protocol: A patented process involves treating the crude mixture with an acid or an activated carboxylic acid derivative before distillation.[11][12]
-
To Remove Pyrrolidine: Treat the crude mixture with a mineral or carboxylic acid (e.g., formic or sulfuric acid). The pyrrolidine is protonated to form a salt that remains in the distillation residue.[12]
-
To Remove Water: Treat the crude mixture with a carboxylic anhydride. The anhydride reacts with water, preventing it from co-distilling.[12]
-
Guide 2: Flash Column Chromatography
Q2.1: My this compound derivative is streaking or "tailing" severely on the silica gel column, leading to poor separation.
A2.1: This is a classic problem when purifying nitrogen-containing heterocyclic compounds on silica gel.
-
Causality: The lone pair on the this compound nitrogen, while involved in aromaticity, can still interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, sometimes irreversible, binding causes the compound to move slowly and unevenly down the column, resulting in tailing.[6]
-
Troubleshooting Steps:
-
Add a Basic Modifier: The most common solution is to neutralize the acidic sites on the silica. Add a small amount (0.1-1%) of a base like triethylamine (Et₃N) or pyridine to your eluent system.[6] The modifier will preferentially bind to the silanol groups, allowing your this compound to elute cleanly.
-
Use a Different Stationary Phase: If a basic modifier is not compatible with your compound, switch to a more inert stationary phase. Neutral or basic alumina is an excellent alternative for purifying basic compounds.[6]
-
Deactivate the Silica: You can pre-treat the silica gel by slurrying it in the non-polar solvent containing 1% triethylamine before packing the column.
-
Below is a workflow to address this common issue.
Caption: Troubleshooting workflow for streaking during column chromatography.
Guide 3: Recrystallization
Q3.1: I cannot find a suitable single solvent for recrystallization. My compound is either soluble in everything or insoluble in everything.
A3.1: This is a common challenge that necessitates the use of a two-solvent system.
-
Causality: An ideal single recrystallization solvent requires the compound's solubility to change dramatically over a narrow temperature range. If no single solvent provides this, a mixed-solvent system can be engineered to create the desired solubility curve.
-
Troubleshooting Steps - The Two-Solvent Method:
-
Identify a "Good" and "Bad" Solvent: Find a solvent in which your compound is highly soluble (the "good" solvent) and a miscible solvent in which your compound is poorly soluble (the "bad" solvent).[6] A common pair for moderately polar compounds is Ethanol ("good") and Water ("bad").[5]
-
Dissolve: Dissolve the crude solid in a minimal amount of the hot "good" solvent to create a saturated solution.
-
Induce Crystallization: While the solution is still hot, add the "bad" solvent dropwise until you see persistent cloudiness (the saturation point).
-
Re-clarify and Cool: Add a drop or two of the hot "good" solvent to just redissolve the cloudiness, then allow the solution to cool slowly to room temperature, and finally in an ice bath, to induce crystallization.
-
Q3.2: My product is "oiling out" instead of forming crystals during recrystallization.
A3.2: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of a solid crystal lattice.
-
Causality: This is often caused by the boiling point of the recrystallization solvent being higher than the melting point of the solute. It can also be caused by cooling the solution too quickly or the presence of impurities that depress the melting point.
-
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution until the oil redissolves. Add more solvent to make the solution more dilute.
-
Cool Slowly: Allow the flask to cool very slowly. Insulating the flask can help. Slower cooling provides more time for proper crystal lattice formation.
-
Scratch/Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a tiny seed crystal of the pure compound.
-
Part 3: Experimental Protocols & Method Selection
Method Selection Guide
The choice of purification strategy is critical. This decision tree outlines a logical approach based on the properties of your crude product.
Caption: Decision tree for selecting a this compound purification method.
Protocol 1: Purification of Liquid this compound by Vacuum Distillation
This protocol is suitable for purifying this compound monomer or other thermally stable, liquid derivatives that are dark due to polymer formation.
-
Pre-Treatment (Optional but Recommended): Place the crude this compound (e.g., 20 mL) in a round-bottom flask. Add a few pellets of solid potassium hydroxide (KOH). Swirl gently for 5-10 minutes. This step removes trace water and acidic impurities.[9]
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are well-sealed with appropriate vacuum grease. Use a magnetic stir bar in the distillation flask for smooth boiling.
-
Evacuate the System: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly open the vacuum source and allow the pressure to stabilize (typically 10-30 mmHg).
-
Heating: Immerse the distillation flask in a heating bath (water or oil). Begin stirring and slowly increase the bath temperature. For this compound, a bath temperature of 60-70°C is usually sufficient at ~30 mmHg.[10]
-
Collection: Collect the fraction that distills at a constant temperature. Pure this compound will be a colorless liquid. The dark, non-volatile polymeric impurities will remain in the distillation flask.[4]
-
Storage: Immediately transfer the collected pure this compound to a clean, dry amber vial, flush with nitrogen or argon, seal, and store in a freezer.
Protocol 2: Purification of a Solid this compound Derivative by Flash Chromatography
This protocol is designed to remove impurities of different polarity and addresses the common issue of tailing.
-
TLC Analysis: Using thin-layer chromatography (TLC), determine a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). Find a ratio that gives your desired product an Rf value of ~0.3.
-
Prepare Eluent: Prepare a sufficient volume of the chosen eluent. Add 0.5% triethylamine (Et₃N) by volume to the eluent to prevent streaking.[6]
-
Pack the Column: Pack a glass column with silica gel using the prepared eluent.
-
Load the Sample: Dissolve your crude solid this compound derivative in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution and Fraction Collection: Begin eluting the column with the prepared eluent, collecting fractions. Monitor the separation by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine is volatile and will be removed during this step.
Quantitative Data Summary Table
The choice of purification method can significantly impact the final yield and purity. The table below provides typical outcomes for different techniques.[6]
| Purification Method | Typical Yield | Typical Purity | Key Considerations |
| Vacuum Distillation | 70-95% | >99% | Best for volatile liquids; removes non-volatile polymers. |
| Single-Solvent Recrystallization | 60-90% | >98% | Highly dependent on finding the ideal solvent. Best for removing small amounts of impurities. |
| Flash Column Chromatography | 40-80% | 95-99% | Good for separating compounds with different polarities. Yield can be lower due to product loss on the column. |
References
- Grolig, J., & Parg, A. (1994). Process for the purification of crude pyrroles. (EP0608688A1).
- Grolig, J., & Parg, A. (1996). Purification of crude pyrroles. (US5502213A).
-
University of Calicut. (n.d.). CHB-401: Heterocyclic Compounds (Section B) this compound. [Link] (Note: Direct deep link unavailable, search for "CHB-401: Heterocyclic Compounds this compound" on the university website).
-
Wikipedia. (2024). This compound. [Link]
-
Organic Chemistry Portal. (n.d.). This compound synthesis. [Link]
-
Bock, L. H., & Adams, R. (1925). This compound. Organic Syntheses, 4, 82. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of this compound. [Link]
-
Porphyrin Bootcamp. (2014, June 1). This compound Distillation [Video]. YouTube. [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2020). Synthesis of this compound and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 55(5), 999-1025. [Link]
-
Unknown. (n.d.). Heterocyclic Compounds. [Link]
-
Ataman Kimya. (n.d.). This compound. [Link]
-
ResearchGate. (2015). How to distillate this compound in the lab?[Link]
- Fowkes, F. M., & Harkins, W. D. (1940). The Separation of this compound. (US2350447A).
-
Boston University. (n.d.). Purification and properties of this compound. OpenBU. [Link]
-
Wikipedia. (2024). Polythis compound. [Link]
-
Quora. (2018). Why is the reaction of this compound difficult with acid?[Link]
-
Unknown. (n.d.). This compound : Aromatic. [Link]
-
U.S. Department of Energy, Office of Scientific and Technical Information. (1951). Purification and properties of this compound, pyrrolidine, pyridine, and 2-methylpyridine. [Link]
-
ResearchGate. (2018). Is distillation of this compound monomer required for synthesis of Poly-Pyrrole nanoparticles?[Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. DSpace [open.bu.edu]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 12. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
Technical Support Center: Strategies for Improving the Electrical Conductivity of Polypyrrole
Welcome to the technical support center for polypyrrole (PPy) synthesis and characterization. This guide is designed for researchers and scientists encountering challenges in achieving high electrical conductivity in their PPy materials. Here, you will find answers to frequently asked questions, detailed troubleshooting guides to address specific experimental issues, and validated protocols to steer your research toward success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding PPy conductivity.
Q1: Why is my synthesized PPy powder an insulator?
A: In its pure, undoped (neutral) state, polythis compound is intrinsically an insulator.[1] Its conductivity arises from a process called "doping," where the polymer backbone is partially oxidized, creating mobile charge carriers known as polarons and bipolarons.[2][3] This oxidation is typically achieved during synthesis by an oxidizing agent (like FeCl₃), and the resulting positive charges on the polymer chain are balanced by negative counter-ions (dopants) from the synthesis medium.[4][5] If your PPy is not conductive, it is likely under-doped or not doped at all.
Q2: What is the most critical factor influencing PPy conductivity?
A: While several factors are crucial, the doping process is arguably the most critical. This encompasses the choice of oxidant, the selection of the dopant anion, and the molar ratio of oxidant to the this compound monomer.[4][6] An optimal oxidant-to-monomer ratio ensures sufficient oxidation to create charge carriers without causing "overoxidation," which degrades the conjugated structure of the polymer and reduces conductivity.[6][7]
Q3: Which dopant should I choose for the highest conductivity?
A: The choice of dopant anion significantly impacts the final conductivity and processability of the PPy. Large, bulky organic anions, particularly those containing sulfonate groups like p-toluenesulfonate (TSA), dodecylbenzene sulfonate (DBSA), or naphthalene sulfonate (NSA), often yield higher conductivity compared to smaller inorganic ions like Cl⁻ or SO₄²⁻.[4][8] This is attributed to their ability to induce a more ordered polymer chain arrangement and facilitate charge hopping between chains. DBSA, for instance, has the dual function of acting as a surfactant and a dopant, which can improve the material's processability.[8][9][10]
Q4: Can I improve the conductivity of PPy after it has been synthesized?
A: Yes, this is possible through a process known as secondary doping . This post-synthesis treatment involves exposing the already-doped PPy to certain organic solvents, such as m-cresol.[11] This treatment does not change the doping level (the concentration of counter-ions) but instead induces a conformational change in the PPy chains from a compact coil to a more expanded coil structure. This planarization of the polymer backbone enhances π-orbital overlap, thereby increasing charge carrier mobility and boosting conductivity.
Q5: How does the reaction temperature affect conductivity?
A: Lower polymerization temperatures (e.g., 0-5 °C) generally result in PPy with higher conductivity.[1] Lower temperatures slow down the polymerization rate, leading to the formation of longer, more regular, and less defective polymer chains. This improved morphology provides a more efficient pathway for charge transport along the polymer backbone. Conversely, higher temperatures can lead to shorter chains and more structural defects, which impede conductivity.
Part 2: Troubleshooting Guides & Protocols
This section provides structured guidance for diagnosing and solving common experimental problems.
Problem 1: Low Conductivity in Chemically Synthesized PPy Powder
You have synthesized PPy via chemical oxidative polymerization, but the pressed pellet shows very low conductivity (<1 S/cm).
The following diagram outlines a step-by-step process to diagnose the potential causes of low conductivity.
Caption: Troubleshooting workflow for low PPy conductivity.
-
Cause: Incorrect Oxidant-to-Monomer Ratio: The stoichiometry of the polymerization reaction is critical. A molar ratio of oxidant (e.g., FeCl₃) to this compound monomer that is too low results in incomplete polymerization and insufficient doping. A ratio that is too high can cause overoxidation, leading to the formation of carbonyl defects on the polymer backbone, which interrupt the conjugated system and decrease conductivity.[6] The optimal molar ratio is generally found to be between 2.0 and 2.5.[6]
-
Solution: Carefully recalculate the molar quantities of your reagents. A commonly cited optimal ratio for FeCl₃ to this compound is approximately 2.3:1. Re-run the synthesis using this optimized ratio as detailed in Protocol 1.
-
-
Cause: High Polymerization Temperature: Chemical polymerization of this compound is a highly exothermic reaction. If the temperature is not controlled, the rapid reaction rate leads to a more disordered polymer structure with shorter effective conjugation lengths, which is detrimental to conductivity.
-
Solution: Conduct the polymerization at a reduced temperature. Performing the reaction in an ice bath (0-5 °C) is a standard and effective method to control the reaction kinetics and promote the formation of a more ordered, highly conductive PPy.
-
-
Cause: Suboptimal Dopant Anion: Small inorganic anions like Cl⁻ (from FeCl₃ oxidant) can act as dopants but may not be as effective at promoting high conductivity as larger, functionalized organic anions.
-
Solution: Introduce a primary dopant with a larger molecular structure, such as an alkyl benzene sulfonic acid. These larger anions not only balance the charge but also template the growth of the polymer chains, leading to a more favorable morphology for charge transport. Refer to Table 1 for a comparison of different dopants.
-
-
Cause: Excessive Washing (De-doping): After synthesis, the PPy is washed to remove unreacted monomer, oxidant, and other impurities. However, excessive washing, especially with polar solvents like water or methanol, can leach the dopant counter-ions out of the polymer matrix, a process known as de-doping, which reverts the conductive PPy to its insulating state.
-
Solution: Modify your washing procedure. Use a minimally sufficient amount of deionized water, followed by washing with a less polar solvent like acetone or ethanol. Minimize the duration of each washing step.
-
This protocol is optimized for producing PPy powder with high electrical conductivity.
-
Reagent Preparation:
-
Solution A (Monomer/Dopant): In a 250 mL beaker, dissolve 3.26 g (10 mmol) of dodecylbenzene sulfonic acid (DBSA) in 100 mL of deionized water. Place the beaker in an ice bath and stir for 15 minutes. Add 0.67 g (10 mmol) of freshly distilled this compound to the solution. Continue stirring in the ice bath.
-
Solution B (Oxidant): In a separate 100 mL beaker, dissolve 3.89 g (24 mmol) of anhydrous ferric chloride (FeCl₃) in 50 mL of deionized water. Cool this solution in the ice bath.
-
-
Polymerization:
-
While vigorously stirring Solution A in the ice bath, add Solution B dropwise over a period of 30 minutes.
-
An immediate color change to black will be observed, indicating the onset of polymerization.
-
Allow the reaction to proceed with continuous stirring in the ice bath for 2 hours.
-
-
Purification:
-
Filter the black precipitate using a Buchner funnel.
-
Wash the collected PPy powder sequentially with 100 mL of 0.1 M HCl, 200 mL of deionized water, and finally 100 mL of acetone to remove impurities.
-
Dry the purified PPy powder in a vacuum oven at 60 °C for 24 hours.
-
-
Characterization:
-
The resulting PPy-DBSA powder can be pressed into a pellet for conductivity measurement using the four-point probe method (see Protocol 3). Expected conductivity should be in the range of 10-100 S/cm.
-
Problem 2: Improving the Conductivity of an Existing PPy Film or Powder
You have a PPy sample with moderate conductivity and wish to enhance it without re-synthesis.
Secondary doping is a powerful post-processing technique to increase conductivity. It works by inducing a more favorable, extended-chain conformation in the polymer.
This protocol describes how to treat a previously synthesized PPy powder or film to enhance its conductivity. This method is often performed by creating a solution or dispersion to cast a new film.[11]
-
Preparation of Dispersion:
-
Weigh 100 mg of your synthesized PPy powder.
-
In a small vial, add 5 mL of m-cresol.
-
Add the PPy powder to the m-cresol.
-
Seal the vial and place it in an ultrasonic bath for 1-2 hours to create a fine, homogenous dispersion. The PPy will not truly dissolve but will form a stable dispersion.
-
-
Film Casting:
-
Take a clean glass slide or desired substrate.
-
Using a pipette, cast the PPy/m-cresol dispersion onto the substrate.
-
Place the coated substrate in a vacuum oven at 60 °C.
-
Allow the solvent (m-cresol) to evaporate completely. This may take several hours (e.g., 12-24 hours). The slow removal of the m-cresol is crucial for allowing the polymer chains to reorganize.
-
-
Characterization:
-
The resulting PPy film, now secondarily doped, can be measured directly using the four-point probe method (Protocol 3).
-
Expected Outcome: An increase in conductivity by one to two orders of magnitude is commonly observed after successful secondary doping.
-
Part 3: Data & Characterization
Table 1: Influence of Primary Dopant on PPy Electrical Conductivity
The choice of dopant anion incorporated during synthesis has a profound effect on the final electrical properties of PPy. This table provides a comparison of typical conductivity values achieved with common dopants.
| Dopant Anion | Chemical Formula | Typical Conductivity (S/cm) | Key Characteristics |
| Chloride | Cl⁻ | 1 - 15[2][12] | Small anion, often incorporated directly from FeCl₃ oxidant. Results in moderate conductivity. |
| Sulfate | SO₄²⁻ | 0.1 - 10[4] | Divalent anion, can lead to more cross-linking and lower conductivity compared to monovalent ions. |
| Perchlorate | ClO₄⁻ | 10 - 100[13][14] | Relatively small, symmetric anion; often yields good conductivity and electrochemical stability. |
| p-Toluenesulfonate (Tosylate) | CH₃C₆H₄SO₃⁻ | 50 - 200[15] | Large organic anion, promotes ordered polymer growth and enhances conductivity. |
| Dodecylbenzene Sulfonate (DBSA) | C₁₂H₂₅C₆H₄SO₃⁻ | 10 - 150[4][9] | Acts as both a dopant and a surfactant, improving processability and conductivity. The long alkyl chain can increase solubility in some organic solvents. |
Note: These values are representative and can vary significantly based on specific synthesis conditions (temperature, reactant ratios, etc.).
Characterization Workflow: Measuring Electrical Conductivity
Accurate measurement of conductivity is essential to evaluate the success of your synthesis or post-treatment strategies.
Caption: Workflow for determining PPy conductivity.
The four-point probe is the standard method for measuring the sheet resistance of thin films and pellets, eliminating the influence of contact resistance.[2][3]
-
Instrument Setup:
-
Ensure the four-point probe instrument is configured for a "4-Wire" resistance measurement.[1]
-
Place your PPy film or pellet on the insulating stage of the probe station.
-
-
Probe Contact:
-
Gently lower the four collinear probe tips onto the surface of your sample. Ensure all four tips make good contact.[1]
-
-
Measurement:
-
The instrument will source a constant current (I) through the two outer probes and measure the resulting voltage drop (V) between the two inner probes.[2]
-
Record the measured resistance value, which is the ratio V/I.
-
-
Calculation:
-
Sheet Resistance (Rs): For a large, thin film, the sheet resistance is calculated as:
-
Rs (Ω/sq) = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I)[1]
-
-
Conductivity (σ): To get the bulk conductivity, you must know the thickness (t) of your sample in centimeters.
-
σ (S/cm) = 1 / (Rs * t)[3]
-
Example: If the instrument reads a resistance (V/I) of 50 Ω, and your film is 100 micrometers (0.01 cm) thick:
-
Rs = 4.532 * 50 Ω = 226.6 Ω/sq
-
σ = 1 / (226.6 Ω/sq * 0.01 cm) = 0.44 S/cm
-
References
- Othman, N., et al. (2009). Electrical Properties of Polythis compound Conducting Polymer at Various Dopant Concentrations. Journal of Fundamental Sciences, 5, 29-33. [Source 1, 2]
- Chougule, M. A., et al. (2011). Synthesis and Characterization of Polythis compound(PPy) Thin Films. Soft Nanoscience Letters, 1(1), 6-10. [Source 19]
- Kumar, A., & Sharma, A. L. (2017). Electrical conductivity and optical band gap studies of polythis compound doped with different acids. AIP Conference Proceedings, 1832(1), 050051. [Source 3]
- Pang, A. L., et al. (2021). Synthesis and factor affecting on the conductivity of polythis compound: a short review. Polymers for Advanced Technologies, 32(4), 1428-1454. [Source 7]
- Namsheer, K., & Rout, C. S. (2021). Conducting polymers: a comprehensive review on recent advances in synthesis, properties and applications. RSC Advances, 11(32), 19685-19713. [Source 4]
- Khan, A. A., et al. (2015). Chemical synthesis of polythis compound doped with dodecyl benzene sulfonic acid. Journal of Scientific and Innovative Research, 4(1), 33-38. [Source 6, 12]
- SURAGUS GmbH. (n.d.). Four Point Probe Measurement Method.
- MG Chemicals. (n.d.). Understanding Resistivity & the 4 point probe Method.
- University of Texas at Dallas. (n.d.). Four-Point Probe Operation. Retrieved from UTD Research Core Facilities. [Source 7]
- Tran, V. A., et al. (2022). Synthesis and Characterization of Polythis compound Film Doped with Both Molybdate and Salicylate and Its Application in the Corrosion Protection for Low Carbon Steel. ACS Omega, 7(23), 19842–19852. [Source 13, 16, 18]
- Al-Ammar, K. A., et al. (2018). Synthesis and Characterization of Conductive Polythis compound: The Influence of the Oxidants and Monomer on the Electrical, Thermal, and Morphology. International Journal of Polymer Science, 2018, 8159508. [Source 11]
- Liu, Y., et al. (2022). Research on the Performance of Polythis compound Coated Conductive Fabrics Prepared from Different Base Materials. Fibres & Textiles in Eastern Europe, 30(5), 68-74. [Source 14]
- Wang, J., et al. (2024). Electrochemical Investigation of Lithium Perchlorate-Doped Polythis compound Growing on Titanium Substrate.
- Bubulinca, C., et al. (2021). Analysis of electrochemical impedance of polythis compound|sulfate and polythis compound|perchlorate films. Journal of Solid State Electrochemistry, 25, 123-136. [Source 10]
- Khairul, W. M., et al. (2021). All-dry, one-step synthesis, doping and film formation of conductive polythis compound. Journal of Materials Chemistry C, 9(48), 17315-17325. [Source 8, 15]
- Li, Y., & Su, B. (2021). Polythis compound Derivatives: Preparation, Properties and Application. Polymers, 13(16), 2769. [Source 21]
- Balint, R., et al. (2014). Conducting polymers: a comprehensive review on recent advances in synthesis, properties and applications. RSC Advances, 4, 36055-36081. [Source 5]
- Li, C., et al. (2017). Synthesis of polythis compound nanoparticles and their applications in electrically conductive adhesives for improving conductivity. RSC Advances, 7, 53238-53245. [Source 17]
- MacDiarmid, A. G. (2001). Synthetic metals: a novel role for organic polymers.
- Guimard, N. K., et al. (2007). Polythis compound-based conducting polymers and interactions with biological tissues. Progress in Polymer Science, 32(8-9), 876-921. [Source 20]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Polythis compound-based conducting polymers and interactions with biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. jsirjournal.com [jsirjournal.com]
- 10. Chemical synthesis of polythis compound doped with dodecyl benzene sulfonic acid | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and Characterization of Polythis compound (PPy) Thin Films [file.scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. bibliotekanauki.pl [bibliotekanauki.pl]
minimizing furan byproduct formation in Paal-Knorr reactions
Topic: Minimizing Furan Byproduct Formation in Paal-Knorr Reactions For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist
Welcome to the technical support center for Paal-Knorr reactions. This guide is designed to provide you with in-depth, actionable insights to troubleshoot and optimize your pyrrole syntheses, specifically focusing on the common challenge of competing furan formation. We will move beyond simple procedural lists to explore the mechanistic rationale behind protocol modifications, empowering you to make informed decisions in your experimental design.
Section 1: Understanding the Core Challenge: this compound vs. Furan Formation
The Paal-Knorr synthesis is a robust method for creating substituted pyrroles, furans, and thiophenes from a 1,4-dicarbonyl precursor.[1][2][3] The critical determinant for the final product is the nucleophile introduced into the reaction. When a primary amine is used, the intended product is a this compound. However, under certain conditions, the dicarbonyl can undergo an acid-catalyzed self-condensation to yield a furan byproduct.[2] Understanding the kinetics and thermodynamics of these two competing pathways is the key to maximizing the yield of your desired this compound.
The fundamental divergence point is the initial nucleophilic attack. For this compound synthesis, the amine attacks a carbonyl carbon to form a hemiaminal.[1][4] For furan synthesis, an enol formed from one carbonyl acts as the nucleophile, attacking the other (protonated) carbonyl.[1][5]
Caption: Competing mechanisms in the Paal-Knorr synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during Paal-Knorr this compound synthesis in a practical question-and-answer format.
Q1: I'm observing a significant amount of a furan byproduct. What is the most probable cause?
A: The formation of furan is a classic side reaction in the Paal-Knorr synthesis and is almost always favored under strongly acidic conditions, typically at a pH below 3.[6][7]
-
Mechanistic Cause: Strong acids (e.g., HCl, H₂SO₄) protonate the primary amine, converting it into its non-nucleophilic ammonium salt (R-NH₃⁺). This drastically reduces the concentration of the free amine available to attack the dicarbonyl. With the primary amine effectively sequestered, the slower, acid-catalyzed intramolecular cyclization pathway—leading to the furan—becomes the dominant reaction.[2] The reaction essentially defaults to the Paal-Knorr furan synthesis, which requires an acid catalyst.[1][8]
Q2: How can I modify my reaction conditions to suppress furan formation?
A: The key is to maintain a sufficient concentration of the free, nucleophilic amine while still facilitating the condensation. This is best achieved by carefully controlling the acidity of the reaction medium.
-
Catalyst Choice: Switch from strong Brønsted acids to weaker ones. Acetic acid is an excellent choice as it is acidic enough to catalyze the dehydration steps without fully protonating the amine.[4][6]
-
Modern Catalysts: Consider milder Lewis acids such as Sc(OTf)₃, Bi(NO₃)₃, or even iodine, which can promote the reaction under less harsh conditions.[3][7][9] Heterogeneous catalysts like montmorillonite clay or silica-supported sulfuric acid have also proven effective and offer the advantage of easy removal.[3][7]
-
Solvent Systems: In some cases, ionic liquids or deep eutectic solvents can serve as both the solvent and catalyst, allowing the reaction to proceed at room temperature without any added acid.[9][10]
Q3: My primary amine is weakly nucleophilic (e.g., an aniline with electron-withdrawing groups). This seems to produce more furan. Why, and how can I compensate?
A: Your observation is correct. The nucleophilicity of the amine is a critical factor in the kinetic competition between the two pathways.
-
Mechanistic Cause: A less nucleophilic amine reacts more slowly with the dicarbonyl's electrophilic carbon centers.[7] This sluggish rate of hemiaminal formation gives the competing enol-driven cyclization more time to occur, thus increasing the furan-to-pyrrole ratio. Less basic aromatic amines often require longer reaction times for this reason.[7]
-
Optimization Strategies:
-
Increase Amine Equivalents: Use a larger excess of the amine (e.g., 2-3 equivalents) to increase the probability of a successful amine-carbonyl collision via Le Châtelier's principle.
-
Minimize Acidity: This is crucial for weakly basic amines. Use only a catalytic amount of a very weak acid, or consider a catalyst-free system at elevated temperatures.
-
Microwave Synthesis: Microwave-assisted heating can dramatically reduce reaction times from hours to minutes.[6][11] This rapid heating provides the activation energy for the desired this compound formation to outpace the furan pathway, often leading to cleaner reactions and higher yields.[12]
-
Q4: What is the impact of temperature and reaction time on selectivity?
A: While often necessary, prolonged heating can be detrimental, leading to the degradation of starting materials and products, often observed as charring or tar formation.[6][13]
-
Reaction Monitoring is Key: The optimal reaction time is a balance. It must be long enough for the reaction to reach completion but short enough to prevent degradation. There is no universal time; it must be determined empirically for each specific substrate combination. Actively monitor your reaction's progress using Thin Layer Chromatography (TLC).[6]
-
Temperature Control: For conventional heating, aim for the minimum temperature that allows the reaction to proceed at a reasonable rate (e.g., 60-80 °C).[6] If using a high-boiling solvent like toluene, a Dean-Stark trap can be effective for removing water and driving the reaction to completion.[13]
Q5: My 1,4-dicarbonyl starting material is acid-sensitive. What are my options?
A: The traditional reliance on harsh acidic conditions is a known limitation of the Paal-Knorr synthesis.[4][9] Fortunately, modern methods provide excellent alternatives.
-
Neutral or Catalyst-Free Conditions: Many Paal-Knorr reactions can be successfully conducted by simply heating the 1,4-dicarbonyl compound with the amine in a suitable solvent like ethanol or even under solvent-free conditions.[7]
-
Lewis Acid Catalysis: As mentioned in Q2, many Lewis acids are effective under much milder conditions than Brønsted acids and are compatible with a wider range of functional groups.[3]
-
Precursor Analogs: Consider using a more stable precursor to the 1,4-dicarbonyl, such as a 2,5-dimethoxytetrahydrofuran derivative. These can react with amines under very mild acid catalysis (e.g., iron(III) chloride in water) to generate the this compound.[14]
Section 3: Data Summary & Recommended Protocols
For quick reference, the table below summarizes the general effects of key experimental parameters on product selectivity.
| Parameter | Condition Favoring this compound (High Selectivity) | Condition Favoring Furan (Low Selectivity) | Rationale |
| Catalyst / pH | Weak acids (e.g., Acetic Acid), Lewis acids (e.g., Sc(OTf)₃), or neutral conditions.[6][7] | Strong Brønsted acids (e.g., H₂SO₄, HCl); pH < 3.[6][7] | Strong acids protonate the amine, reducing its nucleophilicity and allowing the acid-catalyzed furan pathway to dominate.[2] |
| Amine | Highly nucleophilic (e.g., aliphatic amines, electron-rich anilines).[7][15] | Weakly nucleophilic (e.g., anilines with electron-withdrawing groups).[7] | A more nucleophilic amine competes more effectively and kinetically outpaces the intramolecular enol attack. |
| Temperature | Moderate temperature (e.g., 60-80 °C) or rapid heating (microwave).[6][11] | Prolonged heating at high temperatures.[4][6] | High temperatures for extended periods can cause degradation of reactants and products, favoring side reactions. |
| Solvent | Polar protic solvents (e.g., EtOH, H₂O) or specialized media (e.g., ionic liquids).[16][17] | Aprotic solvents under strongly acidic conditions may accelerate furan formation. | Solvents capable of hydrogen bonding can stabilize intermediates in the this compound pathway. |
Recommended Starting Protocol: Microwave-Assisted Synthesis of a 2,5-Dialkyl-1-arylthis compound
This protocol is optimized for speed and high selectivity, minimizing the risk of byproduct formation.
Materials:
-
2,5-Hexanedione (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Glacial Acetic Acid (catalytic, ~5 mol%)
-
Ethanol
-
Microwave process vial (2-5 mL) with stir bar
-
Laboratory microwave reactor
Procedure:
-
Reactant Preparation: In a clean microwave vial, dissolve 2,5-hexanedione (1.0 eq) in a minimal amount of ethanol (e.g., 2 mL for a 1 mmol scale).
-
Addition: Add the substituted aniline (1.1 eq) followed by a catalytic amount of glacial acetic acid.
-
Reaction: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at 80-120 °C for 5-15 minutes.[11] Monitor the reaction pressure to ensure it stays within the safe operational limits of the instrument.
-
Work-up: After the reaction, allow the vial to cool to room temperature. Transfer the contents to a round-bottom flask and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL) to remove residual acetic acid and water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the pure substituted this compound.[11]
Section 4: Troubleshooting Workflow
If you are facing issues with furan byproduct formation, follow this logical workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting furan formation.
References
-
Paal–Knorr synthesis - Wikipedia. (n.d.). Wikipedia. [Link]
-
Paal-Knorr Furan Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Paal–Knorr synthesis of furans - Química Organica.org. (n.d.). Química Organica.org. [Link]
-
A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. - ResearchGate. (n.d.). ResearchGate. [Link]
-
Full article: Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. (n.d.). Taylor & Francis Online. [Link]
-
Paal–Knorr synthesis: An old reaction, new perspectives | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. - YouTube. (2019, December 30). YouTube. [Link]
-
Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018, October 19). RGM College Of Engineering and Technology. [Link]
-
This compound synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Paal-Knorr this compound Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method - YouTube. (2021, June 14). YouTube. [Link]
-
How does polarity of the medium affect the preparation of furan in Paal-Knorr and Feist-Bénary syntheses? - Chemistry Stack Exchange. (n.d.). Chemistry Stack Exchange. [Link]
-
(PDF) Paal–Knorr this compound Synthesis in Water - ResearchGate. (n.d.). ResearchGate. [Link]
-
Furan synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones - American Chemical Society. (2025, December 18). American Chemical Society. [Link]
-
Organic synthesis in deep eutectic solvents: Paal-Knorr reactions - ResearchGate. (2013, May 28). ResearchGate. [Link]
-
Organic synthesis in deep eutectic solvents: Paal–Knorr reactions | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes - YouTube. (2020, April 11). YouTube. [Link]
-
Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Nucleophilicity Trends of Amines - Master Organic Chemistry. (2018, May 7). Master Organic Chemistry. [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Paal–Knorr synthesis of furans [quimicaorganica.org]
- 6. benchchem.com [benchchem.com]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. This compound synthesis [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Pyrroles by Distillation at Reduced Pressure
Introduction: The Challenge of Pyrrole Purity
This compound and its substituted derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including blockbuster drugs like Sunitinib Malate.[1] The purity of these intermediates is not merely a matter of quality control; it is paramount to the success of subsequent synthetic steps, influencing reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
However, pyrroles are notoriously sensitive compounds. They are prone to oxidation and polymerization upon exposure to air, light, and heat, often forming a dark, intractable material colloquially known as "this compound black".[2] This inherent instability makes purification a significant challenge. Reduced pressure (vacuum) distillation is the most effective method for obtaining high-purity, colorless this compound by lowering the boiling point to a temperature that minimizes thermal decomposition.[3][4][5]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed protocols to navigate the complexities of purifying crude pyrroles by vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation the preferred method for purifying this compound? A: The atmospheric boiling point of this compound is approximately 130-131°C.[6][7] Sustained heating at this temperature is high enough to initiate and accelerate degradation, including oxidation and polymerization.[8] Vacuum distillation lowers the boiling point of the liquid, allowing it to vaporize and distill at a much lower, safer temperature, thereby preserving the integrity of the molecule.[4][5][9]
Q2: What are the typical impurities found in crude this compound reaction mixtures? A: Impurities are highly dependent on the synthetic route but commonly include unreacted starting materials, water from work-up procedures, acidic or basic contaminants, and side-products such as pyrrolidines.[2][10] Perhaps the most troublesome impurities are the oligomeric and polymeric "this compound black" species formed during the reaction or initial work-up.[2]
Q3: How should I properly store purified this compound to maintain its purity? A: Due to its instability, purified this compound should be used immediately if possible.[2][3] For storage, it must be protected from air, light, and heat. The best practice is to aliquot the colorless liquid into small, amber vials under an inert atmosphere (nitrogen or argon), seal them tightly, and store them at low temperatures, ideally frozen at -20°C or even -80°C.[11][12]
Q4: What level of purity can I realistically achieve with a single vacuum distillation? A: With a well-maintained vacuum system and careful technique, it is possible to achieve purities greater than 99%.[10][13] For separating pyrroles from impurities with very close boiling points, a fractional distillation column (e.g., Vigreux) may be necessary in addition to the reduced pressure setup.
Troubleshooting Guide: Distillation Issues & Solutions
This section addresses specific, common problems encountered during the vacuum distillation of pyrroles.
Category 1: Distillation Performance
Q: My this compound is not distilling, even though the vacuum is on and the heat is applied. What's wrong? A: This is a common issue that typically points to one of two culprits: an insufficient vacuum or inadequate heating for the pressure achieved.
-
The Cause (Vacuum): Your system may have a leak. Under vacuum, even a tiny crack in the glassware or a poorly sealed joint can prevent the system from reaching the necessary low pressure.[4] Boiling chips, which are effective at atmospheric pressure, are generally useless under vacuum.[14]
-
The Cause (Temperature): The boiling point of a liquid is directly dependent on the pressure. If your vacuum is, for example, only 30 mbar, a bath temperature of 55-60°C might be sufficient.[15] However, if your pump is weaker and only achieves 85 mbar, you will need a higher temperature to initiate boiling.[10]
-
The Solution:
-
Check for Leaks: Turn off the heat and listen carefully for a hissing sound, which indicates a leak. Examine all glass joints; they must be properly greased with a suitable vacuum grease.[16] Ensure you are using thick-walled vacuum tubing, as standard tubing can collapse under pressure.[4]
-
Verify Pressure: Use a manometer or McLeod gauge to measure the actual pressure in your system. Don't rely on the pump's specification alone.[4]
-
Correlate Temperature and Pressure: Use a nomograph or the data in Table 1 to ensure your heating bath temperature is appropriate for the pressure you have achieved. Remember to set the bath temperature about 20-30°C higher than the target boiling point to account for heat loss.
-
Ensure Stirring: Vigorous stirring with a magnetic stir bar is essential to prevent localized superheating and ensure smooth boiling.[4][14]
-
Q: My distillation is "bumping" violently, and I'm afraid the glassware will break! How do I stop it? A: Bumping is caused by the superheating of the liquid, which then boils in a sudden, explosive manner.[17][18] This is dangerous and leads to poor separation and product loss.
-
The Cause: Lack of nucleation sites for bubbles to form smoothly. Boiling chips do not function well under vacuum because the trapped air is quickly removed, rendering them inactive.[14]
-
The Solution:
-
Primary Method - Stir Vigorously: The most reliable way to prevent bumping is to use a magnetic stirrer and a correctly sized stir bar to create a vortex in the liquid. This mechanical agitation breaks the surface tension and provides for smooth boiling.[14][16]
-
Alternative Method - Ebulliator/Capillary: Introduce a very fine capillary tube that reaches the bottom of the flask. A slow, controlled bleed of an inert gas like nitrogen or argon through the capillary will provide a steady stream of small bubbles that act as nucleation sites.[14]
-
Procedural Control: Apply vacuum and heat gradually. A sudden drop in pressure or a rapid increase in temperature can induce bumping.[17]
-
Safety Precaution: Always use a bump trap between your distillation flask and the condenser. This will catch any material that bumps over, preventing contamination of your distillate and apparatus.[17][18]
-
Q: My sample is foaming excessively and climbing into the condenser. How can I control it? A: Foaming is typically caused by the presence of surfactant-like impurities in the crude mixture.[17] It can lead to significant product loss and contamination.
-
The Solution:
-
Slow Vacuum Application: Apply the vacuum very slowly and carefully. Watch the liquid surface intently. If foaming begins, slightly break the vacuum by opening the stopcock to the inert gas line until the foam subsides, then continue reducing the pressure gently.[17][18][19] This manual control is often necessary at the start of the distillation.
-
Use a Larger Flask: Ensure the distillation flask is no more than half to two-thirds full. This provides headspace for the foam to expand and collapse without being carried over.[17]
-
Install a Foam Brake: A foam brake is a specialized piece of glassware with a large bulb that is inserted between the distillation flask and the condenser to help contain the foam.[17][18]
-
Category 2: Product Quality
Q: The this compound in my distillation flask is turning dark or black during the process. What is happening? A: This indicates thermal decomposition and polymerization. Pyrroles are sensitive to heat and air, and prolonged exposure to high temperatures will cause them to degrade.[2][3][20]
-
The Cause: The temperature in the distillation flask (the "bottom temperature" or "pot temperature") is too high. This can be due to an inefficient vacuum or simply setting the heating bath too high for too long.
-
The Solution:
-
Improve Your Vacuum: The single most effective way to prevent thermal decomposition is to distill at the lowest possible temperature. This requires achieving a lower pressure (a "deeper" vacuum). Refer to Table 2 for vacuum pump selection. A good vacuum can allow distillation at temperatures below 100°C, and ideally even lower.[10]
-
Work Quickly: Do not heat the crude material for longer than necessary. Once the desired fraction has been collected, stop the distillation.
-
Inert Atmosphere: While under vacuum, the headspace has very little oxygen. However, ensuring the entire process is done under a nitrogen or argon atmosphere (e.g., using a capillary bleed) can help minimize oxidation.[12]
-
Pre-Purification: If the crude material is very dark and full of tar, a preliminary, rapid "bulb-to-bulb" distillation to separate the volatile this compound from non-volatile polymeric material can be beneficial before the final fractional distillation.
-
Q: My final distilled product has turned yellow or brown after a short time. Why? A: Freshly distilled this compound should be a colorless liquid.[3] Discoloration upon standing is a classic sign of oxidation and incipient polymerization from exposure to air and light.[2][3]
-
The Solution:
-
Immediate Use or Proper Storage: As detailed in the FAQs, use the this compound immediately after distillation for the best results in your subsequent reactions.
-
Inert Handling: Collect the distilled fractions in a receiving flask that has been purged with an inert gas. Handle and store the purified liquid under nitrogen or argon at all times.[12]
-
Protect from Light: Store the collected this compound in an amber vial or a flask wrapped in aluminum foil to protect it from light, which can catalyze degradation.[11]
-
Visual Workflow: Troubleshooting Logic
The following diagram outlines a decision-making process for troubleshooting common distillation problems.
Caption: Troubleshooting decision tree for this compound distillation.
Quantitative Data Summary
Table 1: Boiling Point of this compound at Reduced Pressures
This table provides estimated boiling points for this compound at various pressures. Actual boiling points may vary slightly based on the purity of the sample and the accuracy of the pressure measurement.
| Pressure (mbar) | Pressure (mmHg/Torr) | Estimated Boiling Point (°C) |
| 1013 | 760 | 130 - 131 |
| 100 | 75 | ~80 |
| 50 | 37.5 | ~65 |
| 20 | 15 | ~50 |
| 10 | 7.5 | ~40 |
| 2 | 1.5 | ~30 |
Data compiled and extrapolated from multiple sources.[7][8]
Table 2: Vacuum Pump Selection Guide for Distillation
The choice of vacuum pump is critical for achieving the necessary pressure to distill sensitive compounds safely.[21][22]
| Pump Type | Typical Pressure Range | Chemical Resistance | Pros | Cons | Best For |
| Water Aspirator | 20-100 mbar | Good | Inexpensive, simple | High water consumption, inconsistent vacuum, potential for suck-back | Removing high-boiling solvents, not ideal for this compound. |
| Diaphragm Pump | 1-20 mbar | Excellent (with PTFE heads) | Oil-free, low maintenance, handles vapors well | Higher initial cost than aspirator, limited ultimate vacuum | General purpose vacuum distillations, excellent for this compound.[23][24] |
| Rotary Vane Pump | < 0.1 - 1 mbar | Moderate (requires cold trap) | Achieves deep vacuum, high pumping speed | Requires oil changes, oil can be contaminated by vapors, requires cold trap | High-vacuum applications for very high-boiling or extremely sensitive compounds.[23][24] |
| Dry Screw Pump | < 0.1 - 10 mbar | Excellent | Oil-free, high chemical resistance, robust | High initial cost | Industrial scale or applications where aggressive vapors are common.[25] |
Detailed Experimental Protocol: Vacuum Distillation of Crude this compound
This protocol outlines a standard procedure for purifying crude this compound on a laboratory scale.
Visual Workflow: Experimental Protocol
Caption: Step-by-step workflow for this compound vacuum distillation.
Methodology
-
Apparatus Setup:
-
Assemble a clean, dry vacuum distillation apparatus.[4] A typical setup includes a round-bottom flask, a Claisen adapter, a thermometer with a ground glass joint, a condenser, a vacuum adapter, and a receiving flask.
-
CRITICAL: Inspect all glassware for cracks or star fractures, which can cause an implosion under vacuum.[4]
-
Connect the vacuum adapter via thick-walled tubing to a vacuum trap (a cold trap with dry ice/acetone is recommended for rotary vane pumps) and then to the vacuum pump.[16]
-
-
Charging the Flask:
-
Place a magnetic stir bar into the distillation flask.
-
Add the crude this compound to the flask, ensuring it is no more than two-thirds full.[4]
-
-
Sealing the System:
-
Lightly grease all ground glass joints with a suitable vacuum grease to ensure an airtight seal.[16]
-
Assemble the apparatus securely using clamps.
-
-
Initiating the Distillation:
-
Begin vigorous stirring.[16]
-
Turn on the cooling water to the condenser.
-
IMPORTANT: Turn on the vacuum pump and slowly evacuate the system before applying any heat.[16] This will remove any residual low-boiling solvents and allow you to manage any initial foaming or bumping.
-
Once the system has reached a stable, low pressure, begin to heat the distillation flask using a heating mantle or an oil bath.
-
-
Fraction Collection:
-
Increase the heat gradually until a ring of condensate begins to rise up the distillation head.[4]
-
Collect the first few milliliters of distillate as a "forerun" fraction and discard it. This fraction will contain any remaining volatile impurities.
-
When the distillation temperature stabilizes, change to a clean receiving flask to collect the main product fraction. Record the stable temperature and the pressure as the boiling point.[4]
-
Continue collecting the pure fraction until the temperature either drops or begins to rise sharply, or until only a small amount of dark residue remains in the distillation flask. Do not distill to dryness.
-
-
Shutdown Procedure:
-
CRITICAL: Remove the heating source and allow the distillation flask to cool to room temperature first.[16]
-
Once cool, carefully and slowly vent the system to an inert gas (e.g., nitrogen) to bring it back to atmospheric pressure.
-
Only after the system is at atmospheric pressure should you turn off the vacuum pump.[16] This prevents oil from the pump from being sucked back into the system.
-
Disassemble the apparatus. Immediately transfer the purified, colorless this compound into a suitable storage container under an inert atmosphere.
-
References
-
How to Minimize Bumping and Foaming | Blog - Laboratory Supply Network. (2017-06-26). [Link]
- EP0608688A1 - Process for the purification of crude pyrroles - Google P
-
Does it make sense to freeze this compound to stop spontaneous polymerization? - ResearchGate. (2017-10-23). [Link]
-
This compound: Properties, Uses, Safety, Synthesis & Supplier Guide - Pipzine Chemicals. [Link]
-
Reducing bumping in vacuum distillation - Sciencemadness.org. (2007-01-02). [Link]
-
This compound - Wikipedia. [Link]
-
How to Deal with Solvent Bumping and Foaming During Lab Evaporation - Lab Manager. (2025-10-29). [Link]
- US5502213A - Purification of crude pyrroles - Google P
-
Foam is foe in rotary evaporation. Here is how to prevent it. | Buchi.com. [Link]
-
What temperature is best for this compound vaccume distillation? - ResearchGate. (2015-11-19). [Link]
- distillation of this compound: need advice - Google Groups. (2002-02-11).
-
Purification: Distillation at Reduced Pressures - University of Rochester. [Link]
-
Choosing the Right Vacuum Pump for Distillation - Beaker & Wrench. (2025-05-15). [Link]
-
1H-Pyrrole-3-methanol, 1-methyl-α-propyl - Organic Syntheses Procedure. [Link]
-
This compound | C4H5N - PubChem. [Link]
-
How do I fix rotary evaporator sample bumping and bubbling? - ResearchGate. (2022-02-08). [Link]
-
Is distillation of this compound monomer required for synthesis of Poly-Pyrrole nanoparticles? - ResearchGate. (2018-06-11). [Link]
-
5.4C: Step-by-Step Procedures for Vacuum Distillation - Chemistry LibreTexts. (2022-04-07). [Link]
-
How to Choose Vacuum Pumps for Chemical Distillation - Tuthill. (2019-08-29). [Link]
-
How to select vacuum pump for vacuum distillation - EVP. (2019-10-28). [Link]
-
Navigating the Synthesis of Pharmaceutical Intermediates: A Focus on this compound Chemistry - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Problems encountered in the synthesis of 2-bromothis compound? - ResearchGate. (2025-12-31). [Link]
-
How to distillate this compound in the lab? - ResearchGate. (2015-11-26). [Link]
-
Vacuum Distillation: Process, Applications & Pump Requirements - BRANDTECH Scientific. [Link]
-
Vacuum Pump for Distillation (Type & Application) - Vacculex. (2023-08-11). [Link]
-
High Vacuum Distillation Unit And Application On Natural Product Development - LaboRui. [Link]
-
Selection criteria for the perfect vacuum pump - VACUUBRAND. (2020-10-30). [Link]
-
Dynamic Vacuum Distillation - The Schlenk Line Survival Guide. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Purification [chem.rochester.edu]
- 5. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 6. This compound: Properties, Uses, Safety, Synthesis & Supplier Guide – In-Depth this compound Chemical Information | Expert Research & Analysis [pipzine-chem.com]
- 7. 109-97-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. valveandcontrol.com [valveandcontrol.com]
- 10. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 14. Sciencemadness Discussion Board - Reducing bumping in vacuum distillation - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. labsup.net [labsup.net]
- 18. How to Deal with Solvent Bumping and Foaming During Lab Evaporation | Lab Manager [labmanager.com]
- 19. Foam is foe in rotary evaporation. Here is how to prevent it. | Buchi.com [buchi.com]
- 20. researchgate.net [researchgate.net]
- 21. blowervacuumbestpractices.com [blowervacuumbestpractices.com]
- 22. How to select vacuum pump for vacuum distillation - Vacuum Pump - EVP Vacuum Solution! [evpvacuum.com]
- 23. beakerandwrench.com [beakerandwrench.com]
- 24. Selection criteria for the perfect vacuum pump | VACUUBRAND [vacuubrand.com]
- 25. vacculex.com [vacculex.com]
Technical Support Center: Troubleshooting Low Yields in Paal-Knorr Synthesis
Welcome to the technical support center for the Paal-Knorr synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this robust and widely used method for synthesizing substituted pyrroles, furans, and thiophenes. Low yields can often be traced back to a few critical experimental parameters. This resource provides in-depth, evidence-based troubleshooting strategies in a direct question-and-answer format to help you diagnose and resolve common issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the Paal-Knorr synthesis and why is it used?
The Paal-Knorr synthesis is a classic organic reaction that forms a substituted furan, pyrrole, or thiophene from a 1,4-dicarbonyl compound.[1] It is a highly valuable method for preparing these five-membered heterocycles, which are common structural motifs in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] The reaction's enduring popularity stems from its operational simplicity and the generally good yields that can be achieved.[2] For this compound synthesis, a 1,4-dicarbonyl compound is condensed with ammonia or a primary amine, typically under acidic conditions.[3][4] For furan synthesis, an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl is performed.[5] Thiophene synthesis involves reacting the 1,4-dicarbonyl with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent.[6]
Q2: What is the general mechanism of the Paal-Knorr this compound synthesis?
The established mechanism for the Paal-Knorr this compound synthesis begins with the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[2] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction.[7][8] The resulting cyclic intermediate then undergoes dehydration to yield the aromatic this compound ring.[1][2] Computational studies have highlighted the key role of water and hydrogen-bonding in catalyzing the hydrogen-transfer steps throughout the mechanism.[8]
Troubleshooting Guide: Addressing Low Yields
Low yields in the Paal-Knorr synthesis can be frustrating, but they are often solvable by systematically evaluating and optimizing key reaction parameters. The following section addresses specific problems you might be encountering.
Issue 1: Reaction is Sluggish, Incomplete, or Not Working at All
Q3: My reaction is not proceeding to completion, even with extended reaction times. What are the likely causes?
Several factors can lead to an incomplete or stalled reaction. Let's break down the most common culprits:
-
Insufficiently Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly or not at all under standard conditions.[9] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can significantly slow down the reaction.[9]
-
Suboptimal Catalyst Choice or Concentration: While acid catalysis is generally beneficial, the type and amount are crucial.[3][9] An inappropriate catalyst may not be effective enough to promote the cyclization, which is often the rate-determining step.[7][8]
-
Inappropriate Reaction Conditions: The traditional Paal-Knorr synthesis often required harsh conditions like prolonged heating in strong acid.[8][9] However, for many modern substrates, these conditions can lead to degradation. Conversely, if the temperature is too low, the reaction may not have enough energy to overcome the activation barrier.
Solution Workflow: Boosting Reactivity and Conversion
-
Evaluate Starting Material Reactivity:
-
For less nucleophilic amines (e.g., those with electron-withdrawing groups): Consider using a more forcing catalyst or higher temperatures. Microwave-assisted synthesis can be particularly effective in these cases, as it can significantly reduce reaction times and improve yields.[10][11]
-
For sterically hindered substrates: Prolonged reaction times might be necessary. However, monitor the reaction closely for byproduct formation.
-
-
Optimize Catalyst Selection and Loading:
-
Switch to a Milder or More Efficient Catalyst: If strong Brønsted acids are causing degradation, consider milder Lewis acids like Sc(OTf)₃ or Bi(NO₃)₃.[7] Heterogeneous acid catalysts, such as silica sulfuric acid, have also been shown to produce high yields in short reaction times, sometimes even under solvent-free conditions.[8][12]
-
Perform a Catalyst Loading Study: The optimal catalyst concentration can vary. Start with a catalytic amount and incrementally increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Implement Modern Heating Techniques:
Issue 2: Significant Byproduct Formation
Q4: I'm observing a significant amount of a byproduct that I suspect is a furan. How can I prevent this?
Furan formation is the most common side reaction in the Paal-Knorr synthesis of pyrroles, especially under strongly acidic conditions (pH < 3).[3][12][14] The acid-catalyzed cyclization of the 1,4-dicarbonyl to form a furan competes directly with the desired reaction with the amine.[14]
Visualizing the Competing Pathways
Caption: The effect of reaction pH on the major product of the Paal-Knorr reaction.
Strategies to Minimize Furan Formation:
-
Strict pH Control: This is the most critical factor. The reaction should be conducted under neutral or weakly acidic conditions.[3] The addition of a weak acid like acetic acid can accelerate the reaction without significantly promoting furan formation.[3] Avoid using amine/ammonium hydrochloride salts or reaction conditions where the pH drops below 3.[3][12]
-
Catalyst Choice: As mentioned previously, switching from strong Brønsted acids to milder Lewis acids can help suppress furan formation.[7]
-
Solvent Selection: In some cases, the choice of solvent can influence the relative rates of the competing reactions. Protic solvents like ethanol are commonly used, but exploring aprotic solvents may be beneficial for certain substrates.
Q5: My reaction mixture is turning black and forming tar, resulting in a very low yield. What is causing this and how can I fix it?
This is a classic sign of substrate decomposition, often caused by harsh acidic conditions and high temperatures.[15] Sensitive functional groups on your starting materials or product are likely degrading under these conditions.[8]
Troubleshooting Protocol for Decomposition
-
Reduce Reaction Temperature: High temperatures can lead to charring. Try running the reaction at a lower temperature for a longer period.
-
Use a Milder Catalyst: Switch from strong acids like sulfuric acid (H₂SO₄) to a milder catalyst.[15]
-
Shorten Reaction Time: Utilize methods that allow for rapid heating and shorter reaction times, such as microwave-assisted synthesis.[10][15] This minimizes the time your compounds are exposed to high temperatures.
-
Solvent Choice: For conventional heating, using a high-boiling aprotic solvent like toluene can provide better temperature control compared to solvent-free conditions, which can sometimes lead to localized overheating.[15]
Issue 3: Problems with Starting Materials
Q6: Could the purity of my 1,4-dicarbonyl compound be the reason for the low yield?
Absolutely. The purity of the 1,4-dicarbonyl starting material is crucial. The presence of impurities, such as mono-carbonyl compounds or other organic residues, can lead to the formation of undesired side products, which will lower the overall yield of the target this compound.[14]
Starting Material Purity Checklist
-
Verify Purity: Before starting the reaction, assess the purity of your 1,4-dicarbonyl compound using techniques like NMR or GC-MS.
-
Purify if Necessary: If the purity is questionable, purify the starting material using standard techniques such as distillation or recrystallization.[14]
-
Proper Storage: Ensure that your 1,4-dicarbonyl compounds are stored correctly to prevent degradation over time.
Experimental Protocols
General Protocol for a Trial Optimization of Paal-Knorr Synthesis
This protocol provides a starting point for optimizing the synthesis of a substituted this compound.
-
Reactant Preparation:
-
Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify it by distillation or recrystallization.[14]
-
Use a fresh, high-purity primary amine.
-
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq).[14]
-
Add the primary amine (1.1 - 1.5 eq).[14]
-
Add the chosen solvent (e.g., ethanol, acetic acid, or under solvent-free conditions).[14]
-
Add the selected catalyst (e.g., a catalytic amount of a weak acid like acetic acid, or a Lewis acid like Sc(OTf)₃).[7][14]
-
-
Reaction Conditions:
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.[14]
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.[14]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]
-
Purify the crude product by column chromatography on silica gel to obtain the pure substituted this compound.[14]
-
Microwave-Assisted Protocol for Rapid Synthesis
This protocol is adapted for a dedicated laboratory microwave reactor and is particularly useful for accelerating slow reactions or minimizing thermal degradation.
-
Reagents & Setup:
-
Reaction:
-
Workup and Purification:
-
After the reaction is complete, cool the vial to room temperature using a compressed air stream.[15]
-
Transfer the contents to a separatory funnel and dilute with water (10 mL).[15]
-
Extract the product with an organic solvent like ethyl acetate (3 x 15 mL).[15]
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[15]
-
Filter and remove the solvent in vacuo. The crude product can be further purified by silica gel column chromatography if necessary.[15]
-
Quantitative Data Summary
Table 1: Catalyst Performance in Paal-Knorr this compound Synthesis
| Catalyst | Typical Conditions | Reported Yields | Reference |
| Acetic Acid | Reflux in EtOH | Good to Excellent | [3] |
| p-TsOH | Reflux in Toluene | Moderate to Good (risk of furan) | [7] |
| Sc(OTf)₃ | Room Temp or mild heat | High to Excellent | [7] |
| Iodine (I₂) | Solvent-free, Room Temp | Excellent | [8] |
| Silica Sulfuric Acid | Solvent-free, Room Temp | Very High (short reaction times) | [8] |
| [BMIm]BF₄ (Ionic Liquid) | Room Temp, no catalyst | Good to Excellent | [7] |
Table 2: Comparison of Conventional vs. Microwave Heating
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
| Reaction Time | Hours | Minutes | [10][13] |
| Typical Temperature | 80-120 °C | 120-160 °C | [13][14] |
| Yields | Variable, often lower | Generally higher | [10][11] |
| Side Reactions | More prevalent due to long heating | Often reduced | [15] |
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting low yields in the Paal-Knorr synthesis.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Paal-Knorr this compound Synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. benchchem.com [benchchem.com]
- 10. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 11. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 12. benchchem.com [benchchem.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Acid Treatment for the Removal of Pyrrolidine Impurities
Welcome to the technical support center for impurity remediation. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the use of acid treatment for the removal of pyrrolidine-based impurities from active pharmaceutical ingredients (APIs) and synthetic intermediates. The content is structured in a question-and-answer and troubleshooting format to directly address common challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs) - The Foundational Principles
This section covers the fundamental concepts behind using acid treatment for pyrrolidine impurity removal.
Q1: What is the chemical basis for using an acid wash to remove pyrrolidine impurities?
A1: The strategy is based on a classic acid-base extraction. Pyrrolidine and its derivatives are cyclic secondary amines, making them basic in nature[1]. The nitrogen atom's lone pair of electrons readily accepts a proton (H⁺) from an acid. This reaction converts the neutral, often organic-soluble, amine impurity into a positively charged ammonium salt. This salt exhibits significantly higher polarity and, consequently, greater solubility in aqueous solutions. During a liquid-liquid extraction, the protonated pyrrolidinium salt partitions into the aqueous phase, while the typically less basic (or neutral/acidic) API remains in the organic phase, achieving separation.
Q2: Which type of acid is best: mineral or organic?
A2: The choice depends on the stability of your API and the basicity of the impurity.
-
Mineral Acids (e.g., HCl, H₂SO₄): These are strong acids with low pKa values. They are highly effective at protonating even weakly basic amines. Dilute solutions (e.g., 0.1 M to 1 M HCl) are typically sufficient. However, their high acidity can cause degradation of acid-labile APIs[2]. A patent for purifying pyrroles specifically mentions using 10-30% strength by weight sulfuric acid[3].
-
Organic Acids (e.g., Acetic Acid, Formic Acid): These are weaker acids and offer a milder alternative for APIs sensitive to strong acids. Formic acid, in concentrations of 60-95%, has been used effectively[3]. They may require higher concentrations or longer contact times to achieve the same efficiency as mineral acids.
Q3: How do I monitor the effectiveness of the acid wash?
A3: Monitoring is critical. You cannot assume the impurity has been removed. The most common techniques are chromatographic.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or Diode Array Detection (DAD) is a versatile method for monitoring the purity of a wide range of compounds, including those that are non-volatile[4][5]. You should develop a method that shows baseline separation between your API and the pyrrolidine impurity. Comparing the peak area of the impurity before and after the wash provides a quantitative measure of removal.
-
Gas Chromatography (GC): GC is excellent for volatile and semi-volatile compounds like pyrrolidine itself or N-methyl-2-pyrrolidone (NMP)[4][6][7]. It often uses a Flame Ionization Detector (FID)[5].
-
LC-MS: For conclusive identification, especially during method development, LC-Mass Spectrometry can confirm the identity of the impurity peak and ensure it's not co-eluting with another component[2][8].
Part 2: Troubleshooting Guide - Addressing Experimental Challenges
This section tackles specific problems you might encounter during the purification process.
Q: I performed an aqueous HCl wash, but my NMR/HPLC still shows the pyrrolidine impurity. Why did it fail?
A: This is a common issue, often encountered when the impurity is a derivative of pyrrolidine from reagents like PyBOP[9]. Several factors could be at play:
-
Cause 1: Insufficient Acid Strength or Concentration.
-
Explanation: The basicity of substituted pyrrolidines can vary. Electron-withdrawing groups near the nitrogen atom can decrease its basicity, requiring a stronger acid or higher concentration for effective protonation[10].
-
Solution: If your API is stable, try increasing the acid concentration (e.g., from 0.1 M to 1 M HCl) or switching to a stronger acid like sulfuric acid. A gentle warming of the mixture during extraction can sometimes improve efficiency, but must be done cautiously to avoid API degradation[3].
-
-
Cause 2: Poor Partitioning.
-
Explanation: The resulting pyrrolidinium salt may still have significant lipophilicity (organic character), preventing it from migrating completely into the aqueous phase. This is common for impurities with large, nonpolar substituents.
-
Solution: Perform multiple, sequential extractions with fresh aqueous acid. Three small-volume washes are more effective than one large-volume wash. Also, consider changing the organic solvent to one that is less polar (e.g., switching from dichloromethane to ethyl acetate or toluene) to further "push" the polar salt into the aqueous layer.
-
-
Cause 3: Your API is also Basic.
-
Explanation: If your API also contains a basic nitrogen, it will also be protonated and may partition into the aqueous layer along with the impurity, leading to significant yield loss.
-
Solution: This requires a more nuanced approach. You may need to carefully select an acid with a pKa value that selectively protonates the more basic pyrrolidine impurity but not your API. Alternatively, this is a prime scenario for considering an orthogonal purification method.
-
Q: My API is degrading during the acid wash. What can I do?
A: API stability is paramount. If you observe degradation (e.g., new spots on TLC, new peaks in HPLC), immediate action is needed.
-
Cause 1: Acid-Labile Functional Groups.
-
Explanation: Your API may contain functional groups sensitive to acid-catalyzed hydrolysis or other degradation pathways (e.g., esters, acetals, some protecting groups)[2][8].
-
Solution 1 (Milder Conditions): Switch to a weaker organic acid like 10% acetic acid or citric acid. Perform the extraction at a lower temperature (e.g., 0-5 °C) and minimize the contact time between the phases.
-
Solution 2 (Orthogonal Method - Scavenger Resins): This is an excellent alternative. Scavenger resins are solid-supported materials with functional groups that react with and bind specific impurities. For basic impurities, an acidic ion-exchange resin (e.g., sulfonic acid-functionalized polystyrene) can be used. The crude product solution is passed through a cartridge or stirred with the resin, which selectively binds the pyrrolidine impurity. The purified API is then recovered by simple filtration. This method avoids a biphasic workup and exposure to harsh aqueous acids[11].
-
| Method | Advantages | Disadvantages | Best For |
| Aqueous Acid Wash | Inexpensive, simple, scalable. | Can cause API degradation; emulsion formation risk; may be ineffective for lipophilic salts. | Acid-stable APIs; impurities that form water-soluble salts. |
| Silica Gel Chromatography | Widely available, well-understood. | Can be low-resolution for close-eluting spots; requires significant solvent. | Impurities with different polarity than the API. |
| Acidic Scavenger Resins | High selectivity; mild conditions; simple filtration workup. | Higher initial cost; may require screening for optimal resin; potential for API adsorption. | Acid-sensitive APIs; removing final traces of basic impurities. |
Part 3: Experimental Protocols
These protocols provide a starting point for your experiments. Always perform a small-scale trial first to ensure API compatibility.
Protocol 1: Standard Acidic Wash for Pyrrolidine Removal
-
Dissolution: Dissolve the crude product containing the pyrrolidine impurity in an appropriate water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane, Toluene) to a concentration of approximately 50-100 mg/mL.
-
Initial Analysis: Remove a small aliquot of the organic solution, evaporate the solvent, and analyze by HPLC or TLC to determine the initial impurity level.
-
First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 0.5 M HCl (aq).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction (steps 3-5) two more times with fresh 0.5 M HCl (aq).
-
Neutralizing Wash: To remove any residual acid from the organic layer, wash it once with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This will generate CO₂ gas; vent frequently. Check the aqueous layer with pH paper to ensure it is neutral or basic (pH ≥ 7).
-
Brine Wash: Wash the organic layer once with a saturated aqueous solution of NaCl (brine) to remove excess water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Analysis: Analyze the final product by HPLC or TLC and compare it to the initial analysis to confirm impurity removal.
Protocol 2: Orthogonal Impurity Removal with an Acidic Scavenger Resin
-
Resin Selection: Choose a strong cation exchange (SCX) resin. These are typically sulfonic acid-functionalized polystyrene beads.
-
Resin Preparation: Swell the resin in the solvent you will use for the purification for at least 30 minutes. A typical loading is 3-5 equivalents of resin capacity relative to the estimated amount of pyrrolidine impurity.
-
Loading: Dissolve the crude product in a suitable solvent (e.g., DCM, THF, Acetonitrile). Add the pre-swollen resin to the solution.
-
Scavenging: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by periodically taking a small sample of the solution (filter it to remove resin beads) and analyzing by HPLC/TLC.
-
Isolation: Once the impurity is no longer detected in the solution, filter off the resin beads.
-
Washing: Wash the collected resin beads with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure to yield the purified product.
References
- A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone. (2025). Benchchem.
- A Comparative Guide to the Validation of Analytical Methods for 2-Methylpyrrolidine Purity. (2025). Benchchem.
- N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. (1998). NIOSH Issue 1.
- Purification of crude pyrroles. (1996).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). PMC - NIH.
- Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. (2025).
- Extraction conditions for Pyrrolidine elimination after PyBOP Reaction (amide formation)?. (2019).
- The hydrolysis of pyrrolidine green and some derivatives. Part 2. The kinetics of the hydrolysis of some 3-substituted derivatives of pyrrolidine green. RSC Publishing.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI.
- Pyrrolidine. Wikipedia.
- Pharmaceutical impurity identification: a case study using a multidisciplinary approach. (2004). Journal of Pharmaceutical Sciences.
- Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). (2023). Crimson Publishers.
- Recent trends in the impurity profile of pharmaceuticals. (2011). PMC - NIH.
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. Pharmaceutical impurity identification: a case study using a multidisciplinary approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical Method [keikaventures.com]
- 7. agilent.com [agilent.com]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. crimsonpublishers.com [crimsonpublishers.com]
Technical Support Center: Enhancing Polypyrrole Stability with Ionic Liquids
Welcome to the technical support center dedicated to advancing your research in conductive polymers. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for enhancing the stability of polypyrrole (PPy) through the use of ionic liquids (ILs). As researchers and drug development professionals, you understand the critical need for stable and reliable materials. This center is designed to be your go-to resource for overcoming common experimental hurdles and optimizing the performance of your PPy-IL systems.
The unique properties of ionic liquids, such as their negligible vapor pressure, high thermal stability, and wide electrochemical windows, make them excellent media for the synthesis of PPy with improved characteristics.[1] The use of ILs as the growth medium can lead to significantly altered film morphologies and enhanced electrochemical activities.[2] This guide will help you navigate the intricacies of this promising material combination.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions and issues encountered during the synthesis and characterization of PPy in ionic liquids.
Q1: Why is the conductivity of my PPy-IL film unexpectedly low?
A1: Low conductivity in PPy films can stem from several factors. A primary cause is overoxidation , where applying too high an anodic potential during electropolymerization can damage the conjugated structure of the polymer, rendering it insulating.[3][4] Another possibility is the presence of impurities in your ionic liquid or this compound monomer. Water, in particular, can interfere with the polymerization process and affect the final film properties. Finally, poor morphology, such as a non-uniform or poorly connected granular structure, can disrupt the conductive pathways within the film.
Q2: My PPy film is peeling or delaminating from the electrode. What's causing this poor adhesion?
A2: Poor adhesion is a known challenge with PPy films, often due to weak interactions between the polymer and the substrate.[5] This can be exacerbated when depositing on active metal substrates like iron, which may dissolve before a stable polymer film can form.[6][7] The choice of ionic liquid and the electropolymerization parameters, such as current density and potential, also significantly influence adhesion.[8] In some cases, delamination can be intentionally induced through redox cycling to create free-standing films.[9]
Q3: The cyclic voltammogram (CV) of my PPy-IL film looks unstable or degrades with each cycle. What does this indicate?
A3: An unstable CV is often a sign of electrochemical degradation of the PPy film. This can be due to overoxidation , where the polymer is irreversibly oxidized at high potentials, leading to a loss of electroactivity.[10][11] The presence of nucleophilic species, such as hydroxyl radicals from water oxidation in aqueous media, can accelerate this degradation.[3] The choice of ionic liquid anion can also influence the electrochemical stability of the PPy film.
Q4: Can I use any ionic liquid for PPy synthesis?
A4: While many ionic liquids can be used, their properties will significantly impact the resulting PPy film. The choice of both the cation and anion of the IL affects the morphology, conductivity, and stability of the polymer.[12] For instance, imidazolium-based ILs are commonly used. The polymerizability of IL monomers can be strongly dependent on the counteranion.[13] It is crucial to select an IL that is electrochemically stable within the potential window required for this compound polymerization.[14]
Q5: How important is the purity of the ionic liquid and this compound monomer?
A5: The purity of your reagents is critical. Impurities in the ionic liquid can interfere with the electropolymerization process and be incorporated into the PPy film, negatively affecting its properties.[15] Similarly, the this compound monomer should be distilled before use to remove any oligomers or oxidation products that could compromise the quality of the final polymer.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Resolving Low Conductivity
Low conductivity is a critical failure point in the development of PPy-based devices. This guide provides a systematic approach to troubleshooting this issue.
Potential Causes and Solutions:
-
Overoxidation of the PPy Film:
-
Causality: Applying an excessively high anodic potential during electropolymerization can lead to the irreversible oxidation of the PPy backbone. This process introduces carbonyl and hydroxyl groups, disrupting the π-conjugated system and destroying conductivity.[4][16]
-
Diagnosis: Overoxidation is often indicated by a loss of electroactivity in the cyclic voltammogram (disappearance of redox peaks) and a color change in the film (e.g., bleaching).
-
Solution: Carefully control the electropolymerization potential. It is recommended to determine the oxidation potential of your this compound monomer in the specific IL system via cyclic voltammetry and to use a potential that is just sufficient for polymerization. In aqueous solutions, using hydroxyl radical scavengers like methanol can increase the stability of PPy films against overoxidation.[3]
-
-
Impurities in the Reaction Medium:
-
Causality: Impurities, especially water, in the ionic liquid or solvent can act as nucleophiles and attack the growing polymer chain, introducing defects.[17] Halide impurities in the IL can also be detrimental.
-
Diagnosis: Use analytical techniques such as Karl Fischer titration to determine the water content of your IL.
-
Solution: Use high-purity, "water-free" ionic liquids. If necessary, dry the IL under vacuum before use. This compound monomer should be distilled immediately prior to use.
-
-
Suboptimal Film Morphology:
-
Causality: The morphology of the PPy film plays a crucial role in its conductivity. A dense, uniform film with good interconnectivity between polymer grains is essential for efficient charge transport. The synthesis conditions, including the choice of IL, temperature, and current density, dictate the film's morphology.[17]
-
Diagnosis: Use Scanning Electron Microscopy (SEM) to visualize the film's surface and cross-section. A rough, globular, or porous morphology might indicate suboptimal growth conditions.
-
Solution: Systematically vary the electropolymerization parameters. For instance, lower temperatures often lead to higher conductivity.[18] The choice of IL anion and cation can also be tailored to achieve a more favorable morphology.
-
Troubleshooting Workflow for Low Conductivity
Caption: Troubleshooting workflow for low PPy-IL conductivity.
Guide 2: Improving Film Adhesion and Preventing Delamination
The mechanical integrity of the PPy film on the electrode is paramount for most applications. This guide addresses the common problem of poor adhesion.
Potential Causes and Solutions:
-
Substrate Incompatibility and Dissolution:
-
Causality: Active metal substrates can oxidize and dissolve at the potentials required for this compound polymerization, preventing the formation of an adherent film.[6][7]
-
Diagnosis: Visual inspection for film peeling. For active substrates, you may observe discoloration of the solution due to metal ions.
-
Solution:
-
Use a more inert substrate like platinum, gold, or glassy carbon.
-
For active metals, consider using an adhesion-promoting interlayer or modifying the electrolyte with inhibitors that protect the substrate.[19]
-
The use of functionalized phosphonic acids, silanes, or thiols as adhesion promoters during electrosynthesis has shown promise.[8]
-
-
-
Internal Stresses during Film Growth:
-
Causality: Thick films can develop significant internal stress during growth, leading to delamination. This is related to the volume changes that occur as the polymer is doped and de-doped.
-
Diagnosis: Delamination is more common with thicker films.
-
Solution:
-
Limit the film thickness by controlling the total charge passed during electropolymerization.
-
Pulse polymerization techniques can sometimes produce less-stressed films compared to continuous deposition.[18]
-
-
-
Suboptimal Electropolymerization Parameters:
-
Causality: The applied potential or current density can affect the nucleation and growth mechanism of the PPy film, which in turn influences its adhesion.[5]
-
Diagnosis: Correlate adhesion failure with specific synthesis parameters.
-
Solution: Systematically optimize the electropolymerization conditions. For example, on some substrates, lower anodic potentials can result in denser, more homogeneous, and better-adhering films.[20]
-
The Role of Ionic Liquids in Enhancing PPy Stability
Ionic liquids contribute to the enhanced stability of polythis compound through several mechanisms. Understanding these is key to making informed experimental choices.
Caption: Mechanisms of IL-enhanced PPy stability.
-
Morphology Control: The structure of the IL can act as a template, influencing the growth and morphology of the PPy film. This can lead to more ordered and stable polymer structures compared to those synthesized in conventional organic solvents.
-
Stable Doping: The anion of the ionic liquid is incorporated into the PPy film as the charge-compensating dopant. Large, immobile, and electrochemically stable IL anions can lead to more stable doping and de-doping cycles, improving the electrochemical stability of the PPy.
-
Reduced Side Reactions: The low volatility and high purity of many ionic liquids create a cleaner reaction environment, minimizing side reactions (like those involving water or oxygen) that can degrade the polymer.[1] The use of polymerizable ionic liquids (PILs) can create an interpenetrating network, physically locking in the dopant and further enhancing stability.[17][21]
Data Summary Table
The choice of ionic liquid is a critical parameter. The table below summarizes some common imidazolium-based ILs used in PPy synthesis and their relevant properties.
| Ionic Liquid Name | Cation | Anion | Key Features for PPy Synthesis |
| 1-Butyl-3-methylimidazolium tetrafluoroborate | [BMIM]+ | [BF4]- | Widely used, good electrochemical window. Can be water-miscible, requiring careful drying. |
| 1-Butyl-3-methylimidazolium hexafluorophosphate | [BMIM]+ | [PF6]- | Hydrophobic, offering a lower water content environment. Can improve film morphology. |
| 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | [EMIM]+ | [TFSI]- or [NTf2]- | Very hydrophobic, high thermal and electrochemical stability.[14][22] Often results in PPy films with good electrochemical performance. |
Experimental Protocols
Protocol 1: Electropolymerization of this compound in [BMIM][PF6]
This protocol describes a standard procedure for the potentiodynamic electropolymerization of this compound on a glassy carbon electrode.
1. Reagent and Electrode Preparation:
-
This compound: Distill this compound under reduced pressure and store it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature and protected from light.
-
Ionic Liquid: Dry 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) under high vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove residual water.
-
Working Electrode: Polish a glassy carbon electrode (GCE) with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and then ethanol to remove any polishing residue. Dry the electrode thoroughly.
2. Electrolyte Preparation:
-
Inside a glovebox or under an inert atmosphere, prepare a solution of 0.1 M this compound in the dried [BMIM][PF6]. Gently stir until the this compound is fully dissolved.
3. Electrochemical Synthesis:
-
Set up a three-electrode electrochemical cell with the prepared GCE as the working electrode, a platinum wire or mesh as the counter electrode, and a suitable reference electrode (e.g., Ag/AgCl or a quasi-reference electrode like a silver wire).
-
Immerse the electrodes in the electrolyte solution and purge with an inert gas for 10-15 minutes to remove any dissolved oxygen.
-
Perform electropolymerization using cyclic voltammetry. Scan the potential from the open-circuit potential to a positive potential sufficient to oxidize this compound (e.g., +1.0 to +1.2 V vs. Ag/AgCl) and back. The exact potential will depend on your reference electrode and should be determined experimentally.
-
Repeat the potential cycling for a set number of cycles (e.g., 10-20 cycles). An increase in the redox currents with each cycle indicates the growth of a conductive PPy film on the electrode surface.[2]
4. Post-Synthesis Treatment:
-
After polymerization, gently rinse the PPy-coated electrode with a suitable solvent (e.g., acetonitrile) to remove any unreacted monomer and residual ionic liquid from the surface.
-
Dry the film under vacuum before characterization.
References
-
Effect of Electrosynthesis Potential on Nucleation, Growth, Adhesion, and Electronic Properties of Polythis compound Thin Films on Fluorine-Doped Tin Oxide (FTO). (2021). MDPI. Available at: [Link]
-
Improving the Electrochemical Performance and Stability of Polythis compound by Polymerizing Ionic Liquids. (2020). PubMed. Available at: [Link]
-
Electrodeposition mechanism, adhesion and corrosion performance of polythis compound and poly(N-methylthis compound) coatings on steel substrates. (n.d.). ResearchGate. Available at: [Link]
-
Scheme 1. The synthesis of polythis compound films with pendant IL units. (n.d.). ResearchGate. Available at: [Link]
-
Improving the Electrochemical Performance and Stability of Polythis compound by Polymerizing Ionic Liquids. (2020). MDPI. Available at: [Link]
-
Increasing the Conductivity and Adhesion of Polythis compound Hydrogels with Electropolymerized Polydopamine. (2020). Chemistry of Materials. Available at: [Link]
-
The Influence of Roughness on the Properties of Electroactive Polythis compound. (2022). Semantic Scholar. Available at: [Link]
-
Electrochemical Delamination for Free-Standing Polythis compound Doped with Dodecylbenzenesulfonate Films and the Effect of Substrate. (2022). ResearchGate. Available at: [Link]
-
Overoxidation of Intrinsically Conducting Polymers. (2022). PMC. Available at: [Link]
-
Synthesis and Characterization of Polythis compound Film Doped with Both Molybdate and Salicylate and Its Application in the Corrosion Protection for Low Carbon Steel. (2022). ACS Omega. Available at: [Link]
-
Synthesis and Characterization of Polythis compound Film Doped with Both Molybdate and Salicylate and Its Application in the Corrosion Protection for Low Carbon Steel. (2022). PMC. Available at: [Link]
-
Electrochemical Deposition of Polythis compound in the Presence of Silanes as Adhesion Promoters. (2023). MDPI. Available at: [Link]
-
Improving the Electrochemical Performance and Stability of Polythis compound by Polymerizing Ionic Liquids. (2020). MDPI. Available at: [Link]
-
Electrochemical stability and repulsion of polythis compound film. (n.d.). ResearchGate. Available at: [Link]
-
An insight into the overoxidation of polythis compound materials. (n.d.). ResearchGate. Available at: [Link]
-
Electrochemical synthesis of polythis compound in ionic liquids. (n.d.). ResearchGate. Available at: [Link]
-
Electrochemical overoxidation of conducting polythis compound nitrate film in aqueous solutions. (n.d.). ResearchGate. Available at: [Link]
- Overoxidized Polythis compound Chemical and Electrochemical N- Oxidation.A Theoretical Analysis of An Interesting Possibility. (2021). Applied Journal of Environmental Engineering Science.
-
Investigation of Polythis compound Degradation Using Electrochemical Impedance Spectroscopy. (n.d.). ResearchGate. Available at: [Link]
-
The stability of polythis compound and its composites. (n.d.). ResearchGate. Available at: [Link]
-
Electropolymerization of this compound-Tailed Imidazolium Ionic Liquid for the Elaboration of Antibacterial Surfaces. (2023). ACS Applied Materials & Interfaces. Available at: [Link]
- Synthesis and factor affecting on the conductivity of polythis compound: a short review. (2021).
- Investigation of Pulse-Electropolymerization of Conductive Polythis compound Nanostructures. (2013). International Journal of Electrochemical Science.
-
Electrochemical Polymerization and Characterization of Poly(3-Methylthiophene) in Pure Ionic Liquids. (2011). Scientific.Net. Available at: [Link]
- Electrochemical polymerization and characterizations of polythis compound in aqueous micellar medium. (2015). Der Pharma Chemica.
-
Study of kinetic formation and the electrochemical behavior of polythis compound films. (n.d.). ResearchGate. Available at: [Link]
-
Structural Analysis of Conductive Polypyrroles Synthesized in an Ionic Liquid. (2009). INIS. Available at: [Link]
- Study of overoxidized polythis compound using X-ray photoelectron spectroscopy. (1993). Syntax.
-
Mechanism of polythis compound electrochemical synthesis. (n.d.). ResearchGate. Available at: [Link]
-
The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. (n.d.). ResearchGate. Available at: [Link]
-
Thermal, electrochemical and radiolytic stabilities of ionic liquids. (2016). RSC Publishing. Available at: [Link]
-
Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (2022). MDPI. Available at: [Link]
-
Structural Analysis of Conductive Polypyrroles Synthesized in an Ionic Liquid. (n.d.). ResearchGate. Available at: [Link]
-
Electrochemical synthesis of polythis compound in ionic liquids. (2004). Deakin University. Available at: [Link]
-
Electropolymerization of this compound-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. (2022). PMC. Available at: [Link]
-
Ionic liquids in polymer technology. (2024). Green Chemistry. Available at: [Link]
-
Synthesis and characterization of new imidazolium based protic ionic liquids obtained by nitro- and cyano-functionalization. (2024). Chalmers Research. Available at: [Link]
-
Electropolymerization of this compound-Tailed Imidazolium Ionic Liquid for the Elaboration of Antibacterial Surfaces. (2023). PubMed. Available at: [Link]
-
Electropolymerization of this compound-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. (2022). PubMed. Available at: [Link]
Sources
- 1. Electrochemical Polymerization and Characterization of Poly(3-Methylthiophene) in Pure Ionic Liquids | Scientific.Net [scientific.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Characterization of Polythis compound Film Doped with Both Molybdate and Salicylate and Its Application in the Corrosion Protection for Low Carbon Steel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Overoxidation of Intrinsically Conducting Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thermal, electrochemical and radiolytic stabilities of ionic liquids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. cpsm.kpi.ua [cpsm.kpi.ua]
- 17. mdpi.com [mdpi.com]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. mdpi.com [mdpi.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Improving the Electrochemical Performance and Stability of Polythis compound by Polymerizing Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Substituted Pyrrole Analogs
For researchers, scientists, and professionals in drug development, the unambiguous characterization of substituted pyrroles is paramount. The pyrrole scaffold is a fundamental component in a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Understanding the influence of various substituents on the chemical and electronic environment of the this compound ring is critical for confirming molecular structures, predicting physicochemical properties, and guiding rational drug design.
This guide provides a comprehensive comparison of the key spectroscopic features of substituted pyrroles, supported by experimental data and detailed protocols. We will delve into the four cornerstone techniques of molecular characterization—NMR, Mass Spectrometry, IR, and UV-Vis—explaining not just the "how" but the fundamental "why" behind the analytical choices, ensuring a self-validating approach to structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing a detailed map of the carbon and proton framework.[1] For this compound analogs, NMR is indispensable for determining substitution patterns and understanding electronic effects.
Expertise & Causality: Why NMR is a Primary Tool
The five-membered aromatic ring of this compound presents a distinct set of signals. In an unsubstituted this compound, symmetry results in two unique carbon signals and three unique proton signals (the N-H proton and the α- and β-protons).[1] The chemical shifts of these nuclei are exquisitely sensitive to the electronic nature of any substituent attached to the ring. This sensitivity is the key to its diagnostic power.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or formyl (-CHO), pull electron density away from the ring. This "deshields" the ring protons and carbons, causing their signals to shift to a higher chemical frequency (downfield).[1]
-
Electron-Donating Groups (EDGs) , such as alkyl (-CH₃) or alkoxy (-OCH₃), push electron density into the ring. This "shields" the ring nuclei, causing an upfield shift to lower ppm values.[1]
The magnitude and direction of these shifts provide conclusive evidence for both the type of substituent and its precise location on the this compound ring.
Comparative NMR Data for Substituted Pyrroles
The following table summarizes typical ¹H and ¹³C NMR chemical shifts, demonstrating the predictable influence of various substituents.
| Compound/Substituent | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference(s) |
| Unsubstituted this compound | N-H | ~8.0 (broad) | - | [1] |
| H-2, H-5 (α) | ~6.7 | ~118.2 | [1][4] | |
| H-3, H-4 (β) | ~6.2 | ~108.9 | [1][4] | |
| 2-Formylthis compound | N-H | ~9.5 (broad) | - | [5] |
| H-5 | ~7.1 | C-2: ~132.0 | [4] | |
| H-3 | ~7.0 | C-5: ~124.0 | [4] | |
| H-4 | ~6.3 | C-3: ~112.0 | [4] | |
| CHO | ~9.5 | CHO: ~178.0 | [5] | |
| 1-Methylthis compound | N-CH₃ | ~3.6 | N-CH₃: ~35.0 | [4] |
| H-2, H-5 (α) | ~6.6 | C-2, C-5: ~121.0 | [4] | |
| H-3, H-4 (β) | ~6.1 | C-3, C-4: ~108.0 | [4] | |
| 2,3,5-Triphenyl-1H-pyrrole | N-H | ~8.37 (s) | C-2: 136.3, C-3: 133.1, C-5: 132.2 | [6] |
| H-4 | ~6.70 (m) | C-4: 108.6 | [6] | |
| Phenyl-H | 7.17-7.52 (m) | Phenyl-C: 123.8-129.3 | [6] |
Experimental Protocol: Acquiring High-Quality NMR Spectra
A self-validating protocol ensures that the data is reliable and reproducible.
-
Sample Preparation :
-
Purity Check: Ensure the sample is of high purity (>95%) to prevent signals from impurities from complicating spectral interpretation.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is fully soluble. The choice of solvent can slightly alter chemical shifts.
-
Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of solvent. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the low natural abundance of the ¹³C isotope.[1]
-
Transfer: Filter the solution into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition (400 MHz Spectrometer Example) :
-
Tune and shim the spectrometer to optimize magnetic field homogeneity.
-
Acquire a ¹H spectrum using standard parameters (e.g., 30° pulse, 16 scans, 2-second relaxation delay).
-
Acquire a ¹³C spectrum using proton decoupling (e.g., 64 scans, 5-second relaxation delay).
-
For complex structures, perform 2D NMR experiments like COSY (proton-proton correlation), HSQC (one-bond proton-carbon correlation), and HMBC (long-range proton-carbon correlation) to unambiguously assign all signals.[7]
-
-
Data Processing :
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Visualization: NMR Analysis Workflow
Caption: General workflow for NMR analysis of substituted pyrroles.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers crucial structural clues through the analysis of its fragmentation patterns. For this compound analogs, ESI-MS (Electrospray Ionization Mass Spectrometry) is a common and powerful technique.
Expertise & Causality: How Substituents Direct Fragmentation
The fragmentation of a molecule in a mass spectrometer is not random; it follows predictable chemical pathways. The substituents on the this compound ring play a critical role in directing how the protonated molecule, [M+H]⁺, breaks apart.[8]
-
Side-Chain Influence : The nature of the substituent at the 2-position significantly influences the fragmentation pathways.[8][9]
-
Aromatic vs. Non-Aromatic Side Chains : Side chains bearing aromatic groups often lead to the loss of stable neutral molecules like water (H₂O) or aldehydes. In contrast, non-phenyl side chains may result in the loss of alcohols or simple alkenes like propene (C₃H₆).[8]
-
Ring Cleavage : In some cases, cleavage of the this compound ring itself or the loss of the entire this compound moiety can be observed, providing further structural information.
By analyzing these fragment ions, we can piece together the structure of the original molecule, confirming the nature and connectivity of its substituents.
Comparative Fragmentation Data for 2-Substituted Pyrroles
| Compound | Parent Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) & Neutral Loss | Reference(s) |
| 1-(1H-pyrrol-2-yl)ethanone | 110 | 94 ([M+H - CH₃]⁺), 67 ([M+H - COCH₃]⁺) | [8] |
| (4-methoxyphenyl)(1H-pyrrol-2-yl)methanol | 204 | 186 ([M+H - H₂O]⁺), 121 (methoxyphenyl fragment) | [8][9] |
| 5-(1-(4-chlorophenyl)-1H-pyrrol-2-yl)-1H-tetrazole | 246 | 203 ([M+H - HN₃]⁺), 175 (chlorophenylthis compound fragment) | [10] |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation :
-
Dissolve a small amount of the sample (~1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 10-100 µg/mL.
-
The solvent should be volatile and compatible with the ESI source.
-
-
Infusion and Ionization :
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.[10]
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
-
Mass Analysis :
-
Acquire a full scan mass spectrum (e.g., m/z 50-800) to identify the protonated molecular ion [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS or MSⁿ) by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., helium or nitrogen) to generate fragment ions.[10]
-
-
Data Interpretation :
-
Analyze the fragmentation pattern to propose and confirm the structure of the analyte. High-resolution mass spectrometry (e.g., QTOF) can be used to determine the elemental composition of the parent and fragment ions.[8]
-
Visualization: A Typical Fragmentation Pathway
Caption: Common fragmentation pathways for 2-substituted pyrroles.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when infrared radiation matching a bond's vibrational frequency is passed through a sample, the energy is absorbed.[11]
Expertise & Causality: Interpreting this compound IR Spectra
The IR spectrum of a this compound analog is a superposition of the vibrations from the this compound core and its substituents.
-
This compound Ring Vibrations : The this compound ring itself has several characteristic absorptions:
-
N-H Stretch : A key peak for N-unsubstituted pyrroles, appearing as a broad band around 3200-3400 cm⁻¹.[3][12] Its broadness is often due to hydrogen bonding.
-
C-H Stretch (Aromatic) : Found just above 3000 cm⁻¹.[13]
-
C=C and C-N Ring Stretching : A series of bands typically found in the 1400-1600 cm⁻¹ region, which are part of the "fingerprint region" and are unique to the overall structure.[12]
-
-
Substituent Vibrations : Substituents provide strong, easily identifiable peaks. A carbonyl group (C=O) from an ester or ketone, for example, will produce a very strong, sharp absorption around 1650-1750 cm⁻¹.[11][14] A cyano group (-C≡N) will show a sharp peak around 2220-2230 cm⁻¹.[3]
Comparative IR Data for this compound Analogs
| Functional Group / Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity / Shape | Reference(s) |
| N-H Stretch (this compound Ring) | 3200 - 3400 | Medium-Strong, Broad | [3][12][15] |
| C-H Stretch (Aromatic Ring) | 3000 - 3100 | Medium | [13] |
| C-H Stretch (Alkyl) | 2850 - 2960 | Strong | [14] |
| C≡N Stretch (Nitrile) | 2220 - 2232 | Medium, Sharp | [3] |
| C=O Stretch (Ketone/Ester) | 1650 - 1750 | Strong, Sharp | [11][14] |
| C=C / C-N Stretch (Ring) | 1400 - 1600 | Medium | [12] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation :
-
For Solids: Mix a small amount of the sample (~1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
For Liquids/Oils: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
-
Data Acquisition :
-
Place the sample in the spectrometer's sample holder.
-
Record a background spectrum of the empty spectrometer or the pure salt plates.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background.
-
-
Spectral Analysis :
-
Identify key absorption bands in the diagnostic region (1500-4000 cm⁻¹) to determine the functional groups present.[11]
-
Compare the fingerprint region (400-1500 cm⁻¹) with known spectra for confirmation if available.
-
Visualization: Logic Flow for IR Spectral Interpretation
Caption: Decision tree for interpreting key regions of an IR spectrum.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like pyrroles, it is particularly useful for studying the π-conjugated system. The absorption of UV or visible light promotes electrons from a π bonding orbital to a π* anti-bonding orbital.[16]
Expertise & Causality: How Substituents Affect Color
The position of the maximum absorbance (λ_max) is highly dependent on the extent of conjugation and the nature of the substituents.
-
Auxochromes : Electron-donating groups can increase the λ_max (a bathochromic or red shift) by donating electron density to the π-system, which lowers the energy gap for the π → π* transition.
-
Chromophores : Electron-withdrawing groups that extend conjugation (like a formyl or nitro group) also cause a bathochromic shift. The more extended the conjugated system, the longer the wavelength of absorption. This is why many highly conjugated organic molecules have color.
Comparative UV-Vis Data for this compound Analogs
| Compound | λ_max (nm) | Solvent | Reference(s) |
| This compound | 250, 287 | Aqueous | [16] |
| 5-(hydroxymethyl)-1H-pyrrole-2-carboxaldehyde | 293 | Methanol | [5] |
| 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl] butanoic acid | 294 | Methanol | [5] |
| Push-pull chromophore with this compound linker | ~450-550 | Acetonitrile | [17][18] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation :
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile).
-
The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 arbitrary units to ensure adherence to the Beer-Lambert law.
-
-
Data Acquisition :
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.
-
Place the cuvettes in the spectrophotometer and record a baseline with the blank.
-
Scan the sample across the desired wavelength range (e.g., 200-800 nm) to obtain the absorption spectrum.
-
-
Data Analysis :
-
Identify the wavelength of maximum absorbance (λ_max).
-
Conclusion
The structural elucidation of substituted this compound analogs is a puzzle best solved with a multi-faceted analytical approach. NMR spectroscopy provides the definitive structural framework, Mass Spectrometry confirms the molecular formula and reveals connectivity through fragmentation, IR spectroscopy rapidly identifies key functional groups, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. Each technique provides a unique and complementary piece of information. By integrating the data from all four methods, researchers can achieve an unambiguous and self-validating characterization of their target molecules, a critical step in the journey of discovery and development.
References
-
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted this compound derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2654-2662. [Link]
-
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted this compound derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. Retrieved January 3, 2026, from [Link]
-
UV-VIS absorption spectra of the this compound alkaloid derivatives purified from Basidiomycetes-X in methanol. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
1H and 13C 2D NMR Studies on Substituted A3-Pyrrolin-2-ones. (n.d.). J-Stage. Retrieved January 3, 2026, from [Link]
-
UV‐Vis absorption spectra of this compound series 4 a–e (A) and N,N‐dimethylamino derivatives 1 c, 2 c, 3 c, and 4 c (B) measured in AN. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
(A) Chemical structure of this compound derivatives 54–59. (B) (a) UV-vis spectra of derivatives 54–59. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Simulated UV/vis absorption spectra of the studied this compound derivatives. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
UV−vis absorption spectra of this compound before and after polymerization by radiolytic and chemical methods. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
MS/MS Fragmentation Behavior Study of meso-Phenylporphyrinoids Containing Nonpyrrolic Heterocycles and meso-Thienyl-Substituted Porphyrins. (2013). Journal of the American Society for Mass Spectrometry. [Link]
-
Base-promoted one-pot synthesis of substituted pyrroles from benzylamines and α,β-ynones via intramolecular cyclization of N-b. (n.d.). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal. [Link]
-
Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004-1009. [Link]
-
The mass spectra of furan, this compound, pyridine and pyrazine recorded at I... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Allied Academies. [Link]
-
Vibrational spectroscopic study of this compound and its deuterated derivatives. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
The FTIR spectrum for this compound. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021). National Institutes of Health. [Link]
-
Recent Advances in the Chemistry of this compound. (n.d.). ACS Publications. Retrieved January 3, 2026, from [Link]
-
NH stretching vibrations of this compound clusters studied by infrared cavity ringdown spectroscopy. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. Retrieved January 3, 2026, from [Link]
-
Infrared (IR) Spectroscopy Practice Problems. (n.d.). Chemistry Steps. Retrieved January 3, 2026, from [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 3, 2026, from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved January 3, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Fragmentation pathways of 2-substituted this compound derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Fragmentation pathways of 2-substituted this compound derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 10. lifesciencesite.com [lifesciencesite.com]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. researchgate.net [researchgate.net]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Study of the Reactivity of Pyrrole versus Furan: A Guide for Synthetic Chemists
Introduction
Pyrrole and furan are foundational five-membered aromatic heterocycles, each a cornerstone in pharmaceutical and materials science. While structurally similar, their reactivity profiles diverge significantly, a nuance critical for synthetic strategy and drug design. This guide provides an in-depth, objective comparison of their reactivity, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
The Decisive Factor: Aromaticity and Electronic Structure
The reactivity of both this compound and furan is fundamentally governed by the electronic contribution of their respective heteroatoms—nitrogen and oxygen—to the aromatic π-system. Both are classified as π-excessive heterocycles, rendering them significantly more reactive towards electrophiles than benzene.[1] However, the degree of this activation differs substantially, establishing a clear reactivity hierarchy: This compound > Furan > Thiophene > Benzene .[1][2]
The root of this difference lies in the electronegativity of the heteroatom and its ability to stabilize the cationic intermediate (σ-complex) formed during electrophilic aromatic substitution (EAS).[1]
-
This compound: Nitrogen is less electronegative than oxygen.[3] This allows it to more effectively donate its lone pair of electrons into the aromatic sextet and, more importantly, to better stabilize the positive charge that develops in the transition state of an EAS reaction.[1] This superior stabilization lowers the activation energy, leading to faster reaction rates.[1]
-
Furan: Oxygen's higher electronegativity means it holds its lone pair more tightly, resulting in a less effective delocalization and a reduced capacity to stabilize the positive charge of the reaction intermediate compared to nitrogen.[4][5]
This fundamental electronic difference is also reflected in their aromaticity. The order of aromaticity is generally considered to be Benzene > Thiophene > this compound > Furan.[3] Furan's lower aromatic character means it has a greater propensity to react in ways that disrupt the aromatic system, such as in cycloaddition reactions.[3][6]
Head-to-Head: Electrophilic Aromatic Substitution (EAS)
The most common reaction pathway for these heterocycles is electrophilic aromatic substitution, which overwhelmingly occurs at the C2 (α) position. This preference is due to the greater resonance stabilization of the cationic intermediate formed upon attack at C2 (three resonance structures) versus attack at C3 (β) (two resonance structures).[3]
Quantitative Reactivity Comparison
Kinetic studies provide stark evidence of this compound's heightened reactivity. For instance, in trifluoroacetylation, a representative electrophilic acylation, the relative rates demonstrate a profound difference:
| Compound | Relative Rate of Trifluoroacetylation |
| This compound | 7 x 10⁶ |
| Furan | 1 |
| (Data sourced from comparative studies on electrophilic acylation.)[1] |
This dataset clearly illustrates that this compound reacts orders of magnitude faster than furan under identical acylation conditions, a direct consequence of its superior electron-donating and intermediate-stabilizing capabilities.[1]
Common EAS Reactions: A Comparative Overview
| Reaction | This compound | Furan | Mechanistic Rationale & Causality |
| Nitration | Reacts readily with mild nitrating agents like acetyl nitrate (HNO₃/Ac₂O) at low temperatures.[3] | Also requires mild conditions (e.g., acetyl nitrate) to avoid acid-catalyzed polymerization and ring-opening.[1][3] | Both rings are highly activated and acid-sensitive. Harsh acidic conditions (e.g., HNO₃/H₂SO₄) lead to degradation. The choice of a non-acidic, mild reagent is crucial to preserve the heterocyclic core.[1][7] |
| Halogenation | Undergoes rapid, often uncontrollable, polyhalogenation even at low temperatures with reagents like Br₂. | Reacts readily but is generally more controllable than this compound. Monosubstitution can often be achieved under controlled conditions. | This compound's extreme reactivity makes selective monohalogenation challenging without specific N-protecting groups or milder halogenating agents. Furan's slightly lower reactivity allows for a better handle on the reaction's progression. |
| Sulfonation | Sulfonated using a mild SO₃-pyridine complex to yield this compound-2-sulfonic acid.[3] | Prone to polymerization with strong acids. Also requires the SO₃-pyridine complex for successful sulfonation. | The SO₃-pyridine complex provides a less aggressive electrophile, circumventing the destructive potential of concentrated sulfuric acid on these electron-rich, acid-labile rings. |
| Friedel-Crafts Acylation | Vilsmeier-Haack formylation (DMF/POCl₃) is highly effective.[3] Acylation with acid anhydrides can be achieved under mild Lewis acid catalysis or without a catalyst at elevated temperatures. | Also undergoes Vilsmeier-Haack formylation.[3] Acylation typically requires a mild Lewis acid catalyst (e.g., BF₃·OEt₂). | The high reactivity of both rings often obviates the need for strong Lewis acids like AlCl₃, which can cause polymerization. The Vilsmeier reagent is a particularly mild and effective electrophile for these systems. |
Divergent Paths: Cycloaddition and Ring Opening Reactions
The differences in aromaticity between this compound and furan lead to distinct behaviors in reactions that involve the π-system in a non-substitutive manner.
Diels-Alder Reaction
One of the most significant differences in reactivity is observed in the Diels-Alder reaction.
-
Furan: Readily participates as the diene component in Diels-Alder reactions with various dienophiles.[3] Its lower aromatic stabilization energy means the loss of aromaticity required to form the cyclic adduct is less energetically costly.[6][8]
-
This compound: Generally a poor diene in Diels-Alder reactions.[3] Its greater aromatic character makes it reluctant to engage in reactions that would disrupt the stable aromatic sextet.[3][8]
This opposing behavior is a direct reflection of their aromaticity trade-off. Furan behaves more like a conjugated diene, whereas this compound's chemistry is dominated by its aromatic nature.[6]
The relative reactivity in Diels-Alder reactions follows an inverse trend to their aromaticity: Furan > this compound .[3]
Ring Stability and Ring Opening
Furan's lower stability also renders it more susceptible to acid-catalyzed ring-opening. Under aqueous acidic conditions, the furan ring can be hydrolyzed to a 1,4-dicarbonyl compound.[9] This reaction pathway can be exploited synthetically, for instance, in the Paal-Knorr this compound synthesis, where a furan is converted to a this compound by treatment with an amine in the presence of an acid catalyst.[3]
This compound, being more stable, is less prone to ring-opening under similar conditions, though it is susceptible to acid-catalyzed polymerization.
Experimental Protocols
To provide a practical context, detailed methodologies for a representative electrophilic substitution reaction are provided below.
Comparative Nitration Protocol
Objective: To synthesize 2-nitrothis compound and 2-nitrofuran under comparable mild conditions, highlighting the necessary precautions for these sensitive substrates.
Reagent: Acetyl nitrate, prepared in situ. This is the preferred reagent as it avoids the strongly acidic conditions of mixed acid nitration, which would destroy the rings.[1][7]
Workflow Diagram:
Caption: Workflow for the nitration of this compound or furan using acetyl nitrate.
Step-by-Step Methodology:
-
Preparation of Acetyl Nitrate: In a flame-dried, three-neck flask equipped with a dropping funnel, thermometer, and magnetic stirrer, place acetic anhydride. Cool the flask in a dry ice/acetone bath to below -10 °C. Add concentrated nitric acid dropwise from the dropping funnel, ensuring the internal temperature does not rise above -10 °C. Stir the resulting solution for 15 minutes at this temperature before use. Causality: This exothermic reaction must be kept cold to prevent decomposition of the nitrating agent and to ensure safety.
-
Reaction with Heterocycle (Performed in parallel for comparison):
-
In a separate flask, dissolve furan (1.0 eq) in acetic anhydride. Cool the solution to approximately -10 °C.
-
In another flask, dissolve this compound (1.0 eq) in acetic anhydride and cool to -10 °C.
-
-
Addition: Add the freshly prepared, cold acetyl nitrate solution dropwise to each of the heterocycle solutions. The rate of addition should be controlled to maintain the reaction temperature below -5 °C. Causality: Maintaining a low temperature is critical to prevent side reactions and polymerization, especially with the highly reactive this compound.
-
Monitoring: After the addition is complete, stir the reactions at low temperature for a specified time (e.g., 30-60 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly onto a stirred mixture of ice and water to quench the reaction. Neutralize carefully with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Conclusion and Outlook
These fundamental differences are not merely academic; they have profound implications for synthetic planning. The choice of reaction conditions—reagents, temperature, and catalysts—must be carefully tailored to the specific heterocycle. For drug development professionals, understanding these reactivity profiles is essential for the design of synthetic routes to novel therapeutics and for predicting potential metabolic pathways of drug candidates containing these important scaffolds.
References
- University of Calgary. (n.d.). Five-membered Heterocycles this compound, Furan and Thiophene.
- Pearson. (2024, September 23). Reactions of this compound, Furan, and Thiophene.
- Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of this compound, Furan and Thiophene.
- BenchChem. (2025). Furan vs. This compound: A Comparative Guide to Electrophilic Substitution Reactivity.
- Mansoura University. (n.d.). Reactions of five-membered rings.
- ACS Publications. (n.d.). Nucleophilic substitution at the this compound ring. Comparison with furan, thiophene, and benzene rings in piperidinodenitration. The Journal of Organic Chemistry.
- Slideshare. (n.d.). Relative Aromaticity & Reactivity of this compound, Furan & Thiophene.
- Chemistry LibreTexts. (n.d.). Electrophilic Substitution in this compound (Reactivity and Orientation).
-
RSC Publishing. (2010, June 4). Furan ring opening–this compound ring closure: a new synthetic route to aryl(heteroaryl)-annulated pyrrolo[1,2-a][1][3]diazepines. Organic & Biomolecular Chemistry. Retrieved from RSC Publishing.
- Quora. (2015, November 14). Why does Furan participate in Diels alder reaction more readily than this compound?.
- ResearchGate. (2025, August 6). Direct nitration of five membered heterocycles.
- Quora. (2017, November 11). Which is more acidity, furan, this compound, or thiophene?.
- askIITians. (2019, January 22). Why furan show diels alder reaction but thiophene and this compound not?.
- Semantic Scholar. (n.d.). Direct nitration of five membered heterocycles.
- ACS Publications. (n.d.). Five-membered aromatic heterocycles as dienophiles in Diels-Alder reactions. Furan, this compound, and indole. Journal of the American Chemical Society.
- ResearchGate. (2025, August 7). Substrate and Positional Selectivity in Electrophilic Substitution Reactions of this compound, Furan, Thiophene, and Selenophene Derivatives.
- ResearchGate. (2021, February 4). Synthetic Protocols for Aromatic Nitration: A Review.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Reactions of this compound, Furan, and Thiophene Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. Relative Aromaticity and Reactivity of this compound, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. quora.com [quora.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Why furan show diels alder reaction but thiophene and this compound not? Wh - askIITians [askiitians.com]
- 9. Furan ring opening–this compound ring closure: a new synthetic route to aryl(heteroaryl)-annulated pyrrolo[1,2-a][1,4]diazepines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Electrophilic Substitution Reactivity of Pyrrole, Furan, and Thiophene
This guide provides an in-depth, objective comparison of the reactivity of three foundational five-membered aromatic heterocycles: pyrrole, furan, and thiophene. For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of these differences is paramount for designing efficient synthetic routes and developing novel therapeutics, as these scaffolds are ubiquitous in pharmaceuticals.[1][2] This analysis is supported by mechanistic principles and comparative experimental data.
Theoretical Framework: Unpacking the Drivers of Reactivity
The reactivity of this compound, furan, and thiophene in electrophilic aromatic substitution (EAS) is fundamentally governed by the ability of the heteroatom (N, O, or S) to donate its lone pair of electrons into the π-system. This donation enriches the electron density of the ring carbons, making them highly susceptible to attack by electrophiles. All three are significantly more reactive than benzene.[1][3]
The established order of reactivity towards electrophilic substitution is:
This compound > Furan > Thiophene > Benzene [1][3][4]
This hierarchy is the result of a delicate balance between two opposing electronic effects: the resonance effect (+M) and the inductive effect (-I), as well as the ability of the heteroatom to stabilize the cationic intermediate formed during the reaction.
-
Resonance Effect (+M): The heteroatom's lone pair participates in the aromatic sextet, delocalizing electron density onto the ring carbons. This activating effect is crucial for the high reactivity of these heterocycles.
-
Inductive Effect (-I): As the heteroatoms are more electronegative than carbon, they pull electron density from the ring carbons via the sigma bonds, which is a deactivating effect.
The key to understanding the reactivity order lies in how these effects modulate the stability of the transition state, or sigma-complex (σ-complex), formed upon electrophilic attack.
This compound: The Reigning Champion of Reactivity
This compound's exceptional reactivity stems from the nitrogen atom. Nitrogen is the least electronegative of the three heteroatoms (N ≈ 3.04, O ≈ 3.44, S ≈ 2.58, but orbital overlap is also a factor).[4] Consequently, it is most capable of delocalizing its lone pair into the ring and, most importantly, accommodating the positive charge that develops in the σ-complex.[1][5] This superior stabilization of the intermediate carbocation lowers the activation energy for the reaction, leading to a much faster rate.[1] The mesomeric effect of nitrogen strongly outweighs its inductive effect, making the ring carbons exceptionally electron-rich.[6][7]
Furan: A Balance of Opposing Forces
In furan, the oxygen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I).[6] While it does donate a lone pair via resonance (+M), its reluctance to bear a positive charge in the σ-complex intermediate makes it less effective at stabilizing this key transition state compared to this compound.[5] This results in a higher activation energy and slower reaction rates than this compound.
Thiophene: The Role of Orbital Overlap
Thiophene is the least reactive of the three. While sulfur is less electronegative than oxygen, the stabilization of the σ-complex is hampered by poor orbital overlap. The lone pair of sulfur resides in a 3p orbital, which overlaps less effectively with the 2p orbitals of the ring carbon atoms.[5] This less efficient delocalization provides weaker stabilization for the intermediate compared to the 2p-2p overlap in furan and this compound.[5] However, some theories also suggest that the availability of d-orbitals in sulfur may contribute to its aromatic stability.[5] Ultimately, thiophene's greater aromatic character and less effective intermediate stabilization place its reactivity below that of furan.[4][6]
Positional Selectivity (Regioselectivity): The Preference for C2 (α) Attack
For all three heterocycles, electrophilic substitution overwhelmingly occurs at the C2 (α) position, the carbon adjacent to the heteroatom.[4][8] This strong preference is a direct consequence of the relative stability of the σ-complex intermediate.
-
Attack at C2: Allows the positive charge to be delocalized over three atoms, including the heteroatom, resulting in three significant resonance structures. The ability of the heteroatom to directly participate in stabilizing the charge is the key factor.
-
Attack at C3: Only allows for delocalization over two carbon atoms and the heteroatom is not directly adjacent to the carbocationic center, yielding a less stable intermediate with only two resonance contributors.[4]
Caption: Logical relationship of factors determining relative reactivity.
Key Electrophilic Substitution Protocols
The high reactivity of these heterocycles necessitates the use of milder conditions than those employed for benzene to prevent polymerization and other side reactions. [1][4]Strong Lewis acids and harsh mineral acids are often avoided, particularly with this compound and furan. [4][9]
Nitration
Standard nitrating conditions (HNO₃/H₂SO₄) cause decomposition. The reagent of choice is acetyl nitrate, prepared in situ at low temperatures.
-
Experimental Protocol: Nitration of Furan
-
Reagent Preparation: Concentrated nitric acid is added dropwise to a stirred solution of acetic anhydride, maintaining the temperature below -10 °C to form acetyl nitrate. [1] 2. Reaction: A solution of furan in acetic anhydride is cooled to approximately -10 °C under an inert atmosphere.
-
The freshly prepared, cold acetyl nitrate solution is added dropwise to the furan solution, ensuring the temperature is kept below -5 °C. [1] 4. Workup: The reaction is quenched by pouring it into an ice-water mixture and neutralized. The product, 2-nitrofuran, is then extracted.
-
Formylation (Vilsmeier-Haack Reaction)
This is a reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic rings using the Vilsmeier reagent. [10][11]
-
Experimental Protocol: Formylation of this compound
-
Reagent Preparation: The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) dropwise to a cooled (0 °C) solution of anhydrous N,N-dimethylformamide (DMF). The mixture is stirred for 30 minutes to ensure complete formation of the electrophilic chloroiminium ion. [1][12] 2. Reaction: A solution of this compound in DMF is added dropwise to the cooled Vilsmeier reagent.
-
Workup: After the reaction is complete, the mixture is hydrolyzed with an aqueous sodium acetate solution to decompose the intermediate iminium salt, yielding 2-formylthis compound.
-
Friedel-Crafts Acylation
While Friedel-Crafts alkylation is often problematic due to polyalkylation and catalyst-induced polymerization, acylation is a synthetically useful transformation. [9]Milder catalysts are preferred over AlCl₃.
-
Experimental Protocol: Acylation of Thiophene
-
Reaction Setup: Thiophene and acetic anhydride (the acylating agent) are dissolved in a suitable solvent like benzene or dichloromethane.
-
Catalyst: A milder Lewis acid, such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂), is added portion-wise at a controlled temperature (e.g., 0-25 °C).
-
Workup: The reaction is quenched with water, and the organic layer is washed, dried, and concentrated to yield 2-acetylthiophene.
-
Caption: General mechanism for electrophilic aromatic substitution.
Conclusion
References
-
University of Mansoura. (n.d.). Five-membered Heterocycles this compound, Furan and Thiophene. Available at: [Link]
-
Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of this compound, Furan and Thiophene. Available at: [Link]
-
Pearson Education. (2024). Reactions of this compound, Furan, and Thiophene. Available at: [Link]
-
Mondal, B. (2020). A computational study of the relative aromaticity of this compound, furan, thiophene and selenophene, and their Diel. Semantic Scholar. Available at: [Link]
-
Quora. (2016). Reactivity order is this compound>furan >thiophene . What is the reason? Available at: [Link]
-
Slideshare. (n.d.). Relative Aromaticity & Reactivity of this compound, Furan & Thiophene. Available at: [Link]
-
ACS Publications. (2001). Chemical Bonding and Aromaticity in Furan, this compound, and Thiophene: A Magnetic Shielding Study. The Journal of Organic Chemistry. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Friedel-Crafts alkylation of five-membered heterocycles. Available at: [Link]
-
Britannica. (n.d.). Heterocyclic compound - Aromaticity, Structure, Reactivity. Available at: [Link]
-
ResearchGate. (2025). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. Available at: [Link]
-
Scribd. (2025). This compound Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. Available at: [Link]
-
MDPI. (n.d.). Aromatic Heterocyclic Compounds: Synthesis, Reactivity and Applications. Available at: [Link]
-
Open Access Journals. (n.d.). Heterocyclic compounds: The Diverse World of Ringed Molecules. Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. quora.com [quora.com]
- 6. Relative Aromaticity and Reactivity of this compound, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. Relative Aromaticity & Reactivity of this compound, Furan & Thiophene | PDF [slideshare.net]
- 8. Reactions of this compound, Furan, and Thiophene Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. scribd.com [scribd.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Characterization of New Pyrrole Derivatives by NMR and IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, pyrrole and its derivatives stand out as a critical class of heterocyclic compounds. Their diverse biological activities and unique electronic properties make them foundational scaffolds in drug discovery and the development of novel functional materials. The journey from synthesis to application, however, is critically dependent on the precise and unambiguous determination of their molecular structure. This guide, drawing from extensive field experience, provides an in-depth comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for the structural characterization of new this compound derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Indispensable Role of Spectroscopy in this compound Chemistry
The synthesis of novel this compound derivatives is often a multi-step process, yielding products whose exact structures must be rigorously confirmed.[1][2] Spectroscopic techniques are the primary tools for this purpose, offering a non-destructive window into the molecular architecture.[3] Among these, NMR and IR spectroscopy are particularly powerful, providing complementary information about the connectivity of atoms and the functional groups present.[4] While other techniques like mass spectrometry are crucial for determining molecular weight and formula, NMR and IR provide the detailed blueprint of the molecule's framework.[3]
Infrared (IR) Spectroscopy: A Rapid Functional Group Fingerprint
Infrared spectroscopy is a rapid and accessible technique that provides a qualitative overview of the functional groups present in a molecule.[5][6] The principle lies in the absorption of infrared radiation by molecular vibrations.[7] Specific bonds and functional groups absorb at characteristic frequencies, making the IR spectrum a unique "fingerprint" of the compound.[6]
When analyzing a new this compound derivative, the IR spectrum can quickly confirm the success of a reaction by showing the appearance or disappearance of key vibrational bands. For instance, in the synthesis of N-acylpyrroles, the appearance of a strong carbonyl (C=O) absorption is a clear indicator of successful acylation.[8]
Key IR Absorptions for this compound Derivatives:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Characteristics |
| N-H (in this compound ring) | Stretching | 3200-3500 | Broad to medium peak. Its presence indicates an unsubstituted nitrogen.[2] |
| C-H (aromatic) | Stretching | 3000-3100 | Medium to weak peaks. |
| C-H (aliphatic) | Stretching | 2850-3000 | Medium to strong peaks, present if alkyl substituents are on the ring. |
| C=O (e.g., in acyl or ester groups) | Stretching | 1630-1830 | Strong and sharp peak, highly diagnostic.[5] |
| C=C (in this compound ring) | Stretching | 1400-1600 | Medium to weak peaks. |
| C-N | Stretching | 1020-1250 | Medium intensity peaks.[9] |
Interpreting the "Tongues" and "Swords" in a this compound IR Spectrum:
A practical approach to quickly analyzing an IR spectrum is to look for two key features: the broad "tongues" of O-H or N-H stretches and the sharp "swords" of carbonyl C=O stretches.[5] The presence or absence of these provides immediate and valuable structural clues. For example, a broad peak around 3400 cm⁻¹ would strongly suggest the presence of an N-H group on the this compound ring.[2] Conversely, a strong, sharp peak around 1700 cm⁻¹ would indicate a carbonyl-containing substituent.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
While IR spectroscopy provides a snapshot of the functional groups, NMR spectroscopy offers a detailed and quantitative picture of the molecular structure, including the connectivity of atoms and their spatial relationships.[3][10] For this compound derivatives, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Unraveling the Proton Environment
¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (spin-spin splitting), and the relative number of protons of each type (integration).[11]
The aromatic nature of the this compound ring results in characteristic chemical shifts for the ring protons.[12] In unsubstituted this compound, the α-protons (adjacent to the nitrogen) are typically found at a lower field (higher ppm) than the β-protons due to the electron-withdrawing effect of the nitrogen atom.[13][14]
Typical ¹H NMR Chemical Shifts for this compound Protons:
| Proton Position | Typical Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity (in unsubstituted this compound) |
| N-H | Variable, often broad (8.0-9.5) | Broad singlet |
| α-H (H-2, H-5) | 6.68 | Triplet |
| β-H (H-3, H-4) | 6.22 | Triplet |
Note: Chemical shifts are highly dependent on the solvent and the nature of substituents on the this compound ring.[10] Electron-withdrawing groups will generally shift the signals of nearby protons downfield, while electron-donating groups will cause an upfield shift.[10]
Spin-Spin Splitting: The Connectivity Map
The splitting pattern of a proton's signal reveals the number of adjacent, non-equivalent protons. This is governed by the "n+1" rule, where 'n' is the number of neighboring protons.[11] In unsubstituted this compound, the α-protons are coupled to the adjacent β-proton and the N-H proton, and the β-protons are coupled to the adjacent α- and β-protons.[15] This coupling provides direct evidence for the connectivity within the this compound ring.
¹³C NMR Spectroscopy: A Look at the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct peak.[16]
Similar to ¹H NMR, the chemical shifts of the carbon atoms in the this compound ring are influenced by the electronegativity of the nitrogen atom and the nature of any substituents.[17]
Typical ¹³C NMR Chemical Shifts for this compound Carbons:
| Carbon Position | Typical Chemical Shift (δ, ppm) in CDCl₃ |
| α-C (C-2, C-5) | ~118 |
| β-C (C-3, C-4) | ~108 |
Note: Substituent effects can significantly alter these chemical shifts. A detailed analysis of these shifts can help in determining the position of substitution on the this compound ring.[17]
A Comparative Analysis: IR vs. NMR
| Feature | Infrared (IR) Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Information Provided | Presence of functional groups. | Detailed connectivity of atoms, stereochemistry, and quantitative information. |
| Strengths | Fast, inexpensive, and provides a quick qualitative assessment.[5] | Provides unambiguous structural determination.[3] |
| Limitations | Does not provide information on the connectivity of the carbon skeleton. Complex spectra can be difficult to interpret fully. | More expensive, requires deuterated solvents, and can be time-consuming for complex molecules or insensitive nuclei. |
| Application to this compound Derivatives | Excellent for confirming the success of reactions involving changes in functional groups (e.g., acylation, alkylation). | Essential for determining the precise substitution pattern on the this compound ring and the overall molecular structure. |
Experimental Workflow for Structural Characterization
The structural elucidation of a new this compound derivative is a systematic process that leverages the complementary nature of IR and NMR spectroscopy.
Caption: Workflow for the structural characterization of a new this compound derivative.
Detailed Experimental Protocols
Sample Preparation for IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid this compound derivative directly onto the ATR crystal.
-
For a solid sample, use the pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the spectrum according to the instrument's software instructions. Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio.
-
Clean the crystal thoroughly after the measurement.
Sample Preparation for NMR Spectroscopy
-
Sample Quantity: For a standard ¹H NMR spectrum, use 1-5 mg of the purified this compound derivative.[18] For a ¹³C NMR spectrum, a higher concentration of 5-30 mg is typically required due to the lower natural abundance of ¹³C.[18][19]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its good dissolving power.[18] Other common solvents include acetone-d₆, DMSO-d₆, and benzene-d₆.[19]
-
Dissolution: Weigh the sample accurately and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[18] Gentle warming or vortexing can aid dissolution.
-
Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Internal Standard (Optional but Recommended): For accurate chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. TMS is set to 0 ppm in both ¹H and ¹³C NMR spectra.[16]
-
Labeling: Clearly label the NMR tube with the sample identification.
Conclusion
The structural characterization of new this compound derivatives is a cornerstone of their development for various applications. A combined approach using both IR and NMR spectroscopy provides a comprehensive and unambiguous determination of their molecular structure. IR spectroscopy offers a rapid and effective method for identifying key functional groups, while NMR spectroscopy provides the detailed atomic connectivity and stereochemical information necessary for a complete structural assignment. By following the systematic workflow and robust experimental protocols outlined in this guide, researchers can confidently and efficiently elucidate the structures of their novel this compound compounds, paving the way for further investigation and application.
References
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
-
Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of this compound... Study Prep. Retrieved from [Link]
-
Redalyc. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New this compound Derivatives. Retrieved from [Link]
-
Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). ATR-FTIR spectra of pure this compound before polymerization (a),... Retrieved from [Link]
-
Abraham, R. J., et al. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Smith, B. C. (2016). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectrum for this compound. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of this compound. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis, Characterization and Antimicrobial Activity of New this compound Derivatives. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
-
Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
National Institutes of Health. (2021, October 25). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Medicinal chemical optimization of fluorescent this compound-based COX-2 probes. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). New this compound Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 4a. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. redalyc.org [redalyc.org]
- 9. researchgate.net [researchgate.net]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 12. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. The chemical shifts of the C-2 hydrogen in the spectra of this compound... | Study Prep in Pearson+ [pearson.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. lehigh.edu [lehigh.edu]
- 17. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. organomation.com [organomation.com]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Phenyl-1H-pyrrole and Its Analogs
Introduction: Why Spectroscopic Signatures Matter
In the landscape of medicinal chemistry and materials science, phenyl-pyrrole scaffolds are foundational building blocks. Their utility stems from the unique electronic interplay between the electron-rich five-membered pyrrole ring and the aromatic phenyl substituent. The specific placement of this phenyl group—be it on the nitrogen (N1), an adjacent carbon (C2), or a more distant carbon (C3)—dramatically alters the molecule's conformation, electron density distribution, and, consequently, its biological activity and material properties.
This guide provides a comparative spectroscopic analysis of 2-phenyl-1H-pyrrole against its key analogs: 1-phenyl-1H-pyrrole, 3-phenyl-1H-pyrrole, and the parent heterocycle, this compound. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside their fragmentation patterns in Mass Spectrometry (MS), we can elucidate the subtle yet critical structural and electronic differences imparted by the phenyl group's location. This understanding is paramount for researchers in verifying synthesis, confirming isomeric purity, and predicting molecular behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[1][2] By probing the magnetic environments of ¹H (proton) and ¹³C nuclei, we can deduce connectivity and gain insight into the electronic effects at play.
Causality of Spectral Differences:
The position of the phenyl group dictates the degree of electronic communication (conjugation) between the two ring systems.
-
2-Phenyl-1H-pyrrole: The direct C-C linkage allows for significant π-conjugation, leading to pronounced deshielding effects on specific protons and carbons.
-
1-Phenyl-1H-pyrrole: The phenyl group is attached to the nitrogen. Steric hindrance often forces the phenyl ring to twist out of the plane of the this compound ring, disrupting π-conjugation. Its primary influence is inductive (electron-withdrawing).
-
3-Phenyl-1H-pyrrole: Conjugation is possible but is electronically different from the 2-substituted isomer, leading to a unique shielding/deshielding pattern.
-
This compound: The high symmetry and uninterrupted ring current of the parent heterocycle provide a baseline for comparison.
Comparative ¹H and ¹³C NMR Data
Note: Chemical shifts (δ) are reported in ppm and can vary based on solvent and concentration. Data is compiled from representative spectra.[1][3]
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | ~8.1 (br s, 1H, N-H), ~6.7 (t, 2H, H-2/5), ~6.2 (t, 2H, H-3/4)[3] | ~118 (C-2/5), ~108 (C-3/4) |
| 2-Phenyl-1H-pyrrole | ~8.4 (br s, 1H, N-H), ~7.5 (m, 2H, Ph-ortho), ~7.3 (m, 3H, Ph-meta/para), ~6.9 (t, 1H, H-5), ~6.7 (t, 1H, H-4), ~6.35 (t, 1H, H-3)[1] | ~133.5 (Ph-ipso), ~132.0 (C-2), ~129 (Ph), ~127 (Ph), ~126 (Ph), ~119.0 (C-5), ~110.0 (C-4), ~106.5 (C-3)[1] |
| 1-Phenyl-1H-pyrrole | ~7.4-7.2 (m, 5H, Phenyl), ~7.1 (t, 2H, H-2/5), ~6.3 (t, 2H, H-3/4) | ~140 (Ph-ipso), ~129 (Ph), ~127 (Ph), ~126 (Ph), ~121 (C-2/5), ~110 (C-3/4) |
| 3-Phenyl-1H-pyrrole | ~8.2 (br s, 1H, N-H), ~7.5-7.2 (m, 5H, Phenyl), ~7.1 (t, 1H, H-2), ~6.8 (t, 1H, H-5), ~6.5 (t, 1H, H-4) | ~135 (Ph-ipso), ~129 (Ph), ~126 (Ph), ~125 (Ph), ~122 (C-3), ~119 (C-5), ~116 (C-2), ~106 (C-4) |
Experimental Protocol: Acquiring High-Resolution NMR Spectra
This protocol ensures the acquisition of high-quality, reproducible NMR data for small organic molecules.
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the analyte for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[4]
-
Add 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and for the instrument's deuterium lock.[4][5]
-
Ensure the sample is fully dissolved. If particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[5] Solid particles disrupt the magnetic field homogeneity, leading to poor spectral resolution.[5][6]
-
Cap the NMR tube securely. The final sample height should be 4-5 cm.[6][7]
-
-
Instrument Setup & Acquisition (Typical Parameters for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
For ¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, co-added to improve the signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.[1]
-
-
For ¹³C NMR:
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in positive absorption mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
-
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR sample preparation, acquisition, and processing.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites specific bond vibrations (stretching, bending).[8]
Causality of Spectral Differences:
The key vibrational modes to compare are the N-H stretch, aromatic C-H stretches, and the C=C stretches of the rings.
-
N-H Stretch: The position and shape of the N-H band are sensitive to hydrogen bonding. In 2- and 3-phenyl-1H-pyrrole, the N-H is part of the this compound ring. In 1-phenyl-1H-pyrrole, this bond is absent.
-
C=C and C-N Stretching (Fingerprint Region): The pattern of absorptions in the 1600-1400 cm⁻¹ region is highly characteristic of the specific substitution pattern and conjugation, providing a unique fingerprint for each isomer.
Comparative IR Data
| Compound | N-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Ring C=C/C-N Stretches (cm⁻¹) |
| This compound | ~3400 (sharp) | ~3100 | ~1530, 1470[9] |
| 2-Phenyl-1H-pyrrole | ~3430 (broad) | >3000 | ~1605, 1500, 1450 |
| 1-Phenyl-1H-pyrrole | Absent | >3000 | ~1600, 1510, 1495 |
| 3-Phenyl-1H-pyrrole | ~3420 (broad) | >3000 | ~1600, 1520, 1460 |
Experimental Protocol: Acquiring an FT-IR Spectrum (KBr Pellet Method)
This self-validating protocol is the standard for obtaining high-quality spectra of solid samples.[10]
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid analyte with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.[1][10] KBr is used because its simple ionic lattice is transparent in the mid-IR region.[10]
-
Continue grinding until the mixture is a fine, homogeneous powder. This minimizes scattering of the IR beam.[10]
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment. This is crucial and is automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.[1]
-
Place the KBr pellet in the sample holder in the spectrometer's beam path.
-
Acquire the sample spectrum.
-
Typical Parameters:
-
-
Data Analysis:
-
Identify the frequencies of major absorption bands and correlate them to specific functional groups.
-
If peak intensities are too strong (flat-lining at 0% transmittance), the sample is too concentrated. Remake the pellet with less analyte. If peaks are too weak, use more analyte.
-
Visualization: IR Spectroscopy (KBr Pellet) Workflow
Caption: Workflow for IR analysis using the KBr pellet method.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. It is particularly sensitive to the extent of conjugation in a molecule.
Causality of Spectral Differences:
The wavelength of maximum absorbance (λ_max) increases with the extent of the conjugated π-system.
-
2-Phenyl-1H-pyrrole: Exhibits the most effective conjugation between the phenyl and this compound rings, resulting in the most red-shifted (longest wavelength) λ_max.
-
3-Phenyl-1H-pyrrole: Conjugation exists but is less effective than in the 2-isomer, leading to a blue-shifted λ_max relative to it.
-
1-Phenyl-1H-pyrrole: Steric hindrance leads to a non-planar arrangement, significantly disrupting conjugation. Its spectrum is expected to resemble a superposition of the two separate chromophores (benzene and this compound), resulting in the most blue-shifted λ_max among the phenyl-substituted analogs.
-
This compound: Has the simplest π-system and thus absorbs at the shortest wavelength.
Comparative UV-Vis Data
| Compound | λ_max (nm) | Solvent |
| This compound | ~210 | Ethanol |
| 2-Phenyl-1H-pyrrole | ~275 | Ethanol |
| 1-Phenyl-1H-pyrrole | ~245 | Ethanol |
| 3-Phenyl-1H-pyrrole | ~260 | Ethanol |
Note: λ_max values are representative and can shift depending on the solvent.
Experimental Protocol: Acquiring a UV-Vis Spectrum
-
Sample Preparation:
-
Prepare a stock solution of the analyte in a UV-transparent solvent (e.g., ethanol, cyclohexane, methanol) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a final solution with an absorbance between 0.1 and 1.0 AU (Absorbance Units). This range ensures adherence to the Beer-Lambert Law.
-
Use quartz cuvettes, as glass and plastic absorb in the UV region.
-
-
Data Acquisition:
-
Fill a cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum. The instrument will subtract this baseline from the sample's measurement.
-
Replace the blank with the cuvette containing the sample solution.
-
Scan the sample across the desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εbc).
-
Visualization: UV-Vis Spectroscopy Workflow
Caption: Workflow for UV-Vis spectroscopic analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[1] Electron Ionization (EI) is a common "hard" ionization technique that provides the molecular weight from the molecular ion (M⁺•) and structural clues from characteristic fragmentation patterns.[1][11]
Causality of Spectral Differences:
All three phenyl-pyrrole isomers have the same molecular formula (C₁₀H₉N) and thus the same nominal molecular weight (143 g/mol ).[12][13][14] Differences will arise in the relative abundances of fragment ions. The stability of the initial radical cation and the subsequent fragment ions will be dictated by the phenyl group's position, leading to distinct fragmentation pathways. For example, the loss of HCN is a common fragmentation pathway for pyrroles, and its likelihood may be altered by the substitution pattern.
Comparative MS Data (Electron Ionization)
| Compound | Molecular Ion (M⁺•) (m/z) | Key Fragment Ions (m/z) |
| This compound | 67 | 66, 41, 40, 39 |
| 2-Phenyl-1H-pyrrole | 143 | 142, 115 (loss of HCN), 89 |
| 1-Phenyl-1H-pyrrole | 143[15] | 115 (loss of HCN), 89, 77 (C₆H₅⁺) |
| 3-Phenyl-1H-pyrrole | 143[13] | 142, 115 (loss of HCN), 89 |
Experimental Protocol: Acquiring an EI Mass Spectrum
This protocol is standard for volatile, thermally stable organic compounds.
-
Sample Preparation & Introduction:
-
Ensure the sample is pure and, if solid, dissolved in a small amount of a volatile solvent (e.g., methanol, dichloromethane).[1]
-
The sample is introduced into the ion source, often via a direct insertion probe or a Gas Chromatograph (GC-MS) for separation prior to ionization.[16] The sample must be volatile enough to enter the gas phase under high vacuum.[16][17]
-
-
Ionization & Analysis:
-
In the ion source, the gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV).[1][16] This energy is sufficient to eject an electron, forming a high-energy molecular ion (M⁺•), which then undergoes fragmentation.[18][19]
-
The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺•), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern. Common losses and characteristic ions can be used to confirm the structure.
-
Visualization: Electron Ionization MS Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. This compound(109-97-7) 1H NMR [m.chemicalbook.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 6. organomation.com [organomation.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. measurlabs.com [measurlabs.com]
- 9. Use of this compound as an IR spectroscopic molecular probe in a surface basicity study of metal oxides - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 10. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 11. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. 2-Phenylthis compound | C10H9N | CID 72898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-phenyl-1H-pyrrole | C10H9N | CID 5324110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1-Phenylthis compound | C10H9N | CID 12480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1H-Pyrrole, 1-phenyl- [webbook.nist.gov]
- 16. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 17. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Guide to the Electrophilic Substitution Reactivity of Pyrrole and Furan
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrrole and furan stand out as fundamental five-membered aromatic rings. Their prevalence in pharmaceuticals and natural products necessitates a deep understanding of their chemical behavior, particularly their reactivity towards electrophiles. This guide provides an in-depth, objective comparison of the electrophilic substitution reactivity of this compound and furan, supported by experimental data and mechanistic insights to inform synthetic strategy and drug design.
Theoretical Framework: At the Heart of Reactivity Differences
The enhanced reactivity of both this compound and furan in electrophilic aromatic substitution (EAS) reactions, when compared to benzene, is a well-established principle. This heightened reactivity stems from the ability of the heteroatom (nitrogen in this compound, oxygen in furan) to donate a lone pair of electrons into the π-system, thereby increasing the electron density of the ring and making it more attractive to electrophiles. The generally accepted order of reactivity for five-membered heterocycles is: this compound > Furan > Thiophene > Benzene.[1][2][3]
The superior reactivity of this compound over furan can be primarily attributed to two interconnected electronic factors: the electronegativity of the heteroatom and the stability of the reaction intermediate.[1][4]
-
Electronegativity: Nitrogen is less electronegative than oxygen.[1] Consequently, the nitrogen atom in this compound is more capable of delocalizing its lone pair of electrons into the aromatic system to stabilize the positive charge that develops in the transition state (the σ-complex or arenium ion) during electrophilic attack.[1][4]
-
Intermediate Stability: The ability of the heteroatom to accommodate a positive charge is crucial in stabilizing the arenium ion intermediate. Since nitrogen is less electronegative, it can better bear the positive charge in one of the key resonance structures of the intermediate compared to the more electronegative oxygen atom in furan.[4] This superior stabilization of the carbocation intermediate leads to a lower activation energy and, consequently, a faster reaction rate for this compound.[1]
Positional Selectivity: The α-Position Reigns Supreme
For both this compound and furan, electrophilic substitution overwhelmingly occurs at the C2 (α) position.[1] This regioselectivity is a direct consequence of the stability of the arenium ion intermediate. When the electrophile attacks the C2 position, the resulting positive charge can be delocalized over three atoms, including the heteroatom, leading to three resonance structures. In contrast, an attack at the C3 (β) position results in an intermediate where the positive charge is delocalized over only two carbon atoms, yielding a less stable intermediate with only two resonance contributors.[5][6][7]
Quantitative Comparison: A Tale of Reaction Rates
Kinetic studies provide compelling quantitative evidence for the profound difference in reactivity between this compound and furan. The relative rates of trifluoroacetylation, a representative electrophilic acylation reaction, starkly illustrate this disparity.
| Heterocycle | Relative Rate of Trifluoroacetylation (vs. Thiophene) |
| This compound | 5.3 x 10⁷ |
| Furan | 1.4 x 10² |
| Thiophene | 1 |
(Data sourced from lecture notes by Prof. T. Poon, The Claremont Colleges).[1]
As the data unequivocally demonstrates, this compound reacts over 375,000 times faster than furan under these specific acylation conditions, underscoring its vastly superior nucleophilicity.[1]
Key Electrophilic Substitution Reactions: Protocols and Considerations
The high reactivity of both this compound and furan dictates the use of milder reaction conditions compared to those required for benzene. The use of strong acids is generally avoided, particularly with furan, to prevent acid-catalyzed polymerization.[1]
Nitration
The nitration of these electron-rich heterocycles requires a mild, non-acidic nitrating agent to avoid degradation. Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, is the reagent of choice.[1][8]
Experimental Protocol: Nitration of Furan
-
Reagent Preparation: Acetyl nitrate is prepared by the dropwise addition of concentrated nitric acid to a stirred, cooled solution of acetic anhydride, maintaining the temperature below -10 °C.[1]
-
Reaction: A solution of furan in acetic anhydride is cooled to approximately -10 °C under a dry, inert atmosphere.[1]
-
The freshly prepared, cold acetyl nitrate solution is then added dropwise to the furan solution, ensuring the temperature is maintained below -5 °C.[1]
-
Work-up: The reaction is quenched by pouring it into a mixture of ice and water, followed by extraction with a suitable organic solvent. The organic layer is then washed, dried, and concentrated to yield 2-nitrofuran.
Note: The nitration of this compound with acetyl nitrate proceeds similarly, often with even higher efficiency, yielding primarily 2-nitrothis compound.[8]
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of activated aromatic rings. This compound undergoes this reaction more readily than furan.
Experimental Protocol: Vilsmeier-Haack Formylation of this compound
-
Reagent Preparation: The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) dropwise to a cooled (0 °C) solution of anhydrous N,N-dimethylformamide (DMF). The mixture is typically stirred for 30 minutes to ensure the complete formation of the electrophile.[1]
-
Reaction: A solution of this compound in DMF is added dropwise to the cooled Vilsmeier reagent.[1]
-
The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography.
-
Work-up: The reaction is quenched by the addition of an aqueous sodium acetate solution. The product, 2-formylthis compound, is then isolated by extraction and purified by standard methods such as crystallization or chromatography.[9]
Note: The Vilsmeier-Haack formylation of furan is also possible but may require slightly more forcing conditions or longer reaction times compared to this compound.[10][11]
Halogenation
Due to their high reactivity, both this compound and furan can undergo polyhalogenation. Therefore, controlled monohalogenation requires the use of mild halogenating agents and low temperatures.[12] For instance, bromination can be achieved using bromine in a solvent like dioxane.[13]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions of this compound, Furan, and Thiophene Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Compare electrophilic substitution rate of: this compound,thiophene ,furan.comp.. [askfilo.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. This compound, thiophene and furan [quimicaorganica.org]
- 12. halogenation of furan [quimicaorganica.org]
- 13. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
A Comparative Guide to the Vibrational Spectroscopy of Pyrrole and Its Deuterated Derivatives
This guide provides an in-depth comparison of the vibrational spectra of pyrrole and its deuterated analogues, namely this compound-d1 (N-deuterothis compound) and this compound-d5 (perdeuterothis compound). It is intended for researchers, scientists, and drug development professionals who utilize vibrational spectroscopy for molecular characterization and analysis. This document synthesizes experimental data with theoretical insights to elucidate the effects of isotopic substitution on the vibrational modes of the this compound ring.
Introduction: The Significance of Isotopic Substitution in Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the structure and bonding of molecules. The frequencies of molecular vibrations are determined by the masses of the constituent atoms and the force constants of the bonds connecting them. Isotopic substitution, the replacement of an atom with one of its isotopes, alters the atomic mass without significantly changing the electronic potential energy surface of the molecule.[1][2] This selective mass modification leads to predictable shifts in vibrational frequencies, a phenomenon known as the isotopic effect.[3][4]
The study of deuterated derivatives of this compound is particularly insightful. Deuterium (D), with approximately twice the mass of protium (H), induces significant and readily observable shifts in the vibrational modes involving the substituted hydrogen atoms.[2][3] This allows for the unambiguous assignment of N-H and C-H stretching, bending, and wagging modes, which can be challenging in the parent molecule due to spectral congestion and vibrational coupling.[5] Furthermore, comparing the spectra of this compound, this compound-d1, and this compound-d5 provides a robust dataset for validating and refining theoretical models of molecular vibrations, such as those derived from Density Functional Theory (DFT) calculations.[6][7]
Theoretical Framework: Normal Modes and the Impact of Deuteration
A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes, often referred to as normal modes.[8][9] Each normal mode corresponds to a collective, synchronous motion of the atoms, with each atom moving at the same frequency and in phase.[10] For this compound (C₄H₅N), a molecule with 10 atoms, there are 24 normal modes of vibration.
The frequency of a given vibrational mode is fundamentally related to the reduced mass (μ) of the vibrating atoms and the force constant (k) of the bond, as described by the harmonic oscillator approximation:
ν ∝ √(k/μ)
When a hydrogen atom is replaced by a deuterium atom, the reduced mass of the corresponding vibrational mode increases. Consequently, the vibrational frequency is expected to decrease.[11] This effect is most pronounced for modes that involve significant displacement of the substituted hydrogen atom, such as stretching and bending vibrations.
Experimental Protocols: Acquiring High-Quality Vibrational Spectra
Obtaining reliable and reproducible vibrational spectra is paramount for a meaningful comparative analysis. Below are generalized, yet critical, protocols for FT-IR and FT-Raman spectroscopy of this compound and its derivatives.
Sample Preparation
-
Purity: Ensure high purity of this compound and its deuterated analogues. Impurities can introduce extraneous peaks and complicate spectral interpretation.
-
Liquid Samples: For liquid-phase measurements, use a thin film of the sample between two infrared-transparent windows (e.g., KBr or NaCl for mid-IR) or a cuvette for Raman spectroscopy.
-
Gas-Phase Samples: To study the molecule in an isolated state and minimize intermolecular interactions like hydrogen bonding, gas-phase spectra can be recorded using a long-path gas cell.[12]
-
Moisture Control: this compound is hygroscopic. All sample handling should be performed in a dry environment (e.g., a glovebox) to prevent contamination with water, which has strong IR absorption bands.
FT-IR Spectroscopy Protocol
-
Instrument Purging: Purge the spectrometer with dry air or nitrogen to minimize atmospheric water vapor and carbon dioxide interference.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Introduce the prepared sample and record the spectrum.
-
Data Processing: Perform baseline correction and atmospheric compensation as needed.
FT-Raman Spectroscopy Protocol
-
Laser Source: A near-infrared laser (e.g., 1064 nm) is often preferred to minimize fluorescence.
-
Sample Holder: Use a suitable sample holder, such as a glass capillary tube or an NMR tube.
-
Data Acquisition: Accumulate multiple scans to improve the signal-to-noise ratio.
-
Calibration: Ensure the spectrometer is properly calibrated using a standard reference material (e.g., sulfur or naphthalene).
The following diagram illustrates a generalized workflow for a vibrational spectroscopic study.
Figure 1: A generalized workflow for conducting a vibrational spectroscopic study.
Comparative Analysis of Vibrational Spectra
The following sections detail the key vibrational modes of this compound and the observed shifts upon deuteration. The assignments are based on a consensus from experimental data and theoretical calculations.[6][12]
The N-H/N-D Stretching Mode
The N-H stretching vibration (νN-H) in this compound is one of the most sensitive modes to deuteration. It appears as a broad band in the infrared spectrum, often due to hydrogen bonding.[12] Upon substitution with deuterium, this mode shifts to a significantly lower frequency.
| Vibrational Mode | This compound (cm⁻¹) | This compound-d1 (cm⁻¹) | This compound-d5 (cm⁻¹) |
| ν(N-H) / ν(N-D) | ~3400 | ~2500 | ~2500 |
Table 1: Comparison of the N-H/N-D stretching frequencies in this compound and its deuterated derivatives.
The observed frequency ratio (νN-H / νN-D) is approximately 1.36, which is close to the theoretical value of √2 (~1.41) predicted by the simple diatomic harmonic oscillator model. This confirms the assignment of this mode to the N-H stretch.
The C-H/C-D Stretching Modes
The C-H stretching vibrations in aromatic rings typically occur in the 3000-3100 cm⁻¹ region. In this compound, these modes are present but can be complex. In this compound-d5, where all four C-H bonds are replaced by C-D bonds, these modes shift to approximately 2200-2300 cm⁻¹.
| Vibrational Mode | This compound (cm⁻¹) | This compound-d1 (cm⁻¹) | This compound-d5 (cm⁻¹) |
| ν(C-H) / ν(C-D) | ~3100 | ~3100 | ~2300 |
Table 2: Approximate C-H/C-D stretching frequencies.
Ring Vibrations and Out-of-Plane Bending Modes
The vibrational spectrum of this compound also features a series of characteristic ring stretching and deformation modes, as well as in-plane and out-of-plane C-H and N-H bending vibrations. Deuteration significantly aids in the assignment of these modes. For instance, out-of-plane C-H bending modes (γC-H) are expected to shift to lower frequencies upon deuteration.
The following diagram illustrates the molecular structures of this compound and its deuterated isotopomers.
Figure 2: Molecular structures of this compound and its deuterated derivatives.
Synergy with Computational Chemistry
Modern vibrational analysis heavily relies on quantum chemical calculations, particularly Density Functional Theory (DFT), to predict vibrational frequencies and aid in spectral assignment.[6] DFT calculations can provide a theoretical spectrum that, after appropriate scaling, often shows excellent agreement with experimental data.[6] The systematic study of deuterated species provides a crucial benchmark for these computational methods. By comparing the calculated isotopic shifts with the experimentally observed shifts, the accuracy of the theoretical model and the chosen basis set can be rigorously evaluated.[6][7]
Conclusion
The comparative vibrational spectroscopic study of this compound and its deuterated derivatives is a powerful approach for gaining a deep understanding of its molecular vibrations. The predictable and significant frequency shifts induced by deuterium substitution provide a definitive means of assigning complex vibrational modes. This experimental data, when coupled with theoretical calculations, offers a robust and self-validating system for molecular structure elucidation. This detailed understanding is fundamental for applications in materials science, medicinal chemistry, and fundamental chemical physics where this compound and its derivatives are of significant interest.
References
-
Vibrational spectroscopic study of this compound and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. (2025). ResearchGate. [Link]
-
Lord, R. C., Jr. (n.d.). The Vibrational Spectra of this compound and Some of Its Deuterium Derivatives. AIP Publishing. [Link]
-
Experimental and calculated spectra of this compound in 4000-400 cm − 1 range. (n.d.). ResearchGate. [Link]
-
Raman spectra of (a) this compound monomer and (b) poly(4-(3-pyrrolyl)... (n.d.). ResearchGate. [Link]
-
Erdogdu, Y., Saglam, S., & Gulluoglu, M. T. (2015). An investigations on the molecular structure, FT-IR, FT-Raman and NMR spectra of 1-(p-tolylsulfonyl) this compound by theoretical and experimental approach. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 146, 88–96. [Link]
-
Vibrations of this compound, N-substituted pyrroles, and their cations. (n.d.). ResearchGate. [Link]
-
Vibrational spectra of furan, this compound, and thiophene from a density functional theory anharmonic force field. (n.d.). ResearchGate. [Link]
-
Kinetic Isotope Effect Provides Insight into the Vibrational Relaxation Mechanism of Aromatic Molecules: Application to Cyano-phenylalanine. (n.d.). National Institutes of Health. [Link]
-
Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing. (2025). Scholars Middle East Publishers. [Link]
-
DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. (n.d.). PubMed Central. [Link]
-
The FTIR spectra of this compound monomer and PPPy. (n.d.). ResearchGate. [Link]
-
Isotope Effects in Vibrational Spectroscopy. (2023). Chemistry LibreTexts. [Link]
-
Ab-initio molecular geometry and normal coordinate analysis of pyrrolidine molecule. (n.d.). Europe PMC. [Link]
-
Isotope Effects in Vibrational Spectroscopy. (n.d.). EduRev. [Link]
-
Normal Modes. (n.d.). University of California, Davis. [Link]
-
Discuss the isotopic effect in vibrational spectroscopy. (2025). Filo. [Link]
-
This compound - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]
-
N-H⋯π interactions in pyrroles: Systematic trends from the vibrational spectroscopy of clusters. (n.d.). ResearchGate. [Link]
-
This compound. (n.d.). NIST WebBook. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Lecture 5 - Isotope effect on Vibrational spectra. (2020). YouTube. [Link]
-
The concept of normal coordinates of a molecule. (2019). Chemistry Stack Exchange. [Link]
-
Considerations for DFT Frequency Calculations. (2018). Penn State University. [Link]
-
Generalized Normal Coordinates for the Vibrational Analysis of Molecular Dynamics Simulations. (2011). PubMed. [Link]
-
Normal Modes of Vibration. (2021). Chemistry LibreTexts. [Link]
-
Vibrations of this compound, N-substituted pyrroles, and their cations. (2021). Semantic Scholar. [Link]
Sources
- 1. Kinetic Isotope Effect Provides Insight into the Vibrational Relaxation Mechanism of Aromatic Molecules: Application to Cyano-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope Effects in Vibrational Spectroscopy - Chemistry Optional Notes for UPSC PDF Download [edurev.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Discuss the isotopic effect in vibrational spectroscopy | Filo [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. youtube.com [youtube.com]
- 12. pubs.aip.org [pubs.aip.org]
A Senior Application Scientist's Guide to the Structural Elucidation of Substituted Pyrroles using ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous characterization of substituted pyrroles is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of these vital heterocyclic compounds. This guide provides a comprehensive comparison of ¹H and ¹³C NMR spectral features of substituted pyrroles, supported by experimental data and detailed protocols, to aid in the accurate interpretation of spectral data. The pyrrole scaffold is a fundamental component in a vast array of natural products, pharmaceuticals, and functional materials. A thorough understanding of how various substituents influence the chemical environment of the this compound ring is critical for confirming molecular structures and predicting physicochemical properties.
This guide will delve into the characteristic chemical shifts of unsubstituted this compound and explore how these are modulated by the electronic effects of different substituent groups at various positions on the ring.[1] We will also examine the wealth of information that can be gleaned from coupling constants and discuss advanced NMR techniques that can be invaluable in deciphering complex this compound structures. Furthermore, we will objectively compare the capabilities of NMR with other common analytical techniques, namely Mass Spectrometry and Infrared (IR) Spectroscopy, in the context of this compound analysis.
Core Principles of this compound NMR Spectroscopy
The five-membered aromatic ring of this compound gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. In an unsubstituted this compound molecule, the inherent symmetry results in three unique proton signals and two unique carbon signals in the aromatic region.[1] The α-protons (H2/H5) and α-carbons (C2/C5) are situated adjacent to the nitrogen atom, while the β-protons (H3/H4) and β-carbons (C3/C4) are more distant.[1] The chemical shifts of these nuclei are highly sensitive to the electronic nature of any substituent attached to the ring.[1]
Generally, electron-withdrawing groups (EWGs) deshield the ring's protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) shield the ring nuclei, resulting in an upfield shift to lower ppm values. The magnitude of this shift is dependent on both the nature of the substituent and its position on the this compound ring.
Comparative Analysis of Chemical Shifts
The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for unsubstituted this compound and the incremental shifts induced by various common substituents. These substituent chemical shifts (SCS) can be utilized to predict the chemical shifts in substituted pyrroles.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Unsubstituted this compound
| Nucleus | Position | Chemical Shift (ppm) in CDCl₃ |
| ¹H | N-H | ~8.0 (broad) |
| ¹H | H-2, H-5 | ~6.7 |
| ¹H | H-3, H-4 | ~6.2 |
| ¹³C | C-2, C-5 | ~118.5 |
| ¹³C | C-3, C-4 | ~108.2 |
Data compiled from various sources, including Benchchem.[1]
Table 2: Predicted Incremental Substituent Chemical Shifts (SCS) in ppm for 2-Substituted Pyrroles
| Substituent | Δδ(C2) | Δδ(C3) | Δδ(C4) | Δδ(C5) |
| -CH₃ | +8.5 | +10.5 | +1.5 | +4.1 |
| -COCH₃ | +6.5 | +9.8 | +0.8 | +3.2 |
| -CO₂CH₃ | +4.2 | +5.1 | +0.6 | +2.3 |
| -CN | -1.8 | -13.8 | +3.4 | +2.8 |
| -NO₂ | +6.0 | +18.0 | -2.0 | +4.0 |
Data derived from the Journal of the Chemical Society, Perkin Transactions 2, as cited by Benchchem.[1]
The Diagnostic Power of Coupling Constants
Beyond chemical shifts, the analysis of spin-spin coupling constants (J-couplings) provides invaluable information about the connectivity and stereochemistry of substituted pyrroles.
Table 3: Typical Proton-Proton (¹H-¹H) Coupling Constants in the this compound Ring
| Coupling | Typical Range (Hz) | Notes |
| ³J(H2-H3) | 2.5 - 3.5 | Vicinal coupling between adjacent α and β protons. |
| ³J(H3-H4) | 3.0 - 4.0 | Vicinal coupling between adjacent β protons. |
| ⁴J(H2-H4) | 1.0 - 2.0 | Long-range coupling across four bonds. |
| ⁴J(H2-H5) | 1.5 - 2.5 | Long-range coupling across the nitrogen atom. |
| ⁵J(H2-substituent) | Variable | Long-range couplings to substituent protons can provide key structural information. |
These are approximate values and can be influenced by substituents and solvent.
The near equality of adjacent and cross-ring coupling constants in this compound is a notable feature, contrasting with the distinct ortho, meta, and para couplings observed in benzene derivatives.[2]
Experimental Protocols
Obtaining high-quality NMR spectra is crucial for accurate structural elucidation. The following provides a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of substituted pyrroles.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to minimize interfering signals from impurities that could complicate spectral interpretation.[1]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the compound is fully soluble.[1] The choice of solvent can influence chemical shifts, so consistency is key when comparing spectra.
-
Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[3] For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg in the same volume is recommended.[3]
-
Filtration: It is critical to filter the sample solution to remove any particulate matter. Suspended solids will disrupt the magnetic field homogeneity, leading to broadened spectral lines and a loss of resolution. A simple and effective method is to filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[4]
-
Transfer: Carefully transfer the filtered solution to a 5 mm NMR tube, ensuring a sample height of at least 4.5-5.5 cm to be within the detection region of the NMR coil.[4][5]
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
Table 4: Recommended NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2 seconds |
| Number of Scans | 8-16 | 128 or more (sample dependent) |
Data compiled from Benchchem and other sources.[1]
Workflow for NMR Analysis of Substituted Pyrroles
The overall process from receiving a sample to its structural elucidation can be visualized as a systematic workflow.
Caption: Workflow for the NMR analysis of substituted pyrroles.
Advanced NMR Techniques for Unambiguous Assignments
For complex substituted pyrroles, one-dimensional spectra may not be sufficient for a complete structural assignment. In such cases, two-dimensional (2D) NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of protons that are directly coupled to each other. This is particularly useful for tracing the connectivity of protons around the this compound ring and on any aliphatic substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is a powerful tool for assigning the carbon signals based on the assignments of their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and for establishing connectivity across heteroatoms or carbonyl groups, which is often the key to piecing together the final structure of a complex substituted this compound.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are directly bonded. This is invaluable for determining the stereochemistry and conformation of the molecule.
Comparative Analysis with Other Techniques
While NMR is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques. Here's a comparison of NMR with Mass Spectrometry and IR Spectroscopy for the analysis of substituted pyrroles.
Table 5: Comparison of Analytical Techniques for Substituted this compound Analysis
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Provided | Detailed atomic connectivity, stereochemistry, and conformation. | Molecular weight and elemental composition. Fragmentation patterns can suggest structural motifs. | Presence or absence of specific functional groups (e.g., C=O, N-H, C-N). |
| Strengths | Unparalleled for complete structure elucidation of isomers. Non-destructive.[6] | Extremely high sensitivity, excellent for determining molecular formula. | Fast, simple, and provides a quick "fingerprint" of functional groups.[7] |
| Limitations | Relatively low sensitivity. Requires higher sample concentrations. | Often cannot distinguish between isomers (e.g., positional isomers of a substituent on the this compound ring). Destructive. | Provides limited information about the overall molecular framework and connectivity. |
| Best Use Case for Pyrroles | Definitive structure determination, especially for differentiating isomers and determining stereochemistry. | Confirmation of molecular weight and elemental formula. Can be coupled with chromatography (GC-MS, LC-MS) to analyze mixtures. | Rapid confirmation of the presence of key functional groups on the this compound ring, such as carbonyls in acylated pyrroles. |
The combination of NMR and MS is particularly powerful. For instance, in a study on wheat bran, both techniques were necessary to identify and characterize this compound-2-carbaldehydes.[8]
Caption: Comparison of analytical techniques for this compound analysis.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural analysis of substituted pyrroles. A thorough understanding of chemical shifts, coupling constants, and the judicious application of advanced 2D NMR techniques can provide a complete and unambiguous picture of the molecular architecture. While Mass Spectrometry and IR Spectroscopy offer complementary information, NMR remains the gold standard for the definitive elucidation of complex this compound structures, particularly in the differentiation of isomers. This guide provides a foundational framework for researchers, scientists, and drug development professionals to confidently and accurately interpret the NMR spectra of this important class of heterocyclic compounds.
References
-
Combining NMR and MS to Describe this compound-2-Carbaldehydes in Wheat Bran of Radiation. National Institutes of Health. Available at: [Link] (Note: A direct deep link was not available, the general NIH site is provided).
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
THE PROTON RESONANCE SPECTRA OF FURAN AND this compound. Canadian Science Publishing. Available at: [Link]
-
NMR vs IR Spectroscopy: Determine Functional Groups. Patsnap. Available at: [Link]
-
Sample Preparation. University of Alberta. Available at: [Link]
-
NMR Sample Preparation. Iowa State University. Available at: [Link]
-
Which one is better for an analytical technique, NMR or IR? Why?. Quora. Available at: [Link]
-
NMR Sample Preparation. University of Notre Dame. Available at: [Link]
-
Sample Preparation. University College London. Available at: [Link]
-
Long-range proton-carbon coupling constants: NMR methods and applications. PubMed. Available at: [Link]
-
Analysis of the N.M.R. Spectrum of this compound. ResearchGate. Available at: [Link]
-
14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link]
-
The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Sample Preparation [nmr.chem.ualberta.ca]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Absorption Spectra of Protonated Corroles: The Influence of Peripheral Substitution
This guide provides an in-depth comparative analysis of the UV-Vis absorption spectra of protonated corroles, focusing on the profound influence of substituent architecture and electronic nature. Tailored for researchers, scientists, and drug development professionals, this document elucidates the causal relationships between molecular structure and photophysical properties, supported by experimental data and theoretical principles.
Introduction: Corroles, Protonation, and Their Spectroscopic Fingerprints
Corroles are tetrapyrrolic macrocycles, structural cousins to the well-known porphyrins, but with a contracted core due to a direct pyrrole-pyrrole linkage.[1] This seemingly minor difference imparts unique properties, including higher fluorescence quantum yields and the ability to stabilize metals in high oxidation states, making them attractive candidates for applications ranging from catalysis to photodynamic therapy.[2]
The inner nitrogen core of a free-base corrole is basic and can be protonated in acidic media. This protonation event is not a subtle perturbation; it induces significant changes in the molecule's geometry and electronic structure, which are directly reflected in its UV-Vis absorption spectrum. Understanding these spectral shifts is crucial for developing applications such as pH sensors and for controlling the electronic properties of corrole-based systems.[3][4] This guide will compare and contrast how different substitution patterns on the corrole periphery dictate the spectral response to protonation.
The Theoretical Framework: Gouterman's Model and the Impact of Protonation
The characteristic absorption spectrum of a corrole, like a porphyrin, is dominated by an intense band in the near-UV region, known as the Soret band (or B band), and weaker absorptions in the visible region, called Q bands.[3] The origin of these bands is elegantly explained by Gouterman's four-orbital model, which considers the electronic transitions between the two highest occupied molecular orbitals (HOMO and HOMO-1) and the two lowest unoccupied molecular orbitals (LUMO and LUMO+1).[3][5]
Upon protonation of the internal nitrogen atoms, two key events occur:
-
Geometric Distortion: The corrole macrocycle, typically exhibiting a wave-like conformation in its free-base form, distorts into a pronounced saddle-type conformation.[3]
-
Symmetry Change: The change in the protonation state of the core nitrogens alters the overall symmetry of the π-electron system.
These structural and electronic perturbations lift the degeneracy of the frontier orbitals, significantly altering the energies of the electronic transitions and, consequently, the positions and intensities of the Soret and Q bands.[3][5] The specific nature of the substituents on the corrole ring plays a decisive role in modulating the extent of these changes.
Comparative Analysis of Absorption Spectra: A Tale of Two Architectures and Electronic Effects
The location and nature of substituents on the corrole macrocycle lead to remarkably different spectral responses upon protonation. We will explore these differences by categorizing them based on substitution position and electronic character.
Substitution Architecture: meso-Aryl versus β-Alkyl Corroles
A recent detailed study has revealed that the architecture of peripheral substitution creates two distinct spectral patterns for protonated corroles.[3][5]
-
meso-Aryl Substituted Corroles (Cm-aryl): When protonated, corroles bearing aryl groups at their meso positions (e.g., H4PyrMes2Cor+) typically exhibit a single, strong, and bathochromically shifted (red-shifted) Qx band in the visible region.[3] This is attributed to a larger energy gap between the HOMO and HOMO-1 orbitals, which minimizes configuration interaction, allowing the Qx transition to dominate.[3][5] The protonation also induces a greater degree of saddle distortion in these systems compared to their β-alkylated counterparts.[3]
-
β-Alkyl Substituted Corroles (Cb-alkyl): In stark contrast, protonated β-octaalkylcorroles (e.g., H4OAlkCor+) display two distinct Q bands of nearly equal intensity in the visible spectrum.[3] In this case, the HOMO and HOMO-1 orbitals are nearly degenerate, leading to strong configuration interaction. This interaction reduces the oscillator strength of the Qx transition, making it comparable in intensity to the Qy transition.[3][5] Interestingly, the longest wavelength Q band in these protonated species is often hypsochromically shifted (blue-shifted) relative to the free-base form.[3]
This fundamental difference in spectral output, stemming directly from the substitution pattern, is a critical consideration for designing corroles with specific photophysical properties.
Meso-Aryl Substituent Electronics: The "Hyperporphyrin" Effect
The electronic nature of the meso-aryl substituents themselves provides another layer of control over the absorption spectra of protonated corroles.
-
Electron-Donating Groups: The most dramatic spectral changes are observed with strong electron-donating groups. A study on meso-tris(aminophenyl)corroles (H3[TAPC]) revealed that monoprotonation leads to the emergence of "hyperporphyrin" spectra.[6] This phenomenon is characterized by new, exceptionally intense, and profoundly red-shifted Q bands. For the para-amino substituted corrole (H3[p-TAPC]), monoprotonation shifts the main Q band from ~637 nm to an astonishing 764 nm in the near-infrared region.[6] This effect is attributed to the involvement of charge-transfer excited states, where electron density moves from the aminophenyl substituents into the corrole macrocycle.[6]
-
Electron-Withdrawing Groups: Conversely, corroles substituted with strong electron-withdrawing groups, such as the pentafluorophenyl group (in H3[TPFPC]), also show distinct spectral behavior upon protonation. While not as dramatic as the hyperporphyrin effect, these substitutions influence the acidity of the corrole core and the precise positions of the absorption bands.[1] Further protonation of these systems can lead to additional spectral changes.[7][8]
The ability to tune the Q band position across such a wide spectral range (from the visible to the near-IR) simply by altering the electronic character of the meso-substituents highlights the immense potential for designing corroles as tailored photosensitizers or imaging agents.
Data Summary: Absorption Maxima of Selected Protonated Corroles
The following table summarizes the reported absorption maxima for various protonated corroles, showcasing the effects of different substitution patterns.
| Corrole Derivative | Substituent Type | Solvent | Acid | Soret Band (λmax, nm) | Q Bands (λmax, nm) | Reference(s) |
| H4[TPC]+ | meso-Triphenyl | DMSO | MSA | ~420 | 685 | [6] |
| H4[p-TAPC]+ | meso-Tris(p-aminophenyl) | DMSO | MSA | ~430 | 764 | [6] |
| H4[m-TAPC]+ | meso-Tris(m-aminophenyl) | DMSO | MSA | ~425 | 690 | [6] |
| H4[o-TAPC]+ | meso-Tris(o-aminophenyl) | DMSO | MSA | ~424 | 684 | [6] |
| H4OAlkCor+ | β-Octaalkyl | DCM | - | ~400 | 579.5, 602 | [3] |
| H4PyrMes2Cor+ | meso-Aryl | DCM | - | ~420 | 595, 649 (dominant) | [3] |
| [(OECor)H4]+ | β-Octaethyl | CH3CN | TFA | Not specified | ~580, ~620 | [9] |
Note: MSA = Methanesulfonic acid, TFA = Trifluoroacetic acid. Wavelengths are approximate and can vary with solvent and counter-ion. Bold values indicate the most intense or significantly shifted Q band.
Experimental Protocol: UV-Vis Spectrophotometric Titration of Corroles
This protocol outlines a standard procedure for investigating the absorption spectral changes of a corrole upon protonation.
Objective: To monitor the changes in the UV-Vis absorption spectrum of a substituted corrole upon titration with an acid.
Materials:
-
Substituted corrole of interest
-
Spectroscopic grade solvent (e.g., DMSO, Dichloromethane)
-
Standardized solution of a strong acid (e.g., Methanesulfonic acid or Trifluoroacetic acid in the chosen solvent)
-
UV-Vis Spectrophotometer
-
1 cm pathlength quartz cuvettes
-
Micropipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the corrole in the chosen solvent. The concentration should be such that the maximum absorbance of the Soret band is between 1.0 and 1.5 AU to ensure adherence to the Beer-Lambert law. A typical concentration is in the range of 5-10 µM.[10]
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for scanning (e.g., 350 nm to 850 nm).
-
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used in the experiment. Place it in the spectrophotometer and record a baseline spectrum. This will be subtracted from all subsequent sample spectra.
-
Initial Spectrum: Transfer a known volume (e.g., 2 mL) of the corrole stock solution into a clean quartz cuvette. Record its UV-Vis absorption spectrum. This is the spectrum of the neutral, free-base corrole.
-
Acid Titration:
-
Add a small, precise aliquot (e.g., 1-5 µL) of the standardized acid solution to the cuvette containing the corrole solution.
-
Gently mix the solution by capping the cuvette and inverting it several times. Avoid introducing air bubbles.
-
Record the UV-Vis spectrum.
-
-
Iterative Measurement: Repeat step 5, recording a spectrum after each addition of the acid. Continue the titration until no further significant spectral changes are observed. This indicates that the protonation equilibrium is complete.
-
Data Analysis:
-
Overlay all the recorded spectra to visualize the changes, including the appearance and disappearance of peaks and the presence of isosbestic points (wavelengths where the absorbance remains constant, indicating a two-species equilibrium).
-
Plot the absorbance at key wavelengths against the equivalents of added acid to determine the stoichiometry of the protonation event.
-
Visualizing the Process and Principles
Diagrams generated using Graphviz can help illustrate the experimental workflow and the underlying principles of substituent effects.
Caption: Figure 1: Experimental Workflow for Spectrophotometric Titration
Caption: Figure 2: Substituent Effects on Protonated Corrole Frontier Orbitals
Conclusion and Future Outlook
The absorption spectrum of a protonated corrole is not a static feature but a highly tunable property that is exquisitely sensitive to the nature and position of peripheral substituents. The clear distinction between the spectral patterns of meso-aryl and β-alkyl substituted corroles, coupled with the dramatic hyperporphyrin effects induced by electron-donating groups, provides a robust toolbox for molecular engineering.
These findings are paramount for the rational design of corrole-based systems. For applications requiring near-infrared absorption, such as deep-tissue photodynamic therapy or in vivo imaging, the use of meso-aminophenyl substituents is a clear strategic choice. For developing ratiometric pH sensors, the well-defined two-band structure of protonated β-alkyl corroles could be highly advantageous. As synthetic methodologies for creating increasingly complex corroles continue to advance, a deep understanding of these structure-property relationships will be indispensable for unlocking the full potential of this versatile class of macrocycles.
References
-
Kadish, K. M., et al. (2010). Solvent and acidity effects on the UV-visible spectra and protonation-deprotonation of free-base octaethylcorrole. Journal of Porphyrins and Phthalocyanines, 14(10), 875-885. [Link]
-
Kuznetsova, R. T., et al. (2023). Absorption Spectra of Protonated Corroles: Two Distinct Patterns Due to Peripheral Substitution Architecture. Molecules, 28(20), 7029. [Link]
-
Gale, P. A., et al. (2021). The role of the solvent and concentration on the properties of oxime bearing A2B corroles. Physical Chemistry Chemical Physics, 23(4), 2537-2548. [Link]
-
Ghosh, A., et al. (2020). Protonation-Induced Hyperporphyrin Spectra of meso-Aminophenylcorroles. ACS Omega, 5(15), 9023-9030. [Link]
-
Paolesse, R., et al. (2000). Synthesis and Functionalization of meso-Aryl-Substituted Corroles. The Journal of Organic Chemistry, 65(18), 5673-5683. [Link]
-
Johnson, A. W., & Kay, I. T. (1971). A spectroscopic study of the protonation of porphins and corroles. Journal of the Chemical Society, Perkin Transactions 2, 1164-1168. [Link]
-
Gryko, D. T., & Koszarna, A. (2016). Synthesis of Corroles and Their Heteroanalogs. Chemical Reviews, 116(23), 14337-14401. [Link]
-
Paolesse, R., & Nardis, S. (2016). Synthesis of Corroles and Their Heteroanalogs. Chemical Reviews, 116(23), 14337-14401. [Link]
-
Temelli, B., & Kalkan, H. (2021). Synthesis and spectroscopic properties of β-meso directly linked porphyrin–corrole hybrid compounds. RSC Advances, 11(54), 34205-34213. [Link]
-
Ellis, J., et al. (1971). A spectroscopic study of the protonation of porphins and corroles. Journal of the Chemical Society, Perkin Transactions 2, (11), 1664-1668. [Link]
-
Gross, Z., & Saltsman, I. (2002). How acidic are corroles and why? Angewandte Chemie International Edition, 41(3), 458-461. [Link]
-
Gryko, D. T. (2016). Synthesis of meso-pyrrole-substituted corroles by condensation of 1,9-diformyldipyrromethanes with this compound. The Journal of Organic Chemistry, 81(17), 7856-7864. [Link]
-
Kuznetsova, R. T., et al. (2023). (PDF) Absorption Spectra of Protonated Corroles: Two Distinct Patterns Due to Peripheral Substitution Architecture. ResearchGate. [Link]
-
Gryko, D. T., et al. (2021). The impact of solvents on the singlet and triplet states of selected fluorine corroles - Absorption, fluorescence, and optoacoustic studies. Journal of Photochemistry and Photobiology A: Chemistry, 411, 113203. [Link]
-
Simkhovich, L., et al. (2002). The effects of bulky ortho-aryl substituents in corroles, tested by X-ray crystallography of the rhodium complexes and catalysis thereby. Journal of Porphyrins and Phthalocyanines, 6(6), 439-444. [Link]
-
Simkhovich, L., et al. (2002). The effects of bulky ortho-aryl substituents in corroles, tested by X-ray crystallography of the rhodium complexes and catalysis thereby. SciSpace. [Link]
-
Paolesse, R., et al. (2016). Strategies for Corrole Functionalization. Chemical Reviews, 117(4), 2517-2583. [Link]
-
Ghosh, A., et al. (2022). a) Chemical structures of the studied phosphorus corroles. b) UV/Vis... ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Absorption Spectra of Protonated Corroles: Two Distinct Patterns Due to Peripheral Substitution Architecture [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. A spectroscopic study of the protonation of porphins and corroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. worldscientific.com [worldscientific.com]
- 10. rsc.org [rsc.org]
Safety Operating Guide
Navigating the Disposal of Pyrrole: A Comprehensive Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. While pyrrole is a valuable heterocyclic building block in medicinal chemistry, its inherent hazards necessitate a thorough understanding of its proper handling and disposal. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for the safe management of this compound waste, ensuring the protection of laboratory personnel and the environment.
Understanding the Inherent Risks of this compound: More Than Just a Reagent
Before we can discuss disposal, we must appreciate the chemical causality behind the required precautions. This compound is not a benign organic solvent; its unique structure informs its hazard profile.
This compound is a colorless to yellowish volatile liquid that is known to darken upon exposure to air and light.[1] It is classified as a flammable liquid and is toxic if swallowed or inhaled.[2] Furthermore, it can cause serious eye damage and skin irritation.[2] The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | Description | GHS Pictograms |
| Flammable Liquid | This compound has a flash point of approximately 39°C, meaning it can form an ignitable vapor at temperatures commonly found in a laboratory setting. | 🔥 |
| Acute Toxicity (Oral) | Animal studies indicate that ingestion can be toxic and potentially fatal.[2] | ☠️ |
| Acute Toxicity (Inhalation) | Inhalation of vapors may be harmful and can cause respiratory tract irritation, dizziness, or even central nervous system depression.[2] | ❗️ |
| Serious Eye Damage | Direct contact can cause severe and potentially irreversible eye damage.[2] | corrosive |
| Reactivity | This compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2][3] Under acidic conditions, it can readily polymerize.[4] |
A Note on Occupational Exposure Limits: It is critical to note that as of the writing of this guide, there are no established Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) or Threshold Limit Values (TLVs) from the American Conference of Governmental Industrial Hygienists (ACGIH) for this compound.[3] This absence of a defined limit underscores the importance of minimizing all routes of exposure through robust engineering controls and stringent personal protective equipment protocols.
The Core of Safe Disposal: Waste Classification and Segregation
Improper segregation of chemical waste is a frequent and dangerous laboratory error. Due to its characteristics, this compound waste must be treated as hazardous waste .
EPA Hazardous Waste Classification:
Waste this compound falls under the regulations of the Resource Conservation and Recovery Act (RCRA). Based on its properties, it is classified as:
-
D001 Ignitable Waste: This classification applies due to its low flash point, making it a fire hazard.[2]
It's crucial to consult your institution's Environmental Health and Safety (EHS) office, as state and local regulations may have additional requirements. Under no circumstances should this compound or this compound-contaminated materials be disposed of down the drain or in regular trash. [5]
The following diagram illustrates the critical decision-making process for segregating this compound waste at the point of generation.
Caption: Decision workflow for proper this compound waste segregation.
Step-by-Step Disposal Protocols
The following protocols provide a clear, actionable framework for managing this compound waste from generation to pickup.
Unused or Excess this compound
-
Do Not Consolidate Blindly: Avoid mixing this compound with other waste solvents unless you are certain of their compatibility. Mixing with incompatible materials, such as strong acids, can trigger a hazardous reaction.[2]
-
Containerization: If possible, keep the this compound in its original container. The manufacturer's label provides vital safety information. If you must transfer it, use a clean, dry, chemically compatible container (borosilicate glass is a good choice) with a secure, tight-fitting cap.
-
Labeling: The container must be clearly labeled as "Hazardous Waste," and the full chemical name "this compound" must be legible. Include the approximate concentration if it is in a solution.
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be a cool, dry, well-ventilated space, away from heat sources, direct sunlight, and incompatible chemicals.[6] Flammable waste should be stored in an approved flammable safety cabinet.
Contaminated Labware and Personal Protective Equipment (PPE)
Solid waste contaminated with this compound, such as gloves, pipette tips, absorbent paper, and empty vials, must also be disposed of as hazardous waste.
-
Gross Decontamination (if necessary): For heavily contaminated items like glassware, a preliminary rinse with a suitable solvent (e.g., ethanol or acetone) can reduce the hazard. This rinsate must be collected and disposed of as liquid hazardous waste.
-
Collection: Place all contaminated solid items into a designated, durable, leak-proof container lined with a heavy-duty plastic bag. This container should be separate from your liquid this compound waste.
-
Labeling: Clearly label the container as "Hazardous Waste" with a description of the contents (e.g., "this compound Contaminated Debris").
-
Storage: Store the sealed solid waste container alongside your liquid hazardous waste in the satellite accumulation area.
Emergency Procedures: Managing this compound Spills
A swift and correct response to a this compound spill is critical to mitigating risk. The procedure varies significantly with the scale of the spill.
Minor Spill (less than 100 mL in a chemical fume hood)
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Ventilation: Keep the fume hood sash at the lowest practical height.
-
Don PPE: At a minimum, this includes a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).
-
Containment: Use a commercial spill pad or pillow to absorb the liquid. Avoid using loose combustible absorbents like paper towels if possible.[7] For flammable liquids, specialized spill pads with a vapor barrier are recommended.[7]
-
Cleanup: Work from the outside of the spill inward to prevent spreading. Place the used absorbent materials into a heavy-duty plastic bag.
-
Decontamination: Wipe the spill area with a cloth dampened with soap and water.
-
Disposal: Seal the bag of contaminated absorbents, label it as "Hazardous Waste - this compound Spill Debris," and place it in the designated solid hazardous waste container.
Major Spill (greater than 100 mL or any spill outside a fume hood)
-
EVACUATE: Immediately alert all personnel in the laboratory and evacuate the area.
-
ISOLATE: Close the laboratory doors to contain the vapors.
-
NOTIFY: From a safe location, contact your institution's EHS emergency line and notify your supervisor. Provide details on the chemical spilled, the approximate quantity, and the location.
-
DO NOT ATTEMPT TO CLEAN UP A MAJOR SPILL. Wait for trained emergency responders. They have the specialized equipment and training to handle large, hazardous spills safely.
The following flowchart outlines the general response to a chemical spill in the laboratory.
Caption: General workflow for responding to a this compound spill.
Finalizing Disposal: The Path to Compliance
Once your this compound waste is properly segregated, containerized, and labeled, the final step is to arrange for its removal.
-
Schedule a Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. Follow all internal procedures for waste manifests and collection.[5]
-
Documentation: Ensure all paperwork is completed accurately. This creates a legal record of the waste from "cradle-to-grave," as required by RCRA.
By adhering to these scientifically-grounded procedures, you not only ensure regulatory compliance but also foster a culture of safety and responsibility within your laboratory. Your diligence in the proper disposal of this compound is a direct reflection of your commitment to the integrity of your research and the well-being of your colleagues.
References
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (n.d.). Complicated Chemical Spills. Retrieved from [Link]
-
Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
-
University of Texas at Austin Environmental Health and Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
EduRev. (n.d.). Synthesis, Reactivity and Properties of this compound - Organic Chemistry PDF Download. Retrieved from [Link]
-
Slideshare. (n.d.). This compound. Retrieved from [Link]
-
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Vanderbilt University Environmental Health and Safety. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (2017, September 8). Hazardous Waste Management and Disposal System. Retrieved from [Link]
-
OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
-
U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Chemical Storage Guidelines: Flammable Materials. Retrieved from [Link]
-
Justrite. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. Retrieved from [Link]
-
KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
-
Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
-
Aport. (2024, May 27). Decontamination Protocols for Lab Equipment. Retrieved from [Link]
-
Microlit. (2023, March 21). A Quick Guide to Lab Equipment Decontamination. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99%. Retrieved from [Link]
-
American Conference of Governmental Industrial Hygienists. (n.d.). TLV/BEI Guidelines. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – Important Note Regarding the ACGIH TLV. Retrieved from [Link]
Sources
- 1. Synthesis, Reactivity and Properties of this compound - Organic Chemistry PDF Download [edurev.in]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. westlab.com [westlab.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. acs.org [acs.org]
A Senior Application Scientist's Guide to Safely Handling Pyrrole
As researchers and scientists, our work with versatile chemical reagents like pyrrole is fundamental to discovery. However, realizing its potential in drug development and materials science requires an unwavering commitment to safety. This compound is not a benign substance; it is a flammable, toxic liquid that demands respect and meticulous handling. This guide moves beyond mere procedural lists to provide a deep, field-tested framework for handling this compound, ensuring that both you and your research remain protected. Here, we will explore the "why" behind each safety protocol, empowering you to make informed decisions in your laboratory.
The Inherent Hazards of this compound: A Multi-faceted Risk Profile
Understanding the specific dangers of this compound is the first step toward mitigating them. It is classified as a flammable liquid and is toxic if swallowed, harmful if inhaled, and can cause serious eye damage[1][2][3]. The causality behind these classifications is rooted in its chemical properties.
-
Flammability: this compound has a flash point of 39°C (102°F), meaning it can form an ignitable vapor-air mixture at temperatures commonly found in a laboratory setting[3][4]. Its vapors are heavier than air and can travel a considerable distance to an ignition source and "flash back"[2][5]. This necessitates strict control of ignition sources and proper grounding of equipment to prevent static discharge[2][6].
-
Toxicity: If ingested, this compound is classified as acutely toxic[1][3]. Inhalation of its vapors can be harmful, potentially causing respiratory tract irritation, dizziness, or even pulmonary edema in severe cases[6]. The central nervous system can also be affected[7].
-
Corrosivity: Direct contact with liquid this compound can cause serious, irreversible eye damage[1][2][3]. While skin irritation is also a concern, the primary danger is to the eyes, making robust eye protection non-negotiable[6].
Core Directive: Your Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is your primary defense against the hazards of this compound. The following table outlines the essential equipment for handling this chemical. Never handle this compound without this baseline of protection.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Goggles must provide a complete seal around the eyes to protect against splashes. A face shield worn over the goggles is mandatory when handling larger quantities (>100 mL) or during procedures with a high risk of splashing, providing a secondary layer of protection for the entire face[2][5]. |
| Skin and Body Protection | Chemical-Resistant Laboratory Coat | A long-sleeved lab coat, preferably made of a flame-resistant material, should be worn and fully buttoned to protect skin and personal clothing from incidental contact[4]. |
| Chemical-Resistant Gloves | Due to the risk of skin absorption and irritation, proper glove selection is critical. Nitrile gloves may be suitable for incidental contact, but for prolonged handling or immersion, more robust options are necessary. Always double-glove and inspect for any signs of degradation before and during use[8]. See the detailed glove selection section below. | |
| Closed-Toe Shoes | Leather or chemical-resistant shoes are required to protect the feet from potential spills. Never wear open-toed shoes, sandals, or perforated shoes in the laboratory[8]. | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound must be conducted within a properly functioning chemical fume hood to control vapor inhalation[1][2]. If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is required[4][6]. |
The Critical Choice: Selecting the Right Gloves
The statement "wear appropriate gloves" is insufficient for ensuring safety. The choice of glove material is a critical decision that depends on the duration and nature of the handling task. While no single glove material protects against all chemicals, a careful selection based on permeation and degradation data is essential[9].
For handling this compound, consider the following:
-
Incidental Contact (e.g., small-volume transfers): A heavier-duty nitrile glove (e.g., 8 mil) is a reasonable minimum. However, it's crucial to understand that this is for splash protection only. If contact occurs, the gloves should be removed and disposed of immediately, and hands should be washed thoroughly[10].
-
Extended Contact (e.g., equipment cleaning, large-volume work): For tasks involving prolonged or potential immersion, more resistant materials are required. While specific permeation data for this compound is not always readily available, materials known for their broad resistance to organic solvents, such as Viton® or 4H®/SilverShield® laminates, are recommended[11]. Butyl rubber may also be a suitable option[10][11]. Always consult the glove manufacturer's specific chemical resistance guide for this compound before use.
Operational Plan: Step-by-Step Handling and Storage
Adherence to a strict operational protocol is a self-validating system for safety. Each step is designed to prevent exposure and mitigate risk.
Pre-Handling Checklist:
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Confirm that an eyewash station and safety shower are accessible and unobstructed[6][12].
-
Inspect PPE: Check all PPE for damage, such as cracks in goggles or perforations in gloves, before donning[2].
-
Eliminate Ignition Sources: Remove all potential ignition sources from the immediate work area, including hot plates, open flames, and spark-producing equipment[12][13].
-
Prepare for Spills: Have a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or a commercial sorbent) readily available.
Handling Procedure:
-
Grounding: When transferring this compound from a larger container, ensure both the source and receiving containers are properly grounded and bonded to prevent the buildup of static electricity[2][6].
-
Use Appropriate Tools: Utilize non-sparking tools for all operations[12][13].
-
Maintain Containment: Keep the this compound container tightly closed when not in use. Perform all transfers over a secondary containment tray to catch any potential drips or spills.
-
Work Deliberately: Avoid rushing. Handle this compound with steady, deliberate movements to prevent splashes and spills.
Storage Protocol:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials like strong oxidizing agents and acids[2][6].
-
It should be stored in a designated flammables cabinet[4]. The material can darken during storage and should ideally be kept under an inert atmosphere, such as nitrogen[12].
Emergency Response and Disposal Plan
Even with meticulous planning, accidents can happen. A clear, rehearsed emergency plan is crucial.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[6][12].
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water and soap[6][7].
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention[6][12].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][12].
Spill Response Workflow
In the event of a spill, a systematic response is essential to ensure the safety of all laboratory personnel and to effectively neutralize the hazard.
Caption: Workflow for responding to a this compound spill.
Disposal Plan
All this compound-contaminated waste, including empty containers, used gloves, and absorbent materials, is considered hazardous waste[7][12].
-
Collect all waste in a designated, properly labeled, and sealed container. Empty containers may still contain explosive vapors and should be handled with care[1][7].
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EH&S) department.
-
Dispose of the waste through your institution's official hazardous waste management program. Never pour this compound down the drain[5].
By integrating these safety protocols and understanding the rationale behind them, you can confidently and safely utilize this compound in your research, ensuring that your focus remains on scientific advancement.
References
-
Material Safety Data Sheet - this compound, 99%. (n.d.). Cole-Parmer. [Link]
-
Safety Data Sheet: 111020 - this compound. (2024). DC Fine Chemicals. [Link]
-
Material Safety Data Sheet: this compound. (2005). ScienceLab.com. [Link]
-
Glove Guide - Chemical Compatibility. (n.d.). University of South Florida. [Link]
-
Chemical Resistant Gloves Guide. (n.d.). University of Oxford. [Link]
-
Chemical Resistance of Gloves. (n.d.). Princeton University Environmental Health and Safety. [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 11. hvcc.edu [hvcc.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
